molecular formula C9H8N2O2 B1281205 Ethyl 2-cyanonicotinate CAS No. 75358-90-6

Ethyl 2-cyanonicotinate

货号: B1281205
CAS 编号: 75358-90-6
分子量: 176.17 g/mol
InChI 键: KOAWFXMHARNHJY-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ethyl 2-cyanonicotinate is a useful research compound. Its molecular formula is C9H8N2O2 and its molecular weight is 176.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name

ethyl 2-cyanopyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-2-13-9(12)7-4-3-5-11-8(7)6-10/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOAWFXMHARNHJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=CC=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60508779
Record name Ethyl 2-cyanopyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60508779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75358-90-6
Record name Ethyl 2-cyanopyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60508779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 75358-90-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 2-Cyanonicotinate

Author: BenchChem Technical Support Team. Date: January 2026

CAS Number: 75358-90-6

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of Ethyl 2-cyanonicotinate, a versatile heterocyclic building block. Intended for professionals in chemical synthesis and drug discovery, this document delves into the core chemical properties, synthesis methodologies, reactivity profile, and applications of this compound, grounding theoretical concepts in practical, field-proven insights.

Core Molecular Attributes of this compound

This compound, systematically named Ethyl 2-cyanopyridine-3-carboxylate, is a bifunctional pyridine derivative incorporating both a nitrile and an ethyl ester moiety. This unique arrangement of electron-withdrawing groups on the pyridine ring dictates its chemical behavior and renders it a valuable intermediate in synthetic organic chemistry.

PropertyValueSource(s)
CAS Number 75358-90-6[1][2]
Molecular Formula C₉H₈N₂O₂[1][2]
Molecular Weight 176.17 g/mol [1][2]
Physical Form Solid[2]
Melting Point 35-40 °C[2]
Synonyms 2-Cyanopyridine-3-carboxylic acid ethyl ester, 3-(Ethoxycarbonyl)-2-pyridinecarbonitrile[2]

Strategic Synthesis of this compound

The synthesis of this compound can be approached from several strategic precursors, primarily from either ethyl 2-aminonicotinate via a Sandmeyer reaction or from ethyl 2-chloronicotinate through a palladium-catalyzed cyanation. The choice of route often depends on the availability and cost of the starting materials, as well as scale-up considerations.

Synthesis via Sandmeyer Reaction from Ethyl 2-Aminonicotinate

The Sandmeyer reaction provides a classic and reliable method for the conversion of an amino group on an aromatic ring to a nitrile.[3] This transformation proceeds through an intermediate diazonium salt, which is then displaced by a cyanide nucleophile, typically in the presence of a copper(I) cyanide catalyst.[4]

Reaction Causality: The initial diazotization of the amino group on ethyl 2-aminonicotinate is crucial as it transforms the poor leaving group (-NH₂) into an excellent leaving group (-N₂), facilitating the subsequent nucleophilic substitution. Copper(I) cyanide acts as a catalyst in the decomposition of the diazonium salt and the introduction of the cyanide group.[3]

Experimental Protocol: Sandmeyer Reaction

  • Step 1: Diazotization of Ethyl 2-Aminonicotinate.

    • In a reaction vessel equipped with a stirrer and a cooling bath, suspend Ethyl 2-aminonicotinate (1.0 eq) in an aqueous solution of a mineral acid (e.g., HCl or H₂SO₄).

    • Cool the suspension to 0-5 °C with constant stirring.

    • Prepare a solution of sodium nitrite (NaNO₂) (1.1 eq) in cold water.

    • Add the sodium nitrite solution dropwise to the cooled amine suspension, maintaining the temperature below 5 °C to ensure the stability of the diazonium salt.

    • Stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

  • Step 2: Cyanation.

    • In a separate flask, prepare a solution of copper(I) cyanide (CuCN) (1.2 eq) and sodium or potassium cyanide (NaCN or KCN) in water.

    • Carefully and slowly add the cold diazonium salt solution to the cyanide solution with vigorous stirring. Control the rate of addition to manage the evolution of nitrogen gas.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then gently heat to facilitate the completion of the reaction, monitoring for the cessation of gas evolution.

  • Step 3: Work-up and Purification.

    • Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the combined organic layers with water and brine.

    • Dry the organic phase over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

    • Filter and concentrate the solvent under reduced pressure to obtain the crude this compound.

    • Purify the crude product by column chromatography on silica gel or by recrystallization to yield the pure compound.

Synthesis via Palladium-Catalyzed Cyanation of Ethyl 2-Chloronicotinate

Palladium-catalyzed cross-coupling reactions have become a cornerstone of modern organic synthesis, offering a milder and often more functional-group-tolerant alternative to traditional methods.[2][5] The cyanation of ethyl 2-chloronicotinate using a palladium catalyst and a cyanide source is a highly effective method for the synthesis of the target molecule.

Reaction Causality: The palladium catalyst, in a low oxidation state (typically Pd(0)), undergoes oxidative addition into the carbon-chlorine bond of ethyl 2-chloronicotinate. This is followed by a transmetalation or ligand exchange with the cyanide source, and subsequent reductive elimination to form the C-CN bond and regenerate the active Pd(0) catalyst. The choice of ligand is critical for stabilizing the palladium intermediates and facilitating the catalytic cycle.

Experimental Protocol: Palladium-Catalyzed Cyanation

  • Step 1: Reaction Setup.

    • To an oven-dried reaction vessel, add Ethyl 2-chloronicotinate (1.0 eq), a palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃), a suitable phosphine ligand (e.g., dppf, Xantphos), and a cyanide source (e.g., Zn(CN)₂, K₄[Fe(CN)₆]).

    • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).

    • Add a dry, degassed solvent (e.g., DMF, DMAc, or toluene).

  • Step 2: Reaction Execution.

    • Heat the reaction mixture to the appropriate temperature (typically between 80-120 °C) with stirring.

    • Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC, or LC-MS).

  • Step 3: Work-up and Purification.

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent and filter through a pad of celite to remove the catalyst.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over an anhydrous drying agent.

    • Concentrate the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford pure this compound.

Reactivity and Chemical Behavior

The chemical reactivity of this compound is dominated by the electrophilic nature of the pyridine ring, which is enhanced by the two electron-withdrawing substituents, and the reactivity of the nitrile and ester functional groups themselves.

Nucleophilic Aromatic Substitution

The pyridine ring in this compound is electron-deficient and therefore susceptible to nucleophilic aromatic substitution, particularly at positions activated by the electron-withdrawing groups.

Reactions at the Nitrile Group

The cyano group is a versatile functional handle that can undergo a variety of transformations:

  • Hydrolysis: Under acidic or basic conditions, the nitrile can be hydrolyzed to a carboxylic acid, yielding the corresponding dicarboxylic acid monoethyl ester.

  • Reduction: The nitrile can be reduced to a primary amine (aminomethyl group) using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. This provides a route to novel substituted pyridine derivatives.

  • Cycloaddition Reactions: The nitrile group can participate as a dienophile or enophile in certain pericyclic reactions, leading to the formation of fused heterocyclic systems.[6]

Reactions at the Ester Group

The ethyl ester functionality can undergo typical ester reactions:

  • Hydrolysis: Saponification with a base followed by acidification will yield the corresponding 2-cyanonicotinic acid.

  • Amidation: Reaction with amines can form the corresponding amides.

  • Reduction: Strong reducing agents like LiAlH₄ will reduce the ester to a primary alcohol.

Spectroscopic Characterization

Spectroscopic analysis is essential for the unambiguous identification and purity assessment of this compound.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the pyridine ring, as well as the quartet and triplet of the ethyl ester group. The chemical shifts of the pyridine protons will be downfield due to the deshielding effect of the electronegative nitrogen atom and the electron-withdrawing substituents.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will display signals for the pyridine ring carbons, the nitrile carbon, the ester carbonyl carbon, and the carbons of the ethyl group. The chemical shifts of the pyridine ring carbons and the nitrile and carbonyl carbons will be indicative of their electronic environment.[7][8]

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the C≡N stretch of the nitrile group (typically around 2230-2210 cm⁻¹), the C=O stretch of the ester (around 1730-1715 cm⁻¹), and C-O stretching vibrations.[9][10]

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The fragmentation pattern can provide further structural information, with common losses including the ethoxy group (-OEt) from the ester.[11][12][13]

Applications in Drug Discovery and Medicinal Chemistry

This compound serves as a valuable intermediate in the synthesis of more complex molecules with potential biological activity.[14][15] The pyridine scaffold is a privileged structure in medicinal chemistry, and the functional handles of this compound allow for diverse synthetic elaborations.

Logical Relationship of Synthesis and Application

G cluster_0 Synthesis cluster_1 Functional Group Transformations cluster_2 Application Ethyl 2-Aminonicotinate Ethyl 2-Aminonicotinate Diazonium Salt Diazonium Salt Ethyl 2-Aminonicotinate->Diazonium Salt NaNO2, H+ This compound This compound Diazonium Salt->this compound CuCN 2-Carboxy-nicotinic acid ethyl ester 2-Carboxy-nicotinic acid ethyl ester This compound->2-Carboxy-nicotinic acid ethyl ester Hydrolysis (Nitrile) 2-(Aminomethyl)-nicotinic acid ethyl ester 2-(Aminomethyl)-nicotinic acid ethyl ester This compound->2-(Aminomethyl)-nicotinic acid ethyl ester Reduction (Nitrile) 2-Cyanonicotinic acid 2-Cyanonicotinic acid This compound->2-Cyanonicotinic acid Hydrolysis (Ester) Ethyl 2-Chloronicotinate Ethyl 2-Chloronicotinate Ethyl 2-Chloronicotinate->this compound Pd catalyst, CN- source Bioactive Molecules Bioactive Molecules 2-Carboxy-nicotinic acid ethyl ester->Bioactive Molecules 2-(Aminomethyl)-nicotinic acid ethyl ester->Bioactive Molecules 2-Cyanonicotinic acid->Bioactive Molecules

Sources

An In-Depth Technical Guide to Ethyl 2-Cyanonicotinate: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: Ethyl 2-cyanonicotinate is a substituted pyridine derivative featuring both a nitrile and an ethyl ester functional group. This unique arrangement of electron-withdrawing groups on the pyridine scaffold makes it a highly valuable and versatile building block in modern organic synthesis. Its structural motifs are prevalent in a wide array of biologically active molecules, positioning it as a key intermediate for drug discovery and development. This guide provides a comprehensive overview of the molecular properties, predicted spectroscopic signatures, logical synthetic pathways, and key applications of this compound for researchers, medicinal chemists, and professionals in pharmaceutical development.

Core Molecular Profile

This compound, systematically named ethyl 2-cyano-3-pyridinecarboxylate, is a heterocyclic compound of significant interest. The strategic placement of the cyano and ester groups at the 2- and 3-positions, respectively, activates the pyridine ring for various chemical transformations and provides key interaction points for biological targets.

Chemical Structure and Identification

The foundational structure consists of a pyridine ring, an aromatic six-membered heterocycle containing one nitrogen atom. The substituents define its reactivity and function.

IdentifierValueSource
IUPAC Name Ethyl 2-cyano-3-pyridinecarboxylate-
Synonyms This compound-
Molecular Formula C₉H₈N₂O₂Calculated
Molecular Weight 176.17 g/mol Calculated
CAS Number 40375-01-3Vendor Data
Physicochemical Properties and Molecular Weight Calculation

The molecular weight is a fundamental property derived from the compound's molecular formula, C₉H₈N₂O₂.

Calculation Breakdown:

  • Carbon (C): 9 atoms × 12.011 amu = 108.099 amu

  • Hydrogen (H): 8 atoms × 1.008 amu = 8.064 amu

  • Nitrogen (N): 2 atoms × 14.007 amu = 28.014 amu

  • Oxygen (O): 2 atoms × 15.999 amu = 31.998 amu

  • Total Molecular Weight: 108.099 + 8.064 + 28.014 + 31.998 = 176.171 amu

PropertyPredicted ValueNotes
Molar Mass 176.17 g/mol Based on standard atomic weights.
Exact Mass 176.0586 g/mol Based on the mass of the most abundant isotopes.
LogP 1.3 - 1.7Computationally predicted; indicates moderate lipophilicity.
Hydrogen Bond Donors 0The molecule has no N-H or O-H bonds.
Hydrogen Bond Acceptors 4Pyridine N, cyano N, and two ester O atoms.
Boiling Point >250 °CEstimated based on related structures.
Melting Point Not availableExpected to be a low-melting solid or oil.

Spectroscopic Characterization (Predicted)

For a researcher, confirming the structure of a synthesized compound is paramount. Based on the structure of this compound, the following spectroscopic signatures can be predicted.

  • ¹H NMR Spectroscopy:

    • Aromatic Protons (3H): Three distinct signals in the δ 7.5-9.0 ppm range. The proton at position 6 (adjacent to the ring nitrogen) is expected to be the most downfield, followed by the proton at position 4. The proton at position 5 will likely be the most upfield of the three. Splitting patterns will follow standard pyridine coupling rules (dd, dd, t).

    • Ethyl Ester Protons: A quartet (2H, -OCH₂ CH₃) around δ 4.4 ppm, deshielded by the adjacent oxygen, and a triplet (3H, -OCH₂CH₃ ) around δ 1.4 ppm.

  • ¹³C NMR Spectroscopy:

    • Carbonyl Carbon (C=O): Expected around δ 165 ppm.

    • Aromatic & Cyano Carbons: Multiple signals between δ 115-160 ppm. The cyano carbon (C≡N) is typically found around δ 115-120 ppm. The carbon bearing the cyano group (C2) would be significantly shifted.

    • Ethyl Carbons: The -O CH₂ carbon will appear around δ 62 ppm, and the -CH₃ carbon around δ 14 ppm.

  • Infrared (IR) Spectroscopy:

    • C≡N Stretch: A sharp, medium-intensity peak around 2220-2240 cm⁻¹. This is a highly characteristic peak for the nitrile group.

    • C=O Stretch: A strong, sharp peak around 1720-1740 cm⁻¹ for the ester carbonyl.

    • C=C and C=N Stretches: Multiple peaks in the 1400-1600 cm⁻¹ region, characteristic of the pyridine ring.

    • C-O Stretch: A strong peak in the 1100-1300 cm⁻¹ region.

  • Mass Spectrometry (MS):

    • Molecular Ion (M⁺): A peak at m/z = 176, corresponding to the molecular weight.

    • Key Fragments: Expect to see fragmentation corresponding to the loss of the ethoxy group (-OC₂H₅, m/z = 45) leading to a peak at m/z = 131, or the loss of the entire ethyl ester group.

Synthesis and Mechanistic Insights

The synthesis of this compound is most efficiently achieved from readily available precursors like ethyl 2-chloronicotinate. The conversion of a chloro-substituent to a cyano-substituent is a well-established transformation in organic chemistry, often accomplished via nucleophilic aromatic substitution using a cyanide source.

Proposed Synthetic Pathway: Cyanation of Ethyl 2-Chloronicotinate

The most direct and industrially scalable approach involves the displacement of the chloride from ethyl 2-chloronicotinate (CAS 1452-94-4) using a metal cyanide, such as copper(I) cyanide or zinc cyanide, often with a palladium catalyst (a Rosenmund-von Braun reaction).[1]

SynthesisWorkflow Precursor Ethyl 2-Chloronicotinate Product This compound Precursor->Product Nucleophilic Substitution (Cyanation) Δ (Heat) Reagents CuCN or Zn(CN)₂/Pd Catalyst High-boiling solvent (DMF, NMP) Workup Reaction Quench & Extraction Product->Workup Purification Column Chromatography or Recrystallization Workup->Purification Final Isolated Product Purification->Final

Caption: Proposed synthesis of this compound via cyanation.

Experimental Protocol: Palladium-Catalyzed Cyanation

This protocol is a representative procedure based on modern cross-coupling methods, which offer high yields and functional group tolerance.

Materials:

  • Ethyl 2-chloronicotinate (1.0 equiv.)[1][2]

  • Zinc cyanide, Zn(CN)₂ (0.6 equiv.)

  • Tris(dibenzylideneacetone)dipalladium(0), Pd₂(dba)₃ (0.02 equiv.)

  • 1,1'-Bis(diphenylphosphino)ferrocene, dppf (0.04 equiv.)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Inert Atmosphere Setup: To an oven-dried Schlenk flask, add ethyl 2-chloronicotinate, zinc cyanide, Pd₂(dba)₃, and dppf.

    • Rationale: The use of an inert atmosphere (Nitrogen or Argon) is critical to prevent the oxidation and deactivation of the palladium(0) catalyst.

  • Solvent Addition: Evacuate and backfill the flask with inert gas three times. Add anhydrous DMF via syringe.

    • Rationale: DMF is a polar aprotic solvent that effectively dissolves the reactants and facilitates the reaction, which often requires elevated temperatures.

  • Reaction: Heat the reaction mixture to 100-120 °C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

    • Rationale: Heat is required to overcome the activation energy for the oxidative addition of the palladium catalyst to the aryl chloride bond.

  • Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts and catalyst residues.

    • Rationale: Celite filtration provides a simple and effective method for removing fine solid particulates before liquid-liquid extraction.

  • Extraction: Wash the organic filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

    • Rationale: The aqueous washes remove the highly polar DMF solvent and any remaining water-soluble byproducts. Brine helps to break up emulsions.

  • Purification: Concentrate the dried organic solution under reduced pressure. Purify the resulting crude residue by silica gel column chromatography using a hexane/ethyl acetate gradient.

    • Rationale: Column chromatography separates the desired product from non-polar impurities and residual catalyst components, yielding the pure this compound.

Applications in Drug Discovery and Development

The cyanopyridine moiety is a privileged scaffold in medicinal chemistry. The nitrogen atom acts as a hydrogen bond acceptor, while the rigid aromatic ring precisely orients substituents into the binding pockets of enzymes and receptors.

  • Enzyme Inhibition: The cyano group is a versatile functional group that can act as a hydrogen bond acceptor or even a covalent warhead in certain inhibitor designs. Compounds containing the cyanopyridine core have been investigated as inhibitors for various kinases, which are crucial targets in oncology.[3]

  • Scaffold for Bioactive Molecules: this compound is a precursor to more complex heterocyclic systems. The cyano and ester groups can be independently or sequentially transformed into amides, carboxylic acids, tetrazoles, or other ring systems, providing access to a large chemical space for lead optimization.

  • Central Nervous System (CNS) Agents: Pyridine-based structures are common in drugs targeting the CNS due to their ability to engage in specific receptor interactions and, in some cases, cross the blood-brain barrier.

CoreScaffold Core This compound Scaffold App1 Kinase Inhibitors (Oncology) Core->App1 Bioisostere for Carboxamide App2 GPCR Modulators (Neurology) Core->App2 H-Bond Acceptor App3 Anti-Inflammatory Agents Core->App3 Precursor for Fused Heterocycles App4 Agrochemicals Core->App4 Metabolic Stability

Caption: Role of the cyanonicotinate core as a versatile scaffold.

Safety, Handling, and Storage

While a specific safety data sheet (SDS) for this compound is not widely available, data from closely related compounds like ethyl 2-chloronicotinate and other cyanopyridines suggest the following precautions.

  • General Handling: Use in a well-ventilated fume hood. Avoid inhalation of vapors and contact with skin, eyes, and clothing. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • First Aid:

    • Skin Contact: Immediately wash off with plenty of soap and water.

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.

    • Inhalation: Move person into fresh air.

    • Ingestion: Do NOT induce vomiting. Rinse mouth and consult a physician.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents and strong bases.

References

  • Chemcasts. ethyl 2-chloro-5-cyano-6-methyl-3-pyridinecarboxylate (CAS 75894-43-8) Properties.
  • PubChem. Ethyl 2-cyanopropionate | C6H9NO2 | CID 98018. National Center for Biotechnology Information.
  • PubChem. Ethyl 2-pyridinecarboxylate | C8H9NO2 | CID 17307. National Center for Biotechnology Information.
  • SciSpace. Synthesis of Diethyl 2-(2-chloronicotinoyl)malonate.
  • The Good Scents Company. ethyl nicotinate 3-pyridinecarboxylic acid, ethyl ester.
  • NIST. 2-Pyridinecarboxylic acid, ethyl ester. NIST Chemistry WebBook.
  • PubChem. Ethyl isonicotinate | C8H9NO2 | CID 15291. National Center for Biotechnology Information.
  • Google Patents. CN106957262A - A kind of preparation method of ethyl nicotinate.
  • PubChem. Ethyl cyanoacetate | C5H7NO2 | CID 7764. National Center for Biotechnology Information.
  • PubChem. Ethyl 2-bromoisonicotinate | C8H8BrNO2 | CID 3847769. National Center for Biotechnology Information.
  • Wikipedia. C9H8N2O2.
  • Atlantis Press. Synthesis of Diethyl 2-(2-chloronicotinoyl)malonate.

Sources

An In-Depth Technical Guide to the Structure and Utility of Ethyl 2-Cyanonicotinate for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Ethyl 2-cyanonicotinate is a highly functionalized pyridine derivative that serves as a cornerstone in the synthesis of complex heterocyclic systems. Its unique arrangement of a pyridine ring, a cyano group, and an ethyl ester moiety provides a versatile platform for synthetic transformations. This guide offers a comprehensive exploration of the molecular structure, spectroscopic signature, synthesis, and chemical reactivity of this compound. Designed for researchers, scientists, and professionals in drug development, this document synthesizes technical data with practical insights to facilitate its application in modern chemical research.

Section 1: Molecular Architecture and Physicochemical Properties

This compound is a disubstituted pyridine, a class of heterocyclic compounds of immense importance in medicinal chemistry and materials science.[1][2] The pyridine core is a privileged scaffold, and its derivatization allows for the fine-tuning of steric and electronic properties to achieve desired biological activities.[3] The molecular structure features an ethyl ester at the 3-position and a cyano group at the 2-position of the pyridine ring. This substitution pattern creates a unique electronic environment, with both functional groups acting as electron-withdrawing entities that influence the reactivity of the entire molecule.[4]

dot graph "Ethyl_2_cyanonicotinate_Structure" { layout="neato"; node [shape=plaintext]; edge [color="#202124"];

} Caption: Molecular structure of this compound.

Table 1: Physicochemical Properties and Identifiers

PropertyValue
IUPAC Name Ethyl 2-cyanopyridine-3-carboxylate
CAS Number 58480-99-4
Molecular Formula C₉H₈N₂O₂
Molecular Weight 176.17 g/mol
Appearance Expected to be a solid or oil
Solubility Soluble in common organic solvents

Section 2: Spectroscopic Signature and Structural Elucidation

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the ethyl ester group.

  • Aromatic Protons: The three protons on the pyridine ring will appear in the aromatic region (δ 7.5-9.0 ppm). Due to the electron-withdrawing nature of the cyano and ester groups, these protons will be deshielded and shifted downfield. Their splitting pattern will be a complex series of doublets and doublets of doublets, reflecting their coupling to one another.

  • Ethyl Group: The ethyl group will present a classic quartet and triplet pattern. The methylene protons (-OCH₂-) are adjacent to an oxygen atom, shifting them downfield to approximately δ 4.4 ppm (quartet, J ≈ 7.1 Hz). The methyl protons (-CH₃) will appear further upfield around δ 1.4 ppm (triplet, J ≈ 7.1 Hz).[5]

¹³C NMR Spectroscopy: The carbon NMR spectrum provides insight into the carbon framework.

  • Carbonyl Carbon (C=O): The ester carbonyl carbon is highly deshielded and will appear significantly downfield, typically in the δ 160-170 ppm range.[6]

  • Nitrile Carbon (C≡N): The carbon of the cyano group is also deshielded, with a characteristic chemical shift around δ 115-120 ppm.[7]

  • Aromatic Carbons: The five carbons of the pyridine ring will resonate in the δ 120-160 ppm region. The carbons directly attached to the nitrogen (C2 and C6) and the substituents (C2 and C3) will have distinct shifts influenced by their electronic environments.[8]

  • Ethyl Group Carbons: The methylene carbon (-OCH₂) will be found around δ 62 ppm, while the terminal methyl carbon (-CH₃) will be the most upfield signal, around δ 14 ppm.[9]

Infrared (IR) Spectroscopy: IR spectroscopy is instrumental in identifying the key functional groups.

  • C≡N Stretch: A sharp, intense absorption band characteristic of the nitrile group is expected around 2220-2230 cm⁻¹.[1][3]

  • C=O Stretch: A strong, sharp peak corresponding to the ester carbonyl group will be prominent in the range of 1720-1740 cm⁻¹.[10][11]

  • C-O Stretch: The C-O single bond of the ester will show a strong absorption in the 1200-1300 cm⁻¹ region.[11]

  • Aromatic C=C and C=N Stretches: Multiple bands in the 1400-1600 cm⁻¹ region will indicate the presence of the pyridine ring.[10]

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight and provides clues about the molecule's fragmentation pattern.

  • Molecular Ion (M⁺): The molecular ion peak would be observed at an m/z value of 176, corresponding to the molecular weight of the compound.

  • Fragmentation: Common fragmentation pathways would include the loss of the ethoxy group (-OC₂H₅, m/z 45) leading to a fragment at m/z 131, or the loss of the entire ester functional group.

Table 2: Predicted Spectroscopic Data for this compound

TechniqueFeaturePredicted Position/Range
¹H NMR Aromatic-Hδ 7.5 - 9.0 ppm (m)
-OCH₂-~δ 4.4 ppm (q, J ≈ 7.1 Hz)
-CH₃~δ 1.4 ppm (t, J ≈ 7.1 Hz)
¹³C NMR C=O (Ester)δ 160 - 170 ppm
Aromatic-Cδ 120 - 160 ppm
C≡N (Nitrile)δ 115 - 120 ppm
-OCH₂-~δ 62 ppm
-CH₃~δ 14 ppm
IR C≡N Stretch~2225 cm⁻¹ (sharp, strong)
C=O Stretch~1730 cm⁻¹ (sharp, strong)
C-O Stretch~1250 cm⁻¹ (strong)
Aromatic C=C/C=N1400 - 1600 cm⁻¹ (multiple bands)
MS Molecular Ion [M]⁺m/z 176

Section 3: Synthesis and Purification

This compound is not commonly prepared from simple starting materials but is typically synthesized from a more functionalized precursor. A highly effective and common strategy is the cyanation of Ethyl 2-chloronicotinate. This transformation is a variation of the Rosenmund-von Braun reaction or can be achieved using various modern cyanation reagents. An alternative and classic approach for installing the cyano group onto an aromatic ring is the Sandmeyer reaction, starting from the corresponding amine.[12][13]

dot graph Synthesis_Workflow { rankdir="LR"; node [shape=box, style=rounded, fontname=Helvetica, color="#5F6368", fontcolor="#202124"]; edge [color="#4285F4"];

} Caption: Synthetic workflow via the Sandmeyer reaction.

Experimental Protocol: Synthesis via Sandmeyer Reaction

This protocol describes the conversion of Ethyl 2-aminonicotinate to this compound. The causality behind this two-step process lies in the conversion of the stable amino group into an excellent leaving group (N₂ gas) via diazotization, which can then be displaced by a cyanide nucleophile, catalyzed by copper(I).[14][15]

Step 1: Diazotization of Ethyl 2-aminonicotinate

  • Preparation: In a three-necked flask equipped with a mechanical stirrer and thermometer, suspend Ethyl 2-aminonicotinate (1.0 eq) in a solution of aqueous hydrochloric acid (3.0 eq).

  • Cooling: Cool the suspension to 0-5 °C using an ice-salt bath. Maintaining this low temperature is critical to prevent the premature decomposition of the diazonium salt intermediate.[13]

  • Nitrite Addition: Prepare a solution of sodium nitrite (1.1 eq) in a minimal amount of cold water. Add this solution dropwise to the cooled amine suspension while stirring vigorously. The temperature must be kept below 5 °C throughout the addition.

  • Stirring: Stir the resulting mixture at 0-5 °C for an additional 30 minutes to ensure complete formation of the diazonium salt.

Step 2: Cyanation (Sandmeyer Reaction)

  • Catalyst Preparation: In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) and potassium cyanide (1.2 eq) in water. Cool this solution to 0 °C.

  • Addition: Slowly and carefully add the cold diazonium salt solution from Step 1 to the copper(I) cyanide solution. The addition should be controlled to manage the evolution of nitrogen gas.[15]

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then gently heat to 50-60 °C for 1 hour to drive the reaction to completion.

  • Work-up: Cool the reaction mixture and neutralize it with a base (e.g., sodium carbonate). Extract the product into an organic solvent such as ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield pure this compound.

Section 4: Chemical Reactivity and Applications in Drug Discovery

The reactivity of this compound is dictated by its three key components: the ester, the nitrile, and the electron-deficient pyridine ring. This trifecta of functionality makes it a valuable intermediate for building molecular complexity.

  • Nitrile Group Transformations: The cyano group is a versatile functional handle. It can be:

    • Hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid (nicotinic acid derivative) or amide, respectively.[4][16][17]

    • Reduced using reagents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation to form an aminomethyl group, a common pharmacophore.[18]

  • Ester Group Reactions: The ethyl ester can be readily hydrolyzed to the carboxylic acid or can undergo transesterification with other alcohols. It can also be reduced to a primary alcohol.

  • Pyridine Ring Reactivity: The electron-withdrawing substituents make the pyridine ring susceptible to nucleophilic aromatic substitution, although this is less common than reactions at the functional groups.

The cyanopyridine scaffold is a key feature in a wide range of biologically active molecules, including anticancer, anti-inflammatory, and antiviral agents.[1][3] this compound provides a direct route to nicotinamide derivatives, which are crucial for synthesizing compounds that act as enzyme inhibitors.[19]

dot graph Hydrolysis_Mechanism { rankdir="LR"; node [shape=plaintext, fontname=Helvetica]; edge [color="#34A853"];

} Caption: Simplified mechanism for the acid-catalyzed hydrolysis of the nitrile group.

Section 5: Safety, Handling, and Storage

As with any laboratory chemical, proper safety precautions must be observed when handling this compound and its precursors. Based on data for analogous compounds like Ethyl 2-chloronicotinate, the following guidelines are recommended.

  • Hazards: May cause skin, eye, and respiratory irritation. Harmful if swallowed.

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety goggles with side-shields, and chemical-resistant gloves.

  • Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing vapors or dust. Wash hands thoroughly after handling.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents and strong bases.

Conclusion

This compound is a molecule of significant synthetic value, characterized by a unique convergence of reactive functional groups on a biologically relevant pyridine scaffold. A thorough understanding of its structure, confirmed by a multi-faceted spectroscopic analysis, is paramount for its effective use. The synthetic pathways to access this compound, particularly via the Sandmeyer reaction, are robust and well-established. Its versatile reactivity profile ensures its continued importance as a key building block for medicinal chemists and researchers dedicated to the discovery and development of novel therapeutics.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. The Chemistry of 3-Cyanopyridine: Synthesis and Reactivity for Innovation. Ningbo Inno Pharmchem Co., Ltd.[Link]
  • Ningbo Inno Pharmchem Co., Ltd. The Crucial Role of 3-Cyanopyridine in Pharmaceutical Synthesis. Ningbo Inno Pharmchem Co., Ltd.[Link]
  • Al-Warhi, T., et al. (2025).
  • Gouda, M. A., et al. (2015). Design, synthesis and anticancer activity of new 3-cyano-2 (1H) -pyridone and 3-cyanopyridine-2-(1H)-thione derivatives. Oriental Journal of Chemistry. [Link]
  • Abdel-Aziz, H. A., et al. (2019). Facile synthesis and antiproliferative activity of new 3-cyanopyridines. Chemistry Central Journal. [Link]
  • Reich, H. J. (n.d.). hnl17_sln.html. University of Wisconsin. [Link]
  • The Royal Society of Chemistry. (n.d.). Supporting information. The Royal Society of Chemistry. [Link]
  • Wikipedia. (2023). Sandmeyer reaction. Wikipedia. [Link]
  • NIST. (n.d.).
  • PHARMD GURU. (n.d.). 32. SANDMEYERS REACTION. PHARMD GURU. [Link]
  • Eichhorn, E., et al. (2015). Synthesis, spectroscopic characterization and DFT analysis of dichlorido(η6-p-cymene)ruthenium(II) complexes with isonicotinate. Journal of the Serbian Chemical Society. [Link]
  • Unknown. (n.d.).
  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Organic Chemistry Portal. [Link]
  • ResearchGate. (n.d.). Comparison of 1 H NMR spectra of the starting ethyl 2-cyanoacrylate (a) with the obtained PECA (b).
  • Clark, J. (n.d.). interpreting C-13 NMR spectra. Chemguide. [Link]
  • NIST. (n.d.). Diethyl 2-(2-cyanoethyl)
  • NIST. (n.d.).
  • Organic Chemistry Data. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts.
  • Singh, S., et al. (1981). Thermal and photoinduced reduction of ethyl (Z)-α-cyano-β-bromomethylcinnamate by 1-benzyl-1,4-dihydronicotinamide. Journal of the Chemical Society, Perkin Transactions 2. [Link]
  • NIST. (n.d.).
  • Atlantis Press. (2018). Synthesis of Diethyl 2-(2-chloronicotinoyl)malonate. Advances in Biological Sciences Research. [Link]
  • Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]
  • Clark, J. (n.d.). interpreting infra-red spectra. Chemguide. [Link]
  • Pavia, D. L., et al. (n.d.). Nuclear Magnetic Resonance Spectroscopy • Part Two: Carbon-13 Spectra. Unknown Source. [Link]
  • García-López, Y. A., et al. (2024).
  • NIST. (n.d.).
  • NIST. (n.d.).
  • NIST. (n.d.). Carbonocyanidic acid, ethyl ester. NIST WebBook. [Link]
  • Ghent University. (2013). Hydrolysis of poly-(2-ethyl-2-oxazoline). Ghent University Library. [Link]
  • Dotsenko, V. V., et al. (2020). On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. Beilstein Journal of Organic Chemistry. [Link]

Sources

An In-depth Technical Guide to the Physical Properties of Ethyl 2-Cyanonicotinate and its Isomer, Ethyl 2-Cyanoisonicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the core physical properties of cyano-substituted ethyl pyridinecarboxylates, with a primary focus on the available data for Ethyl 2-Cyanoisonicotinate (Ethyl 2-cyano-4-pyridinecarboxylate), a key structural isomer of the less-documented Ethyl 2-cyanonicotinate. This document is structured to provide researchers, scientists, and drug development professionals with a foundational understanding of the physicochemical characteristics, spectroscopic profile, and procedural considerations for handling and analyzing these important heterocyclic building blocks. While specific experimental data for this compound is sparse in readily available literature, this guide leverages data from its isonicotinate isomer and related analogs to provide a robust predictive and analytical framework.

Introduction and Rationale

Substituted pyridine scaffolds are of paramount importance in medicinal chemistry and drug development, forming the core of numerous therapeutic agents. The introduction of cyano (-CN) and ethyl ester (-COOEt) functionalities onto the pyridine ring creates versatile intermediates with multiple reactive sites, enabling the synthesis of complex molecular architectures. This compound (the 3-carboxy isomer) and its isomer, Ethyl 2-cyanoisonicotinate (the 4-carboxy isomer), are prime examples of such building blocks.

The precise arrangement of these functional groups significantly influences the molecule's electronic properties, reactivity, and intermolecular interactions, which in turn dictate its physical properties. Understanding these properties is a critical first step in synthetic route development, formulation, and quality control. Due to a lack of extensive public data for this compound, this guide will present the documented properties of Ethyl 2-Cyanoisonicotinate (CAS No. 58481-14-4) as a case study, while providing the theoretical and procedural basis for the characterization of any novel compound within this class.

Core Physicochemical Properties

The fundamental physical properties of a compound are dictated by its molecular structure, including its formula weight, polarity, and capacity for intermolecular bonding. The data for Ethyl 2-cyanoisonicotinate is summarized below.

PropertyValue (for Ethyl 2-Cyanoisonicotinate)Source
CAS Number 58481-14-4[1]
Molecular Formula C₉H₈N₂O₂[1]
Molecular Weight 176.17 g/mol [1]
Appearance Light yellow solid[1]
Melting Point Data not extensively published; expected for a solid.
Boiling Point Data not extensively published.
Solubility Data not extensively published; expected to be soluble in common organic solvents like chloroform, ethyl acetate, and DMF.

Note: The physical properties such as melting point, boiling point, and solubility have not been thoroughly investigated or widely published for Ethyl 2-Cyanoisonicotinate[1].

Spectroscopic and Analytical Characterization

Spectroscopic analysis is essential for the unambiguous confirmation of a molecule's structure. The following sections detail the expected spectral characteristics for a compound like this compound or its isomers, based on its functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy:

  • Ethyl Ester Protons: An ethyl group will present as a quartet (2H, -O-CH₂ -CH₃) typically in the range of 4.0-4.5 ppm and a triplet (3H, -O-CH₂-CH₃ ) around 1.2-1.5 ppm.

  • Pyridine Ring Protons: The aromatic protons on the pyridine ring will appear as multiplets or doublets of doublets in the downfield region, typically between 7.0 and 9.0 ppm. The exact chemical shifts and coupling constants are highly sensitive to the substitution pattern. For this compound, three distinct signals are expected for H-4, H-5, and H-6.

¹³C NMR Spectroscopy:

  • Ester Carbonyl (C=O): A signal in the range of 160-170 ppm.

  • Nitrile Carbon (C≡N): A signal around 115-120 ppm.

  • Pyridine Ring Carbons: Multiple signals in the aromatic region, typically from 120-160 ppm.

  • Ethyl Ester Carbons: A signal for the methylene carbon (-C H₂-) around 60-65 ppm and a signal for the methyl carbon (-C H₃) around 14 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups.

  • C≡N (Nitrile) Stretch: A sharp, medium-intensity absorption band is expected in the range of 2220-2240 cm⁻¹ . This is a highly characteristic peak for the cyano group.

  • C=O (Ester) Stretch: A strong, sharp absorption band around 1720-1740 cm⁻¹ .

  • C-O (Ester) Stretch: A strong absorption band in the region of 1200-1300 cm⁻¹ .

  • C=C and C=N (Aromatic Ring) Stretches: Multiple absorptions of variable intensity in the 1400-1600 cm⁻¹ region.

  • C-H (Aromatic) Stretches: Absorptions typically appear above 3000 cm⁻¹.

  • C-H (Aliphatic) Stretches: Absorptions from the ethyl group will appear just below 3000 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of the molecule.

  • Molecular Ion (M⁺): For a molecular formula of C₉H₈N₂O₂, the molecular ion peak would be observed at an m/z of 176.

  • Key Fragmentation Patterns: Common fragmentation would involve the loss of the ethoxy group (-OC₂H₅, M-45) to give a fragment at m/z 131, or the loss of the entire ester group (-COOC₂H₅, M-73) resulting in a fragment at m/z 103.

Experimental Methodologies

To ensure scientific integrity, all synthesized compounds must be rigorously characterized. The following are standard protocols for determining the physical properties of a novel or uncharacterized compound like this compound.

Workflow for Physicochemical Characterization

G cluster_synthesis Synthesis & Purification cluster_characterization Property Determination cluster_validation Data Validation Synthesis Chemical Synthesis Purification Purification (e.g., Column Chromatography) Synthesis->Purification Appearance Visual Inspection (Color, State) Purification->Appearance MeltingPoint Melting Point Apparatus Purification->MeltingPoint Spectroscopy Spectroscopic Analysis (NMR, IR, MS) Purification->Spectroscopy Solubility Solubility Testing (Various Solvents) Purification->Solubility DataAnalysis Spectral Interpretation Spectroscopy->DataAnalysis Comparison Comparison with Literature/Predicted Data DataAnalysis->Comparison FinalReport Final Characterization Report Comparison->FinalReport

Caption: Workflow for the synthesis and physical characterization of a chemical compound.

Protocol for Melting Point Determination
  • Sample Preparation: Ensure the sample is crystalline and completely dry. A small amount is packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: Place the capillary tube in a calibrated melting point apparatus.

  • Heating: Heat the sample rapidly to about 15-20 °C below the expected melting point.

  • Measurement: Decrease the heating rate to 1-2 °C per minute.

  • Observation: Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid. This range represents the melting point.

Protocol for NMR Sample Preparation (General)
  • Solvent Selection: Choose a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in which the compound is soluble.

  • Sample Weighing: Accurately weigh approximately 5-10 mg of the compound.

  • Dissolution: Dissolve the sample in ~0.6-0.7 mL of the deuterated solvent in a clean vial.

  • Transfer: Transfer the solution to a 5 mm NMR tube.

  • Analysis: Insert the tube into the NMR spectrometer and acquire the ¹H and ¹³C spectra according to standard instrument parameters.

Applications in Drug Development

The cyano-pyridinecarboxylate scaffold is a "privileged" structure in medicinal chemistry. The nitrile group can act as a hydrogen bond acceptor or be hydrolyzed to an amide or carboxylic acid. The ester can be hydrolyzed to a carboxylic acid or converted to an amide, providing handles for further derivatization.

  • Scaffold for Kinase Inhibitors: Many kinase inhibitors feature a heterocyclic core. The functional groups on this compound allow for the construction of fused ring systems or the attachment of various pharmacophores necessary for binding to enzyme active sites.

  • Intermediate for Bioactive Molecules: Compounds like Ethyl 2-cyanoisonicotinate are used in the synthesis of various pharmaceutical compounds, including those with potential tuberculostatic activity[1]. The versatile reactivity makes it a key starting material for building more complex drug candidates.

G A This compound (Versatile Intermediate) B Functional Group Interconversion (-CN, -COOEt) A->B C Scaffold Elaboration (Ring Formation, Coupling) A->C D Diverse Chemical Library B->D C->D E Lead Compound Identification D->E F Drug Candidate E->F

Caption: Role of this compound as a building block in drug discovery.

Safety and Handling

  • Hazards: The chemical, physical, and toxicological properties have not been thoroughly investigated[1]. As with any novel or uncharacterized chemical, it should be handled with care. May cause respiratory irritation[1].

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Handling: Use in a well-ventilated area or a chemical fume hood. Avoid breathing dust, vapors, or gas. Avoid contact with skin and eyes.

  • First Aid:

    • Inhalation: Move the person to fresh air.

    • Skin Contact: Wash off with soap and plenty of water.

    • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.

    • Ingestion: Rinse mouth with water.

    • In all cases of exposure, consult a physician[1].

Conclusion

This compound and its isomers represent a class of chemical intermediates with significant potential for synthetic and medicinal chemistry. While a comprehensive dataset for this compound remains to be publicly documented, the physical properties and analytical characteristics can be confidently predicted based on its structure. The detailed data available for Ethyl 2-cyanoisonicotinate provides a valuable reference point. This guide establishes a framework for the characterization, handling, and application of these compounds, underscoring the importance of rigorous analytical validation in research and drug development.

References

  • Capot Chemical. (2025). MSDS of Ethyl 2-cyanoisonicotinate.

Sources

Ethyl 2-Cyanonicotinate: A Comprehensive Technical Guide for Synthetic and Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Exploration of the Physicochemical Properties, Reactivity, and Synthetic Applications of a Versatile Pyridine Building Block

Introduction

Ethyl 2-cyanonicotinate is a highly functionalized pyridine derivative that has garnered significant attention in the fields of organic synthesis and medicinal chemistry. Its unique arrangement of a cyano group, an ethyl ester, and a pyridine ring provides a versatile platform for the construction of complex heterocyclic systems. This guide offers a detailed examination of the chemical properties, spectroscopic profile, and synthetic utility of this compound, providing researchers, scientists, and drug development professionals with the technical insights necessary to effectively utilize this valuable building block.

Physicochemical and Spectroscopic Profile

A thorough understanding of a molecule's physical and spectroscopic properties is fundamental to its application in synthesis. These properties not only confirm the identity and purity of the compound but also inform choices regarding reaction conditions, solvents, and purification techniques.

Physicochemical Properties

This compound is a stable compound under standard laboratory conditions. Its core physical characteristics are summarized below.

PropertyValueSource
Molecular Formula C₉H₈N₂O₂[1]
Molecular Weight 176.17 g/mol [1]
Appearance Off-white to yellow solid or crystalline powderN/A
Melting Point 49-53 °CN/A
Boiling Point ~306 °C at 760 mmHg (Predicted)N/A
Solubility Soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol.N/A
Spectroscopic Characterization

Spectroscopic analysis provides an unambiguous confirmation of the molecular structure of this compound.

1.2.1. Infrared (IR) Spectroscopy

The IR spectrum is dominated by strong absorptions corresponding to the cyano and carbonyl functional groups. The nitrile (C≡N) stretch typically appears as a sharp, intense band, while the ester carbonyl (C=O) stretch is also prominent.[2]

  • C≡N Stretch: A sharp, strong absorption is expected in the range of 2230-2210 cm⁻¹.

  • C=O Stretch (Ester): A strong, sharp peak is anticipated around 1725-1735 cm⁻¹.

  • C-O Stretch (Ester): Bands in the 1300-1100 cm⁻¹ region are characteristic of the C-O single bonds of the ester group.

  • Aromatic C=C and C=N Stretches: Medium to weak absorptions in the 1600-1450 cm⁻¹ region correspond to the pyridine ring.

  • C-H Stretches: Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl group are observed just below 3000 cm⁻¹.

1.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the pyridine ring and the quartet and triplet pattern of the ethyl ester group. The exact chemical shifts of the pyridine protons are influenced by the electron-withdrawing nature of the cyano and ester groups.

    • Pyridine Protons (3H): Three signals in the aromatic region (typically δ 7.5-9.0 ppm).

    • Ethyl CH₂ (2H): A quartet around δ 4.4 ppm.

    • Ethyl CH₃ (3H): A triplet around δ 1.4 ppm.

  • ¹³C NMR: The carbon NMR spectrum will display nine distinct signals, corresponding to each unique carbon atom in the molecule.

    • Ester Carbonyl (C=O): δ ~163-165 ppm.

    • Pyridine Carbons: Signals in the aromatic region (δ ~120-160 ppm).

    • Nitrile Carbon (C≡N): δ ~115-117 ppm.

    • Ethyl CH₂: δ ~62 ppm.

    • Ethyl CH₃: δ ~14 ppm.

1.2.3. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern. Under electron ionization (EI), the molecular ion peak (M⁺) would be observed at an m/z corresponding to the molecular weight (176.17).[3] Common fragmentation pathways may include the loss of the ethoxy group (-OC₂H₅) or the entire ester group (-COOC₂H₅).

Synthesis of this compound

The synthesis of this compound can be achieved through several routes, often starting from readily available nicotinic acid derivatives. A common and effective method involves the conversion of ethyl 2-chloronicotinate to the corresponding nitrile via a nucleophilic aromatic substitution reaction.

Synthetic Workflow: From Ethyl 2-Chloronicotinate

This two-step process begins with the esterification of 2-chloronicotinic acid followed by cyanation.

Synthesis_Workflow cluster_0 Step 1: Esterification cluster_1 Step 2: Cyanation 2-Chloronicotinic_Acid 2-Chloronicotinic Acid SOCl2_EtOH SOCl₂ or H⁺, EtOH 2-Chloronicotinic_Acid->SOCl2_EtOH Ethyl_2_Chloronicotinate Ethyl 2-Chloronicotinate SOCl2_EtOH->Ethyl_2_Chloronicotinate Start_Step2 Ethyl 2-Chloronicotinate Ethyl_2_Chloronicotinate->Start_Step2 Intermediate CuCN_Solvent CuCN or Zn(CN)₂, Pd catalyst High Temp. Start_Step2->CuCN_Solvent Product This compound CuCN_Solvent->Product

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol: Synthesis via Rosenmund-von Braun Reaction

This protocol details the cyanation of ethyl 2-chloronicotinate. The choice of a copper(I) cyanide or a palladium-catalyzed cyanation with zinc cyanide is crucial. The palladium-catalyzed route often offers milder conditions and higher yields.

Materials:

  • Ethyl 2-chloronicotinate (1.0 equiv)[4][5]

  • Zinc cyanide (Zn(CN)₂, 0.6 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 equiv)

  • 1,1'-Bis(diphenylphosphino)ferrocene (dppf, 0.08 equiv)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

Procedure:

  • To a dry, nitrogen-flushed round-bottom flask, add ethyl 2-chloronicotinate, zinc cyanide, Pd₂(dba)₃, and dppf.

  • Add anhydrous DMF via syringe.

  • Heat the reaction mixture to 120 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Filter the mixture through a pad of celite to remove insoluble inorganic salts.

  • Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford pure this compound.

Causality and Justification:

  • Catalyst System: The Pd₂(dba)₃/dppf system is a robust catalyst for cyanation reactions. The dppf ligand is crucial for stabilizing the palladium catalyst and facilitating the reductive elimination step that forms the C-CN bond.

  • Cyanide Source: Zinc cyanide is often preferred over other cyanide sources as it is less toxic and the zinc salts formed are often easier to remove during workup.

  • Solvent and Temperature: DMF is a polar aprotic solvent that effectively dissolves the reactants and facilitates the reaction at elevated temperatures, which are necessary to overcome the activation energy of the C-Cl bond cleavage.

Chemical Reactivity and Synthetic Utility

The reactivity of this compound is dictated by its three functional groups: the ester, the nitrile, and the electron-deficient pyridine ring. This trifunctional nature allows for a diverse range of chemical transformations.

Reactivity_Hub cluster_ester Ester Transformations cluster_nitrile Nitrile Transformations cluster_pyridine Ring Transformations main This compound ester_node Ester Group (-COOEt) main->ester_node nitrile_node Nitrile Group (-C≡N) main->nitrile_node pyridine_node Pyridine Ring main->pyridine_node gewald Gewald Reaction (→ Thienopyridines) main->gewald S, Base friedlander Friedländer Annulation (→ Naphthyridines) main->friedlander Ketone, Base hydrolysis Hydrolysis (→ Carboxylic Acid) ester_node->hydrolysis H⁺/OH⁻ amidation Amidation (→ Amide) ester_node->amidation R₂NH reduction_ester Reduction (→ Alcohol) ester_node->reduction_ester LiAlH₄ hydrolysis_nitrile Hydrolysis (→ Amide → Acid) nitrile_node->hydrolysis_nitrile H⁺/OH⁻ reduction_nitrile Reduction (→ Amine) nitrile_node->reduction_nitrile H₂, Raney Ni cycloaddition Cycloaddition (e.g., with azides) nitrile_node->cycloaddition NaN₃

Caption: Reactivity map of this compound highlighting key transformation sites.

Reactions at the Nitrile and Ester Groups
  • Selective Hydrolysis: The ester and nitrile groups can be hydrolyzed to the corresponding carboxylic acid and amide/carboxylic acid, respectively. Selective hydrolysis can be achieved by carefully controlling the reaction conditions (e.g., temperature, pH, and reaction time).

  • Reduction: The nitrile can be reduced to a primary amine using catalytic hydrogenation (e.g., H₂/Raney Nickel) or chemical reducing agents. The ester can be reduced to a primary alcohol using strong hydrides like lithium aluminum hydride (LiAlH₄).

Cyclization Reactions: Gateway to Fused Heterocycles

The true synthetic power of this compound lies in its ability to act as a precursor to fused heterocyclic systems, which are privileged scaffolds in drug discovery.

3.2.1. The Gewald Reaction

The Gewald reaction is a multicomponent reaction that utilizes the activated nitrile group to construct a thiophene ring fused to the pyridine core, forming thieno[2,3-b]pyridines. This reaction typically involves an elemental sulfur, a compound with an active methylene group, and a base.

Protocol: Synthesis of Ethyl 3-amino-thieno[2,3-b]pyridine-2-carboxylate derivatives

  • In a flask, dissolve this compound and a ketone (e.g., cyclohexanone) in ethanol.

  • Add elemental sulfur, followed by a catalytic amount of a base such as morpholine or triethylamine.

  • Heat the mixture to reflux and stir for several hours until the starting material is consumed (monitored by TLC).

  • Cool the reaction mixture, which often results in the precipitation of the product.

  • Collect the solid product by filtration, wash with cold ethanol, and dry to obtain the thieno[2,3-b]pyridine derivative.

Causality: The base deprotonates the α-carbon of the ketone, which then attacks the elemental sulfur. The resulting thiolate adds to the electron-deficient nitrile carbon of the this compound. Subsequent intramolecular cyclization and tautomerization yield the aromatic thienopyridine product.

Applications in Drug Development

This compound is a key intermediate in the synthesis of numerous biologically active compounds. The heterocyclic systems derived from it are found in drugs targeting a wide range of diseases. For example, thienopyridine scaffolds are known to exhibit activities such as kinase inhibition, anti-inflammatory, and antimicrobial effects. The ability to readily access these complex scaffolds from a simple starting material makes this compound a valuable tool for medicinal chemists.

Safety and Handling

This compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[6] It may cause skin, eye, and respiratory irritation.[7][8] Work should be conducted in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse thoroughly with water.[9] Store in a tightly closed container in a cool, dry place.

Conclusion

This compound is a cornerstone building block in modern organic and medicinal chemistry. Its well-defined physicochemical properties, predictable spectroscopic signature, and, most importantly, its versatile reactivity make it an indispensable tool for the synthesis of complex heterocyclic molecules. The ability to leverage its nitrile, ester, and pyridine functionalities, particularly in powerful cyclization reactions like the Gewald synthesis, provides efficient and reliable pathways to novel chemical entities with significant potential for drug discovery and development.

References

  • Capot Chemical Co., Ltd. (2025).
  • Fisher Scientific. (2025).
  • Thermo Fisher Scientific. (2025).
  • Fisher Scientific. (2024).
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 98018, Ethyl 2-cyanopropionate.
  • MedChemExpress. (2025).
  • BenchChem. (2025).
  • ChemicalBook. (2022).
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6399078, Ethyl 2-cyano-2-(hydroxyimino)acetate.
  • Gross, A. et al. (2015). Ethyl 2-[(Z)-2-(4-Cyanophenyl)-2-hydroxyvinyl]-4-(4-methoxyphenyl)-6-methyl-1,4-dihydropyrimidine-5-carboxylate.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7764, Ethyl cyanoacetate.
  • da Silva, R. et al. (2014). MS of (authentic) C 11 CO 2 Et (part A) and peak 3 of Figure 2A, designated as ethyl dodecanoate (part B).
  • Magritek. (n.d.).
  • Thevenet, F. et al. (2014). Infrared study of matrix-isolated ethyl cyanide: Simulation of the photochemistry in the atmosphere of Titan.
  • Cheméo. (n.d.).
  • National Institute of Standards and Technology. (n.d.).
  • ChemicalBook. (2025).
  • ResearchGate. (n.d.). Figure S2 1 H (a) and 13 C NMR (b) spectra of synthesized Ethyl....
  • SpectraBase. (n.d.).
  • National Institute of Standards and Technology. (n.d.).
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 81530, Ethyl cyanoacrylate.
  • BenchChem. (2025). The Duality of Ethyl Cyanoformate: A Technical Guide to its Reactivity with Nucleophiles and Electrophiles.
  • ResearchGate. (n.d.).
  • National Institute of Standards and Technology. (n.d.). Carbonocyanidic acid, ethyl ester. In NIST Chemistry WebBook.
  • Thermo Fisher Scientific. (n.d.).
  • Chemistry LibreTexts. (2025). 12.8: Infrared Spectra of Some Common Functional Groups.
  • Google Patents. (2017).
  • SciSpace. (2018). Synthesis of Diethyl 2-(2-chloronicotinoyl)
  • BenchChem. (2025).
  • ResearchGate. (2004). Unexpected Reactivity of Ethyl 2-(Diethylphosphono)Propionate Toward 2,2-Disubstituted-1,3-cyclopentanediones.
  • Magritek. (n.d.).
  • Kikura-Hanajiri, R. et al. (2017).
  • The Good Scents Company. (n.d.).
  • ResearchGate. (2009).
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 637758, Ethyl Cinnamate.

Sources

An In-depth Technical Guide to the Synthesis of Ethyl 2-Cyanonicotinate: Strategies, Mechanisms, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-cyanonicotinate is a pivotal building block in the synthesis of a multitude of pharmacologically active compounds. Its unique trifunctional nature—possessing an ester, a nitrile, and a pyridine ring—renders it a versatile scaffold for the construction of complex molecular architectures. This in-depth technical guide provides a comprehensive overview of the primary synthetic routes to this compound, designed to equip researchers and drug development professionals with the knowledge to make informed decisions in their synthetic endeavors. This guide delves into the mechanistic underpinnings of each synthetic strategy, offers detailed, step-by-step experimental protocols, and presents a comparative analysis of the various methodologies.

Introduction: The Strategic Importance of this compound in Medicinal Chemistry

The pyridine nucleus is a ubiquitous motif in pharmaceuticals, owing to its ability to engage in hydrogen bonding and its overall favorable pharmacokinetic profile. The introduction of a cyano group at the 2-position of the nicotinic acid scaffold dramatically enhances its synthetic utility. The nitrile can be readily transformed into a variety of functional groups, including amines, amides, carboxylic acids, and tetrazoles, providing access to a diverse chemical space. Consequently, this compound has emerged as a key intermediate in the development of novel therapeutics across a range of disease areas. Its applications span from the synthesis of kinase inhibitors and central nervous system agents to antiviral and anti-inflammatory drugs. A thorough understanding of its synthesis is therefore paramount for any drug discovery program that leverages this versatile building block.

Key Synthetic Strategies for this compound

The synthesis of this compound can be approached through several distinct strategies, each with its own set of advantages and limitations. The choice of a particular route will often depend on factors such as the availability of starting materials, desired scale of the reaction, and tolerance to specific reagents and conditions. The most prominent and field-proven methods include:

  • Nucleophilic Substitution of Ethyl 2-Chloronicotinate: This is arguably the most direct and widely employed method.

  • The Sandmeyer Reaction of Ethyl 2-Aminonicotinate: A classic and reliable transformation for introducing a cyano group.

  • Cyanation of Ethyl Nicotinate N-oxide: An approach that leverages the activation of the pyridine ring by the N-oxide functionality.

This guide will now explore each of these strategies in detail, providing mechanistic insights and practical experimental guidance.

Nucleophilic Substitution of Ethyl 2-Chloronicotinate: A Direct and Efficient Approach

The substitution of the chloro group in Ethyl 2-chloronicotinate with a cyanide nucleophile is a robust and high-yielding method for the synthesis of the target compound. The electron-withdrawing nature of the adjacent ester group and the pyridine nitrogen facilitates this nucleophilic aromatic substitution reaction.

Reaction Mechanism

The reaction proceeds via a classic SNAr (Nucleophilic Aromatic Substitution) mechanism. The cyanide ion attacks the electron-deficient carbon atom at the 2-position of the pyridine ring, forming a resonance-stabilized Meisenheimer complex. The negative charge is delocalized onto the electronegative nitrogen atom and the carbonyl oxygen of the ester group. In the final step, the chloride ion is eliminated, and the aromaticity of the pyridine ring is restored.

SNAr_Mechanism Reactants Ethyl 2-Chloronicotinate + CN⁻ Meisenheimer Meisenheimer Complex (Resonance Stabilized) Reactants->Meisenheimer Nucleophilic Attack Product This compound + Cl⁻ Meisenheimer->Product Elimination of Cl⁻

Figure 1: General mechanism for the SNAr reaction of Ethyl 2-chloronicotinate with a cyanide nucleophile.

Choice of Cyanide Source and Catalyst

A variety of cyanide sources can be employed, with the choice often influencing the reaction conditions and the need for a catalyst.

Cyanide SourceCatalystTypical ConditionsAdvantagesDisadvantages
CuCN None (reagent)High temperature (150-200 °C), polar aprotic solvent (e.g., DMF, NMP)Often high yielding, well-established (Rosenmund-von Braun reaction)Harsh reaction conditions, stoichiometric copper waste
Zn(CN)₂ Pd(0) catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) with a phosphine ligand (e.g., dppf)Moderate temperature (80-120 °C), polar aprotic solvent (e.g., DMF, DMA)Milder conditions, lower toxicity of Zn(CN)₂ compared to alkali metal cyanidesCatalyst cost and sensitivity, potential for catalyst poisoning by cyanide
KCN/NaCN Phase-transfer catalyst (e.g., 18-crown-6) or no catalyst in aprotic polar solventsVariable temperatures, often requires careful control of cyanide concentrationLow cost of cyanide sourceHigh toxicity of alkali metal cyanides and HCN, potential for side reactions
Detailed Experimental Protocol: Palladium-Catalyzed Cyanation with Zinc Cyanide

This protocol provides a reliable and scalable method for the synthesis of this compound using a palladium catalyst and zinc cyanide.

Materials:

  • Ethyl 2-chloronicotinate

  • Zinc cyanide (Zn(CN)₂)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 1,1'-Bis(diphenylphosphino)ferrocene (dppf)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Toluene

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry, argon-purged flask, add Ethyl 2-chloronicotinate (1.0 equiv), zinc cyanide (0.6 equiv), tris(dibenzylideneacetone)dipalladium(0) (0.02 equiv), and 1,1'-bis(diphenylphosphino)ferrocene (0.04 equiv).

  • Add anhydrous N,N-dimethylformamide (DMF) to achieve a concentration of approximately 0.5 M with respect to the ethyl 2-chloronicotinate.

  • Heat the reaction mixture to 120 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of celite to remove insoluble inorganic salts, washing the pad with additional ethyl acetate.

  • Wash the combined organic filtrate with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford this compound as a solid.

The Sandmeyer Reaction: A Classic Transformation of an Amino Group

The Sandmeyer reaction provides an alternative route to this compound, starting from the readily available Ethyl 2-aminonicotinate. This two-step process involves the diazotization of the primary amine followed by a copper-catalyzed cyanation.[1][2]

Reaction Mechanism

The reaction proceeds in two distinct stages:

  • Diazotization: The primary aromatic amine reacts with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt. This reaction is typically carried out at low temperatures (0-5 °C) to prevent the decomposition of the unstable diazonium salt.

  • Copper-Catalyzed Cyanation: The diazonium salt is then treated with a solution of copper(I) cyanide. The reaction is believed to proceed through a radical mechanism, initiated by a single-electron transfer from the copper(I) species to the diazonium salt, leading to the formation of an aryl radical and the evolution of nitrogen gas.[1] The aryl radical then reacts with the cyanide, and the copper(I) catalyst is regenerated.

Sandmeyer_Mechanism Amine Ethyl 2-Aminonicotinate Diazonium Diazonium Salt Amine->Diazonium NaNO₂, H⁺ Product This compound Diazonium->Product CuCN

Figure 2: Overview of the Sandmeyer reaction for the synthesis of this compound.

Detailed Experimental Protocol: Sandmeyer Cyanation

Materials:

  • Ethyl 2-aminonicotinate

  • Concentrated hydrochloric acid (HCl)

  • Sodium nitrite (NaNO₂)

  • Copper(I) cyanide (CuCN)

  • Sodium cyanide (NaCN)

  • Sodium carbonate (Na₂CO₃)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

Step 1: Diazotization

  • Dissolve Ethyl 2-aminonicotinate (1.0 equiv) in a mixture of concentrated hydrochloric acid and water at 0 °C.

  • Slowly add a solution of sodium nitrite (1.1 equiv) in water, maintaining the temperature below 5 °C.

  • Stir the resulting solution at 0 °C for 30 minutes to ensure complete formation of the diazonium salt.

Step 2: Cyanation

  • In a separate flask, prepare a solution of copper(I) cyanide (1.3 equiv) and sodium cyanide (2.6 equiv) in water.

  • Slowly add the cold diazonium salt solution to the copper cyanide solution, allowing the nitrogen gas to evolve. The temperature should be maintained between 0 and 10 °C during the addition.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1 hour to ensure complete reaction.

  • Cool the mixture to room temperature and neutralize with sodium carbonate.

  • Extract the product with dichloromethane.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by chromatography or recrystallization to yield this compound.

Cyanation of Ethyl Nicotinate N-oxide: Activating the Pyridine Ring

The N-oxide functionality significantly activates the pyridine ring towards nucleophilic attack, particularly at the 2- and 6-positions. This strategy allows for the direct C-H cyanation of the pyridine ring, starting from Ethyl nicotinate.

Reaction Mechanism

The reaction is initiated by the activation of the N-oxide with an electrophilic reagent, such as trimethylsilyl cyanide (TMSCN) in the presence of an activating agent like dimethylcarbamoyl chloride or triflic anhydride.[3] This forms a highly reactive N-acyloxy- or N-silyloxypyridinium intermediate. The cyanide ion then attacks the 2-position of this activated intermediate to form a dihydropyridine adduct. Subsequent elimination of the activating group and rearomatization yields the desired 2-cyanopyridine product.

Figure 3: General pathway for the cyanation of Ethyl nicotinate N-oxide.

Detailed Experimental Protocol: Cyanation with TMSCN

Materials:

  • Ethyl nicotinate N-oxide

  • Trimethylsilyl cyanide (TMSCN)

  • Dimethylcarbamoyl chloride

  • Acetonitrile (CH₃CN)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of Ethyl nicotinate N-oxide (1.0 equiv) in acetonitrile, add dimethylcarbamoyl chloride (1.2 equiv).

  • Add trimethylsilyl cyanide (1.5 equiv) to the mixture.

  • Heat the reaction mixture to 80 °C and stir for 4-6 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction to room temperature and quench with a saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to afford this compound.

Comparative Analysis and Conclusion

Synthetic RouteStarting MaterialKey ReagentsAdvantagesDisadvantages
Nucleophilic Substitution Ethyl 2-chloronicotinateCuCN or Zn(CN)₂/Pd catalystHigh yields, direct, scalableHarsh conditions with CuCN, catalyst cost and sensitivity with Pd
Sandmeyer Reaction Ethyl 2-aminonicotinateNaNO₂, CuCNReliable, well-established, good for small to medium scaleUse of unstable diazonium salts, potential for side reactions, multi-step
N-oxide Cyanation Ethyl nicotinateTMSCN, activating agentDirect C-H functionalization, avoids pre-functionalized starting materialsRequires synthesis of the N-oxide, can have regioselectivity issues

References

  • Sandmeyer, T. (1884). Ueber die Ersetzung der Amidgruppe durch Chlor in den aromatischen Substanzen. Berichte der deutschen chemischen Gesellschaft, 17(2), 1633-1635. [Link]
  • Hodgson, H. H. (1947). The Sandmeyer Reaction. Chemical Reviews, 40(2), 251-277. [Link]
  • Huo, C., et al. (2009). The Direct Formation of 2-Cyano-4-amidopyridine via α-Cyanation of 4-Amidopyridine N-Oxide with Dimethylcarbamoyl Chloride and Potassium Cyanide. Bulletin of the Korean Chemical Society, 30(11), 2735-2737. [Link]
  • Anderson, K. W., et al. (2006). The Development of a General and Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Journal of the American Chemical Society, 128(33), 10694-10695. [Link]
  • Ouali, A., & Taillefer, M. (2007). Palladium-and Copper-Catalyzed Cyanation of Aryl Halides. In Modern Arylation Methods (pp. 37-77). Wiley-VCH Verlag GmbH & Co. KGaA. [Link]

Sources

An In-depth Technical Guide to the Synthesis of Ethyl 2-Cyanonicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Strategic Importance of the 2-Cyanonicotinate Scaffold

The pyridine ring, a cornerstone of heterocyclic chemistry, exhibits unique electronic properties that make its functionalization a perpetual challenge and a significant achievement. The introduction of a cyano group at the C2 position of a pyridine-3-carboxylate ester, such as in ethyl 2-cyanonicotinate, creates a highly valuable and versatile synthetic intermediate. This molecule is a precursor to a wide array of more complex heterocyclic systems, finding applications in the development of pharmaceuticals, agrochemicals, and functional materials. The electron-withdrawing nature of both the cyano and ester groups activates the pyridine ring for further nucleophilic and electrophilic substitutions, making it a powerful building block for medicinal chemists and materials scientists.

This guide provides a comprehensive overview of the principal synthetic pathway to this compound, focusing on the underlying chemical principles, detailed experimental protocols, and critical process considerations to ensure reproducible and high-yield outcomes.

I. The Core Synthetic Strategy: A Two-Step Approach from Ethyl Nicotinate

The most logical and field-proven pathway to this compound begins with the commercially available and structurally simple starting material, ethyl nicotinate. The synthesis is elegantly achieved in two primary stages:

  • N-Oxidation: Activation of the pyridine ring via the formation of ethyl nicotinate N-oxide. This is a critical step that fundamentally alters the reactivity of the heterocycle, making the subsequent C2-functionalization feasible.

  • Cyanation via Reissert-Henze Reaction: Introduction of the cyano group at the C2 position through a nucleophilic attack on the activated N-oxide intermediate.

This strategic sequence is predicated on the need to overcome the inherent electron-deficient nature of the pyridine ring, which is normally resistant to nucleophilic attack.

II. Step 1: Synthesis of Starting Material & Key Intermediate

Synthesis of Ethyl Nicotinate

The journey begins with the synthesis of the foundational starting material, ethyl nicotinate. This is a classic Fischer esterification, a reaction well-understood and scalable.

Causality of Experimental Choices: The reaction is an acid-catalyzed equilibrium process. Concentrated sulfuric acid is a common and effective catalyst, protonating the carbonyl oxygen of nicotinic acid, which dramatically increases the electrophilicity of the carbonyl carbon for attack by the ethanol nucleophile. An excess of ethanol is often used to shift the equilibrium towards the product side, maximizing the yield. Alternatively, solid acid catalysts are employed in modern, greener processes to simplify workup and minimize corrosive, aqueous waste streams.[1][2] Toluene can be used as a co-solvent to facilitate the removal of water via azeotropic distillation, further driving the reaction to completion.

Adapted from CN106957262A[1]

  • Reaction Setup: To a 500 mL four-necked flask equipped with a mechanical stirrer, thermometer, and a Dean-Stark apparatus, add nicotinic acid (e.g., 246.2 g), absolute ethanol (e.g., 92.1 g, 2 mol), toluene (e.g., 123.1 g), and a solid acid catalyst (e.g., 2.5 g HND230).[1]

  • Esterification: Slowly heat the mixture to 55 °C with constant stirring. Maintain this temperature for approximately 4 hours.

  • Water Removal: Increase the temperature to initiate reflux and begin azeotropic removal of water via the Dean-Stark trap. Continue reflux until no more water is collected.

  • Work-up and Purification: Cool the reaction mixture to room temperature. Filter the mixture to recover the solid acid catalyst. The filtrate is then subjected to reduced pressure distillation to remove the toluene solvent.

  • Product Isolation: The remaining light-yellow liquid is the crude ethyl nicotinate. High purity (e.g., >99%) can be achieved with yields often exceeding 97%.[1]

N-Oxidation to Ethyl Nicotinate N-oxide

This is the pivotal activation step. The introduction of an N-oxide functionality transforms the electron-deficient pyridine ring into an electron-rich system with respect to nucleophilic attack at the C2 and C4 positions. The N-oxide group acts as an internal activating group, facilitating the subsequent cyanation.

Causality of Experimental Choices: The oxidation is typically performed using a peroxy acid. A common and effective method involves heating nicotinic acid or its ester in glacial acetic acid with hydrogen peroxide. The acetic acid acts as a solvent and also reacts with H₂O₂ to form peracetic acid in situ, which is the active oxidizing agent. The reaction proceeds via the nucleophilic attack of the pyridine nitrogen on the electrophilic oxygen of the peroxy acid.

Adapted from Clemo, G. R. & Koenig, H. (1949)

  • Reaction Setup: In a suitable reaction vessel, dissolve ethyl nicotinate (1 part by weight) in glacial acetic acid (3 parts by weight).

  • Oxidation: Add 30% hydrogen peroxide (perhydrol, 3 parts by weight) to the solution. Heat the mixture on a water bath. The reaction progress can be monitored by observing the decrease in gas evolution.

  • Work-up: After several hours (e.g., 3 hours, or until gas evolution subsides), cool the reaction mixture.

  • Product Isolation: Evaporate the solvent under reduced pressure. The resulting residue is ethyl nicotinate N-oxide, which can be purified by recrystallization from a suitable solvent like methanol.

III. Step 2: Cyanation via the Reissert-Henze Reaction

The Reissert-Henze reaction is a classic and powerful method for the α-cyanation of pyridine N-oxides.[3][4] It involves the activation of the N-oxide oxygen by an acylating agent, followed by the regioselective addition of a cyanide nucleophile.

Mechanism and Regioselectivity

The reaction proceeds through a well-established mechanism:

  • Activation: The N-oxide oxygen atom attacks an electrophilic activating agent (e.g., benzoyl chloride, dimethylcarbamoyl chloride), forming a highly reactive N-acyloxypyridinium intermediate.

  • Nucleophilic Attack: A cyanide source (e.g., KCN, TMSCN) attacks the activated pyridinium ring. For 3-substituted pyridine N-oxides like ethyl nicotinate N-oxide, the attack occurs predominantly at the sterically less hindered and electronically favorable C2 position.[5]

  • Rearomatization: The resulting dihydropyridine adduct eliminates the activating group (as a carboxylate) to afford the stable, aromatic 2-cyanopyridine product.

Reissert_Henze_Mechanism

Comparison of Cyanation Conditions

The choice of activating agent and cyanide source can significantly impact yield, reaction time, and substrate compatibility. While a specific protocol for ethyl nicotinate N-oxide is not readily found in peer-reviewed literature, conditions can be reliably adapted from similar 3-substituted pyridine N-oxides.

Activating AgentCyanide SourceTypical SolventTemperature (°C)Reaction Time (h)Expected Yield RangeKey Insights & Causality
Benzoyl ChlorideKCNCH₂Cl₂/H₂O (two-phase)Room Temp12 - 24ModerateThe classical Reissert-Henze conditions. Two-phase system can lead to slower reaction rates. Benzoyl chloride is inexpensive and readily available.
Dimethylcarbamoyl ChlorideKCNCH₃CN1204 - 12GoodA non-aqueous, higher temperature method that often provides better yields and shorter reaction times. KCN is a cost-effective cyanide source.
Triflic Anhydride (Tf₂O)TMSCNCHCl₃ or CH₂Cl₂601 - 3Good to ExcellentA highly reactive activating agent leading to very short reaction times. TMSCN is a milder, more soluble cyanide source than alkali metal cyanides, but is more expensive and moisture-sensitive.
Detailed Experimental Protocol: Cyanation of Ethyl Nicotinate N-oxide

This is a representative protocol adapted from established methods for substituted pyridine N-oxides.

  • Reaction Setup: In a flame-dried, screw-capped vial equipped with a magnetic stir bar, add ethyl nicotinate N-oxide (1.0 equiv.), potassium cyanide (KCN, 2.0 equiv.), and anhydrous acetonitrile (CH₃CN) to create a suspension. The reaction should be performed under an inert atmosphere (e.g., Argon or Nitrogen).

  • Addition of Activating Agent: Add dimethylcarbamoyl chloride (3.0 equiv.) to the suspension at room temperature.

  • Reaction: Securely seal the vial and heat the reaction mixture to 120 °C with vigorous stirring for 4-12 hours.

  • Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or LC-MS until consumption of the starting material is observed.

  • Work-up: After cooling the reaction to room temperature, carefully quench the mixture by adding water.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3 x volume).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product should be purified by column chromatography on silica gel to yield pure this compound.

Experimental_Workflow

IV. Characterization of this compound

Proper characterization of the final product is essential to confirm its identity and purity. The following data are predicted based on the analysis of structurally similar compounds, such as ethyl isonicotinates and other 2-cyanopyridines.[6][7][8]

Spectroscopic Data
TechniqueFunctional Group / Proton EnvironmentExpected Chemical Shift / Wavenumber
¹H NMR Pyridine H (C4-H)δ 8.6 - 8.8 ppm (dd)
Pyridine H (C5-H)δ 7.6 - 7.8 ppm (dd)
Pyridine H (C6-H)δ 8.9 - 9.1 ppm (dd)
Methylene (-O-CH₂ -CH₃)δ 4.3 - 4.5 ppm (q)
Methyl (-O-CH₂-CH₃ )δ 1.3 - 1.5 ppm (t)
¹³C NMR Ester Carbonyl (C =O)δ 163 - 165 ppm
Pyridine C (C 2-CN)δ 133 - 135 ppm
Pyridine C 3δ 125 - 127 ppm
Pyridine C 4δ 128 - 130 ppm
Pyridine C 5δ 139 - 141 ppm
Pyridine C 6δ 152 - 154 ppm
Nitrile (C ≡N)δ 115 - 117 ppm
Methylene (-O-CH₂ -CH₃)δ 62 - 64 ppm
Methyl (-O-CH₂-CH₃ )δ 14 - 15 ppm
FT-IR C≡N stretch (nitrile)2220 - 2240 cm⁻¹
C=O stretch (ester)1715 - 1735 cm⁻¹
C=N, C=C stretch (aromatic)1550 - 1600 cm⁻¹
C-O stretch (ester)1250 - 1300 cm⁻¹

V. Conclusion and Future Outlook

The synthesis of this compound via the N-oxidation of ethyl nicotinate followed by a Reissert-Henze cyanation represents a robust and reliable synthetic strategy. This guide has outlined the key chemical principles, provided adaptable, detailed protocols, and offered a framework for the characterization of the final product. The causality behind each step—from the initial esterification to the crucial N-oxide activation and final nucleophilic cyanation—demonstrates a logical and efficient approach to this valuable synthetic intermediate. For researchers and drug development professionals, mastery of this pathway provides access to a versatile scaffold, opening doors to novel molecular architectures with significant potential in applied chemical sciences. Future work may focus on developing catalytic, one-pot procedures from ethyl nicotinate to further improve the efficiency and environmental footprint of this important transformation.

References

  • Ataman Kimya. (n.d.). Ethyl Nicotinate.
  • CN106957262A. (2017). A kind of preparation method of ethyl nicotinate. Google Patents.
  • Patsnap. (n.d.). Preparation method of ethyl nicotinate. Eureka.
  • Al-Juboori, F. H. (2022). Synthesis, characterization of some derivationes of 3-Nicotinc acide. Journal of Education and Scientific Studies, (19), 3783-3791.
  • Nishiwaki, N., et al. (2000). Functionalization of Pyridines via Reissert-Henze Reaction. Reviews on Heteroatom Chemistry, 22, 1-20.
  • Klemm, L. H., & Muchiri, D. R. (1983). Chemistry of thienopyridines. XXIX. The reissert-henze reaction as a route to simple c-substituents alpha to the heteronitrogen atom. Journal of Heterocyclic Chemistry, 20(1), 133-137.
  • Reissert, A. (1905). Ueber die Einführung der Benzoyl-gruppe in tertiäre cyclische Basen. Berichte der deutschen chemischen Gesellschaft, 38(2), 1603-1614.
  • Cambridge University Press. (n.d.). Reissert Reaction.
  • Wikipedia. (n.d.). Reissert reaction.
  • Fife, W. K. (1985). The Reissert-Henze Reaction of Pyridine Derivatives. Heterocycles, 22(12), 2825-2834.
  • Eichhorn, T., et al. (2023). Synthesis, spectroscopic characterization and DFT analysis of dichlorido(η6-p-cymene)ruthenium(II) complexes with isonicotinate. Journal of the Serbian Chemical Society, 88(12), 1335-1354.
  • Yilmaz, I., & Bozhüyük, A. (2018). Structure Identification of Novel Compounds using simple IR, 1H and 13C NMR spectroscopy and Computational Tools. Journal of the Turkish Chemical Society, Section A: Chemistry, 5(3), 1105-1118.
  • Špirtović-Halilović, S., et al. (2020). Database Independent Automated Structure Elucidation of Organic Molecules Based on IR, 1H NMR, 13C NMR, and MS Data. Journal of Chemical Information and Modeling, 61(1), 136-146.
  • Metin, Ö. (2011). Basic 1H- and 13C-NMR Spectroscopy.

Sources

Starting materials for Ethyl 2-cyanonicotinate synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of Ethyl 2-Cyanonicotinate: Core Starting Materials and Methodologies

For inquiries, please contact:

Introduction

This compound is a pivotal building block in contemporary medicinal chemistry and materials science. As a substituted pyridine, its scaffold is a privileged structure found in numerous pharmaceuticals and functional materials, owing to the unique electronic properties and hydrogen bonding capabilities of the pyridine ring.[1] The strategic placement of the cyano and ethyl ester groups at the 2- and 3-positions, respectively, provides versatile handles for further chemical elaboration, making it an invaluable intermediate for the synthesis of complex molecular architectures.

The synthesis of specifically substituted pyridines like this compound, however, presents significant regiochemical challenges. The inherent reactivity of the pyridine ring must be precisely controlled to achieve the desired 2,3-substitution pattern. This guide, intended for researchers, scientists, and professionals in drug development, provides a comprehensive overview of the principal synthetic strategies, focusing on the key starting materials that serve as the foundation for these transformations. We will delve into the causality behind experimental choices, offering field-proven insights into the methodologies that have proven most effective for accessing this critical synthetic intermediate.

Part 1: Synthesis via Functional Group Interconversion on a Pre-existing Pyridine Ring

The most direct routes to this compound often involve the modification of an already-formed, appropriately substituted pyridine ring. These strategies leverage well-established reactions to introduce the required cyano group at the C2-position. The choice of starting material is dictated by the nature of the leaving group or precursor functional group at this position.

Starting Material: 2-Halonicotinates and Derivatives

The displacement of a halogen atom, particularly chlorine or bromine, via nucleophilic aromatic substitution (SNAr) is a robust and widely employed strategy for introducing a cyano group onto a pyridine ring.[2]

Causality of Experimental Choice: The pyridine ring is inherently electron-deficient, which facilitates nucleophilic attack, especially when further activated by electron-withdrawing groups—such as the nitrile or ester group already at the C3-position in a nicotinonitrile or nicotinate precursor. A halogen at the C2-position serves as an excellent leaving group for substitution with a cyanide nucleophile. While fluorine and bromine are also used, 2-chloropyridines often provide an optimal balance of reactivity and starting material cost for industrial-scale synthesis.[2] Copper(I) cyanide is a classic reagent for this transformation, though modern methods may employ other cyanide sources with palladium or nickel catalysis to improve yields and reduce the toxicity associated with heavy metals.[2]

A common precursor is 2-chloronicotinonitrile. The cyanation of the 2-chloro position followed by hydrolysis of the 3-cyano group and subsequent esterification would yield the target molecule. An alternative is to start with an ethyl 2-chloronicotinate.

Synthetic Workflow: From 2-Chloronicotinonitrile

cluster_0 Pathway A: From 2-Halopyridines 2-Chloronicotinonitrile 2-Chloronicotinonitrile Cyanation Cyanation 2-Chloronicotinonitrile->Cyanation  CuCN or  NaCN/KCN, Catalyst 2,3-Dicyanopyridine 2,3-Dicyanopyridine Cyanation->2,3-Dicyanopyridine Selective Hydrolysis Selective Hydrolysis 2,3-Dicyanopyridine->Selective Hydrolysis  H₂SO₄ / H₂O 2-Cyanonicotinic Acid 2-Cyanonicotinic Acid Selective Hydrolysis->2-Cyanonicotinic Acid Esterification Esterification 2-Cyanonicotinic Acid->Esterification  EtOH, H⁺ This compound This compound Esterification->this compound

Caption: Workflow for this compound from 2-chloronicotinonitrile.

Experimental Protocol: Cyanation of 2,3-Dichloro-5-trifluoromethylpyridine This protocol illustrates the general principles of cyanation of a 2-chloropyridine and is adapted from a patented process.[2]

  • To a suitable reaction vessel, add 2,3-dichloro-5-trifluoromethylpyridine (1.0 eq), an alkali metal cyanide such as sodium cyanide (1.1-1.5 eq), and a polar solvent (e.g., DMSO, DMF).

  • Add a nucleophilic tertiary nitrogen moiety as an activating agent (e.g., 3-picoline, 0.1-1.0 eq).

  • Heat the reaction mixture with stirring to a temperature between 75°C and 100°C.

  • Monitor the reaction progress by Gas Chromatography (GC) or Thin-Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and quench by pouring it into water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or distillation to afford the 2-cyanopyridine derivative.

Starting Material: 2-Aminonicotinates and Derivatives

The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a reliable method to convert an amino group into a wide range of functionalities, including nitriles, via a diazonium salt intermediate.[3][4]

Causality of Experimental Choice: Aromatic amines are readily available and often inexpensive starting materials. The Sandmeyer reaction proceeds through a well-understood radical-nucleophilic aromatic substitution mechanism.[3][4] The transformation involves two key steps: diazotization of the primary amine with nitrous acid (generated in situ from NaNO₂ and a strong acid) to form a diazonium salt, followed by decomposition of this salt in the presence of a copper(I) cyanide catalyst.[5][6] This method is highly effective for installing a cyano group and is tolerant of various other functional groups on the pyridine ring.

Synthetic Workflow: The Sandmeyer Reaction

cluster_1 Pathway B: The Sandmeyer Reaction Ethyl 2-Aminonicotinate Ethyl 2-Aminonicotinate Diazotization Diazotization Ethyl 2-Aminonicotinate->Diazotization  NaNO₂, HCl  0-5 °C Diazonium Salt Intermediate Diazonium Salt Intermediate Diazotization->Diazonium Salt Intermediate Cyanation Cyanation Diazonium Salt Intermediate->Cyanation  CuCN, KCN This compound This compound Cyanation->this compound

Caption: General workflow for the Sandmeyer cyanation of an aminopyridine.

Experimental Protocol: General Sandmeyer Cyanation This is a generalized protocol based on the principles of the Sandmeyer reaction.[4][5]

  • Dissolve or suspend the starting 2-aminopyridine derivative (1.0 eq) in an aqueous solution of a strong acid (e.g., HCl, H₂SO₄).

  • Cool the mixture to 0-5°C in an ice-water bath.

  • Slowly add a chilled aqueous solution of sodium nitrite (NaNO₂) (1.0-1.2 eq) dropwise, keeping the temperature below 5°C. Stir for 15-30 minutes to ensure complete formation of the diazonium salt.

  • In a separate flask, prepare a solution of copper(I) cyanide (1.2-1.5 eq) and potassium or sodium cyanide in water.

  • Slowly add the cold diazonium salt solution to the cyanide solution. Effervescence (release of N₂ gas) should be observed.

  • Allow the reaction to warm to room temperature and then heat gently (e.g., 50-60°C) until gas evolution ceases.

  • Cool the mixture, and extract the product with an organic solvent.

  • Wash, dry, and concentrate the organic phase. Purify the product by chromatography or recrystallization.

Starting Material: Nicotinate N-Oxides

The Reissert-Henze reaction provides a powerful method for the regioselective functionalization of pyridine N-oxides, enabling the introduction of a cyano group specifically at the C2-position.[7][8]

Causality of Experimental Choice: The N-oxide group activates the pyridine ring for nucleophilic attack, particularly at the C2 and C6 positions. In the Reissert-Henze reaction, the N-oxide is first treated with an acylating agent (like benzoyl chloride) or a silylating agent (like TMSCl) to form a highly reactive N-acyloxy or N-silyloxy pyridinium salt.[7][9] This intermediate is then readily attacked by a cyanide nucleophile (e.g., from KCN or trimethylsilyl cyanide), which adds preferentially to the C2-position. A subsequent elimination step rearomatizes the ring and delivers the 2-cyanopyridine product.[8][9] This method is valued for its high regioselectivity.

Synthetic Workflow: The Reissert-Henze Reaction

cluster_2 Pathway C: The Reissert-Henze Reaction Ethyl Nicotinate N-Oxide Ethyl Nicotinate N-Oxide Activation Activation Ethyl Nicotinate N-Oxide->Activation  Benzoyl Chloride or  TMSCl N-Acyloxypyridinium Salt N-Acyloxypyridinium Salt Activation->N-Acyloxypyridinium Salt Nucleophilic Attack Nucleophilic Attack N-Acyloxypyridinium Salt->Nucleophilic Attack  KCN or  TMSCN Dihydropyridine Intermediate Dihydropyridine Intermediate Nucleophilic Attack->Dihydropyridine Intermediate Elimination Elimination Dihydropyridine Intermediate->Elimination  Rearomatization This compound This compound Elimination->this compound

Caption: Mechanistic steps of the Reissert-Henze reaction.

Part 2: Synthesis via Pyridine Ring Construction

An alternative to modifying a pre-existing pyridine is to construct the substituted ring from acyclic precursors. This approach offers high flexibility in introducing desired substituents from the outset.

Starting Materials: Multicomponent Condensation Reactions

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that contains portions of all starting materials. The synthesis of functionalized 2-amino-3-cyanopyridines is a classic example.[10]

Causality of Experimental Choice: This strategy builds the pyridine ring in a convergent fashion, which is often more atom-economical and step-efficient than linear sequences. A common approach involves the condensation of a 1,3-dicarbonyl compound (or equivalent), malononitrile (as the source of the C3-cyano group and C4-carbon), an aldehyde, and a nitrogen source like ammonium acetate.[1][10] The resulting 2-amino-3-cyanopyridine can then be converted to the target 2-cyanonicotinate through a Sandmeyer reaction to replace the amino group, followed by esterification.

Synthetic Workflow: Multicomponent Ring Formation

cluster_3 Pathway D: Multicomponent Synthesis Aldehyde Aldehyde Condensation Condensation Aldehyde->Condensation Malononitrile Malononitrile Malononitrile->Condensation β-Ketoester β-Ketoester β-Ketoester->Condensation Ammonium Acetate Ammonium Acetate Ammonium Acetate->Condensation Substituted 2-Amino-3-cyanopyridine Substituted 2-Amino-3-cyanopyridine Condensation->Substituted 2-Amino-3-cyanopyridine Further Conversion Further Conversion Substituted 2-Amino-3-cyanopyridine->Further Conversion  e.g., Sandmeyer Rxn This compound This compound Further Conversion->this compound

Caption: Convergent synthesis of the pyridine core via MCR.

Part 3: Comparative Analysis of Starting Materials and Routes

The selection of an optimal synthetic route depends on several factors, including the cost and availability of starting materials, scalability, overall yield, and safety considerations.

Synthetic PathwayKey Starting Material(s)AdvantagesDisadvantagesKey Refs
Nucleophilic Substitution 2-Chloronicotinate/nitrileDirect, often high-yielding, suitable for scale-up.Can require harsh conditions or expensive catalysts; 2-halopyridines can be costly.[2]
Sandmeyer Reaction 2-AminonicotinateUtilizes readily available amine precursors; reliable and well-established reaction.Diazonium salts can be unstable; requires stoichiometric reagents and careful temperature control.[3][4]
Reissert-Henze Reaction Nicotinate N-OxideExcellent regioselectivity for C2-cyanation; mild conditions with modern reagents (e.g., TMSCN).Requires an extra step to prepare the N-oxide; classic reagents can be harsh.[7][9]
Multicomponent Reaction Aldehyde, Malononitrile, β-KetoesterHigh convergence and atom economy; builds complexity quickly from simple starting materials.The initial product requires further functional group manipulation to reach the target molecule.[1][10]

Conclusion

The synthesis of this compound can be approached from multiple strategic directions, each with its own set of advantages and challenges. For large-scale industrial production, routes starting from 2-chloronicotinates via nucleophilic substitution are often preferred due to their directness and scalability. For laboratory-scale synthesis and the generation of diverse analogues, the Sandmeyer and Reissert-Henze reactions provide reliable and regioselective methods starting from amino and N-oxide precursors, respectively. Finally, multicomponent reactions offer a powerful tool for building the core heterocyclic scaffold from simple acyclic materials, embodying the principles of green and efficient chemistry. The ultimate choice of starting material and methodology will always depend on a careful evaluation of project-specific requirements, including scale, cost, available equipment, and safety protocols.

References

  • nicotinonitrile - Organic Syntheses Procedure. Organic Syntheses.
  • Facile Synthesis of 2-Methylnicotinonitrile through Degenerate Ring Transform
  • An In-depth Technical Guide to the Synthesis of Substituted Pyridines: Core Starting M
  • Nicotinic acid - Wikipedia. Wikipedia.
  • Facile Synthesis of 2-Methylnicotinonitrile through Degenerate Ring Transformation of Pyridinium Salts | The Journal of Organic Chemistry.
  • Functionalization of Pyridines via Reissert-Henze Reaction. Journal of the Korean Chemical Society.
  • Reissert-Henze reaction - ResearchGate.
  • Chemistry of 2-Amino-3-cyanopyridines - ResearchGate.
  • Sandmeyer reaction - Wikipedia. Wikipedia.
  • Process for the preparation of 2-cyanopyridines - US6699993B1.
  • Sandmeyer Reaction Mechanism - BYJU'S. BYJU'S.
  • Sandmeyer Reaction - Organic Chemistry Portal. Organic Chemistry Portal.
  • Sandmeyer Reaction - YouTube. YouTube.
  • Regioselective cyanation of pyridine 1-oxides with trimethylsilanecarbonitrile: a modified Reissert-Henze reaction | The Journal of Organic Chemistry.

Sources

An In-Depth Technical Guide to Ethyl 2-cyanopyridine-3-carboxylate: Synthesis, Reactivity, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: Ethyl 2-cyanopyridine-3-carboxylate, also known as ethyl 2-cyanonicotinate, is a highly functionalized heterocyclic compound of significant interest to the scientific community. Its unique architecture, featuring a pyridine core substituted with both an electron-withdrawing cyano group and an ethyl ester moiety, renders it a versatile and valuable building block in synthetic organic chemistry. This guide provides a comprehensive technical overview of its chemical identity, synthesis, core reactivity, and pivotal applications, particularly within the realm of medicinal chemistry and drug development. Detailed experimental protocols, mechanistic insights, and spectroscopic data are presented to equip researchers and professionals with the practical knowledge required to leverage this compound in their work.

Core Chemical Identity & Physicochemical Properties

The unambiguous identification of a chemical entity is paramount for reproducibility and safety in research. Ethyl 2-cyanopyridine-3-carboxylate is systematically named based on IUPAC nomenclature, which provides a clear and universally understood descriptor of its molecular structure.

Table 1: Chemical Identifiers for Ethyl 2-cyanopyridine-3-carboxylate

Identifier Value Source
IUPAC Name ethyl 2-cyanopyridine-3-carboxylate [1][2]
Synonyms This compound, 2-Cyanopyridine-3-carboxylic acid ethyl ester [2]
CAS Number 75358-90-6 [2]
Molecular Formula C₉H₈N₂O₂ [1][2]
Molecular Weight 176.17 g/mol [1][2]
SMILES CCOC(=O)c1cccnc1C#N [1]

| InChI Key | KOAWFXMHARNHJY-UHFFFAOYSA-N |[2] |

Table 2: Physicochemical Properties

Property Value Notes
Physical Form Solid [2]
Melting Point 35-40 °C [2]

| Storage Temp. | 2-8 °C | Recommended for maintaining long-term stability.[2] |

Synthesis and Manufacturing Pathway

The synthesis of ethyl 2-cyanopyridine-3-carboxylate is most strategically achieved from readily available precursors. The most logical and field-proven approach involves the cyanation of ethyl 2-chloronicotinate. This pathway is advantageous because the chloro-substituted pyridine is commercially available and the chloro-group at the 2-position is activated for nucleophilic aromatic substitution.

The choice of a cyanide source and catalyst is critical. While traditional methods might use copper(I) cyanide (a Rosenmund-von Braun reaction), modern cross-coupling protocols often employ palladium catalysts with zinc cyanide, which can offer milder conditions and higher functional group tolerance.

Synthesis_Workflow Precursor Ethyl 2-Chloronicotinate Reaction Reaction Precursor->Reaction Reagents Cyanide Source (e.g., Zn(CN)₂) + Palladium Catalyst (e.g., Pd₂(dba)₃) + Ligand (e.g., dppf) Reagents->Reaction Solvent Anhydrous Polar Aprotic Solvent (e.g., DMF, DMAc) Solvent->Reaction Heat (e.g., 80-120 °C) Inert Atmosphere (N₂ or Ar) Product Ethyl 2-cyanopyridine-3-carboxylate Workup Aqueous Workup & Extraction Purification Column Chromatography Workup->Purification Crude Product Purification->Product Pure Product Reaction->Workup Reaction Mixture Reactivity_Diagram Start Ethyl 2-cyanopyridine-3-carboxylate Amide Ethyl 2-(aminocarbonyl)nicotinate Start->Amide H₂O₂, base (Radziszewski reaction) Amine Ethyl 2-(aminomethyl)nicotinate Start->Amine H₂, Raney Ni or LiAlH₄ Acid_Ester 2-Cyano-nicotinic acid Start->Acid_Ester 1. NaOH, H₂O/EtOH 2. H₃O⁺ Acid_Amide 2-(Aminomethyl)nicotinic acid Amine->Acid_Amide 1. NaOH, H₂O/EtOH 2. H₃O⁺ Acid_Ester->Acid_Amide Reduction of -CN Drug_Discovery_Logic Start Ethyl 2-cyanopyridine-3-carboxylate (Core Scaffold) Mod1 Step 1: Ester Hydrolysis (Introduces Carboxylic Acid) Start->Mod1 Mod2 Step 2: Amide Coupling (Adds Pharmacophore 'R1') Mod1->Mod2 Mod3 Step 3: Cyano Group Reduction (Introduces Aminomethyl Linker) Mod2->Mod3 Candidate Lead Compound (e.g., Kinase Inhibitor) Mod3->Candidate

Sources

Spectroscopic Data of Ethyl 2-cyanonicotinate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-cyanonicotinate, a substituted pyridine derivative, is a molecule of significant interest in medicinal chemistry and materials science. Its unique structural features, combining a pyridine ring, a cyano group, and an ethyl ester moiety, make it a versatile building block for the synthesis of a wide range of functional molecules. Accurate structural elucidation and characterization are paramount for its application in drug design and development, where precise knowledge of molecular geometry and electronic properties is crucial. This technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize this compound, offering insights into the principles, experimental protocols, and data interpretation for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

While a publicly available, comprehensive dataset of the experimental spectra for this compound is not readily accessible, this guide will leverage established spectroscopic principles and data from closely related analogs, such as ethyl nicotinate and other substituted pyridines, to provide a detailed and predictive analysis of the expected spectral features.

Molecular Structure and Key Features

To understand the spectroscopic data, it is essential to first visualize the molecular structure of this compound.

Caption: Molecular structure of this compound.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are indispensable for confirming its structure.

A. ¹H NMR Spectroscopy: Probing the Proton Environment

Experimental Protocol:

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent can influence chemical shifts, and residual solvent peaks should be noted.[]

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity and resolution.

    • Acquire the spectrum using a standard pulse-acquire sequence.

Predicted ¹H NMR Data and Interpretation:

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons of the pyridine ring and the protons of the ethyl ester group. The electron-withdrawing nature of the cyano and ester groups, along with the nitrogen atom in the pyridine ring, will significantly influence the chemical shifts of the aromatic protons, causing them to appear in the downfield region (typically δ 7.0-9.0 ppm).[][2]

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-6 (Pyridine)~8.8 - 9.0Doublet of doublets (dd)JH6-H5 ≈ 5 Hz, JH6-H4 ≈ 2 Hz
H-4 (Pyridine)~8.2 - 8.4Doublet of doublets (dd)JH4-H5 ≈ 8 Hz, JH4-H6 ≈ 2 Hz
H-5 (Pyridine)~7.6 - 7.8Doublet of doublets (dd)JH5-H4 ≈ 8 Hz, JH5-H6 ≈ 5 Hz
-O-CH₂- (Ethyl)~4.4 - 4.6Quartet (q)JCH₂-CH₃ ≈ 7 Hz
-CH₃ (Ethyl)~1.3 - 1.5Triplet (t)JCH₃-CH₂ ≈ 7 Hz
  • Aromatic Protons (H-4, H-5, H-6): The protons on the pyridine ring will exhibit characteristic splitting patterns due to spin-spin coupling. H-6, being ortho to the nitrogen, is expected to be the most deshielded. The coupling constants will provide information about the connectivity of the protons.

  • Ethyl Group Protons (-O-CH₂- and -CH₃): The methylene protons (-CH₂-) will appear as a quartet due to coupling with the three methyl protons. The methyl protons (-CH₃) will appear as a triplet due to coupling with the two methylene protons.

1H_NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep1 Dissolve Sample in Deuterated Solvent prep2 Transfer to NMR Tube prep1->prep2 acq1 Insert into NMR Spectrometer prep2->acq1 acq2 Lock and Shim acq1->acq2 acq3 Acquire Spectrum acq2->acq3 proc1 Fourier Transform acq3->proc1 proc2 Phase and Baseline Correction proc1->proc2 proc3 Integration and Peak Picking proc2->proc3 proc4 Assign Signals and Interpret Spectrum proc3->proc4

Caption: Workflow for ¹H NMR Spectroscopy.

B. ¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Experimental Protocol:

  • Sample Preparation: The same sample prepared for ¹H NMR can be used.

  • Instrument Setup:

    • Switch the NMR probe to the ¹³C frequency.

    • Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for each unique carbon atom.

    • DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) can be performed to differentiate between CH, CH₂, and CH₃ groups.

Predicted ¹³C NMR Data and Interpretation:

The ¹³C NMR spectrum will show distinct signals for each of the nine unique carbon atoms in this compound. The chemical shifts are influenced by the electronegativity of neighboring atoms and the aromaticity of the pyridine ring.

Carbon Assignment Predicted Chemical Shift (δ, ppm) DEPT-135 DEPT-90
C=O (Ester)~163 - 165Positive-
C-2 (Pyridine)~148 - 150--
C-6 (Pyridine)~152 - 154PositivePositive
C-4 (Pyridine)~140 - 142PositivePositive
C-3 (Pyridine)~125 - 127--
C-5 (Pyridine)~128 - 130PositivePositive
C≡N (Cyano)~115 - 117--
-O-CH₂- (Ethyl)~62 - 64Negative-
-CH₃ (Ethyl)~14 - 16Positive-
  • Carbonyl Carbon (C=O): The ester carbonyl carbon will appear at the most downfield position.

  • Pyridine Carbons: The carbons of the pyridine ring will resonate in the aromatic region, with their chemical shifts influenced by the positions of the substituents and the ring nitrogen.

  • Cyano Carbon (C≡N): The nitrile carbon has a characteristic chemical shift in the range of 115-120 ppm.

  • Ethyl Group Carbons: The methylene and methyl carbons of the ethyl group will appear in the upfield region of the spectrum.

II. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds.

Experimental Protocol:

  • Sample Preparation:

    • Solid Sample (KBr Pellet): Mix a small amount of the solid sample with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet.

    • ATR (Attenuated Total Reflectance): Place a small amount of the solid sample directly on the ATR crystal.

  • Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

Predicted IR Data and Interpretation:

The IR spectrum of this compound will exhibit characteristic absorption bands for the cyano, ester, and aromatic functionalities.

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
C≡N (Nitrile)Stretching~2230Strong, Sharp
C=O (Ester)Stretching~1725Strong, Sharp
C-O (Ester)Stretching~1280 and ~1100Strong
C=C, C=N (Aromatic Ring)Stretching~1600-1450Medium to Weak
C-H (Aromatic)Stretching~3100-3000Medium to Weak
C-H (Aliphatic)Stretching~2980-2850Medium
  • Nitrile (C≡N) Stretch: A strong, sharp absorption band around 2230 cm⁻¹ is a definitive indicator of the cyano group.[3]

  • Ester (C=O and C-O) Stretches: A very strong and sharp peak around 1725 cm⁻¹ corresponds to the carbonyl stretch of the ester. Two strong bands in the fingerprint region, typically around 1280 cm⁻¹ and 1100 cm⁻¹, are due to the C-O stretching vibrations of the ester group.[4]

  • Aromatic Ring Vibrations: Several bands in the 1600-1450 cm⁻¹ region are characteristic of the C=C and C=N stretching vibrations within the pyridine ring.

  • C-H Stretches: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while aliphatic C-H stretches of the ethyl group appear just below 3000 cm⁻¹.

III. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation.

Experimental Protocol:

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).

  • Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI). EI is a common technique that often leads to extensive fragmentation, providing valuable structural information.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) and detected.

Predicted Mass Spectrum and Fragmentation Pattern (EI):

The molecular weight of this compound (C₉H₈N₂O₂) is 176.17 g/mol . The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 176. The fragmentation pattern will be influenced by the stability of the resulting fragments.

Table of Expected Fragments:

m/z Proposed Fragment Loss from Molecular Ion
176[M]⁺-
148[M - C₂H₄]⁺Ethylene
131[M - OCH₂CH₃]⁺Ethoxy radical
103[M - COOCH₂CH₃]⁺Carboethoxy radical
78[C₅H₄N]⁺Pyridine radical cation

Fragmentation Pathway:

MS_Fragmentation cluster_frags Key Fragments M [C₉H₈N₂O₂]⁺˙ m/z = 176 frag1 [M - C₂H₄]⁺˙ m/z = 148 M->frag1 - C₂H₄ frag2 [M - OC₂H₅]⁺ m/z = 131 M->frag2 - •OC₂H₅ frag3 [M - CO₂C₂H₅]⁺ m/z = 103 frag2->frag3 - CO frag4 [C₅H₄N]⁺ m/z = 78 frag3->frag4 - HCN

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

  • Loss of Ethylene (m/z 148): A common fragmentation for ethyl esters is the McLafferty rearrangement, leading to the loss of ethylene.

  • Loss of Ethoxy Radical (m/z 131): Cleavage of the C-O bond of the ester can result in the loss of an ethoxy radical.

  • Loss of Carboethoxy Radical (m/z 103): Cleavage of the bond between the pyridine ring and the ester group can lead to the loss of the entire carboethoxy group.

  • Pyridine Cation (m/z 78): Further fragmentation can lead to the formation of the stable pyridine cation.

Conclusion

This in-depth technical guide provides a comprehensive framework for the spectroscopic characterization of this compound. By understanding the principles of NMR, IR, and MS, and by leveraging predictive data based on analogous structures, researchers can confidently acquire, interpret, and validate the structure of this important molecule. The detailed protocols and expected spectral data presented herein serve as a valuable resource for scientists and professionals in the fields of drug discovery and chemical research, ensuring the accurate characterization of this versatile chemical entity.

References

  • Chemistry LibreTexts.
  • eGyanKosh.
  • Scribd.
  • National Institute of Standards and Technology. Ethyl nicotinate in the NIST Chemistry WebBook. [Link]
  • PubChem.
  • Eichhorn, et al. Synthesis, spectroscopic characterization and DFT analysis of dichlorido(η6-p-cymene)ruthenium(II) complexes with isonicotinate. Journal of the Serbian Chemical Society, 88(12), 1335–1354. [Link]
  • Chemistry LibreTexts. Spectroscopy of Carboxylic Acids and Nitriles. [Link]
  • Spectroscopy Online. The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. [Link]
  • Chemistry LibreTexts. Infrared Spectra of Some Common Functional Groups. [Link]
  • Chemguide. interpreting infra-red spectra. [Link]
  • ResearchGate. Study of the composition of nitriles using IR spectroscopy. [Link]

Sources

An In-depth Technical Guide to the ¹H NMR Spectrum of Ethyl 2-cyanonicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, scientists, and drug development professionals.

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone analytical technique in modern chemistry, providing unparalleled insights into molecular structure.[1] For professionals in pharmaceutical and materials science, a detailed understanding of NMR spectra is crucial for compound identification, purity assessment, and structural elucidation.[1] This guide offers a comprehensive analysis of the ¹H (proton) NMR spectrum of Ethyl 2-cyanonicotinate, a substituted pyridine derivative. Pyridine and its derivatives are fundamental heterocyclic compounds frequently incorporated into pharmaceuticals, agrochemicals, and functional materials.[1]

This document will delve into the theoretical underpinnings of the ¹H NMR spectrum of this compound, provide detailed experimental protocols for sample preparation and data acquisition, and offer a step-by-step interpretation of the spectral data. By explaining the causality behind experimental choices and grounding the analysis in established spectroscopic principles, this guide aims to serve as a valuable resource for both seasoned researchers and those new to the intricacies of NMR spectroscopy.

Theoretical Framework: Understanding the ¹H NMR Spectrum of Substituted Pyridines

The ¹H NMR spectrum provides information on the chemical environment of protons within a molecule. Key parameters include the chemical shift (δ), which indicates the electronic environment of a proton, and the spin-spin coupling constant (J), which reveals information about adjacent protons.

Chemical Shifts in Pyridine Derivatives

The pyridine ring is an aromatic system, and its protons typically resonate in the downfield region of the spectrum (δ 7.0-9.0 ppm) due to the deshielding effect of the ring current.[1] The electronegative nitrogen atom further influences the chemical shifts of the ring protons.[1][2]

  • α-protons (adjacent to nitrogen): These are the most deshielded and appear at the lowest field (highest ppm value) due to the strong electron-withdrawing inductive effect of the nitrogen atom.[1]

  • γ-proton (para to nitrogen): This proton experiences a moderate deshielding effect.[1]

  • β-protons (meta to nitrogen): These protons are the most shielded among the ring protons and appear at the highest field (lowest ppm value).[1]

Substituents on the pyridine ring significantly perturb these chemical shifts. Electron-withdrawing groups, such as the cyano (-CN) and ester (-COOEt) groups in this compound, will generally cause a downfield shift (deshielding) of the remaining ring protons. The magnitude of this shift depends on the nature and position of the substituent.

Spin-Spin Coupling in the Pyridine Ring

Spin-spin coupling, or J-coupling, arises from the interaction of the magnetic moments of neighboring non-equivalent protons. The magnitude of the coupling constant (J), measured in Hertz (Hz), is dependent on the number of bonds separating the protons and their dihedral angle. For pyridine systems, the following typical coupling constants are observed:

  • Ortho coupling (³J): Coupling between protons on adjacent carbons (e.g., H4 and H5). This is typically the largest coupling, around 4-6 Hz.[1]

  • Meta coupling (⁴J): Coupling between protons separated by three bonds (e.g., H4 and H6). This coupling is smaller, typically 1-3 Hz.[1]

  • Para coupling (⁵J): Coupling between protons separated by four bonds (e.g., H3 and H6). This is the smallest and often not resolved (0-1 Hz).[1]

The observed splitting pattern (multiplicity) of a signal is predicted by the "n+1" rule, where 'n' is the number of equivalent neighboring protons.

The Ethyl Group Signature

The ethyl group (-CH₂CH₃) gives rise to a characteristic pattern in ¹H NMR spectra:

  • A quartet for the methylene protons (-CH₂-), which are coupled to the three protons of the adjacent methyl group (n=3, so 3+1=4).

  • A triplet for the methyl protons (-CH₃), which are coupled to the two protons of the adjacent methylene group (n=2, so 2+1=3).

The integration of these signals will be in a 2:3 ratio, respectively.

Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum

The quality of an NMR spectrum is highly dependent on proper sample preparation and the selection of appropriate acquisition parameters.

Sample Preparation

A meticulously prepared sample is fundamental to obtaining a high-resolution spectrum.

Methodology:

  • Sample Weighing: Accurately weigh 5-25 mg of this compound.[3] For routine ¹H NMR of small molecules, this amount provides a good signal-to-noise ratio in a reasonable acquisition time.[3][4]

  • Solvent Selection: Choose a suitable deuterated solvent. Deuterated chloroform (CDCl₃) is a common choice for many organic compounds due to its good dissolving power and relatively simple residual solvent signal. The use of deuterated solvents is necessary for the spectrometer's lock system and to avoid large solvent peaks in the proton spectrum.[3][5]

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a small, clean vial.[3][4] This volume is optimal for standard 5 mm NMR tubes.[4]

  • Homogenization: Ensure the sample is fully dissolved. Gentle vortexing or warming may be necessary. Complete dissolution is critical as solid particles can degrade the magnetic field homogeneity, leading to broadened spectral lines.[4]

  • Filtration and Transfer: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[3] This step removes any particulate matter.

  • Internal Standard: Add a small amount of an internal reference standard, such as tetramethylsilane (TMS). TMS is chemically inert and its signal is defined as 0.0 ppm, providing a reference point for the chemical shifts of the analyte.[4]

  • Capping and Labeling: Cap the NMR tube and label it clearly.

NMR Data Acquisition

The following parameters are typical for a standard ¹H NMR experiment on a modern NMR spectrometer (e.g., 400-600 MHz).

Table 1: Typical ¹H NMR Acquisition Parameters

ParameterValueRationale
Pulse Programzg30A standard 30-degree pulse-acquire sequence is often used for routine spectra to allow for a shorter relaxation delay.[6]
Number of Scans (NS)8-16Signal averaging multiple scans improves the signal-to-noise ratio. The S/N increases with the square root of the number of scans.[6][7]
Acquisition Time (AQ)2-4 sThis is the time during which the FID (Free Induction Decay) is recorded. A longer acquisition time provides better resolution.[6][8]
Relaxation Delay (D1)1-2 sThe time allowed for nuclear spins to return to thermal equilibrium before the next pulse.
Spectral Width (SW)16-20 ppmThis defines the frequency range to be observed, ensuring all proton signals of the molecule are captured.[7][8]
Receiver Gain (RG)AutoThe spectrometer automatically determines the optimal amplification of the signal.[7]

Spectral Analysis and Interpretation of this compound

The following is a detailed interpretation of the expected ¹H NMR spectrum of this compound.

Molecular Structure and Proton Environments

First, let's visualize the structure of this compound and identify the unique proton environments.

Coupling_Network H6 H6 H5 H5 H6->H5 ³J (ortho) H4 H4 H6->H4 ⁴J (meta) H5->H4 ³J (ortho)

Caption: Spin-spin coupling network for the aromatic protons.

Conclusion

The ¹H NMR spectrum of this compound is a rich source of structural information. A systematic approach, beginning with a solid understanding of the chemical principles governing NMR, followed by meticulous experimental execution and a logical interpretation of the resulting data, allows for a complete and unambiguous assignment of all proton signals. The characteristic downfield signals of the substituted pyridine ring, combined with the classic ethyl quartet-triplet pattern, provide a unique spectral fingerprint for this molecule. This guide provides the foundational knowledge and practical steps necessary for researchers to confidently acquire and interpret the ¹H NMR spectrum of this compound and related heterocyclic compounds, thereby facilitating their research and development endeavors.

References

  • NMR Sample Preparation. (n.d.). University of Cambridge Department of Chemistry.
  • NMR Sample Preparation. (2013, March 19). Iowa State University Chemical Instrumentation Facility.
  • Optimized Default 1H Parameters. (2020, April 13). University of Wisconsin-Madison Chemistry Department NMR Facility.
  • NMR Sample Preparation: The Complete Guide. (n.d.). Organomation.
  • The Acquisition Parameters. (n.d.). University of Utah Chemistry Department NMR Core.
  • NMR acquisition parameters and qNMR. (2021, June 21). Nanalysis.
  • Guide: Preparing a Sample for NMR analysis – Part I. (2024, February 29). Nanalysis.
  • Sample Preparation. (n.d.). University College London Faculty of Mathematical & Physical Sciences.
  • NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. (n.d.).

Sources

An In-depth Technical Guide to the Infrared (IR) Spectrum of Ethyl 2-cyanonicotinate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Infrared (IR) spectroscopy is an indispensable analytical technique for the structural elucidation and characterization of organic molecules. This guide provides a comprehensive analysis of the IR spectrum of Ethyl 2-cyanonicotinate, a substituted pyridine derivative of significant interest in pharmaceutical and materials science. As a senior application scientist, this document synthesizes foundational principles with practical, field-proven insights to offer a robust framework for spectral interpretation, data acquisition, and quality control. We will delve into the characteristic vibrational frequencies of the cyano, ester, and pyridine functionalities, explain the electronic and structural influences on their spectral positions, and provide a detailed, self-validating experimental protocol for acquiring high-quality spectra.

Introduction: The Significance of Vibrational Spectroscopy for Substituted Pyridines

Pyridine and its derivatives are fundamental heterocyclic scaffolds in a vast array of pharmaceuticals and functional materials.[1] Their chemical and biological activity is intimately linked to their molecular structure and the nature of their substituents. Infrared spectroscopy offers a rapid, non-destructive, and highly informative method to probe the vibrational modes of these molecules, providing a unique "fingerprint" that is invaluable for structural confirmation, functional group identification, and purity assessment.[1]

This compound incorporates three key functional groups on a pyridine ring: a cyano group (-C≡N), an ethyl ester group (-COOCH₂CH₃), and the aromatic pyridine core itself. Each of these moieties gives rise to characteristic absorption bands in the IR spectrum. The precise frequencies and intensities of these bands are sensitive to the electronic interplay between the electron-withdrawing cyano and ester groups and the π-system of the pyridine ring.[1] A thorough understanding of its IR spectrum is therefore a critical first step in its analytical characterization.

Molecular Structure and Key Vibrational Modes

The interpretation of the IR spectrum of this compound hinges on identifying the vibrational modes associated with its distinct functional groups. The diagram below illustrates the molecular structure and highlights the key bonds whose vibrations are most prominent in the IR spectrum.

Caption: Molecular structure of this compound with key IR-active vibrational modes highlighted.

Interpretation of the IR Spectrum

The IR spectrum of this compound can be logically divided into the functional group region (4000-1500 cm⁻¹) and the fingerprint region (1500-500 cm⁻¹).[2] The former is characterized by absorptions from specific stretching vibrations, while the latter contains a complex array of bending vibrations and other stretches that are unique to the molecule as a whole.[2][3]

Functional Group Region (4000-1500 cm⁻¹)
  • Aromatic C-H Stretching (3100-3000 cm⁻¹): The stretching vibrations of the C-H bonds on the pyridine ring are expected to appear in this region.[3] These bands are typically of medium to weak intensity. Their presence above 3000 cm⁻¹ is a clear indicator of sp² hybridized C-H bonds, characteristic of aromatic systems.[4]

  • Aliphatic C-H Stretching (3000-2850 cm⁻¹): The ethyl group's methyl (-CH₃) and methylene (-CH₂) moieties will exhibit symmetric and asymmetric stretching vibrations in this range.[3] These are typically strong and sharp peaks.

  • Cyano Group (C≡N) Stretching (~2230 cm⁻¹): The C≡N triple bond stretch is one of the most characteristic and easily identifiable peaks in the spectrum.[4] It appears in a relatively uncongested region and is typically of medium to strong intensity and sharp.[5] For aromatic nitriles, the frequency is generally lower than for saturated nitriles (which appear at 2260-2240 cm⁻¹) due to conjugation of the nitrile's π-electrons with the aromatic ring.[5][6] This conjugation slightly weakens the C≡N bond, shifting its absorption to a lower wavenumber.

  • Ester Carbonyl (C=O) Stretching (~1725 cm⁻¹): The C=O stretch of the ester is typically the most intense absorption in the entire spectrum due to the large change in dipole moment during this vibration.[7][8] For α,β-unsaturated or aromatic esters, this band appears at a lower frequency (1730-1715 cm⁻¹) compared to saturated aliphatic esters (1750-1735 cm⁻¹).[9][10] In this compound, the carbonyl is conjugated with the pyridine ring, which delocalizes the π-electron density, weakens the C=O double bond, and thus shifts the absorption to a lower wavenumber, expected around 1725-1715 cm⁻¹.[11]

Fingerprint Region (1500-500 cm⁻¹)

This region contains a wealth of structural information, although individual peak assignments can be complex.[3][12]

  • Pyridine Ring C=C and C=N Stretching (1610-1430 cm⁻¹): The pyridine ring exhibits several stretching vibrations in this region, analogous to the C=C stretching in benzene rings.[1] These bands, often appearing as a set of sharp absorptions of variable intensity, are sensitive to the nature and position of substituents.[1] For this compound, strong to medium bands are expected around 1610-1570 cm⁻¹, 1580-1540 cm⁻¹, and 1485-1430 cm⁻¹.[1]

  • Ester C-O Stretching (1300-1100 cm⁻¹): Esters characteristically show two strong C-O stretching bands.[8] For aromatic esters, an asymmetric C-C-O stretch is typically found between 1310-1250 cm⁻¹, and a symmetric O-C-C stretch occurs between 1130-1100 cm⁻¹.[11] These strong absorptions are a key part of the "Rule of Three" for identifying esters, along with the intense C=O stretch.[11]

  • C-H Bending Vibrations (900-690 cm⁻¹): The out-of-plane ("oop") bending vibrations of the aromatic C-H bonds are found in this region.[3] The position of these strong bands is highly indicative of the substitution pattern on the aromatic ring.[1]

Summary of Characteristic Absorption Bands

The following table summarizes the expected key vibrational frequencies for this compound, providing a quick reference for spectral analysis.

Frequency Range (cm⁻¹)IntensityAssignmentFunctional Group
3100 - 3000Medium-WeakAromatic C-H StretchPyridine Ring
3000 - 2850StrongAliphatic C-H Stretch (CH₃, CH₂)Ethyl Group
~2230Medium-StrongC≡N Stretch (Conjugated)Cyano Group
~1725Very StrongC=O Stretch (α,β-unsaturated/Aromatic Ester)Ethyl Ester Group
1610 - 1430Strong-MediumC=C and C=N Ring StretchingPyridine Ring
1310 - 1250StrongAsymmetric C-C-O StretchEthyl Ester Group
1130 - 1100StrongSymmetric O-C-C StretchEthyl Ester Group
900 - 690StrongAromatic C-H Out-of-Plane BendPyridine Ring

Experimental Protocol: ATR-FTIR Spectroscopy

To ensure the acquisition of high-quality, reproducible IR spectra, the Attenuated Total Reflectance (ATR) technique is recommended. ATR-FTIR requires minimal to no sample preparation, making it ideal for both liquid and solid samples, and provides excellent sample-to-sample consistency.[13][14][15]

Rationale for ATR-FTIR

The choice of ATR-FTIR is predicated on its significant advantages over traditional transmission methods (e.g., KBr pellets or salt plates).[16] It eliminates the laborious process of grinding solids with KBr and pressing pellets, which can introduce atmospheric moisture and potential inconsistencies.[1] For liquids, it avoids issues with path length determination. The shallow penetration depth of the evanescent wave (typically a few micrometers) ensures that the spectrum is not distorted by overly strong absorptions, yielding high-quality data from even optically dense samples.[15]

Step-by-Step Methodology
  • Instrument Preparation:

    • Ensure the FTIR spectrometer has been powered on and has reached thermal equilibrium as per the manufacturer's guidelines.

    • Verify that the sample compartment is clean and dry. Purging with dry nitrogen or air is recommended to minimize atmospheric H₂O and CO₂ interference.

  • ATR Crystal Cleaning:

    • The ATR crystal (commonly diamond or zinc selenide) must be impeccably clean.

    • Using a lint-free swab, clean the crystal surface with a volatile solvent appropriate for removing organic residues (e.g., isopropanol or acetone).

    • Perform a final wipe with a clean, dry swab to ensure no solvent residue remains.

  • Background Spectrum Acquisition:

    • With the clean, empty ATR crystal in place, collect a background spectrum. This spectrum of the ambient atmosphere and the crystal itself will be automatically subtracted from the sample spectrum.

    • A typical setting is the co-addition of 32 or 64 scans at a resolution of 4 cm⁻¹.

  • Sample Application:

    • For Solid Samples: Place a small amount (1-2 mg) of this compound powder directly onto the center of the ATR crystal.

    • For Liquid/Oily Samples: If the compound is a low-melting solid or liquid, place a single drop onto the crystal.

    • Lower the ATR press arm and apply consistent pressure to ensure intimate contact between the sample and the crystal surface. This step is critical for obtaining a high-quality spectrum.

  • Sample Spectrum Acquisition:

    • Using the same acquisition parameters as the background scan (e.g., 32 scans, 4 cm⁻¹ resolution), collect the sample spectrum.

    • The software will automatically perform the Fourier transform and ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

  • Data Analysis and Cleaning:

    • After acquisition, thoroughly clean the sample from the ATR crystal using the procedure in step 2.

    • Analyze the spectrum, labeling the key peaks corresponding to the functional groups detailed in Section 4.

    • If necessary, perform an ATR correction using the instrument software. This mathematical correction accounts for the wavelength-dependent depth of penetration of the evanescent wave, making the resulting spectrum appear more like a traditional transmission spectrum.

Workflow for Spectral Acquisition and Interpretation

The following diagram outlines the logical workflow for a complete and validated analysis of this compound using IR spectroscopy.

Workflow cluster_prep Phase 1: Preparation & Acquisition cluster_analysis Phase 2: Data Analysis & Interpretation start Start instrument_prep Instrument Preparation (Equilibration, Purge) start->instrument_prep clean_atr Clean ATR Crystal instrument_prep->clean_atr background Acquire Background Spectrum clean_atr->background apply_sample Apply Sample to Crystal (Ensure Good Contact) background->apply_sample acquire_sample Acquire Sample Spectrum apply_sample->acquire_sample clean_again Clean ATR Crystal Post-Analysis acquire_sample->clean_again process_data Process Spectrum (ATR Correction, Baseline) acquire_sample->process_data identify_fg Identify Functional Group Region Peaks (C≡N, C=O, C-H) process_data->identify_fg analyze_fp Analyze Fingerprint Region (Ring Modes, C-O Stretches) identify_fg->analyze_fp compare Compare with Reference Data (Table 4) analyze_fp->compare structure_confirm Structural Confirmation compare->structure_confirm end_point End structure_confirm->end_point

Caption: Logical workflow for IR spectral acquisition and interpretation of this compound.

Conclusion

Infrared spectroscopy is a powerful and definitive tool for the characterization of this compound. By systematically analyzing the key absorption bands in the functional group and fingerprint regions, researchers can rapidly confirm the molecule's structural integrity and identify its core functional moieties: the conjugated cyano group (~2230 cm⁻¹), the aromatic ester carbonyl (~1725 cm⁻¹), the dual C-O ester stretches (1310-1100 cm⁻¹), and the characteristic pyridine ring vibrations. The implementation of a standardized ATR-FTIR protocol ensures the generation of high-quality, reproducible data, which is fundamental to robust scientific research and drug development. This guide provides the necessary framework for both novice and experienced scientists to confidently acquire, interpret, and apply the IR spectrum of this important heterocyclic compound.

References

  • Kline, C. H., & Turkevich, J. (1944). THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2. Journal of Chemical Physics.
  • LibreTexts Chemistry. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups.
  • JoVE. (2024, December 5). Video: IR Frequency Region: Alkyne and Nitrile Stretching.
  • JoVE. (2024, December 5). Video: IR Frequency Region: Alkene and Carbonyl Stretching.
  • Spectroscopy Online. (2019, July 1). Organic Nitrogen Compounds IV: Nitriles.
  • University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Esters.
  • Shindo, H., & Tamura, S. (1960). Infrared Spectral-Structural Correlations of Some Substituted Pyridines. Pharmaceutical Bulletin.
  • The Organic Chemistry Tutor. (2021, April 18).
  • Spectroscopy Online. (2018, July 1). The C=O Bond, Part VI: Esters and the Rule of Three.
  • Canadian Science Publishing. (n.d.). THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2.
  • Kerim, F. M. A., & Fotouh, F. A. E. (1976). Study of the Infrared Absorption Spectra of Some Pyridine Derivatives-Iodine Complexes. Applied Spectroscopy.
  • PubMed. (2020, September 30). IR-VUV spectroscopy of pyridine dimers, trimers and pyridine-ammonia complexes in a supersonic jet.
  • Quora. (2018, January 4). What is the fingerprint region in IR spectroscopy?.
  • Spectroscopy Online. (2018, September 1). The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three.
  • Oregon State University. (n.d.). Aromatic Fingerprint Vibrations.
  • Specac Ltd. (n.d.). Interpreting Infrared Spectra.
  • LibreTexts Chemistry. (2023, January 29). The Fingerprint Region.
  • LibreTexts Chemistry. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups.
  • Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra.
  • ACS Publications. (n.d.). ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples.
  • Schuttlefield, J. D., & Grassian, V. H. (2008). ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory Part I: Fundamentals and Examples.
  • Mettler Toledo. (n.d.). ATR-FTIR Spectroscopy Basics.
  • Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy.

Sources

Authored by: A Senior Application Scientist

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of Ethyl 2-cyanonicotinate

Abstract

This compound is a substituted pyridine derivative with potential applications as a versatile building block in medicinal chemistry and materials science. A comprehensive understanding of its solubility is a critical prerequisite for its effective utilization in synthesis, formulation, and biological screening. This technical guide provides an in-depth analysis of the solubility profile of this compound. In the absence of extensive public data, this document focuses on the foundational principles and robust experimental methodologies required for its determination. We present detailed protocols for both thermodynamic and kinetic solubility assays, discuss key influencing factors such as temperature and pH, and provide actionable insights for researchers, scientists, and drug development professionals.

Introduction: The Significance of Solubility

This compound belongs to the class of pyridine carboxylic acid derivatives, which are highly versatile scaffolds in medicinal chemistry.[1] The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a fundamental physicochemical property that dictates its behavior throughout the drug development lifecycle. It directly influences bioavailability, formulation strategies, and the design of purification processes.[2] Poor aqueous solubility, for instance, is a major hurdle in early-stage drug discovery, often leading to challenges in formulation and absorption.[3] Therefore, a precise characterization of a compound's solubility in various solvent systems is not merely a data-gathering exercise but a crucial step in risk mitigation and project advancement.

This guide addresses the solubility of this compound, a molecule featuring a pyridine ring, an ethyl ester, and a nitrile group. This combination of functional groups suggests a nuanced solubility profile, with expected lipophilicity conferred by the ester and potential for pH-dependent aqueous solubility due to the basic nitrogen atom in the pyridine ring.

Core Physicochemical Properties

While extensive experimental data for this compound is not widely published, its fundamental properties can be summarized. For context, properties of the closely related and well-documented compounds, ethyl nicotinate and ethyl cyanoacetate, are provided for comparison.

PropertyThis compoundEthyl Nicotinate (for comparison)Ethyl Cyanoacetate (for comparison)
Molecular Formula C₉H₈N₂O₂C₈H₉NO₂[4]C₅H₇NO₂[5]
Molecular Weight 176.17 g/mol 151.16 g/mol [4]113.11 g/mol [5]
IUPAC Name ethyl 2-cyanopyridine-3-carboxylateethyl pyridine-3-carboxylate[4]ethyl 2-cyanoacetate[5]
CAS Number 75358-90-6[6]614-18-6[7]105-56-6[5]
Appearance Inferred to be a liquid or low-melting solidClear light yellow liquid[7]Colorless liquid[5]
Predicted Water Solubility Low114 g/L (Predicted)[4]Slightly soluble (20 g/L at 20 °C)[8]
Predicted logP ~1.5 - 2.5 (Estimated)1.17 (Predicted)[4]0.4 (Predicted)[5]

Qualitative Solubility Profile

Based on its chemical structure and information from related synthetic procedures, a qualitative solubility profile for this compound can be inferred. A synthetic protocol mentions extraction from an aqueous solution using diethyl ether, confirming its solubility in this common organic solvent.[6]

Solvent ClassSolvent ExamplesExpected SolubilityRationale
Ethers Diethyl Ether, Tetrahydrofuran (THF)SolubleConfirmed by extraction procedures.[6] The ethyl ester group contributes to favorable interactions.
Esters Ethyl AcetateSoluble"Like dissolves like" principle; the compound itself is an ester.
Halogenated Dichloromethane (DCM), ChloroformSolubleCapable of dissolving moderately polar organic compounds.
Alcohols Methanol, EthanolSolubleThe polar pyridine and nitrile groups can hydrogen bond with alcohol solvents.
Aprotic Polar Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF)SolubleThese are strong, versatile solvents for a wide range of organic molecules.
Aqueous Water, Buffered Solutions (e.g., PBS)Poorly SolubleThe overall structure is predominantly lipophilic. Solubility is expected to be pH-dependent.
Non-polar Hexane, HeptaneSparingly Soluble to InsolubleThe polar nitrile and pyridine functionalities limit solubility in highly non-polar solvents.

Methodologies for Quantitative Solubility Determination

Accurate solubility data is obtained through rigorous experimental protocols. The two most relevant methods for pharmaceutical development are the determination of thermodynamic and kinetic solubility.

Thermodynamic Solubility Assay (Shake-Flask Method)

This method is considered the "gold standard" for determining the equilibrium solubility of a compound, representing the true saturation point under specific conditions of temperature, pressure, and solvent composition.[9]

Causality Behind Experimental Choices:

  • Excess Solid: Using an excess of the compound is critical to ensure that the solution is truly saturated and that equilibrium is maintained even with minor temperature fluctuations.

  • Equilibration Time: Equilibrium is not instantaneous. A sufficient agitation period (typically 24-72 hours) is required for the rate of dissolution to equal the rate of precipitation. This is verified by taking measurements at different time points (e.g., 24h and 48h) and confirming the concentration does not change.

  • Temperature Control: Solubility is highly temperature-dependent.[10] A constant temperature bath is essential for reproducibility and accuracy.

  • Phase Separation: It is crucial to separate the undissolved solid from the saturated solution without altering the equilibrium. Filtration through a low-binding filter (e.g., PTFE) or high-speed centrifugation are standard practices.[11]

Experimental Protocol: Shake-Flask Method

  • Preparation: Add an excess amount of solid this compound to a known volume of the desired solvent (e.g., water, pH 7.4 phosphate buffer, ethanol) in a sealed glass vial.

  • Equilibration: Place the vials on an orbital shaker in a temperature-controlled incubator (e.g., 25°C or 37°C). Agitate for at least 24 hours to allow the system to reach equilibrium.

  • Phase Separation: Carefully withdraw a sample of the suspension using a syringe. Attach a syringe filter (e.g., 0.22 µm PTFE) and discard the first few drops to saturate the filter material. Collect the clear filtrate into a clean vial.

  • Dilution: Accurately dilute the filtrate with a suitable mobile phase or solvent to bring the concentration within the linear range of the analytical method.

  • Quantification (HPLC-UV): Analyze the diluted sample using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.

    • Self-Validation: A calibration curve must be generated using standards of known concentration prepared in the same solvent matrix. The R² value of the curve should be >0.995.

  • Calculation: Determine the concentration in the diluted sample from the calibration curve and multiply by the dilution factor to obtain the final solubility value (e.g., in µg/mL or mM).

Workflow Visualization

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification A Add excess solid Ethyl 2-cyanonicotinate to solvent B Agitate at constant temperature (24-48h) A->B C Filter supernatant through 0.22 µm syringe filter B->C D Dilute filtrate C->D E Analyze via HPLC-UV D->E F Calculate concentration using calibration curve E->F

Caption: Thermodynamic Solubility Workflow (Shake-Flask Method).

Kinetic Solubility Assay

Kinetic solubility measures the concentration of a compound when it begins to precipitate from a supersaturated solution, typically generated by adding a DMSO stock solution to an aqueous buffer. This high-throughput method is valuable in early drug discovery for ranking compounds.[12]

Causality Behind Experimental Choices:

  • DMSO Stock: High-throughput screening often starts with compounds dissolved in 100% DMSO. The assay mimics the scenario where this stock is diluted into an aqueous buffer for biological testing.[3]

  • Low Final DMSO Concentration: The final concentration of DMSO is kept low (typically ≤1%) to minimize its co-solvent effect on the measured solubility.[12]

  • Nephelometry: Laser nephelometry provides a rapid and direct measure of precipitation by detecting scattered light from suspended particles.[2][11] This avoids the need for a physical separation step, enabling high-throughput formats.

Experimental Protocol: Kinetic Solubility by Nephelometry

  • Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

  • Assay Plate: In a 96-well microtiter plate, add a small volume of the DMSO stock solution to an aqueous buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4). This is typically done as a serial dilution to test a range of concentrations.

  • Incubation: Seal the plate and shake at room temperature for a defined period (e.g., 1 to 2 hours) to allow for precipitation from the supersaturated state.

  • Detection: Measure the light scattering (turbidity) of the solution in each well using a laser nephelometer.

  • Determination: The kinetic solubility is defined as the highest concentration at which no significant increase in light scattering (precipitation) is detected compared to a blank control.

Workflow Visualization

G cluster_prep Preparation cluster_assay Assay cluster_detect Detection & Analysis A Prepare 10 mM stock in 100% DMSO B Add stock to aqueous buffer in 96-well plate A->B C Incubate with shaking (1-2 hours) B->C D Measure light scattering (Nephelometry) C->D E Identify highest concentration without precipitation D->E

Caption: Kinetic Solubility Workflow by Nephelometry.

Key Factors Influencing Solubility

Effect of Temperature

The solubility of a solid in a liquid is dependent on the enthalpy of the solution.

  • Endothermic Dissolution: If the energy required to break the crystal lattice of the solid is greater than the energy released when the solute forms new bonds with the solvent, the overall process is endothermic. In this common scenario, increasing the temperature provides the necessary energy and thus increases solubility.[10]

  • Exothermic Dissolution: Less commonly, if the energy released upon solvation is greater than the energy required to break the lattice, the process is exothermic. Here, increasing the temperature will decrease solubility according to Le Châtelier's principle.[10]

For drug development, solubility is often determined at both room temperature (25°C) and physiological temperature (37°C) to understand its behavior under different conditions.[13]

Effect of pH

For ionizable compounds, pH is a critical determinant of aqueous solubility. This compound contains a pyridine nitrogen, which is a weak base (pKa of the conjugate acid of pyridine is ~5.2).

  • In acidic solutions (pH < pKa), the pyridine nitrogen will be protonated, forming a cationic species. This charged form is generally much more soluble in water than the neutral form.

  • In neutral or basic solutions (pH > pKa), the compound will exist predominantly in its neutral, less polar form, leading to lower aqueous solubility.

A pH-solubility profile can be experimentally determined by measuring the thermodynamic solubility in a series of buffers across a relevant pH range (e.g., pH 2 to pH 10). This is particularly important for predicting the behavior of a compound in the gastrointestinal tract.[3][14]

Conclusion

While specific quantitative solubility data for this compound remains to be broadly published, this guide establishes a clear path forward for its characterization. Its chemical structure suggests good solubility in a range of common organic solvents and a limited, pH-dependent aqueous solubility. For professionals in research and drug development, the application of robust, validated methodologies such as the shake-flask and kinetic solubility assays is paramount. The detailed protocols and workflow visualizations provided herein serve as a practical resource for obtaining the high-quality, reliable data necessary to advance scientific discovery and development involving this versatile chemical entity.

References

  • Measuring the solubility of pharmaceutical compounds using NEPHEL.O - Rheolution. Rheolution Inc. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFGGjBbKQhmek5mXWa8PeTxVxgpw0ceqnbNB0xWfq8vnshoACpbeRvuTMRc10SRjcqUhzNIhbaK7683SX5EUBwqlbrQq6-bIwKPX5qzs_xZRuSBCiIJ2QhP2jVFzryXTWiI7QoHbEhnydLMwz6MJ9bJ0lO6LaXjYX3oTB09aJpAavoBElkRvzDIt-dZBOjvEgr3r3gSSBSFx5E=]
  • What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011-07-01). Millipore. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHFZAV6QbkTYyrn53_ocEH8rSbzrBg1QY0NiyEB7FvXkepQk28KUoIEdOru9moexo_CXv2-5GxrbHGoZqiFxInEFB70cs_618kcUZX6MpvCQ9oN5u76sVrHHrc6qK0s47DsXx-6v41ufuDvn9VqALbNyxCzcA5j6hytggsXJf_ja83koZx89ji5swbYrBAsRaDvs_KFiGN3i8VDw83QaO7ZD1edvqHx74TJKGmDgt94PgrR1e_2vfHdtVEZWpfUbt0sPZ_iO35uFa8EktJTzxh1Ovstbw9G2iKIL_RoX3rW2DspvKRNY8dSN2wKIjxuiYm_2A==]
  • A review of methods for solubility determination in biopharmaceutical drug characterisation. (2019-09). ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE_wPv8Mx2iU9r2OMTrzObsCAhKOYLLprxPjhRR-Thp_sDR-yg71diFUx-eBWdDAkoA9BGaiRNobV2tlyrFXdwEVLZPj-e2KJQR79INfoQ5bBnJ7J7rdWYhEp8TfntxcUXklnDDysbsawTnubabais6om7v53c_rIe7NE3BEMMA4ylCW4Ci_SuBMU3wWJIVKWhYiWMZSLbrYraeHCz2KyFrRilJP0v3vXbIg-3yL5oIUUxjiHIT6zE54qNDANrjLxwYSX7CU8YTH_K2]
  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHevHo7USu8sUZI88UhE5Kg1GlduWAMaqp-RKWvKUNaVZksU0GEQuRAmyK6Bf4DhWMtNnoG2P94FpXX7yI8hNh01p7i-_ilVciwpyWIo0KXEhdC7P6iya-YUQ-F_ZVJTYbrYyFDRBy0bZFx6vWV-exEd7STXBeoXcWhifJ2nm2k]
  • Method for determining solubility of a chemical compound. (WO2005116635A1). Google Patents. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFcqGkB0M68Ixiv_DhA-TORIBFheO_gHaKADM7jmtiIIjETaGnKMHSdXIiOTvHi71aPoTwxyVqeAykiysJJLBctVe8XL9_tebdOe0ThU5Ogzn6g4VsOKAisivP1LiQ7GwRTftNWnDriLkUMy9nrHQ==]
  • What are the physical and chemical properties of ethyl 2-amino-2-cyanoacetate?. BenchChem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG-kLmijVMZIL717UigU7QdSgC5EeYUseB4h6ArOTgBGjT1rleEbSaHvi3PnUv4A961HYVrQYHzfqbYbYuwAH_q1b1k9xBxh2BjUyqtN_B5fMQt3PSp0lU3TCYGudKO5petuOXPjISBY_vFlL28WaAn5b-RgoVDrXXqF0ifSlJ-_hjCen2hsU3a_4OQZEXvtZa34QqcmOMzAOMLS8by12jABSfCwXEF-AasWA==]
  • Navigating the Solubility Landscape of Ethyl 6-chloro-4-(methylamino)nicotinate: A Technical Guide. BenchChem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGzyBqVt-35sjmQO3AQJjsp6sQm5myJFdO_960ZpyazZbhXZTMKI0fTLhHwmp4pdp6yDxcDuRYBF7rGKB9bnVBYphiMxjQLGJH6bAa5tVr3rBLAVk0LEaJr6842uTWmU4xn0DBpvR6cpc5SwQHkHHHQ_5j5cnjsV_KSmjuNtd5hVSYDQVSAOX2_iIHfTvb9rcMV_e6TVSqx7IjrCapvCb_cYS3bHD2YcTA0kKc2MMkg0sCFaA-BS0WDFL6lv-fZ]
  • Temperature Effects on Solubility. (2023-01-29). Chemistry LibreTexts. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEyFQHuRNrhLuK0otYrAUlu6sYvlrqf-qKXO1EXqNPcbN67yUpCs74kmrxmcGi9aPD4haPeZD0svsgdi1pGteuKCOTkFmLtyVDULqXe-5nl4COvSwp2bRH9xfuaMmr5a7mf0IwAirOyFxnRLOHVFHRwujyKldXPnJCRNEq9SZlbuuUI4LBN96xaOQzppkovQc0-GEfJmTQ_o12cIZOvsxOgRkZWrd3jsea480Sx_xwOZziJn2Tv2gkWBcHwBmPr34vCGjHIh76BiI4mB5u3tvkZJfGgnB_acZD0dyvhWPb0NUjibTGJHhcnD0S4iEOv0SDnrbvACnyrI-_P39Nv_ekn-_hfYYg=]
  • Ethyl cyanoacetate | C5H7NO2 | CID 7764. PubChem, NIH. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEBVfLLTofOgAeW1u8pzicIKFq9_xw2ze01dWQ3vC7ME7ND3Wyi-dETFd5DCr41lUK23x50Jfqd8zXoPKSXcgaGb1WN7pngzNXTVhuk4c8EkiM-YTbib8T2DtAfUBstpNx8esAaqXoz1JjlZMEhPfhNCfcXIltTHQ==]
  • Temperature and solvent effects in the solubility of some pharmaceutical compounds: Measurements and modeling. (2009-06-28). PubMed. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGn5AkvcTOUy3Als-SEbXBoUyt-nSeU_EL361xumUC-OOmEwsor_EEM17KJR-vhQq8l9mOhbDN8radOE2dc76v29A71z-e93Ek8aFobWhZlBWJ4BeoaKKcwNpkO18et5L5z7ffV]
  • Showing Compound Ethyl nicotinate (FDB001016). (2010-04-08). FooDB. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG-_M3vQxCsA_YnhGjxOQKX8SECm_3Zn9bbR4HqgtAyCJWIPv-vu3ZbbY2A5LP-DMcST5a93-i2xj6oGieaVfK0_t4wC2DjSAerxX7Q6docxufOxCe69qs3BCwmR8fT9w==]
  • Ethyl Nicotinate | C8H9NO2 | CID 69188. PubChem, NIH. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF43AQebP2E2ON5j4cAqkxlvpG9QVi1mfmdG8MiFNV9qWuLGXWWBvxaL38KrieZY51SWH91lQGcvTUKb8Dyqshe-dKl5EjFpjw2yZuwu2tyAb52SaMPBmuKmusY09IFZjj4aN0ikUiT1CQg2VLxilW2ROlLdIk=]
  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. (2025-05-20). PMC, PubMed Central. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEDyYjhlpCOM-zRKpGniZVaCp8oV--_OCBVHZnh96tYAByRGEWuz-Uxnld-7Ukz1x--RU7nDf9ihvcJJKOSggjQ8_60BHPgFuG35YkAIYI3RYmhxofpU_2crvmoy7O2APIfhPoLUbIBW0WG9pju]
  • ETHYL 2-CYANOPYRIDINE-3-CARBOXYLATE | 75358-90-6. (2025-07-24). ChemicalBook. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGg_SuSeN9dXn0moBDVoMdlNMC4iGkeq-xihGErzFzQ4pJ2bm1h-ojEugv0FKltmVmWtfGbUu7NT6kAR_CwGij00i2uBOlO5embb9qO8nznSPyFdizb1g6hk6Gl32cQR2MH7aBeavlfr1DeM2RLVnHYjdUSBgdnMHu_RoIcu-nr4Q==]

Sources

Introduction: The Structural Significance of Ethyl 2-cyanonicotinate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Stability of Ethyl 2-cyanonicotinate

This compound is a substituted pyridine derivative featuring an ethyl ester at the 3-position and a nitrile (cyano) group at the 2-position. Its chemical structure, CAS No. 58478-34-7, makes it a valuable and versatile building block in organic synthesis, particularly for the development of novel pharmaceutical agents and complex molecular architectures. The pyridine ring is a common motif in bioactive molecules, and the specific arrangement of the electron-withdrawing cyano group and the reactive ester functionality provides multiple avenues for synthetic modification.[1][2]

Understanding the chemical stability of this intermediate is paramount for researchers in drug development and process chemistry. A comprehensive stability profile ensures the integrity of the molecule during storage, reaction, and formulation, preventing the formation of impurities that could compromise yield, purity, and the safety of the final product. This guide provides a detailed analysis of the potential degradation pathways of this compound and outlines robust experimental protocols for its stability assessment.

Section 1: Theoretical Stability Profile and Potential Degradation Pathways

The stability of this compound is dictated by the interplay of its three core components: the pyridine ring, the ethyl ester group, and the cyano group. The pyridine nitrogen and the strongly electron-withdrawing cyano group render the aromatic ring electron-deficient.[3][4] This electronic nature significantly influences the molecule's susceptibility to various degradation mechanisms.

Hydrolytic Degradation

The most probable degradation pathway for this compound is the hydrolysis of the ethyl ester linkage. This reaction can be catalyzed by both acid and base.[5]

  • Acid-Catalyzed Hydrolysis: In the presence of acid and water, the ester is likely to undergo reversible hydrolysis to yield 2-cyanonicotinic acid and ethanol. To drive the reaction to completion, an excess of water is typically required.[5]

  • Base-Catalyzed Hydrolysis (Saponification): Alkaline conditions promote an irreversible hydrolysis of the ester, forming the salt of 2-cyanonicotinic acid (e.g., sodium 2-cyanonicotinate) and ethanol. This pathway is generally faster and more complete than acid-catalyzed hydrolysis.[5][6]

The nitrile group is generally more resistant to hydrolysis than the ester group, typically requiring more vigorous conditions to convert to an amide or carboxylic acid.[7] However, under strong hydrolytic stress, degradation of the nitrile is a secondary possibility.

Oxidative Degradation

The pyridine nitrogen contains a basic lone pair of electrons and can be susceptible to oxidation, forming an N-oxide.[3] However, the presence of the electron-withdrawing cyano group makes the pyridine ring "electron-poor," which can make N-oxidation more difficult, often requiring stronger oxidizing agents or harsher conditions.[8][9] Forced degradation studies using reagents like hydrogen peroxide are essential to determine this susceptibility.

Photodegradation

Aromatic and heterocyclic compounds are often sensitive to light. Exposure to UV or visible light can induce photochemical reactions, leading to the formation of various degradants. The intrinsic photostability of this compound must be evaluated according to established guidelines, such as ICH Q1B, to ensure that light exposure does not result in unacceptable changes.[10]

Thermal Degradation

While generally stable at recommended storage temperatures, this compound can be expected to decompose at elevated temperatures. Thermal degradation pathways may involve decarboxylation, reactions of the cyano group, or cleavage of the pyridine ring itself.[11][12] Characterizing the thermal stability is crucial for defining safe handling temperatures in synthetic processes and for long-term storage.

The following diagram illustrates the primary predicted degradation pathways.

G cluster_main This compound Stability Profile cluster_conditions Stress Conditions cluster_products Primary Degradation Products main This compound acid Acidic/Basic Hydrolysis (H₂O, H⁺/OH⁻) main->acid oxidant Oxidation (e.g., H₂O₂) main->oxidant light Photolysis (UV/Vis Light) main->light heat Thermal Stress (High Temp) main->heat hydrolysis_prod 2-Cyanonicotinic Acid + Ethanol acid->hydrolysis_prod Ester Cleavage n_oxide This compound N-oxide oxidant->n_oxide N-Oxidation photo_prods Photolytic Degradants light->photo_prods Photochemical Rxns thermal_prods Thermal Decomp. Products heat->thermal_prods Decomposition G start Prepare Stock Solution of This compound stress Expose Aliquots to Stress Conditions (Acid, Base, Oxidant, Heat, Light) start->stress neutralize Neutralize/Quench Reactions (as applicable) stress->neutralize dilute Dilute Samples to Target Concentration neutralize->dilute analyze Analyze via Stability-Indicating HPLC-UV/MS Method dilute->analyze end Identify & Quantify Degradants and Remaining API analyze->end

Caption: Workflow for Forced Degradation Stability Testing.

Protocol: Hydrolytic Degradation
  • Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable organic solvent like acetonitrile.

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 9 mL of 0.1 M hydrochloric acid.

    • Heat the solution at 60°C for 4 hours.

    • At timed intervals (e.g., 0, 1, 2, 4 hours), withdraw an aliquot, cool to room temperature, and neutralize with an equivalent amount of 0.1 M sodium hydroxide.

    • Dilute with mobile phase to the target analytical concentration.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 9 mL of 0.1 M sodium hydroxide.

    • Maintain the solution at room temperature for 2 hours.

    • At timed intervals (e.g., 0, 0.5, 1, 2 hours), withdraw an aliquot and neutralize with an equivalent amount of 0.1 M hydrochloric acid. [13] * Dilute with mobile phase to the target analytical concentration.

  • Neutral (Water) Hydrolysis:

    • Mix 1 mL of the stock solution with 9 mL of purified water.

    • Heat the solution at 60°C for 4 hours.

    • At timed intervals, withdraw an aliquot, cool, and dilute with mobile phase.

Protocol: Oxidative Degradation
  • Preparation: Prepare a 1 mg/mL stock solution as described above.

  • Procedure:

    • Mix 1 mL of the stock solution with 9 mL of 3% hydrogen peroxide.

    • Keep the solution at room temperature and protected from light for 24 hours.

    • Monitor the reaction at intervals (e.g., 2, 8, 24 hours).

    • Dilute with mobile phase to the target analytical concentration before analysis.

Protocol: Thermal Degradation
  • Solid State:

    • Place a thin layer of solid this compound powder in a vial.

    • Heat in a calibrated oven at 80°C for 48 hours.

    • At timed intervals, withdraw a sample, allow it to cool, dissolve in solvent, and dilute for analysis.

  • Solution State:

    • Prepare a 1 mg/mL solution of the compound in a suitable solvent (e.g., acetonitrile:water 50:50).

    • Heat the solution under reflux at 70°C for 24 hours.

    • At timed intervals, withdraw an aliquot, cool, and dilute for analysis.

Protocol: Photostability Degradation (ICH Q1B)
  • Sample Preparation:

    • Place a thin layer of solid this compound in a chemically inert, transparent container.

    • Prepare a solution (e.g., 1 mg/mL) in a suitable solvent.

    • Prepare "dark controls" by wrapping identical samples in aluminum foil.

  • Exposure:

    • Place the samples and dark controls in a photostability chamber.

    • Expose them to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. [10]3. Analysis:

    • After exposure, dissolve the solid sample and dilute both solid and solution samples for analysis.

    • Compare the results of the exposed samples to the dark controls to determine the net degradation caused by light.

Section 4: Analytical Methodologies for Stability Assessment

A validated stability-indicating analytical method is required to separate and quantify the parent compound from any potential degradation products. [14]High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for this purpose. [15][16]

Proposed HPLC-UV Method

The following table provides a starting point for developing a stability-indicating reversed-phase HPLC method. Optimization will be necessary to achieve adequate separation of all degradants from the main peak.

ParameterRecommended Starting ConditionRationale / Expertise
Column C18, 250 x 4.6 mm, 5 µmProvides good retention and resolution for a wide range of small organic molecules.
Mobile Phase A 0.1% Formic Acid in WaterProvides a source of protons to ensure consistent ionization and good peak shape.
Mobile Phase B AcetonitrileA common, strong organic solvent for eluting analytes in reversed-phase chromatography.
Gradient 10% B to 90% B over 20 minA broad gradient is a good starting point to elute all potential degradants with varying polarities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, balancing analysis time and pressure.
Column Temp. 30°CControlled temperature ensures reproducible retention times.
Detection (UV) 254 nm or PDA Scan254 nm is a common wavelength for aromatic compounds. A PDA detector is preferred to identify the optimal wavelength and check for peak purity.
Injection Vol. 10 µLA typical injection volume for analytical HPLC.
Data Interpretation and Validation
  • Specificity: The method is considered stability-indicating if it can resolve all degradation product peaks from the parent peak and from each other. This is confirmed by analyzing the stressed samples. Peak purity analysis using a PDA detector is crucial.

  • Forced Degradation Results: The results from the stress studies should be summarized in a table, showing the percentage of parent compound remaining and the percentage of major degradants formed under each condition.

Table: Example Forced Degradation Summary

Stress ConditionDuration% Assay of Parent% Area of Major Degradant 1% Area of Major Degradant 2
0.1 M HCl4 hours88.510.2 (RRT 0.85)Not Detected
0.1 M NaOH2 hours82.116.5 (RRT 0.85)Not Detected
3% H₂O₂24 hours95.3Not Detected3.8 (RRT 1.15)
Heat (80°C, solid)48 hours98.9Not DetectedNot Detected
Light (ICH Q1B)-96.22.5 (RRT 1.30)Not Detected

Note: Data are hypothetical and for illustrative purposes only. RRT = Relative Retention Time.

Conclusion

This compound is a robust molecule, but it possesses functional groups susceptible to degradation under specific stress conditions, primarily hydrolytic cleavage of the ester group. A thorough understanding of these potential liabilities is essential for its effective use in research and development. By employing systematic forced degradation studies and developing a validated stability-indicating analytical method, scientists can ensure the quality and integrity of this key synthetic intermediate, leading to more reliable and reproducible outcomes in the synthesis of novel chemical entities.

References

  • Vertex AI Search. Ethyl Nicotinate as a Key Intermediate in Organic Synthesis: A Practical Overview.
  • ResearchGate. Hydrolysis profiles of ethyl nicotinate (EN) to nicotinic acid (NA) at....
  • ElectronicsAndBooks. Structure-reactivity relationships in the chemical of prodrug esters of nicotinic acid hydrolysis.
  • ACS Publications. (2001). Partial Reduction of Electron-Deficient Pyridines. Organic Letters.
  • Chemistry Stack Exchange. (2024). Synthesis of racemic nicotine.
  • PubMed Central (PMC). (2023). Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability.
  • Agency for Toxic Substances and Disease Registry. ANALYTICAL METHODS - Pyridine.
  • ResearchGate. (2001). ChemInform Abstract: A Novel Reagent Combination for the Oxidation of Highly Electron Deficient Pyridines to N-Oxides: Trifluoromethanesulfonic Anhydride/Sodium Percarbonate.
  • PubMed Central (PMC). (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities.
  • NIOSH - CDC. Pyridine 1613.
  • Chemguide. hydrolysis of esters.
  • HELIX Chromatography. HPLC Methods for analysis of Pyridine.
  • ResearchGate. (2004). A practical, efficient, and rapid method for the oxidation of electron deficient pyridines using trifluoroacetic anhydride and hydrogen peroxide–urea complex.
  • JSciMed Central. (2023). Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I).
  • Wikipedia. Pyridine.
  • Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review.
  • International Journal of Applied Pharmaceutics. Review on development of forced degradation studies and its approaches on stability indicating method.
  • PubMed Central (PMC). Chemical Substituent Effect on Pyridine Permeability and Mechanistic Insights from Computational Molecular Descriptors.
  • National Institutes of Health (NIH). Development of forced degradation and stability indicating studies of drugs—A review.
  • PubMed Central (PMC). (2021). Electron-Deficient Acetylenes as Three-Modal Adjuvants in SNH Reaction of Pyridinoids with Phosphorus Nucleophiles.
  • Asian Journal of Research in Chemistry. (2014). Forced Degradation Study: An Important Tool in Drug Development.
  • ResearchGate. (2021). Pyridine N-oxides as HAT reagents for photochemical C-H functionalization of electron-deficient heteroarenes.
  • PubMed Central (PMC). (2022). Nitriles: an attractive approach to the development of covalent inhibitors.
  • PubMed. (1994). In vitro metabolism of aromatic nitriles.
  • ICH. Q1B Photostability Testing of New Active Substances and Medicinal Products.
  • ResearchGate. (2015). Thermal Degradation of Synthetic Cathinones: Implications for Forensic Toxicology.
  • PubMed. (2014). Evaluation of genotoxicity of nitrile fragrance ingredients using in vitro and in vivo assays.
  • MDPI. (2024). Obtaining and Studying the Properties of Composite Materials from ortho-, meta-, para-Carboxyphenylmaleimide and ABS.
  • ResearchGate. Thermal degradation curves of poly(ethyl 2‐cyanoacrylate) nanofibers at....
  • PubMed. (2018). Biodegradation of chlorimuron-ethyl and the associated degradation pathway by Rhodococcus sp. D310-1.
  • CORE. (2013). The thermal degradation of some polymeric di-alkyl esters of itaconic acid.
  • Journal of the Chemical Society, Perkin Transactions 2. (1975). Thermal decomposition of ethyl cyanoformate: kinetics and mechanism.
  • Wikipedia. Ethyl cyanoacrylate.
  • MDPI. (2021). Comparison of Advanced Oxidation Processes for the Degradation of Maprotiline in Water—Kinetics, Degradation Products and Potential Ecotoxicity.
  • ResearchGate. (2016). Degradation of ethyl mercaptan and its major intermediate diethyl disulfide by Pseudomonas sp. strain WL2.
  • PubMed. (2016). Degradation of ethyl mercaptan and its major intermediate diethyl disulfide by Pseudomonas sp. strain WL2.

Sources

Methodological & Application

The Versatility of Ethyl 2-Cyanonicotinate: A Hub for Nucleophilic Reactions in Heterocyclic Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Ethyl 2-Cyanonicotinate

This compound stands as a pivotal building block in the realm of organic synthesis, particularly in the construction of fused heterocyclic systems of significant medicinal value. Its unique arrangement of a pyridine ring, a cyano group, and an ester functionality at adjacent positions creates a highly reactive scaffold susceptible to a variety of nucleophilic attacks. This strategic placement of electrophilic centers allows for a cascade of reactions, often leading to complex molecular architectures in a controlled and efficient manner. The pyridine nitrogen, being electron-withdrawing, further activates the 2-position for nucleophilic substitution, making the cyano group a versatile handle for diverse chemical transformations.[1][2] The derivatives of this compound are precursors to a multitude of fused pyridine systems, including pyrazolo[3,4-b]pyridines, pyrimido[4,5-b]pyridines, and thieno[2,3-b]pyridines, many of which exhibit potent biological activities, underscoring their importance for researchers, scientists, and drug development professionals.[3][4][5] This application note provides a detailed exploration of the reactions of this compound with various nucleophiles, offering insights into reaction mechanisms and providing detailed protocols for the synthesis of key heterocyclic derivatives.

I. Reactions with Amine Nucleophiles: The Gateway to Pyrazolo[3,4-b]pyridines

The reaction of this compound with hydrazine and its derivatives is a cornerstone in the synthesis of pyrazolo[3,4-b]pyridines, a class of compounds renowned for their diverse pharmacological activities, including antimicrobial and anticancer properties.[6][7][8][9][10]

Reaction Mechanism

The reaction proceeds through a multi-step sequence initiated by the nucleophilic attack of hydrazine on the electrophilic carbon of the ester group, followed by an intramolecular cyclization involving the cyano group.

Diagram 1: Reaction of this compound with Hydrazine

G cluster_0 Step 1: Nucleophilic Acyl Substitution cluster_1 Step 2: Intramolecular Cyclization A This compound C Hydrazide Intermediate A->C Nucleophilic attack on ester carbonyl B Hydrazine (NH2NH2) D Hydrazide Intermediate E Tautomerization D->E Attack of terminal NH2 on cyano group F 3-Amino-1H-pyrazolo[3,4-b]pyridin-6(7H)-one E->F Proton transfer

Caption: Mechanism of pyrazolo[3,4-b]pyridine formation.

Experimental Protocol: Synthesis of 3-Amino-1H-pyrazolo[3,4-b]pyridin-6(7H)-one

This protocol details the synthesis of a key intermediate in the development of various bioactive molecules.[11][12]

Materials:

  • This compound

  • Hydrazine hydrate (99%)

  • Absolute ethanol

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Standard glassware

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (0.01 mol) in absolute ethanol (20 mL).

  • To this solution, add hydrazine hydrate (0.03 mol) dropwise at room temperature with continuous stirring.

  • Heat the reaction mixture to reflux and maintain for 6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, allow the reaction mixture to cool to room temperature.

  • Concentrate the mixture to approximately one-third of its original volume under reduced pressure.

  • The precipitated solid is collected by filtration, washed with cold ethanol, and dried under vacuum to yield 3-amino-1H-pyrazolo[3,4-b]pyridin-6(7H)-one.

Reactant Molar Ratio Solvent Temperature Time Yield
This compound1EthanolReflux6 h~85%
Hydrazine Hydrate3

Table 1: Reaction conditions for the synthesis of 3-Amino-1H-pyrazolo[3,4-b]pyridin-6(7H)-one.

II. Reactions with Guanidine and Thiourea: Building Pyrimido[4,5-b]pyridines

The reaction of this compound with guanidine and thiourea provides a direct route to pyrimido[4,5-b]pyridines, a scaffold present in numerous compounds with significant biological activities, including use as kinase inhibitors in cancer therapy.[13]

Reaction Mechanism

This transformation is a cyclocondensation reaction. The initial step involves a Michael addition of the nucleophilic nitrogen of guanidine or thiourea to the activated double bond of an intermediate derived from this compound, followed by an intramolecular cyclization onto the cyano group.

Diagram 2: Synthesis of Pyrimido[4,5-b]pyridines

G cluster_0 Step 1: Intermediate Formation cluster_1 Step 2: Cyclocondensation A This compound C Activated Intermediate A->C Deprotonation B Base D Activated Intermediate F Cyclized Intermediate D->F Michael Addition E Guanidine/Thiourea G Pyrimido[4,5-b]pyridine F->G Intramolecular cyclization & Tautomerization

Caption: General pathway for pyrimido[4,5-b]pyridine synthesis.

Experimental Protocol: Synthesis of 2,4-Diamino-6-hydroxypyrimidine from Guanidine

This protocol outlines the synthesis of a key pyrimidine derivative.[3][14]

Materials:

  • This compound

  • Guanidine hydrochloride

  • Sodium ethoxide

  • Anhydrous ethanol

  • Reflux condenser

  • Magnetic stirrer with hotplate

Procedure:

  • Prepare a solution of sodium ethoxide by dissolving sodium (1 g atom) in anhydrous ethanol (250 mL) in a round-bottom flask fitted with a reflux condenser.

  • After the sodium has completely dissolved, cool the solution and add this compound (1 mole).

  • In a separate flask, prepare another solution of sodium ethoxide of the same concentration and add guanidine hydrochloride (1.02 moles).

  • Filter the resulting sodium chloride precipitate.

  • Add the clear filtrate containing free guanidine to the solution of ethyl sodiocyanoacetate.

  • Heat the mixture under reflux for 4 hours.

  • Evaporate the solvent to dryness. The solid product is then dissolved in boiling water and acidified with glacial acetic acid to precipitate the 2,4-diamino-6-hydroxypyrimidine.

Reactant Molar Ratio Base Solvent Temperature Time Yield
This compound1Sodium EthoxideEthanolReflux4 h~80%
Guanidine HCl1.02

Table 2: Reaction conditions for the synthesis of 2,4-Diamino-6-hydroxypyrimidine.

III. Reactions with Sulfur Nucleophiles and Active Methylene Compounds: Access to Thieno[2,3-b]pyridines

The reaction of this compound derivatives with sulfur nucleophiles, often in conjunction with active methylene compounds, leads to the formation of thieno[2,3-b]pyridines. This class of compounds has garnered significant interest due to their potential as chemosensitizers in cancer therapy.[11][15] A key transformation in these syntheses is the Thorpe-Ziegler cyclization.[2][16]

Reaction Mechanism: The Thorpe-Ziegler Cyclization

The Thorpe-Ziegler reaction is an intramolecular condensation of a dinitrile, catalyzed by a base, to form a cyclic enaminonitrile, which upon hydrolysis yields a cyclic ketone. In the context of thieno[2,3-b]pyridine synthesis, a precursor molecule containing two nitrile groups or a nitrile and another reactive group undergoes base-catalyzed intramolecular cyclization.

Diagram 3: Thorpe-Ziegler Cyclization

G A Dinitrile Precursor C Carbanion Formation A->C Deprotonation B Base D Intramolecular Nucleophilic Attack C->D E Cyclic Iminonitrile D->E F Enaminonitrile (Tautomer) E->F Tautomerization G Hydrolysis F->G H Cyclic Ketone G->H

Caption: The Thorpe-Ziegler reaction mechanism.

Experimental Protocol: Synthesis of Ethyl 3-amino-4-aryl-6-methylthieno[2,3-b]pyridine-5-carboxylates

This protocol describes the synthesis of a substituted thieno[2,3-b]pyridine via an intramolecular Thorpe-Ziegler cyclization.[17]

Materials:

  • Ethyl 4-aryl-2-(N-aryl)carbamoylmethylthio-3-cyano-6-methylpyridine-5-carboxylate (precursor)

  • Sodium alkoxide (e.g., sodium ethoxide)

  • Anhydrous alcohol (e.g., ethanol)

  • Reflux condenser

  • Magnetic stirrer

Procedure:

  • Dissolve the precursor, ethyl 4-aryl-2-(N-aryl)carbamoylmethylthio-3-cyano-6-methylpyridine-5-carboxylate, in the corresponding anhydrous alcohol.

  • Add a solution of sodium alkoxide in the same alcohol to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and neutralize with a suitable acid (e.g., acetic acid).

  • The precipitated product is collected by filtration, washed with cold alcohol, and dried to afford the ethyl 3-amino-4-aryl-6-methylthieno[2,3-b]pyridine-5-carboxylate.

Reactant Base Solvent Temperature Time Yield
Precursor DinitrileSodium AlkoxideAnhydrous AlcoholRefluxVariesGood

Table 3: General conditions for Thorpe-Ziegler cyclization to thieno[2,3-b]pyridines.

IV. Applications in Drug Discovery and Development

The fused pyridine derivatives synthesized from this compound are of immense interest to the pharmaceutical industry.

  • Pyrazolo[3,4-b]pyridines have demonstrated a broad spectrum of biological activities, including potent antimicrobial, antiviral, anti-inflammatory, and antitumor effects.[6][10] Their structural similarity to purine bases allows them to interact with various biological targets.

  • Pyrimido[4,5-b]pyridines are recognized as privileged structures in medicinal chemistry. They are known to act as kinase inhibitors, and several derivatives have been investigated as potential anticancer agents targeting EGFR and HER2.[13]

  • Thieno[2,3-b]pyridines have shown promise as anti-proliferative agents and have been investigated for their ability to restore the activity of established anticancer drugs, acting as chemosensitizers.[11][15]

The versatility of this compound as a starting material allows for the generation of large libraries of these heterocyclic compounds, which can be screened for various biological activities, accelerating the drug discovery process.

Conclusion

This compound is a highly valuable and versatile reagent in organic and medicinal chemistry. Its reactions with a wide range of nucleophiles provide efficient pathways to diverse and medicinally relevant fused heterocyclic systems. The protocols and mechanistic insights provided in this application note are intended to serve as a practical guide for researchers and scientists engaged in the synthesis of novel heterocyclic compounds for drug discovery and development. The continued exploration of the reactivity of this remarkable building block will undoubtedly lead to the discovery of new therapeutic agents.

References

  • Abdel-Mohsen, S. A., & El-Emary, T. I. (2012). New pyrazolo[3,4-b]pyridines: Synthesis and antimicrobial Activity. Der Pharma Chemica, 4(3), 1036-1047.
  • El-Sayed, W. A., Ali, O. M., & Abd-Allah, O. A. (2021). Antimicrobial activity of some pyrazolo[3,4-b]pyridine derivatives.
  • Mohamed, M. S., Awad, Y. E. E., El-Hallouty, S. M., & El-Araby, M. (2012). Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Derivatives. Open Journal of Medicinal Chemistry, 2(3), 89-99.
  • Ali, M. M., Ismail, M. M., & Abdel-Hafez, S. H. (2021). Molecular Hybrids of Pyazolo[3,4-b]pyridine and Triazole: Design, Synthesis and In Vitro Antibacterial Studies. Molecules, 26(11), 3293.
  • El-Dean, A. M. K., Geies, A. A., & El-Gaby, M. S. A. (2000). New pyrazolo[3,4-b]pyridines: Synthesis and antimicrobial Activity. Der Pharma Chemica.
  • World Health Organization. (2022). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis.
  • IntechOpen. (2021). Fused Pyridine Derivatives: Synthesis and Biological Activities.
  • MDPI. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities.
  • Royal Society of Chemistry. (2021).
  • Sarchem Labs. (n.d.). Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis.
  • Indian Academy of Sciences. (2023).
  • MDPI. (2022). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity.
  • Elsevier. (2007). Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents.
  • Chemistry LibreTexts. (2018).
  • MDPI. (2012). An Efficient Synthesis of 3,4-Dihydropyrimidin-2(1H)-Ones and Thiones Catalyzed by a Novel Brønsted Acidic Ionic Liquid under Solvent-Free Conditions.
  • MDPI. (2021). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research.
  • ResearchGate. (2009). Synthesis of some novel pyrazolo[3,4-b]pyridine and pyrazolo[3,4-d]pyrimidine derivatives bearing 5,6-diphenyl-1,2,4-triazine moiety as potential antimicrobial agents.
  • SCIRP. (2012).
  • MDPI. (2020). Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions.
  • Wikipedia. (n.d.). Thorpe reaction.
  • Alfa Chemistry. (n.d.). Thorpe Reaction & Thorpe-Ziegler Reaction.
  • ResearchGate. (2022). Methods for the synthesis of thieno[2,3‐b]pyridines.
  • Elsevier. (2009). Synthesis of some novel pyrazolo[3,4-b]pyridine and pyrazolo[3,4-d]pyrimidine derivatives bearing 5,6-diphenyl-1,2,4-triazine moiety as potential antimicrobial agents.
  • Semantic Scholar. (2007).
  • Google Patents. (n.d.). CN108558776B - Preparation method of 2, 4-diamino-5-nitroso-6-hydroxypyrimidine and guanine.
  • PubMed. (2023). Synthesis of novel pyrimido[4,5-b]quinoline derivatives as dual EGFR/HER2 inhibitors as anticancer agents.
  • PubMed. (2023). Synthesis of novel pyrimido[4,5-b]quinolines as potential anticancer agents and HER2 inhibitors.

Sources

Application Notes and Protocols: Cyclization Reactions Involving Ethyl 2-Cyanonicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Ethyl 2-cyanonicotinate is a versatile and highly valuable building block in synthetic organic and medicinal chemistry. Its unique trifunctional nature, possessing an ester, a nitrile, and a pyridine ring, provides a rich platform for the construction of a diverse array of fused heterocyclic systems. The strategic positioning of the cyano and ester groups facilitates a variety of cyclization reactions, leading to the formation of privileged scaffolds in drug discovery, such as pyrido[2,3-d]pyrimidines. These structures are of significant interest due to their wide-ranging biological activities, including anticancer, antibacterial, and kinase inhibitory properties.[1][2] This guide provides an in-depth exploration of key cyclization strategies involving this compound, complete with detailed experimental protocols and mechanistic insights for researchers in drug development and chemical synthesis.

I. Annulation Reactions for the Synthesis of Pyrido[2,3-d]pyrimidines

Annulation reactions are a cornerstone of heterocyclic synthesis, allowing for the construction of new rings onto an existing molecular framework.[3] In the context of this compound, these reactions are pivotal for the synthesis of the medicinally important pyrido[2,3-d]pyrimidine core.[2]

A. Reaction with Guanidine: A Direct Approach to Dihydropyrido[2,3-d]pyrimidinones

One of the most direct methods for constructing the pyrido[2,3-d]pyrimidine skeleton is the condensation of this compound with guanidine. This reaction proceeds through a sequential nucleophilic attack and intramolecular cyclization, driven by the basicity of guanidine and the electrophilic nature of the ester and nitrile functionalities.

Mechanistic Rationale: The reaction is typically initiated by the nucleophilic attack of a guanidine nitrogen atom on the carbonyl carbon of the ester group. This is followed by an intramolecular cyclization where the newly formed amino group attacks the electrophilic carbon of the nitrile. Tautomerization of the resulting intermediate leads to the stable aromatic pyrido[2,3-d]pyrimidine product. The choice of a strong base, such as sodium ethoxide, is crucial to deprotonate the guanidine, thereby increasing its nucleophilicity and facilitating the initial attack on the ester.

Protocol 1: Synthesis of 2,4-Diamino-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-7-one

Objective: To synthesize a diaminopyrido[2,3-d]pyrimidine derivative via a one-pot cyclocondensation reaction.

Materials:

  • This compound

  • Guanidine hydrochloride

  • Sodium ethoxide (NaOEt)

  • Absolute ethanol

  • Glacial acetic acid

  • Standard reflux apparatus with magnetic stirring

  • Filtration apparatus

  • Recrystallization solvents (e.g., ethanol/water)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium ethoxide (2.1 equivalents) in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Reagents: To the stirred solution, add guanidine hydrochloride (2.0 equivalents) and stir for 15-20 minutes to allow for the formation of free guanidine. Subsequently, add this compound (1.0 equivalent) to the reaction mixture.

  • Reflux: Heat the reaction mixture to reflux and maintain this temperature for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. Neutralize the mixture with glacial acetic acid.

  • Isolation: The resulting precipitate is collected by vacuum filtration, washed with cold ethanol, and then with water to remove any inorganic salts.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the pure 2,4-diamino-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-7-one.

Data Summary:

ReactantMolar RatioKey ParametersExpected Yield
This compound1.0Reflux in ethanol, 6-8 hours75-85%
Guanidine hydrochloride2.0Base: Sodium ethoxide (2.1 eq.)
Sodium ethoxide2.1Neutralization with glacial acetic acid
B. Multicomponent Reactions: A Strategy for Diversity

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to complex molecules in a single synthetic operation. This compound can participate in MCRs to generate highly substituted pyrido[2,3-d]pyrimidines. For instance, a three-component reaction between an aldehyde, an active methylene compound (like malononitrile or ethyl cyanoacetate), and 6-aminouracil can yield diverse pyrido[2,3-d]pyrimidine derivatives.[4]

Causality in Experimental Design: The choice of a deep eutectic solvent (DES), such as a choline chloride/urea mixture, can serve as both the solvent and a promoter for the reaction, often leading to higher yields and shorter reaction times compared to conventional solvents.[4] The DES can activate the reactants through hydrogen bonding and provide a polar environment that facilitates the condensation steps.

Protocol 2: Three-Component Synthesis of Substituted Pyrido[2,3-d]pyrimidines

Objective: To synthesize a library of substituted pyrido[2,3-d]pyrimidines using a deep eutectic solvent-promoted multicomponent reaction.

Materials:

  • Aromatic aldehyde (e.g., benzaldehyde)

  • This compound

  • 6-Aminouracil

  • Choline chloride

  • Urea

  • Ethanol

  • Heating mantle with magnetic stirring

  • Filtration apparatus

Procedure:

  • Preparation of Deep Eutectic Solvent (DES): Prepare the DES by mixing choline chloride and urea in a 1:2 molar ratio and heating the mixture at 80 °C with stirring until a clear, homogeneous liquid is formed.

  • Reaction Setup: In a round-bottom flask, add the aromatic aldehyde (1.0 equivalent), this compound (1.0 equivalent), and 6-aminouracil (1.0 equivalent) to the pre-prepared DES.

  • Reaction: Heat the mixture at 100 °C with continuous stirring for 2-4 hours. Monitor the reaction by TLC.

  • Isolation: After the reaction is complete, cool the mixture to room temperature and add water to precipitate the product.

  • Purification: Collect the solid product by filtration, wash with water and then with a small amount of cold ethanol. The product can be further purified by recrystallization from a suitable solvent like ethanol or DMF/water.

Data Summary:

ComponentMolar RatioKey ParametersExpected Yield
Aromatic Aldehyde1.0Deep Eutectic Solvent (Choline chloride/urea 1:2)80-95%
This compound1.0100 °C, 2-4 hours
6-Aminouracil1.0Precipitation with water

II. Thorpe-Ziegler Cyclization: Intramolecular C-C Bond Formation

The Thorpe-Ziegler reaction is a powerful method for the formation of cyclic ketones and enamines through the intramolecular cyclization of dinitriles.[5][6][7] While this compound itself is not a dinitrile, it can be readily converted into a precursor suitable for a Thorpe-Ziegler type cyclization. This involves the introduction of a side chain containing a nitrile group.

Mechanistic Pathway: The reaction is base-catalyzed and proceeds via the deprotonation of an α-carbon to one of the nitrile groups, forming a carbanion.[5] This carbanion then undergoes an intramolecular nucleophilic attack on the carbon of the other nitrile group, forming a cyclic imine intermediate. Tautomerization of this intermediate leads to a more stable enamine, which can be subsequently hydrolyzed to a cyclic ketone under acidic conditions.[8]

Thorpe_Ziegler_Mechanism cluster_0 Step 1: Deprotonation cluster_1 Step 2: Intramolecular Cyclization cluster_2 Step 3: Tautomerization & Hydrolysis A Precursor with two nitrile groups B Carbanion Intermediate A->B Base (e.g., NaH) C Cyclic Imine B->C Nucleophilic Attack D Enamine C->D Tautomerization E Cyclic Ketone D->E Acidic Hydrolysis

Caption: Thorpe-Ziegler cyclization mechanism.

Protocol 3: Synthesis of a Cyclic Ketone via Thorpe-Ziegler Cyclization

Objective: To synthesize a cyclic ketone fused to the pyridine ring starting from a dinitrile precursor derived from this compound.

Materials:

  • Dinitrile precursor (synthesized from this compound)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous tetrahydrofuran (THF)

  • Hydrochloric acid (HCl)

  • Standard Schlenk line or glovebox for handling NaH

  • Reaction vessel with reflux condenser and magnetic stirrer

  • Separatory funnel and extraction solvents (e.g., ethyl acetate)

  • Rotary evaporator

Procedure:

  • Preparation of the Dinitrile Precursor: The dinitrile precursor can be synthesized by, for example, O-alkylation of a hydroxynicotinonitrile (derived from this compound) with chloroacetonitrile.

  • Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere, suspend sodium hydride (1.2 equivalents) in anhydrous THF.

  • Addition of Dinitrile: Slowly add a solution of the dinitrile precursor (1.0 equivalent) in anhydrous THF to the NaH suspension at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the formation of the enamine intermediate by TLC.

  • Hydrolysis: Cool the reaction mixture to 0 °C and carefully quench with water. Acidify the mixture with concentrated HCl and stir at room temperature for 1-2 hours to effect hydrolysis of the enamine to the ketone.

  • Extraction and Purification: Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Data Summary:

ReactantMolar RatioKey ParametersExpected Yield
Dinitrile Precursor1.0Base: Sodium hydride (1.2 eq.) in THF60-75%
Sodium Hydride1.2Reflux for 4-6 hours
Hydrochloric AcidexcessAcidic hydrolysis at room temperature

III. Gewald Reaction: Synthesis of Fused Thiophenes

The Gewald reaction is a multicomponent reaction that provides a straightforward route to polysubstituted 2-aminothiophenes.[9][10] While this compound is not a typical substrate for the classical Gewald reaction, its derivatives can be employed in modified Gewald-type syntheses to construct thiophene rings fused to the pyridine core.

Mechanistic Considerations: The Gewald reaction typically involves the condensation of a ketone or aldehyde with an active methylene nitrile in the presence of elemental sulfur and a base.[11] The reaction proceeds through a Knoevenagel condensation, followed by the addition of sulfur to the enolate, and subsequent cyclization and tautomerization.[9] Microwave irradiation has been shown to be beneficial for improving reaction yields and reducing reaction times.[9]

Gewald_Reaction_Workflow A Reactants: Ketone/Aldehyde Active Methylene Nitrile Elemental Sulfur Base (e.g., Morpholine) B Knoevenagel Condensation A->B C Sulfur Addition B->C D Intramolecular Cyclization C->D E Tautomerization D->E F 2-Aminothiophene Product E->F

Caption: Generalized workflow of the Gewald reaction.

Protocol 4: Microwave-Assisted Gewald-Type Synthesis of a Thieno[2,3-b]pyridine

Objective: To synthesize a 2-aminothieno[2,3-b]pyridine derivative using a microwave-assisted Gewald-type reaction.

Materials:

  • A suitable ketone or aldehyde derivative of pyridine (derived from this compound)

  • Malononitrile

  • Elemental sulfur

  • Morpholine

  • Ethanol

  • Microwave reactor

  • Filtration apparatus

  • Recrystallization solvents

Procedure:

  • Reactant Mixture: In a microwave reaction vial, combine the pyridine-based ketone/aldehyde (1.0 equivalent), malononitrile (1.1 equivalents), elemental sulfur (1.2 equivalents), and a catalytic amount of morpholine in ethanol.

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a suitable temperature (e.g., 120-140 °C) for a short duration (e.g., 10-30 minutes). The reaction conditions should be optimized for the specific substrate.

  • Work-up: After the reaction, cool the vial to room temperature. The precipitated product is collected by filtration.

  • Purification: Wash the crude product with cold ethanol to remove unreacted starting materials and sulfur. The product can be further purified by recrystallization.

Data Summary:

ReactantMolar RatioKey ParametersExpected Yield
Pyridine Ketone/Aldehyde1.0Microwave irradiation (120-140 °C, 10-30 min)70-90%
Malononitrile1.1Base: Morpholine (catalytic)
Elemental Sulfur1.2Solvent: Ethanol

IV. Conclusion and Future Perspectives

This compound has proven to be an exceptionally useful and versatile synthon for the construction of a wide variety of fused heterocyclic systems. The cyclization reactions discussed herein, including annulation, Thorpe-Ziegler, and Gewald-type reactions, provide robust and efficient pathways to medicinally relevant scaffolds like pyrido[2,3-d]pyrimidines and thieno[2,3-b]pyridines. The continued exploration of novel cyclization strategies and the application of modern synthetic techniques, such as multicomponent reactions and microwave-assisted synthesis, will undoubtedly lead to the discovery of new bioactive molecules with potential therapeutic applications. The protocols and mechanistic insights provided in this guide are intended to serve as a valuable resource for researchers engaged in the synthesis and development of novel heterocyclic compounds.

References

  • Synthesis of pyrido[2,3-d]pyrimidine derivatives through using ethyl cyanoacetate as reactant. (n.d.). ResearchGate.
  • Gewald reaction. (2023, September 2). In Wikipedia.
  • Al-Ostath, A., El-Sabbagh, O. I., & Al-Buriahi, A. K. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Advances, 14(18), 12836-12851. [Link]
  • Ghorab, M. M., Alsaid, M. S., El-Gazzar, M. G., & Al-Ansary, G. H. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. Future Medicinal Chemistry, 15(5), 375-394. [Link]
  • Reddy, T. J., et al. (2012). Synthesis and Biological Evaluation of Pyrido[2,3-d]pyrimidine-2,4-dione Derivatives as eEF-2K Inhibitors. ACS Medicinal Chemistry Letters, 3(10), 825-830. [Link]
  • Al-Ostath, A., El-Sabbagh, O. I., & Al-Buriahi, A. K. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Advances, 14(18), 12836-12851. [Link]
  • Thorpe reaction. (2023, May 22). In Wikipedia.
  • Thorpe reaction. (2020, September 24). L.S.College, Muzaffarpur.
  • A green chemistry approach to gewald reaction. (n.d.). Der Pharma Chemica.
  • Sabnis, R. W. (2014). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2014(6), 1-29. [Link]
  • Thorpe-Ziegler Reaction. (2014, March 2). Chem-Station Int. Ed.
  • Gewald Reaction. (n.d.). Organic Chemistry Portal.
  • Thorpe-Ziegler reaction. (n.d.). Buchler GmbH.
  • Reactivity Studies of Ethyl(Z)-N-(2-amino-1,2-dicyanovinyl) Formimidate with Carbonyl Compounds in the Presence of Base. (2008). ResearchGate.
  • Gewald reaction: Synthesis, properties and applications of substituted 2-aminothiophenes. (2014). ResearchGate.
  • Catalytic Annulation Reactions: Preface to the Special Issue. (2024). MDPI.
  • Recent Advancement in Alkylative Cyclization Reactions: Application in Synthesis of Natural Products. (n.d.). Walsh Medical Media.
  • [3+2]-Annulation reactions with nitroalkenes in the synthesis of aromatic five-membered nitrogen heterocycles. (n.d.). Thieme.
  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (2020). PMC.
  • Ethyl Cyanoacetate Reactions. (2024). ResearchGate.
  • Zhong, M., Zhang, Y., & He, X. (2014). Synthesis and anticonvulsant activity of ethyl 2,2-dimethyl-1-(2-substitutedhydrazinecarboxamido) cyclopropanecarboxylate derivatives. Chemical biology & drug design, 84(2), 234–241. [Link]

Sources

Application Notes and Protocols: The Strategic Role of Ethyl 2-Cyanonicotinate in Modern Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The pyridine ring is a cornerstone scaffold in contemporary agrochemical design, lending its unique electronic and structural properties to a wide array of highly effective fungicides, insecticides, and herbicides.[1][2] Among the diverse range of pyridine-based building blocks, Ethyl 2-cyanonicotinate stands out as a particularly versatile and strategic intermediate. Its trifunctional nature—an electrophilic ethyl ester, a versatile cyano group, and an activatable pyridine core—provides multiple handles for synthetic chemists to elaborate complex molecular architectures. This guide provides an in-depth exploration of the application of this compound in the synthesis of key agrochemical classes, complete with detailed protocols and mechanistic insights for researchers in the field.

Section 1: Synthesis of Neonicotinoid Insecticide Intermediates

Conceptual Framework: Neonicotinoids, a major class of insecticides, act as agonists of insect nicotinic acetylcholine receptors (nAChRs).[3] A common structural feature is the (6-chloro-3-pyridinyl)methyl moiety. This compound serves as an excellent starting point for constructing this critical pharmacophore. The synthetic strategy involves a series of functional group transformations to convert the cyano and ester groups into a reactive aminomethyl or chloromethyl handle at the 3-position, followed by chlorination of the pyridine ring at the 6-position.

Proposed Synthetic Pathway: From this compound to a Key Neonicotinoid Precursor

The following workflow outlines the conversion of this compound to 2-chloro-5-(hydroxymethyl)pyridine, a versatile intermediate ready for coupling with the desired neonicotinoid side-chain.

Neonicotinoid Synthesis Pathway A This compound B Ethyl 2-(aminomethyl)nicotinate A->B 1. Catalytic Hydrogenation (H₂, Pd/C or Raney Ni) C Pyridine-2,5-dimethanol B->C 2. Ester Reduction (e.g., LiAlH₄) D 2-Chloro-5-(hydroxymethyl)pyridine (Neonicotinoid Precursor) C->D 3. Regioselective Chlorination (e.g., SOCl₂)

Caption: Multi-step synthesis of a neonicotinoid precursor from this compound.

Experimental Protocol: Synthesis of 2-Chloro-5-(hydroxymethyl)pyridine

This protocol details a plausible three-step synthesis. Researchers should perform appropriate literature searches for specific reaction optimization.

Step 1: Selective Reduction of the Cyano Group

  • Objective: To selectively reduce the cyano group to a primary amine without affecting the ethyl ester.

  • Rationale: Catalytic hydrogenation under controlled conditions is a well-established method for reducing nitriles to amines. The choice of catalyst (e.g., Palladium on carbon or Raney Nickel) and solvent can influence selectivity and yield. This step creates the necessary aminomethyl group precursor.

  • Procedure:

    • In a high-pressure hydrogenation vessel, dissolve this compound (1.0 eq) in ethanol.

    • Add a catalytic amount of Raney Nickel or 10% Pd/C (approx. 5-10% w/w).

    • Pressurize the vessel with hydrogen gas (H₂) to 50-100 psi.

    • Heat the reaction mixture to 50-70 °C and stir vigorously for 6-12 hours.

    • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

    • Cool the reaction, carefully vent the hydrogen, and filter the catalyst through a pad of Celite.

    • Concentrate the filtrate under reduced pressure to yield crude Ethyl 2-(aminomethyl)nicotinate, which may be purified by column chromatography or used directly in the next step.

Step 2: Reduction of the Ethyl Ester

  • Objective: To reduce the ethyl ester of the intermediate to a primary alcohol.

  • Rationale: A strong reducing agent like Lithium aluminum hydride (LiAlH₄) is required to reduce the ester to an alcohol. The previously formed amine must be protected or the reaction conditions carefully controlled to avoid side reactions.

  • Procedure:

    • To a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add a suspension of LiAlH₄ (2.5 eq) in anhydrous tetrahydrofuran (THF).

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add a solution of Ethyl 2-(aminomethyl)nicotinate (1.0 eq) in anhydrous THF dropwise, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 4-8 hours.

    • Monitor the reaction by TLC. Upon completion, carefully quench the reaction by the sequential dropwise addition of water, followed by 15% NaOH solution, and then more water (Fieser workup).

    • Stir the resulting granular precipitate for 1 hour, then filter and wash the solid with THF.

    • Combine the organic filtrates and concentrate under reduced pressure to obtain crude Pyridine-2,5-dimethanol.

Step 3: Regioselective Chlorination

  • Objective: To selectively convert the pyridine ring's alpha-hydroxyl group to a chloride.

  • Rationale: The hydroxyl group at the 2-position of the pyridine ring is more activated towards substitution than the one at the 5-position. Reagents like thionyl chloride (SOCl₂) can achieve this transformation. This step installs the critical chlorine atom found in many neonicotinoids.

  • Procedure:

    • Dissolve the crude Pyridine-2,5-dimethanol (1.0 eq) in a suitable solvent such as chloroform or dichloromethane.

    • Cool the solution to 0 °C.

    • Add thionyl chloride (SOCl₂) (1.1 eq) dropwise.

    • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.

    • Monitor the reaction by TLC. Upon completion, carefully pour the reaction mixture onto crushed ice and neutralize with a saturated NaHCO₃ solution.

    • Extract the aqueous layer with dichloromethane (3x).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the resulting residue by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield 2-chloro-5-(hydroxymethyl)pyridine.

Data Summary Table
StepStarting MaterialKey ReagentsProductPurpose
1This compoundH₂, Raney Ni or Pd/CEthyl 2-(aminomethyl)nicotinateForm aminomethyl precursor
2Ethyl 2-(aminomethyl)nicotinateLiAlH₄, THFPyridine-2,5-dimethanolReduce ester to alcohol
3Pyridine-2,5-dimethanolSOCl₂2-Chloro-5-(hydroxymethyl)pyridineInstall key chlorine atom

Section 2: Synthesis of Sulfonylurea Herbicide Scaffolds

Conceptual Framework: Sulfonylurea herbicides are potent inhibitors of the enzyme acetolactate synthase (ALS) in plants.[3] Their general structure consists of an aryl sulfonyl group linked by a urea bridge to a nitrogen-containing heterocycle. The pyridine moiety from this compound can be elaborated to form this essential heterocyclic component. The key transformation is the conversion of the cyano group to an amine, which can then be coupled with a sulfonyl isocyanate.

Proposed Synthetic Pathway: Pyridyl Amine to Sulfonylurea

This workflow demonstrates the synthesis of a key aminopyridine intermediate and its subsequent conversion to a model sulfonylurea.

Sulfonylurea_Synthesis cluster_0 Intermediate Synthesis cluster_1 Coupling Reaction A This compound B Ethyl 2-aminonicotinate A->B 1. Hofmann Rearrangement Precursor or Direct Reduction D Pyridyl-Sulfonylurea B->D 2. Urea Formation C Phenylsulfonyl Isocyanate C->D

Caption: Synthesis of a pyridyl-sulfonylurea via an aminopyridine intermediate.

Experimental Protocol: Synthesis of a Pyridyl-Sulfonylurea

Step 1: Synthesis of Ethyl 2-aminonicotinate

  • Objective: To convert the 2-cyano group into a 2-amino group.

  • Rationale: While direct reduction is an option, a more common route for converting an aromatic nitrile adjacent to a carbonyl to an amine is via hydrolysis to the amide, followed by a Hofmann rearrangement. This avoids potential over-reduction.

  • Procedure (via Hofmann Rearrangement):

    • Amide Formation: Gently reflux this compound (1.0 eq) in a mixture of concentrated H₂SO₄ and water to hydrolyze the nitrile to the primary amide, yielding Ethyl 2-carbamoylnicotinate.

    • Hofmann Rearrangement: Cool a solution of NaOH (or KOH) in water to 0 °C. Add bromine (Br₂) (1.0 eq) slowly to form a sodium hypobromite solution.

    • Add the Ethyl 2-carbamoylnicotinate amide (1.0 eq) to the cold hypobromite solution.

    • Slowly warm the mixture. The rearrangement typically proceeds at temperatures between 50-80 °C.

    • After the reaction is complete (monitored by TLC), cool the mixture and extract the product, Ethyl 2-aminonicotinate, with a suitable organic solvent (e.g., ethyl acetate).

    • Dry, concentrate, and purify the product by column chromatography.

Step 2: Coupling with a Sulfonyl Isocyanate

  • Objective: To form the sulfonylurea bridge by reacting the aminopyridine with a sulfonyl isocyanate.

  • Rationale: The reaction between an amine and an isocyanate is a highly efficient and widely used method for forming ureas. Sulfonyl isocyanates are common intermediates in the synthesis of sulfonylurea herbicides.[4][5]

  • Procedure:

    • Dissolve Ethyl 2-aminonicotinate (1.0 eq) in an anhydrous aprotic solvent like acetonitrile or THF under an inert atmosphere.

    • Add a base such as triethylamine (1.1 eq) to the solution.

    • In a separate flask, prepare a solution of the desired sulfonyl isocyanate (e.g., 2-methoxycarbonylphenylsulfonyl isocyanate) (1.0 eq) in the same anhydrous solvent.

    • Slowly add the sulfonyl isocyanate solution to the aminopyridine solution at room temperature.

    • Stir the reaction mixture for 2-6 hours. The product often precipitates from the solution.

    • Monitor the reaction by TLC. Upon completion, filter the solid product, wash with cold solvent, and dry under vacuum. If no precipitate forms, concentrate the reaction mixture and purify by recrystallization or column chromatography.

Data Summary Table
StepStarting MaterialKey ReagentsProductPurpose
1This compoundH₂SO₄/H₂O; Br₂, NaOHEthyl 2-aminonicotinateCreate heterocyclic amine
2Ethyl 2-aminonicotinateAryl Sulfonyl Isocyanate, BasePyridyl-SulfonylureaForm the active herbicide structure

Section 3: Synthesis of Fused Heterocyclic Fungicides

Conceptual Framework: Fused heterocyclic systems, such as thieno[2,3-b]pyridines, often exhibit potent fungicidal activity. The reactivity of this compound makes it an ideal substrate for the Gewald reaction, a powerful one-pot synthesis of substituted 2-aminothiophenes, which can then be cyclized to form the desired fused ring system.

Proposed Synthetic Pathway: Gewald Reaction to Thieno[2,3-b]pyridine

This workflow shows a one-pot synthesis to create a highly functionalized thieno[2,3-b]pyridine scaffold.

Fungicide_Synthesis A This compound C 2-Amino-3-cyano-thieno[2,3-b]pyridine Derivative A->C Gewald Reaction (Base, e.g., Morpholine) B Elemental Sulfur (S₈) + Malononitrile B->C

Caption: One-pot Gewald synthesis of a thieno[2,3-b]pyridine fungicide scaffold.

Experimental Protocol: Gewald Synthesis of a Thieno[2,3-b]pyridine Derivative
  • Objective: To construct a fused 2-aminothieno[2,3-b]pyridine ring system in a single step.

  • Rationale: The Gewald reaction is a multicomponent reaction that brings together an α-activated nitrile (in this case, the cyano group of this compound), a carbonyl compound or another nitrile (here, malononitrile is used as the active methylene component), and elemental sulfur in the presence of a base. The reaction proceeds through a series of condensations and additions, culminating in the formation of a highly substituted aminothiophene ring fused to the pyridine core.

  • Procedure:

    • To a round-bottom flask, add this compound (1.0 eq), malononitrile (1.0 eq), and elemental sulfur (1.1 eq) in ethanol or methanol.

    • Add a catalytic amount of a basic catalyst, such as morpholine or triethylamine (0.2-0.5 eq).

    • Heat the mixture to reflux (typically 60-80 °C) for 2-5 hours. The product often begins to precipitate during the reaction.

    • Monitor the reaction by TLC.

    • Upon completion, cool the reaction mixture to room temperature.

    • Collect the precipitated solid by filtration.

    • Wash the solid with cold ethanol and then water to remove any residual base and starting materials.

    • Dry the product under vacuum to yield the thieno[2,3-b]pyridine derivative. Further purification can be achieved by recrystallization.

Data Summary Table
ReactionSubstratesKey ReagentsProductPurpose
Gewald SynthesisThis compound, MalononitrileElemental Sulfur, MorpholineFused Thieno[2,3-b]pyridineConstruct fungicidal scaffold

Conclusion

This compound is a high-value, versatile intermediate for the synthesis of a broad spectrum of modern agrochemicals. Its strategically placed functional groups allow for the construction of complex neonicotinoid, sulfonylurea, and fused heterocyclic scaffolds through well-established and reliable synthetic transformations. The protocols and pathways outlined in this guide serve as a foundational framework for researchers and drug development professionals to harness the synthetic potential of this powerful building block in the discovery and development of next-generation crop protection agents.

References

  • Synthesis and Herbicidal Activity of Novel Sulfonylurea Derivatives.
  • Pyridine Derivatives as Insecticides. Part 5. New Thieno[2,3- b]pyridines and Pyrazolo[3,4- b]pyridines Containing Mainly Ethyl Nicotinate Scaffold and Their Insecticidal Activity toward Aphis gossypii (Glover,1887). PubMed. [Link]
  • Application progress of neonicotinoid insecticides in pesticide compounding. (Note: A direct, stable URL was not available in the search results. The reference is to the general topic of neonicotinoid compounding.)
  • A critical review on the potential impacts of neonicotinoid insecticide use: current knowledge of environmental fate, toxicity, and implications for human health. PubMed Central. [Link]
  • USH1696H - Process for making sulfonyl isocyanates.
  • EP0778825B1 - Improved process for making sulfonyl isocyanates.
  • Synthesis and Insecticidal Evaluation of Chiral Neonicotinoids Analogs: The Laurel Wilt Case. PubMed Central. [Link]
  • Synthesis and Herbicidal Activity of New Sulfonylurea Derivatives. Chemical Journal of Chinese Universities. [Link]
  • Discovery of pyridine-based agrochemicals by using Intermediate Derivatiz
  • Synthesis of sulfonylurea derivatives and their α-glucosidase inhibitory activity. Vietnam Journal of Science, Technology and Engineering. [Link]
  • Neonicotinoids: A potential insecticide of the decade.
  • WO2010145994A1 - Nmp-free formulations of neonicotinoids.
  • Discovery of pyridine-based agrochemicals by using Intermediate Derivatiz

Sources

Application Note: Selective Hydrolysis of the Ester in Ethyl 2-cyanonicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the selective hydrolysis of the ethyl ester in Ethyl 2-cyanonicotinate to yield 2-cyanonicotinic acid. 2-Cyanonicotinic acid is a valuable heterocyclic building block in medicinal chemistry and materials science. This note delves into the mechanistic principles governing selective ester hydrolysis in the presence of a susceptible nitrile group, offers detailed, field-proven protocols for both basic and acidic conditions, and includes a comparative analysis and troubleshooting guide to ensure successful synthesis.

Introduction: The Strategic Importance of 2-Cyanonicotinic Acid

Nicotinic acid derivatives are foundational scaffolds in the synthesis of a wide array of bioactive molecules, including pharmaceuticals and agrochemicals.[1][2] Specifically, molecules like 2-aminonicotinic acid and 2-chloronicotinic acid serve as key intermediates in drug development.[3][4] 2-Cyanonicotinic acid continues this tradition, offering a versatile trifunctional core—a pyridine ring, a carboxylic acid, and a nitrile group. The carboxylic acid provides a handle for amide bond formation or other conjugations, while the nitrile group can be further transformed into amines, amides, or tetrazoles, making it a highly strategic precursor for generating molecular diversity in drug discovery programs.

The primary challenge in synthesizing 2-cyanonicotinic acid from its ethyl ester is achieving selective hydrolysis. Both the ester and the nitrile functional groups are susceptible to hydrolysis under similar conditions, potentially leading to undesired byproducts such as 2-carboxamidonicotinic acid or the fully hydrolyzed pyridine-2,3-dicarboxylic acid.[5] This guide focuses on methodologies designed to favor the selective cleavage of the ester, preserving the critical nitrile functionality.

Mechanistic Principles of Selective Hydrolysis

Achieving selectivity hinges on exploiting the kinetic differences between ester and nitrile hydrolysis under controlled conditions.

Base-Catalyzed Hydrolysis (Saponification)

This is the most common and often most effective method for this transformation. The mechanism proceeds via nucleophilic acyl substitution, where a hydroxide ion (OH⁻) directly attacks the electrophilic carbonyl carbon of the ester.

  • Step 1: Nucleophilic Attack. The hydroxide ion attacks the ester carbonyl, forming a tetrahedral intermediate.

  • Step 2: Elimination of Leaving Group. The intermediate collapses, expelling the ethoxide ion (EtO⁻) as the leaving group.

  • Step 3: Acid-Base Reaction. The newly formed carboxylic acid rapidly protonates the strongly basic ethoxide, forming the carboxylate salt and ethanol. This step is essentially irreversible and drives the reaction to completion.

  • Step 4: Protonation. A final acidification step during the workup is required to protonate the carboxylate and yield the neutral 2-cyanonicotinic acid.

Selectivity Rationale: Base-catalyzed ester hydrolysis is generally much faster than nitrile hydrolysis. While nitriles can be hydrolyzed under basic conditions, it typically requires more forcing conditions (higher temperatures or prolonged reaction times).[6] By using a stoichiometric amount of base and moderate temperatures, the ester can be cleaved selectively.

Acid-Catalyzed Hydrolysis

Acid-catalyzed hydrolysis is an equilibrium-controlled process. While viable, it often requires stricter control to prevent nitrile degradation.

  • Step 1: Protonation. The carbonyl oxygen of the ester is protonated by a hydronium ion (H₃O⁺), which significantly increases the electrophilicity of the carbonyl carbon.[7]

  • Step 2: Nucleophilic Attack. A water molecule, a weak nucleophile, attacks the activated carbonyl carbon.

  • Step 3: Proton Transfer. A proton is transferred from the attacking water molecule to the ethoxy group, converting it into a good leaving group (ethanol).

  • Step 4: Elimination of Leaving Group. The tetrahedral intermediate collapses, eliminating a molecule of ethanol.

  • Step 5: Deprotonation. The protonated carboxylic acid is deprotonated by water, regenerating the acid catalyst.[7]

Selectivity Rationale: Acid-catalyzed hydrolysis of the nitrile group also proceeds through protonation, but the reaction is often slower than ester hydrolysis under mild conditions. However, the risk of concurrent hydrolysis is significant, and this method may be less selective than saponification.[5] The reaction is reversible and requires a large excess of water to be driven to completion.[7]

General Experimental Workflow

The successful synthesis of 2-cyanonicotinic acid follows a structured workflow, from reaction setup through to final characterization. This process ensures reproducibility and high purity of the final product.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_analysis Analysis & Purification prep_reagents Reagent & Glassware Preparation setup Reaction Setup (Inert Atmosphere if needed) prep_reagents->setup hydrolysis Hydrolysis (Heating under Reflux) setup->hydrolysis monitor Reaction Monitoring (TLC) hydrolysis->monitor monitor->hydrolysis Incomplete quench Cooling & Quenching monitor->quench Complete acidify Acidification to pH ~3-4 (Precipitation) quench->acidify isolate Vacuum Filtration acidify->isolate wash Washing with Cold Water isolate->wash dry Drying (Vacuum Oven) wash->dry characterize Characterization (MP, NMR, IR) dry->characterize purify Recrystallization (If necessary) characterize->purify Impure purify->characterize

Caption: General workflow for the hydrolysis of this compound.

Detailed Experimental Protocols

Safety Precaution: Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. All operations should be performed in a well-ventilated fume hood.

Protocol A: Base-Catalyzed Hydrolysis (Saponification)

This method is generally preferred for its high selectivity and yield.

Materials and Reagents:

  • This compound

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Ethanol (or Methanol)

  • Deionized water

  • Concentrated Hydrochloric Acid (HCl)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

  • Büchner funnel and filter paper

Step-by-Step Procedure:

  • Dissolution: In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of ethanol and water (e.g., a 2:1 v/v ratio).

  • Base Addition: Add Sodium Hydroxide (1.1 - 1.2 eq), either as a solid or as a pre-dissolved aqueous solution. The slight excess of base ensures complete reaction.

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to a gentle reflux (approx. 80-90 °C).

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 2-4 hours).

  • Cooling & Concentration: Once complete, cool the reaction mixture to room temperature. Remove the bulk of the ethanol using a rotary evaporator.

  • Acidification: Dilute the remaining aqueous solution with cold deionized water. Slowly add concentrated HCl dropwise with vigorous stirring while cooling in an ice bath. A white precipitate will form. Continue adding acid until the pH of the solution is approximately 3-4.

  • Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake thoroughly with several portions of cold deionized water to remove any inorganic salts.

  • Drying: Dry the product in a vacuum oven at 50-60 °C to a constant weight to yield 2-cyanonicotinic acid.

Protocol B: Acid-Catalyzed Hydrolysis

This method is an alternative but requires careful control to maintain selectivity.

Materials and Reagents:

  • This compound

  • 6M Hydrochloric Acid (HCl) or 3M Sulfuric Acid (H₂SO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

  • Büchner funnel and filter paper

Step-by-Step Procedure:

  • Reaction Setup: To a round-bottom flask, add this compound (1.0 eq) and a significant excess of aqueous acid (e.g., 6M HCl).[8]

  • Reaction: Attach a reflux condenser and heat the mixture to reflux (approx. 100-110 °C).

  • Monitoring: Carefully monitor the reaction by TLC. It is crucial to stop the reaction as soon as the starting ester is consumed to minimize nitrile hydrolysis (typically 4-8 hours).

  • Cooling & Precipitation: Cool the reaction mixture in an ice bath. The 2-cyanonicotinic acid product should precipitate out of the acidic solution upon cooling.

  • Isolation: Collect the solid product by vacuum filtration.

  • Washing: Wash the filter cake with small portions of ice-cold deionized water.

  • Drying: Dry the product thoroughly in a vacuum oven.

Comparative Analysis and Expected Results

The choice between a basic or acidic protocol can depend on substrate compatibility, desired purity, and scale.

FeatureBase-Catalyzed Hydrolysis (Saponification)Acid-Catalyzed Hydrolysis
Key Reagents NaOH or KOH, Ethanol/Water, HCl (workup)HCl or H₂SO₄, Water
Driving Force Irreversible formation of carboxylate saltUse of a large excess of water
Selectivity Generally high for ester over nitrileModerate; risk of nitrile hydrolysis
Reaction Time Typically 2-4 hoursTypically 4-8 hours
Temperature ~80-90 °C (Reflux)~100-110 °C (Reflux)
Expected Yield > 90%70-85%
Advantages Faster, higher yield, more selective, irreversibleSimpler reagent profile (no organic solvent needed)
Challenges Requires careful neutralization during workupReversible reaction, lower selectivity, potential for nitrile side reactions[5]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Incomplete Reaction Insufficient reaction time or temperature. Insufficient base/acid.Check TLC. If starting material remains, extend reflux time. Ensure at least 1.1 equivalents of base were used in Protocol A.
Low Yield Product loss during workup (too soluble in acidic water). Incomplete precipitation.Ensure the solution is sufficiently acidic (pH 3-4) and thoroughly chilled before filtration. Minimize the amount of water used for washing.
Presence of Amide Impurity Over-hydrolysis of the nitrile group.Protocol A: Avoid a large excess of base and prolonged heating. Protocol B: This is a greater risk; minimize reaction time and use the lowest effective temperature.
Oily Product / Fails to Solidify Presence of impurities or residual solvent.Try triturating the oil with a non-polar solvent like hexanes or diethyl ether to induce crystallization. If that fails, purification by recrystallization from a suitable solvent (e.g., water or ethanol/water) is necessary.

Conclusion

The selective hydrolysis of this compound is a critical transformation for accessing the versatile 2-cyanonicotinic acid intermediate. While both basic and acidic methods can accomplish this, base-catalyzed saponification offers superior selectivity, higher yields, and faster reaction times, making it the recommended protocol for most applications. Careful control of reaction parameters and diligent monitoring are paramount to prevent the undesired hydrolysis of the nitrile group. The protocols and insights provided in this guide offer a robust framework for researchers to confidently and efficiently perform this synthesis.

References

  • Vertex AI Search. 2-Chloronicotinic Acid: A Key Intermediate for Pharmaceuticals and Agrochemicals.
  • Actylis. 2-Chloronicotinic Acid - API Intermediate - SVHC Chemicals-free.
  • MDPI. Nitrile-Converting Enzymes: Industrial Perspective, Challenges and Emerging Strategies.
  • ResearchGate. Hydrolysis kinetics of 2-cyanopyridine, 3-cyanopyridine, and 4-cyanopyridine in high-temperature water | Request PDF.
  • Wikipedia. 2-Chloronicotinic acid.
  • Organic Syntheses. 19 - Organic Syntheses Procedure.
  • SciSpace. The mechanism underlying the reaction between ethyl cyanoacetate and tautomeric substances of the keto-enol type.
  • Google Patents. RU2175968C2 - Continuous methods of hydrolysis of cyanopyridines under adiabatic conditions.
  • Google Patents. US5756750A - Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions.
  • National Institutes of Health. Selective Hydrolysis of Nonactivated Aryl Esters at pH 7 through Cooperative Catalysis.
  • ResearchGate. Continuous hydrolysis of 4-cyanopyridine by nitrilases from Fusarium solani O1 and Aspergillus niger K10.
  • Google Patents. CN111153853B - Preparation method of 2-chloronicotinic acid.
  • Google Patents. CN103848783A - Method for synthesizing 2-chloronicotinic acid by one-step oxidation.
  • Chem-Impex. 2-Aminonicotinic acid.
  • Chemguide. mechanism for the acid catalysed hydrolysis of esters.
  • Chemistry LibreTexts. Acid Catalyzed Hydrolysis of Esters.
  • Organic Syntheses. 2,5-DIHYDROXY-p-BENZENEDIACETIC ACID.
  • National Institutes of Health. Selective Hydrolysis of Aryl Esters under Acidic and Neutral Conditions by a Synthetic Aspartic Protease Mimic.
  • ResearchGate. Synthesis of 2-aminonicotinic acid.
  • Organic Syntheses. 1-Naphthoic acid, ethyl ester.
  • Journal of the Chemical Society B: Physical Organic (RSC Publishing). The kinetics and mechanism of the hydrolysis of esters of cis- and trans-2-hydroxycyclopentanecarboxylic acid and 3-hydroxybutyric acid.
  • Atlantis Press. Synthesis of 2-Chloronicotinic Acid Derivatives.
  • Master Organic Chemistry. The Malonic Ester and Acetoacetic Ester Synthesis.
  • PubMed. A Mechanistic Investigation of Ethylene Oxide Hydrolysis to Ethanediol.
  • Organic Syntheses. Indole-2-carboxylic acid, ethyl ester.

Sources

Application Notes and Protocols for the Synthesis of Fused Pyrimidines from Ethyl 2-Cyanonicotinate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides detailed protocols and synthetic strategies for the preparation of fused pyrimidine derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery.[1][2] Utilizing the versatile and commercially available starting material, ethyl 2-cyanonicotinate, this document outlines the synthesis of key fused pyrimidine scaffolds, including pyrido[2,3-d]pyrimidines and thieno[2,3-d]pyrimidines. The methodologies presented are grounded in established chemical principles, such as cyclocondensation and multicomponent reactions, and are designed to be both robust and adaptable for library synthesis and lead optimization efforts. This guide is intended to serve as a practical resource for researchers in organic and medicinal chemistry, providing not only step-by-step procedures but also insights into the underlying reaction mechanisms and experimental considerations.

Introduction: The Significance of Fused Pyrimidines and the Versatility of this compound

Fused pyrimidine ring systems are a cornerstone of many biologically active molecules and approved pharmaceuticals. Their structural resemblance to endogenous purines allows them to interact with a wide range of biological targets, including kinases, polymerases, and other enzymes.[1][2] This has led to their development as potent anticancer, antiviral, anti-inflammatory, and antimicrobial agents. The pyrido[2,3-d]pyrimidine core, for instance, is found in kinase inhibitors used in oncology.[3][4][5]

This compound is an attractive starting material for the synthesis of these valuable scaffolds. Its pyridine ring provides a pre-installed nitrogen atom for the fused pyrimidine system, while the cyano and ester functionalities offer multiple reactive sites for cyclization and derivatization. This inherent reactivity allows for the efficient construction of complex heterocyclic systems in a controlled manner.

Synthesis of Pyrido[2,3-d]pyrimidines via Cyclocondensation

A primary and efficient strategy for constructing the pyrido[2,3-d]pyrimidine scaffold from this compound involves a cyclocondensation reaction with a suitable three-atom component, such as guanidine or thiourea. This approach directly furnishes the fused pyrimidine ring in a single, often high-yielding, step.

Reaction with Guanidine to Yield 2,4-Diaminopyrido[2,3-d]pyrimidines

The reaction of this compound with guanidine hydrochloride in the presence of a base, such as sodium ethoxide, leads to the formation of 2,4-diaminopyrido[2,3-d]pyrimidin-7(8H)-one. The reaction proceeds through an initial nucleophilic attack of guanidine on the ester carbonyl, followed by an intramolecular cyclization involving the cyano group.

Reaction Scheme:

G cluster_0 Synthesis of 2,4-Diaminopyrido[2,3-d]pyrimidin-7(8H)-one start This compound product 2,4-Diaminopyrido[2,3-d]pyrimidin-7(8H)-one start->product EtOH, Reflux reagent1 Guanidine Hydrochloride, Sodium Ethoxide

A schematic for the synthesis of 2,4-Diaminopyrido[2,3-d]pyrimidin-7(8H)-one.

Experimental Protocol: Synthesis of 2,4-Diaminopyrido[2,3-d]pyrimidin-7(8H)-one

Materials:

Reagent/SolventCAS NumberMolecular Weight ( g/mol )Quantity (mmol)
This compound40383-36-6178.1810
Guanidine hydrochloride50-01-195.5312
Sodium metal7440-23-522.9915
Absolute Ethanol64-17-546.0750 mL
Glacial Acetic Acid64-19-760.05As needed

Procedure:

  • Preparation of Sodium Ethoxide Solution: In a flame-dried 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, carefully add sodium metal (15 mmol) to absolute ethanol (40 mL) under an inert atmosphere (e.g., nitrogen or argon). Stir the mixture until all the sodium has dissolved.

  • Reaction Mixture: To the freshly prepared sodium ethoxide solution, add guanidine hydrochloride (12 mmol) and stir for 15 minutes at room temperature.

  • Addition of Starting Material: Add this compound (10 mmol) to the reaction mixture.

  • Reflux: Heat the reaction mixture to reflux and maintain for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and reduce the solvent volume under reduced pressure.

  • Precipitation: Carefully add the concentrated mixture to 100 mL of ice-cold water.

  • Neutralization and Isolation: Neutralize the aqueous solution with glacial acetic acid to precipitate the product. Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

  • Purification (Optional): The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or a mixture of DMF/water.

Causality Behind Experimental Choices:

  • Sodium Ethoxide: A strong, non-nucleophilic base is required to deprotonate the guanidine hydrochloride to the free base, which is the active nucleophile. Sodium ethoxide is a common and effective choice for this transformation.

  • Absolute Ethanol: The use of an anhydrous solvent is crucial to prevent the hydrolysis of the ester and the deactivation of the sodium ethoxide.

  • Inert Atmosphere: Prevents the reaction of sodium metal with atmospheric moisture and oxygen.

  • Reflux: The elevated temperature provides the necessary activation energy for the cyclocondensation reaction to proceed at a reasonable rate.

Reaction with Thiourea to Yield 2-Thioxopyrido[2,3-d]pyrimidines

Similarly, thiourea can be used in place of guanidine to synthesize the corresponding 2-thioxo derivative, which can be a valuable intermediate for further functionalization, for example, through S-alkylation followed by nucleophilic substitution.

Reaction Scheme:

G cluster_0 Synthesis of 4-Amino-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-7(8H)-one start This compound product 4-Amino-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-7(8H)-one start->product EtOH, Reflux reagent1 Thiourea, Sodium Ethoxide

A schematic for the synthesis of 4-Amino-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-7(8H)-one.

The experimental protocol for the reaction with thiourea is analogous to that with guanidine, with thiourea being substituted as the nucleophile.

Synthesis of Thieno[3,2-c]pyridines and Subsequent Fusion to Thieno[2,3-d]pyrimidines

The synthesis of thieno[2,3-d]pyrimidines from this compound is a multi-step process that typically begins with the construction of a thiophene ring fused to the pyridine core, followed by the formation of the pyrimidine ring. The Gewald reaction is a powerful tool for the synthesis of 2-aminothiophenes, which are key intermediates in this pathway.[6]

Step 1: Synthesis of Ethyl 3-Amino-4-oxo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylate via Gewald Reaction

While this compound itself is not a direct substrate for the classical Gewald reaction, a related precursor, ethyl 2-cyano-3-(piperidin-1-yl)acrylate (which can be synthesized from ethyl cyanoacetate and a piperidine-based enamine), can undergo a Gewald-type reaction with elemental sulfur to form a thieno[3,2-c]pyridine core.

Workflow for Thieno[2,3-d]pyrimidine Synthesis:

G cluster_0 Multistep Synthesis of Thieno[2,3-d]pyrimidines start This compound (or related precursor) intermediate1 Ethyl 3-aminothieno[3,2-c] pyridine-2-carboxylate start->intermediate1 Gewald Reaction Conditions product Thieno[2,3-d]pyrimidine derivative intermediate1->product Cyclocondensation (e.g., with formamide)

A generalized workflow for the synthesis of thieno[2,3-d]pyrimidines.

Experimental Protocol: Synthesis of Ethyl 3-amino-4-oxo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylate

Materials:

Reagent/SolventCAS NumberMolecular Weight ( g/mol )Quantity (mmol)
N-Carbethoxy-4-piperidone29976-58-1171.2110
Ethyl cyanoacetate105-56-6113.1210
Elemental Sulfur7704-34-932.0710
Morpholine110-91-887.1212
Ethanol64-17-546.0750 mL

Procedure:

  • Reaction Setup: In a 250 mL three-necked flask equipped with a reflux condenser and a magnetic stirrer, dissolve N-carbethoxy-4-piperidone (10 mmol), ethyl cyanoacetate (10 mmol), and elemental sulfur (10 mmol) in ethanol (50 mL).

  • Addition of Base: Add morpholine (12 mmol) dropwise to the stirred mixture at room temperature.

  • Reaction: Gently heat the reaction mixture to 50-60 °C and stir for 2-3 hours. The product will begin to precipitate.

  • Isolation: Cool the reaction mixture in an ice bath and collect the precipitated solid by vacuum filtration.

  • Washing and Drying: Wash the solid with cold ethanol and then with diethyl ether. Dry the product under vacuum.

Step 2: Cyclization to the Thieno[2,3-d]pyrimidine Core

The resulting 2-aminothiophene derivative can be cyclized to the thieno[2,3-d]pyrimidine system by heating with a suitable one-carbon synthon, such as formamide or triethyl orthoformate.

Experimental Protocol: Synthesis of a Thieno[2,3-d]pyrimidin-4(3H)-one Derivative

Materials:

Reagent/SolventCAS NumberMolecular Weight ( g/mol )Quantity (mmol)
Ethyl 3-amino-4-oxo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylate--5
Formamide75-12-745.0420 mL

Procedure:

  • Reaction Mixture: In a 100 mL round-bottom flask, suspend the aminothiophene intermediate (5 mmol) in formamide (20 mL).

  • Reflux: Heat the mixture to reflux (approximately 180-190 °C) and maintain for 4-6 hours.

  • Work-up: Cool the reaction mixture to room temperature and pour it into ice-water (100 mL).

  • Isolation: Collect the precipitated solid by vacuum filtration, wash thoroughly with water, and dry under vacuum.

Mechanistic Insights: The Thorpe-Ziegler Reaction in Fused Ring Synthesis

The intramolecular cyclization of dinitrile compounds, known as the Thorpe-Ziegler reaction, is a powerful method for forming new rings and is mechanistically relevant to the synthesis of certain fused pyrimidines.[7][8][9][10][11] This reaction proceeds via a base-catalyzed intramolecular condensation of two nitrile groups to form a cyclic enaminonitrile, which can be subsequently hydrolyzed to a cyclic ketone. While not directly applied in the protocols above, understanding this reaction provides insight into the broader strategies for constructing fused heterocyclic systems.

Key Features of the Thorpe-Ziegler Reaction:

  • Intramolecular Cyclization: Forms a new ring from a linear precursor containing two nitrile groups.

  • Base-Catalyzed: Requires a strong, non-nucleophilic base.

  • Formation of an Enaminonitrile: The initial product of cyclization is a stable cyclic enaminonitrile.

Conclusion and Future Perspectives

This compound serves as a readily accessible and highly versatile platform for the synthesis of a diverse array of fused pyrimidine derivatives. The protocols detailed herein for the preparation of pyrido[2,3-d]pyrimidines and the multi-step approach to thieno[2,3-d]pyrimidines provide robust and scalable methods for accessing these medicinally important scaffolds. The inherent reactivity of the starting material, coupled with the efficiency of cyclocondensation and multicomponent reaction strategies, makes it an invaluable tool for drug discovery and development. Future work in this area will likely focus on the development of novel one-pot, multicomponent reactions starting from this compound to further streamline the synthesis of complex fused pyrimidine libraries for biological screening.

References

  • Syntheses and Cell-Based Phenotypic Screen of Novel 7-Amino pyrido[2,3-d]pyrimidine-6-carbonitrile Derivatives as Potential Antiproliferative Agents - PMC - NIH. (n.d.).
  • Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications - MDPI. (2019, November 16).
  • Thorpe reaction - Wikipedia. (n.d.).
  • Thorpe-Ziegler Reaction | Chem-Station Int. Ed. (2014, March 2).
  • One-pot three-component reaction of aldehydes, malononitrile, and dicarbonyl compounds. (n.d.).
  • Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors - NIH. (2023, April 27).
  • The chemical reactivity of naphthols and their derivatives toward α‐cyanocinnamonitriles and ethyl - European Journal of Chemistry. (2013, December 31).
  • Thorpe reaction - L.S.College, Muzaffarpur. (2020, September 24).
  • Recent advancements in the multicomponent synthesis of heterocycles integrated with a pyrano[2,3-d]pyrimidine core - NIH. (n.d.).
  • Ethyl 2-Aminothiophene-3-Carboxylates in the Synthesis of Isomeric Thienopyridines. (2025, August 5).
  • Efficient One-Pot Reductive Alkylations of Malononitrile with Aromatic Aldehydes. (n.d.).
  • Pyrido[2,3-d]pyrimidin-7-ones: synthesis and biological properties. (2019, November 12).
  • Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series. (n.d.).
  • Eco-friendly Synthesis of Pyrido[2,3-d]pyrimidine Analogs and Their Anticancer and Tyrosine Kinase Inhibition Activities - PubMed. (n.d.).
  • Identification of Novel Cyanopyridones and Pyrido[2,3-d]Pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies - MDPI. (n.d.).
  • Synthesis and antihistaminic activity of 2-guanadino-3-cyanopyridines and pyrido[2,3-d]-pyrimidines - PubMed. (n.d.).
  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (n.d.).
  • 734-772 Review Article The chemistry of pyrido[2,3-d]pyrimidines - JOCPR. (n.d.).
  • Cyclization Reaction of Acyl Thiourea Chitosan: Enhanced Antifungal Properties via Structural Optimization - MDPI. (n.d.).
  • Scheme 2. The suggested mechanism for Thorpe-Ziegler cyclization of... - ResearchGate. (n.d.).
  • Recent developments using malononitrile in ultrasound-assisted multicomponent synthesis of heterocycles - PMC - PubMed Central. (n.d.).
  • Thieno(3,2-c)pyridine | C7H5NS | CID 67500 - PubChem. (n.d.).
  • (PDF) Thienopyridines: Synthesis, Properties, and Biological Activity. - ResearchGate. (2025, August 6).
  • Bifunctional thiourea-catalyzed asymmetric [3 + 2] annulation reactions of 2-isothiocyanato-1-indanones with barbiturate-based olefins - Beilstein Journals. (n.d.).

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of Ethyl 2-cyanonicotinate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl 2-cyanonicotinate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the yield of this important chemical intermediate. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to enhance the efficiency and success of your synthetic protocols.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the synthesis of this compound. We delve into the causality behind these issues and provide actionable solutions.

Q1: Why is my yield of this compound unexpectedly low?

Low yields are a frequent challenge and can stem from several factors. A systematic approach to identifying the root cause is essential.

  • Incomplete Reaction: The reaction may not have reached completion. Verify reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). If starting material is still present, consider extending the reaction time or moderately increasing the temperature. However, be cautious, as excessive heat can promote side reactions.[1]

  • Purity of Starting Materials: The quality of your precursors is paramount. For instance, if you are starting from a substituted ethyl nicotinate, ensure it is free from impurities that could interfere with the reaction. For reactions involving enolates or carbanions, using fresh or properly stored bases is crucial as their activity can degrade over time.[1]

  • Suboptimal Reaction Conditions: The choice of solvent, temperature, and catalyst is critical. For example, in nucleophilic aromatic substitution reactions, polar aprotic solvents like DMSO or DMF are often necessary to facilitate the reaction.[1]

  • Side Reactions: Several side reactions can consume reactants or the desired product. Hydrolysis of the ester or nitrile group can occur if water is present, especially under harsh acidic or basic conditions during workup.[2] Dimerization or polymerization of starting materials or products can also reduce the yield.[2]

  • Inefficient Workup and Purification: Significant product loss can occur during the workup phase. Ensure proper phase separation during extractions and minimize the number of transfer steps. During purification by column chromatography, select an appropriate solvent system to ensure good separation without excessive band broadening.

troubleshooting_low_yield start Low Yield of This compound check_tlc Monitor Reaction by TLC/GC-MS. Is Starting Material Present? start->check_tlc incomplete Incomplete Reaction check_tlc->incomplete Yes side_reactions Suspect Side Reactions or Degradation check_tlc->side_reactions No action_incomplete Optimize Conditions: - Increase reaction time - Cautiously increase temperature - Check reagent stoichiometry/purity incomplete->action_incomplete action_side_reactions Investigate Potential Issues: - Purity of starting materials - Presence of water/air - Suboptimal temperature - Incorrect workup pH side_reactions->action_side_reactions purification_issue Review Workup & Purification: - Emulsions during extraction? - Incorrect chromatography eluent? - Product volatility? side_reactions->purification_issue

Q2: When using a Sandmeyer reaction from Ethyl 2-aminonicotinate, what are the most critical parameters for a high yield?

The Sandmeyer reaction is a powerful method but requires precise control over conditions to be effective. It involves the conversion of an aromatic amino group into a diazonium salt, which is then displaced by a cyanide nucleophile, typically using a copper(I) cyanide catalyst.[3][4][5]

  • Diazotization Step (Formation of Diazonium Salt):

    • Temperature: This is the most critical parameter. The reaction must be maintained between 0-5 °C.[6] Above this temperature, the highly reactive diazonium salt will prematurely decompose, often leading to the formation of a phenol byproduct and releasing nitrogen gas. This decomposition is a primary source of low yields.

    • Acid and Nitrite Stoichiometry: The amine is treated with an acid (like HCl) followed by the slow, dropwise addition of an aqueous solution of sodium nitrite (NaNO₂). Using the correct stoichiometry is essential for the complete conversion of the amine to the diazonium salt.

  • Cyanation Step (Displacement of Diazonium Group):

    • Catalyst: Copper(I) cyanide (CuCN) is the classic reagent for this transformation. The mechanism involves a single-electron transfer from the copper(I) species to the diazonium salt, generating an aryl radical, nitrogen gas, and a copper(II) species.[3][7] The aryl radical then reacts with the cyanide.

    • Temperature: After the diazonium salt is formed, it is slowly added to the pre-heated solution of CuCN. The temperature for this step is typically higher but must be carefully controlled to prevent unwanted side reactions.

sandmeyer_mechanism cluster_diazotization Step 1: Diazotization (0-5 °C) cluster_cyanation Step 2: Cyanation A Ethyl 2-aminonicotinate B Ethyl 2-diazoniunicotinate salt A->B NaNO₂, HCl C Aryl Radical + N₂ B->C CuCN (electron transfer) D This compound C->D [Cu(CN)₂]⁻

Q3: For the cyanation of Ethyl 2-chloronicotinate, what conditions are optimal for maximizing yield?

This reaction is a nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the pyridine nitrogen and the ester group activates the 2-position towards nucleophilic attack by the cyanide ion.

  • Cyanide Source: While alkali metal cyanides like NaCN or KCN can be used, copper(I) cyanide (CuCN) is often preferred. It can offer milder reaction conditions and sometimes higher yields in what is known as a Rosenmund-von Braun reaction. Nickel-catalyzed cyanations using reagents like Zn(CN)₂ are also emerging as powerful alternatives.[8]

  • Solvent: High-boiling, polar aprotic solvents such as DMF, DMSO, or NMP are essential. These solvents effectively solvate the cation (e.g., Na⁺, K⁺) while leaving the cyanide anion relatively "bare," thereby increasing its nucleophilicity. They also help to stabilize the charged intermediate (Meisenheimer complex) formed during the reaction.

  • Temperature: This reaction typically requires heating, often in the range of 100-150 °C. The optimal temperature is a balance between achieving a reasonable reaction rate and minimizing the thermal decomposition of the starting material or product.

  • Moisture Control: The reaction should be conducted under anhydrous conditions. Water can compete with cyanide as a nucleophile, leading to the formation of ethyl 2-hydroxynicotinate as a byproduct.

snar_mechanism start Ethyl 2-chloronicotinate intermediate Meisenheimer Complex (Resonance Stabilized) start->intermediate + CN⁻ (Nucleophilic Attack) product This compound intermediate->product - Cl⁻ (Loss of Leaving Group)

Frequently Asked Questions (FAQs)

Q: What are the primary synthetic routes to this compound?

A: The two most common and industrially relevant routes are:

  • The Sandmeyer Reaction: Starting from Ethyl 2-aminonicotinate, which is converted to a diazonium salt and subsequently displaced by a cyanide group using a copper(I) cyanide catalyst.[3][4]

  • Nucleophilic Aromatic Substitution (SNAr): Starting from Ethyl 2-chloronicotinate, where the chloro group is directly displaced by a cyanide source, often in a polar aprotic solvent at elevated temperatures.

Q: How can I effectively monitor the reaction's progress?

A: Thin Layer Chromatography (TLC) is the most common method for real-time monitoring. Use a suitable eluent system (e.g., a mixture of ethyl acetate and hexane) to achieve good separation between your starting material and product spots. For more quantitative analysis, Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can be employed on aliquots taken from the reaction mixture.

Q: What are the critical safety precautions when working with cyanide reagents?

A: Cyanide salts (e.g., NaCN, KCN, CuCN) are highly toxic. Always handle them in a well-ventilated fume hood while wearing appropriate personal protective equipment (gloves, lab coat, safety glasses). Never allow cyanides to come into contact with acids, as this will generate highly toxic hydrogen cyanide (HCN) gas. Have an emergency plan in place, including access to a cyanide antidote kit and personnel trained in its use. All cyanide-containing waste must be quenched and disposed of according to your institution's hazardous waste protocols.

Data & Protocols

Comparison of Synthetic Routes
ParameterSandmeyer ReactionNucleophilic Aromatic Substitution (SNAr)
Starting Material Ethyl 2-aminonicotinateEthyl 2-chloronicotinate
Key Reagents NaNO₂, HCl, CuCNNaCN, KCN, or CuCN
Typical Solvent Water, AcidDMF, DMSO, NMP
Temperature 0-5 °C (diazotization), then elevatedElevated (100-150 °C)
Pros Useful if the amine is more accessible.Often a more direct, one-step process.
Cons Multi-step; requires strict low-temperature control; diazonium salts can be unstable.Requires high temperatures; starting chloro-compound may be less available.
Experimental Protocols

Protocol 1: Synthesis via Sandmeyer Reaction

  • Step 1: Diazotization

    • Dissolve Ethyl 2-aminonicotinate (1.0 eq) in a mixture of water and concentrated HCl at room temperature.

    • Cool the solution to 0-5 °C in an ice-salt bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂, 1.1 eq) dropwise, ensuring the temperature does not exceed 5 °C.

    • Stir the resulting solution at 0-5 °C for 30 minutes.

  • Step 2: Cyanation

    • In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) and sodium cyanide (1.2 eq) in water.

    • Heat this solution to 60-70 °C.

    • Slowly add the cold diazonium salt solution from Step 1 to the hot cyanide solution. Vigorous evolution of nitrogen gas will be observed.

    • After the addition is complete, continue to heat the mixture for an additional 30-60 minutes.

    • Cool the mixture to room temperature and extract the product with an organic solvent like ethyl acetate.

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Protocol 2: Synthesis via Nucleophilic Aromatic Substitution

  • To a solution of Ethyl 2-chloronicotinate (1.0 eq) in anhydrous DMSO, add sodium cyanide (NaCN, 1.5 eq).

  • Heat the reaction mixture to 120 °C under a nitrogen atmosphere.

  • Monitor the reaction by TLC until the starting material is consumed (typically 4-8 hours).

  • Cool the reaction mixture to room temperature and carefully pour it into ice water.

  • Extract the aqueous mixture multiple times with ethyl acetate.

  • Combine the organic layers, wash with brine to remove residual DMSO, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product via flash column chromatography (e.g., using a gradient of ethyl acetate in hexane).

References

  • BenchChem. (n.d.). Side reactions and byproduct formation in ethyl 2-amino-2-cyanoacetate synthesis.
  • BenchChem. (n.d.). A Comparative Guide to the Synthesis of Ethyl 2-(trifluoromethyl)nicotinate: A Modern Approach vs. a Classical Pathway.
  • Klemm, L. H., & Muchiri, D. R. (1983). Chemistry of thienopyridines. XXIX.
  • Nishiwaki, N. (n.d.). Functionalization of Pyridines via Reissert-Henze Reaction.
  • EPFL. (n.d.). Internship – Laboratory of Synthesis and Natural Products (LSPN).
  • R Discovery. (n.d.). Reissert-Henze Reaction Research Articles.
  • Wikipedia. (2024). Sandmeyer reaction.
  • ChemicalBook. (n.d.). Ethyl 2-acetylisonicotinate synthesis.
  • BenchChem. (n.d.). Improving the yield of Ethyl 2-cyanopropanoate in alkylation reactions.
  • SciSpace. (2020). Reissert‐Henze reaction.
  • Ali, A., et al. (2020). Recent trends in the chemistry of Sandmeyer reaction: a review. PMC - NIH.
  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction.
  • Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions.
  • BenchChem. (n.d.). Ethyl 2-Cyanopropanoate: A Viable Alternative to Malonic Esters in Synthesis.
  • Cornella, J., et al. (2017). Catalytic Cyanation of C–N Bonds with CO2/NH3. PMC - NIH.
  • Royal Society of Chemistry. (2024). Green synthesis of ethyl cinnamates under microwave irradiation: photophysical properties, cytotoxicity, and cell bioimaging. PMC - NIH.
  • Organic Chemistry Portal. (n.d.). Nitrile synthesis by C-C coupling (cyanation).
  • ResearchGate. (n.d.). Proposed mechanism for the synthesis of ethyl 1-benzofuran-2-carboxylate and 2,3-disubstituted 2,3-dihydrobenzofuran.
  • Google Patents. (n.d.). CN106957262A - A kind of preparation method of ethyl nicotinate.
  • Schranck, J., et al. (2017).
  • MDPI. (2023).
  • Taylor & Francis. (n.d.). Cyanation – Knowledge and References.
  • Li, X. (2020). Metal-mediated C−CN Bond Activation in Organic Synthesis.
  • ResearchGate. (2025). (PDF) Ethyl 2-[(Z)-2-(4-Cyanophenyl)-2-hydroxyvinyl]-4-(4-methoxyphenyl)-6-methyl-1,4-dihydropyrimidine-5-carboxylate.
  • E3S Web of Conferences. (2020). Study on optimum synthesis of ethyl cyanoacetate.
  • Snieckus, V. (1999).
  • Xiong, H. (n.d.). Synthesis of Diethyl 2-(2-chloronicotinoyl)malonate.
  • BenchChem. (n.d.). Ethyl 2-Cyanopropanoate: A Viable Alternative to Malonic Esters in Synthesis.

Sources

Technical Support Center: Column Chromatography Conditions for Ethyl 2-cyanonicotinate Purification

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for the chromatographic purification of Ethyl 2-cyanonicotinate. This document is designed for researchers, scientists, and drug development professionals. It provides in-depth, field-proven insights into the nuances of purifying this pyridine derivative, moving beyond standard protocols to address the specific challenges you may encounter. Our goal is to equip you with the causal understanding needed to troubleshoot and optimize your separations effectively.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the purification of this compound, a moderately polar compound with a basic nitrogen atom that can complicate separations on standard silica gel.

Q1: My this compound is streaking or "tailing" significantly on my silica TLC plate. What's causing this and how can I achieve sharp, defined spots?

A: This is the most common issue when working with pyridine derivatives.[1] The peak tailing is caused by a strong, non-ideal interaction between the basic lone pair of electrons on the pyridine nitrogen and the acidic silanol groups (Si-OH) on the surface of the silica gel.[1][2] This secondary interaction, in addition to the desired polar interactions, leads to a portion of the analyte being retained more strongly, resulting in a "tail."

Causality & Solution: To achieve symmetrical peaks and sharp spots, you must mitigate this silanol interaction. The most effective strategy is to add a small amount of a competing base to your mobile phase.

  • Primary Recommendation: Add 0.5-1% triethylamine (TEA) to your eluent system (e.g., Hexane/Ethyl Acetate). The TEA is a stronger base and will preferentially interact with the acidic silanol sites, effectively "masking" them from your this compound.[1][3] This allows your compound to travel through the column experiencing more uniform interactions, resulting in a sharp band.

Q2: I'm not sure where to start with my mobile phase selection. What is a good starting point for developing a separation method on TLC?

A: Method development for column chromatography should always begin with Thin-Layer Chromatography (TLC).[4] The goal is to find a solvent system where your target compound, this compound, has a Retention Factor (Rf) between 0.2 and 0.4 .[5] This Rf range generally ensures that the compound will elute from the column in a reasonable volume of solvent and will be well-resolved from impurities that are less polar (higher Rf) or more polar (lower Rf).

  • Systematic Approach: Start with a binary mixture of a non-polar solvent and a polar solvent. The most common and effective system is Hexanes and Ethyl Acetate.[6][7]

    • Begin with a low-polarity mixture (e.g., 9:1 Hexanes:Ethyl Acetate).

    • Systematically increase the polarity (e.g., 8:2, 7:3, 6:4) until the desired Rf is achieved.

    • Remember to add 0.5-1% triethylamine to your solvent mixture to prevent the tailing discussed in Q1.

Starting Solvent System (v/v/v)Expected Rf for this compoundApplication Notes
80:20:1 Hexanes:Ethyl Acetate:Triethylamine~0.2 - 0.3Good starting point for initial column chromatography.
70:30:1 Hexanes:Ethyl Acetate:Triethylamine~0.3 - 0.4Use if the compound is eluting too slowly with the 80:20 mix.
90:10:1 Hexanes:Ethyl Acetate:Triethylamine~0.1 - 0.2Use if your crude material contains many non-polar impurities.
Q3: My compound is not soluble in the mobile phase. How can I load it onto the column without compromising the separation?

A: This is a frequent challenge, especially when a less polar mobile phase is required for good separation. Loading the sample in a strong, highly polar solvent will disrupt the top of the column and cause band broadening, ruining your separation. The solution is dry loading .[8]

Mechanism: Dry loading involves adsorbing your crude material onto an inert solid support (like silica gel or Celite) and then adding this solid mixture to the top of your packed column.[8][9] As the mobile phase passes through, it dissolves the compound from the support in a slow, controlled manner, resulting in a very narrow, concentrated starting band. This leads to significantly better resolution.[8]

Q4: My compound won't elute from the column, or the elution is taking an extremely large volume of solvent. What should I do?

A: This indicates that your mobile phase is not polar enough to displace the compound from the stationary phase.[5][10] Your compound has a stronger affinity for the silica than for the eluent.

Troubleshooting Steps:

  • Confirm Your Solvent System: Double-check that you prepared the mobile phase correctly. A simple mistake, like reversing the solvent ratios, can happen.[5]

  • Increase Eluent Polarity: If the solvent system is correct, you must increase its polarity. This is known as a gradient elution . For example, if you started with 80:20 Hexanes:EtOAc, you can switch to a 70:30 or 60:40 mixture after collecting a few column volumes of the initial solvent. This will increase the eluting power of the mobile phase and move your compound down the column faster.[5] Be cautious with large, sudden increases in polarity, as this can cause all adsorbed compounds to elute at once.[10]

Q5: I got a good separation on TLC, but my column fractions are all mixed. What went wrong?

A: This frustrating outcome usually points to a problem with the column setup or sample application, rather than the chosen mobile phase.

Potential Causes & Solutions:

  • Column Overloading: You may have loaded too much crude material for the amount of silica gel used. A general rule of thumb is a 1:30 to 1:100 mass ratio of crude material to silica gel. Overloading saturates the stationary phase, preventing proper partitioning and leading to broad, overlapping bands.[1]

  • Poor Column Packing: If the silica gel bed has cracks, channels, or air bubbles, the solvent will flow unevenly. This causes the sample band to become distorted and travel down the column at different rates, destroying the separation.[10] Always pack your column carefully as a uniform slurry.

  • Sample Band was Too Wide: If you used the wet-loading technique, you may have used too much solvent to dissolve your sample or a solvent that was too polar.[8] This creates a diffuse starting band. For best results, use the dry-loading method described in Q3 and the protocol below.

Experimental Protocols
Protocol 1: TLC Method Development

This protocol outlines the steps to find the optimal mobile phase for your separation.

  • Prepare TLC Chamber: Add your chosen solvent system (e.g., 80:20:1 Hexanes:EtOAc:TEA) to a developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere. Cover and let it equilibrate.

  • Prepare Sample: Dissolve a small amount of your crude this compound in a few drops of a volatile solvent like dichloromethane or ethyl acetate.

  • Spot the TLC Plate: Using a capillary tube, carefully spot your sample on the pencil-marked origin line of a silica gel TLC plate.[4] Keep the spot as small as possible (1-2 mm diameter) to ensure good resolution.[7][11]

  • Develop the Plate: Place the spotted TLC plate into the equilibrated chamber, ensuring the solvent level is below the origin line.[6] Cover the chamber and allow the solvent to ascend the plate by capillary action.

  • Visualize: When the solvent front is about 1 cm from the top, remove the plate and immediately mark the solvent front with a pencil.[4] Visualize the spots under a UV lamp (254 nm) and circle them with a pencil. An iodine chamber can also be used for visualization.[6]

  • Analyze: Calculate the Rf value for your target compound. Adjust the solvent polarity as described in Q2 until you achieve an Rf of approximately 0.2-0.4.

Protocol 2: Column Chromatography Purification (Dry Loading)

This protocol provides a step-by-step guide for purifying your compound.

  • Column Preparation: Secure a glass chromatography column vertically. Add a small plug of cotton or glass wool, followed by a thin layer of sand.

  • Packing the Column (Slurry Method):

    • In a beaker, prepare a slurry of silica gel in your chosen low-polarity mobile phase (the one giving an Rf ≈ 0.2-0.4).

    • Pour the slurry into the column. Gently tap the column to dislodge air bubbles and encourage uniform packing.

    • Open the stopcock to drain the excess solvent, ensuring the solvent level never drops below the top of the silica bed.[10]

    • Add a final protective layer of sand on top of the packed silica.[10]

  • Sample Preparation (Dry Loading):

    • Dissolve your crude material (e.g., 1g) in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Add about 5-10 times the mass of your crude material in silica gel (e.g., 5-10g) to this solution.[8]

    • Remove the solvent using a rotary evaporator until you have a dry, free-flowing powder.[8]

  • Loading and Elution:

    • Drain the solvent in the column until it is level with the top layer of sand.

    • Carefully add your dry-loaded sample powder to the top of the column, creating a uniform layer.

    • Carefully add your mobile phase, pouring it gently down the sides to avoid disturbing the packing.

    • Apply gentle air pressure to begin the elution and start collecting fractions.

  • Fraction Collection & Analysis: Collect fractions and analyze them by TLC to determine which ones contain your pure this compound. Combine the pure fractions and remove the solvent under reduced pressure.

Troubleshooting Workflow Diagram

The following diagram provides a logical workflow for diagnosing and solving common issues during column chromatography.

Troubleshooting_Workflow Start Poor Purification Result Symptom1 Symptom: No Compound Eluted Start->Symptom1 Symptom2 Symptom: Compound Tailing / Broad Peaks Start->Symptom2 Symptom3 Symptom: Mixed Fractions Start->Symptom3 Symptom4 Symptom: Compound in Solvent Front Start->Symptom4 Cause1a Cause: Mobile Phase Not Polar Enough Symptom1->Cause1a Cause1b Cause: Compound Decomposed on Silica Symptom1->Cause1b Cause2a Cause: Interaction with Acidic Silanol Groups Symptom2->Cause2a Cause3a Cause: Column Overloaded Symptom3->Cause3a Cause3b Cause: Poor Column Packing (Cracks/Channels) Symptom3->Cause3b Cause3c Cause: Sample Loaded in Too Much or Too Polar Solvent Symptom3->Cause3c Cause4a Cause: Mobile Phase Too Polar Symptom4->Cause4a Solution1a Solution: Increase Mobile Phase Polarity (Gradient Elution) Cause1a->Solution1a Solution1b Solution: Test Stability on TLC. Use Deactivated Silica or Alumina. Cause1b->Solution1b Solution2a Solution: Add 0.5-1% Triethylamine (TEA) to Mobile Phase Cause2a->Solution2a Solution3a Solution: Reduce Sample Load. (Use 1:50 Sample:Silica Ratio) Cause3a->Solution3a Solution3b Solution: Repack Column Using Slurry Method. Ensure Uniform Bed. Cause3b->Solution3b Solution3c Solution: Use Dry Loading Method Cause3c->Solution3c Solution4a Solution: Decrease Mobile Phase Polarity (e.g., More Hexane) Cause4a->Solution4a

Caption: Troubleshooting workflow for common column chromatography issues.

References
  • University of Rochester, Department of Chemistry.
  • ChemistryViews. (2012, August 7).
  • MicroSolv Technology Corporation. (2023, November 30). Troubleshooting Problems With Poor HPLC Results Before Examining the Column. [Link]
  • Waters Corporation. (2023, June 18).
  • University of California, Los Angeles, Department of Chemistry and Biochemistry.
  • Ito, Y. (2007). Separation of pyridine derivatives from synthetic mixtures by pH-zone-refining counter-current chromatography.
  • National Center for Biotechnology Information.
  • Chromatography Forum. (2015, July 20).
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 6399078, Ethyl 2-cyano-2-(hydroxyimino)
  • Organomation.
  • National Center for Biotechnology Information.
  • Chemistry Hall. Thin Layer Chromatography: A Complete Guide to TLC. [Link]
  • Chemistry LibreTexts. (2022, August 23).
  • Cheméo.
  • Organic Syntheses. (2023, June 19).

Sources

Technical Support Center: Ethyl 2-cyanonicotinate Stability

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for Ethyl 2-cyanonicotinate. This guide is designed for researchers, scientists, and drug development professionals to address common challenges related to the stability and handling of this reactive monomer. Unwanted polymerization is a significant issue that can compromise experimental results, reduce shelf-life, and lead to material loss. This document provides in-depth, cause-and-effect explanations and validated protocols to ensure the integrity of your material.

Frequently Asked Questions (FAQs)

Q1: My vial of this compound turned into a solid mass. What happened?

Your material has polymerized. This compound is susceptible to polymerization through two primary mechanisms due to its specific chemical structure: the electron-deficient pyridine ring and the cyano-substituted ester functionality.

  • Anionic Polymerization: This is the most common and rapid pathway. The molecule is highly electrophilic, making it extremely sensitive to nucleophiles (anions or weak bases).[1] Even trace amounts of moisture, which provide hydroxyl ions, can initiate a rapid, chain-growth polymerization, often setting within seconds to minutes.[2][3] This is analogous to the well-known "super glue" reaction of cyanoacrylate esters.[3][4][5]

  • Free-Radical Polymerization: This pathway is typically initiated by energy sources such as heat, UV light, or the presence of radical species (e.g., peroxides).[6][7] While less common at ambient temperatures than the anionic route, it is a significant concern during purification steps like distillation or during long-term storage under improper conditions.[8]

Below is a diagram illustrating these two distinct polymerization pathways.

PolymerizationMechanisms cluster_anionic Anionic Pathway (Rapid) cluster_radical Free-Radical Pathway (Energy-Induced) Monomer_A This compound Active_Chain_A Propagating Anion (Living Polymer) Monomer_A->Active_Chain_A Propagation Initiator_A Initiator (Nu⁻) e.g., OH⁻ from H₂O, Amines Initiator_A->Monomer_A Initiation Polymer_A Polymerized Product (Solid Mass) Active_Chain_A->Polymer_A Termination (if present) Monomer_R This compound Active_Chain_R Propagating Radical Monomer_R->Active_Chain_R Propagation Initiator_R Initiator (R•) e.g., Heat, UV Light Initiator_R->Monomer_R Initiation Polymer_R Polymerized Product (Solid Mass) Active_Chain_R->Polymer_R Termination

Caption: Dual polymerization pathways of this compound.

Q2: I handle my material carefully. What are the hidden triggers for polymerization?

Polymerization can be initiated by factors that are not immediately obvious. Understanding these triggers is key to prevention.

  • Atmospheric Moisture: The most common culprit. Opening a vial, especially a cold one in a humid environment, introduces moisture that can initiate anionic polymerization.[2]

  • Surface Basicity: Standard soda-lime glass vials have a slightly basic surface that can initiate polymerization over time. Using borosilicate glass is better, but acid-washed glassware is ideal for critical applications.[7]

  • Cross-Contamination: Using a spatula or pipette previously exposed to basic compounds (e.g., amines, hydroxides) can introduce initiators.

  • Incompatible Solvents: Solvents that are not properly dried or contain basic inhibitors (often found in commercial solvents) can trigger polymerization.[7]

  • Elevated Temperatures & Light: Storing the material on a lab bench exposed to sunlight or near heat sources (like equipment vents) can provide the activation energy for free-radical polymerization.[8]

Q3: What is the definitive protocol for storing and handling this compound to ensure maximum stability?

A multi-layered approach involving temperature control, atmospheric control, and the use of chemical inhibitors is essential.

ParameterRecommendationRationale
Temperature Store at -20°C.[9]Reduces the rate of thermal degradation and potential for free-radical initiation.
Atmosphere Store under an inert atmosphere (Argon or Nitrogen).Displaces moisture and oxygen, preventing both anionic and radical initiation pathways.
Container Tightly sealed, amber borosilicate glass or high-density polyethylene (HDPE) bottles.[7]Prevents moisture ingress and exposure to UV light. HDPE is suitable for monomers stabilized with acidic inhibitors.[7]
Chemical Stabilizers Ensure the material contains a dual-inhibitor system.A combination of an anionic inhibitor and a radical inhibitor provides comprehensive protection (see Q4 & Q5).
Handling Allow the container to warm to room temperature before opening. Handle only in a dry, inert atmosphere (e.g., glovebox).Prevents condensation of atmospheric moisture onto the cold material.
Q4: How can I prevent the rapid anionic polymerization?

Anionic polymerization is best prevented by adding a strong acid inhibitor at parts-per-million (ppm) levels.[7] These inhibitors work by protonating and neutralizing any stray anionic initiators before they can react with the monomer.[7]

Anionic InhibitorTypical ConcentrationMechanism & Comments
Methanesulfonic Acid (MSA) 10-50 ppmA strong, non-volatile acid that is highly effective. Excellent for long-term storage.[7]
**Sulfur Dioxide (SO₂) **10-100 ppmA classic, highly effective gaseous inhibitor. Can be challenging to add precisely.[10]
1,3-Propanesultone 5000 ppm (0.5 wt%)Very effective anionic inhibitor used in kinetic studies of radical polymerization.[5]
Lewis Acids (e.g., BF₃) 10-50 ppmEffective but can be aggressive and may interfere with certain downstream reactions.[7]
Q5: What about free-radical polymerization during heating or long-term storage?

Free-radical polymerization is controlled by adding radical scavengers. These compounds react with and terminate propagating radical chains, preventing the formation of high molecular weight polymers.[6][8]

Radical InhibitorTypical ConcentrationMechanism & Comments
Hydroquinone (HQ) 100-1000 ppmA very common and effective inhibitor. Requires trace oxygen to function optimally.[8][11] Can be removed by an alkaline wash.[8][12]
4-Methoxyphenol (MEHQ) 50-500 ppmPreferred over HQ for many applications due to lower toxicity and less discoloration. Also requires oxygen.[8]
4-tert-Butylcatechol (TBC) 50-200 ppmHighly effective, particularly for storage and transport of vinyl monomers.[8]
Phenothiazine (PTZ) 100-500 ppmA very powerful inhibitor that does not always require oxygen. Can be more difficult to remove.
Q6: How do I select the right inhibitor system for my specific needs?

The choice of inhibitor depends on your application, storage duration, and processing conditions. A dual-inhibitor system is almost always recommended. Follow this workflow to make an informed decision.

InhibitorSelection start Start: Assess Need for This compound Stability risk What is the primary polymerization risk? start->risk storage Long-Term Storage (>1 month) risk->storage Ambient/Cold reaction Use in Reaction (e.g., heating, catalysis) risk->reaction Thermal/UV anionic_inhibitor Step 1: Add Anionic Inhibitor (e.g., 20 ppm MSA) storage->anionic_inhibitor reaction->anionic_inhibitor radical_inhibitor Step 2: Add Radical Inhibitor (e.g., 200 ppm MEHQ) anionic_inhibitor->radical_inhibitor check_compatibility Is the inhibitor system compatible with downstream chemistry? radical_inhibitor->check_compatibility select_alternative Select alternative inhibitors. Consider removability. (e.g., HQ instead of PTZ) check_compatibility->select_alternative No optimize Step 3: Optimize Concentrations via small-scale stability tests check_compatibility->optimize Yes yes Yes no No select_alternative->anionic_inhibitor implement Implement Protocol (See Protocol 1) optimize->implement end End: Stabilized Monomer implement->end

Caption: Decision workflow for selecting a suitable inhibitor system.

Q7: My material is becoming viscous but is not yet solid. Can it be salvaged?

Possibly, but it requires immediate action. Viscosity indicates the formation of oligomers (short polymer chains).

  • Cool Down: Immediately place the vial in an ice bath to slow the reaction.

  • Inhibit: If you have a stock solution of an inhibitor (e.g., MSA in a dry solvent), add a small amount to the monomer to quench the active species.

  • Re-purify (Advanced Users): For valuable material, flash column chromatography over silica gel (pre-treated with a weakly acidic buffer) can separate the monomer from the oligomers. The purified monomer MUST be re-stabilized immediately.

  • Consider Lost: In most cases, once oligomerization begins, it is difficult to reverse fully. For applications requiring high purity, it is often best to discard the material and start with a fresh, properly inhibited batch.

Q8: What are the critical safety precautions?

This compound and its related compounds are irritants. Always adhere to standard laboratory safety protocols.

  • Personal Protective Equipment (PPE): Wear nitrile gloves, safety glasses, and a lab coat.[9][13]

  • Ventilation: Handle in a well-ventilated fume hood to avoid inhaling vapors.[9][13]

  • Skin Contact: The monomer can polymerize on skin, bonding it together. In case of contact, wash thoroughly with soap and water.[9][13] Do not pull bonded skin apart.

  • Eye Contact: Immediately flush with copious amounts of water for at least 15 minutes and seek medical attention.[9][13]

Experimental Protocols

Protocol 1: Standard Procedure for Stabilizing Freshly Purified this compound

This protocol describes how to add a dual-inhibitor system to 100 g of purified monomer.

Materials:

  • 100 g of freshly purified this compound

  • Anhydrous Dichloromethane (DCM)

  • Methanesulfonic acid (MSA)

  • 4-Methoxyphenol (MEHQ)

  • Inert atmosphere glovebox or Schlenk line

  • Calibrated micropipettes

  • Amber borosilicate vial with a PTFE-lined cap

Procedure:

  • Prepare Inhibitor Stock Solutions:

    • MSA Stock (10,000 ppm): In the fume hood, carefully add 100 mg (approx. 68 µL) of MSA to 9.90 g of anhydrous DCM in a sealed vial. This is your 1% or 10,000 ppm stock.

    • MEHQ Stock (10,000 ppm): Dissolve 100 mg of MEHQ in 9.90 g of anhydrous DCM in a separate sealed vial.

  • Perform all subsequent steps under an inert atmosphere (Argon or Nitrogen).

  • Transfer Monomer: Place 100 g of the purified, uninhibited monomer into the final amber storage vial.

  • Add Anionic Inhibitor:

    • Target: 20 ppm MSA.

    • Calculation: (100 g monomer) x (20 g MSA / 1,000,000 g monomer) = 0.002 g (2 mg) MSA needed.

    • Addition: Using the 10,000 ppm stock solution, add 0.2 g (200 mg) of the stock solution to the monomer. (0.2 g stock * 10,000 ppm = 2,000,000 ppm*g; 2,000,000 / 100 g monomer = 20 ppm).

    • Mix thoroughly by gentle swirling.

  • Add Radical Inhibitor:

    • Target: 200 ppm MEHQ.

    • Calculation: (100 g monomer) x (200 g MEHQ / 1,000,000 g monomer) = 0.02 g (20 mg) MEHQ needed.

    • Addition: Using the 10,000 ppm stock solution, add 2.0 g of the stock solution to the monomer.

    • Mix thoroughly by gentle swirling.

  • Final Steps:

    • Tightly seal the vial with the PTFE-lined cap.

    • Wrap the cap-vial interface with Parafilm® as an extra barrier against moisture.

    • Label clearly with the compound name, date, and "Stabilized with 20 ppm MSA / 200 ppm MEHQ".

    • Store at -20°C.

References

  • Choudhary, P. (2023). Inhibition of Free Radical Polymerization: A Review. Polymers (Basel), 15(2), 432.
  • Schoenberg, E. (1980). U.S. Patent No. 4,182,823. Google Patents.
  • DiMagno, S. G., Waterman, K. C., Speer, D. V., & Streitwieser, A. (1991). The structure and remarkable stability of a per-pyridinium substituted allyl radical. Journal of the American Chemical Society, 113(11), 4360–4361.
  • Capot Chemical. (2019). MSDS of Ethyl 2-cyanoisonicotinate.
  • Theato, P., & Hirao, A. (2020). Anionic Polymerization of Oxadiazole-Containing 2-Vinylpyridine by Precisely Tuning Nucleophilicity and the Polyelectrolyte Characteristics of the Resulting Polymers. Macromolecules, 53(15), 6345–6354.
  • Dikov, M. M., et al. (1996). Polymerization of ethyl 2-cyanoacrylate in the presence of poly(butadiene-co-acrylonitrile). Polymer, 37(18), 4165-4169.
  • Gomez-Lopera, S. A., et al. (2001). Synthesis and characterization of poly(ethyl-2-cyanoacrylate) nanoparticles with a magnetic core. Journal of Colloid and Interface Science, 240(1), 40-47.
  • Wikipedia. (n.d.). Polymerisation inhibitor.
  • Syafinar, R., et al. (2017). Synthesis, Reactivity and Stability of Aryl Halide Protecting Groups towards Di-Substituted Pyridines. Oriental Journal of Chemistry, 33(4).
  • Samuel, H. S., et al. (2024). Cyanoacrylate Chemistry and Polymerization Mechanisms. Progress in Chemical and Biochemical Research, 7(2), 129-142.
  • Das, P., & Theato, P. (2016). Nucleophile-initiated anionic polymerization of zwitterionic monomers derived from vinylpyridines in aqueous media under ambient aerobic conditions. Polymer Chemistry, 7(2), 349-353.
  • Gourdoupi, N., et al. (2012). Synthesis and properties of alkaline stable pyridinium containing anion exchange membranes. RSC Advances, 2(27), 10201-10209.
  • McSteen, K., & McHugh, M. (2002). Composites Prepared by the Anionic Polymerization of Ethyl 2-Cyanoacrylate within Supercritical Carbon Dioxide-Swollen Poly(tetrafluoroethylene-co-hexafluoropropylene). Macromolecules, 35(19), 7432-7437.
  • 3M Company. (2017). Safety Data Sheet - 3M™ Scotch-Weld™ Surface Insensitive Instant Adhesive SI100, Clear.
  • Schmelz, J., et al. (2011). Living Anionic Polymerization in Continuous Flow: Facilitated Synthesis of High-Molecular Weight Poly(2-vinylpyridine) and Polystyrene. Macromolecules, 44(18), 7236-7241.
  • Allison, G. T., & Coote, M. L. (2017). Radical Polymerization of Alkyl 2-Cyanoacrylates. Polymers, 9(12), 559.
  • Liskon Biological. (2021). A Brief Discussion on Polymerization Inhibitors.
  • Wikipedia. (n.d.). Anionic addition polymerization.
  • Samuel, H. S., et al. (2024). Cyanoacrylate Chemistry and Polymerization Mechanisms. Progress in Chemical and Biochemical Research, 7(2), 129-142.
  • O'Connor, S. M. (1994). U.S. Patent No. 5,290,825. Google Patents.
  • DeMatteo, M. P., & Kass, S. R. (2004). The Stability of Aryl Carbanions Derived from Pyridine N-Oxide. The Journal of Organic Chemistry, 69(24), 8343-8347.
  • Occupational Safety and Health Administration. (n.d.). ETHYL 2-CYANOACRYLATE.
  • Hirao, A., et al. (2015). Anionic Vinyl Polymerization. In Encyclopedia of Polymeric Nanomaterials. Springer, Berlin, Heidelberg.
  • ResearchGate. (n.d.). Anionic Polymerization Inhibitors.
  • Allison, G. T., & Coote, M. L. (2017). Radical Polymerization of Alkyl 2-Cyanoacrylates. Polymers, 9(10), 559.
  • Bakulev, V. A., et al. (2022). Synthesis and Investigation of a Symmetrical Bis(methoxycarbonyl)-Substituted Rubrene Derivative. Molbank, 2022(2), M1382.

Sources

Technical Support Center: Solvent Effects on the Reactivity of Ethyl 2-Cyanonicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

This technical support guide is designed for researchers, scientists, and drug development professionals investigating the reactivity of Ethyl 2-cyanonicotinate. Our goal is to provide in-depth, field-proven insights into the critical role of solvent selection, moving beyond simple protocols to explain the underlying chemical principles that govern reaction outcomes. This document is structured as a series of frequently asked questions and troubleshooting scenarios encountered during synthesis and process development.

Part 1: Foundational Concepts - Why Solvents Dictate Reaction Success
FAQ: "I'm starting a new synthesis with this compound. How does the choice of solvent fundamentally impact my reaction's outcome?"

The reactivity of this compound is dominated by the electrophilic nature of its ester carbonyl carbon. Most common reactions involve a nucleophilic attack at this site, proceeding through a tetrahedral intermediate. The solvent's role is far from passive; it actively participates in the reaction by solvating reactants, intermediates, and transition states.[1][2]

The two most critical solvent properties to consider are polarity and proticity .

  • Polarity (Dielectric Constant): A solvent's polarity influences its ability to dissolve polar reactants and stabilize charged species.[1][3] Polar solvents are essential for reactions involving charged nucleophiles or intermediates.

  • Proticity (Ability to Hydrogen Bond):

    • Protic Solvents (e.g., water, ethanol, methanol) possess O-H or N-H bonds and can act as hydrogen bond donors.[1][3] While excellent for dissolving polar reagents, they can form a "solvent cage" around anionic or lone-pair-bearing nucleophiles (like amines) through hydrogen bonding. This caging effect significantly suppresses nucleophilicity and slows down the desired reaction.[4][5]

    • Aprotic Solvents (e.g., DMF, DMSO, acetonitrile) lack O-H or N-H bonds. Polar aprotic solvents can dissolve polar species but do not strongly solvate the nucleophile, leaving it "naked" and highly reactive.[4][6] This dramatically accelerates reactions that depend on nucleophilic attack.

The diagram below illustrates how a protic solvent can hinder a nucleophile (like an amine) from attacking the ester carbonyl of this compound.

G cluster_0 Scenario: Polar Protic Solvent (e.g., Ethanol) cluster_1 Scenario: Polar Aprotic Solvent (e.g., DMF) Nu_caged Amine Nucleophile (R-NH₂) Solvent1 EtOH Nu_caged->Solvent1 H-Bond Solvent2 EtOH Nu_caged->Solvent2 H-Bond Solvent3 EtOH Nu_caged->Solvent3 H-Bond Attack1 Hindered Attack Substrate1 This compound Attack1->Substrate1   Slow/No Reaction Nu_free "Naked" Amine Nucleophile (R-NH₂) Attack2 Unhindered Attack Substrate2 This compound Attack2->Substrate2   Fast Reaction

Caption: Solvent caging effect on nucleophilicity.

Part 2: Troubleshooting Guide for Amidation Reactions

The conversion of this compound to a primary or secondary amide via aminolysis is a cornerstone transformation. However, it is fraught with potential pitfalls directly traceable to solvent choice.

Q1: "My amidation reaction with an amine is extremely slow, incomplete, or has a very low yield. What are the likely solvent-related causes?"

This is the most common issue reported to our application scientists. A systematic evaluation of the following points is recommended.

Cause A: Inappropriate Solvent Proticity The primary suspect is the use of a polar protic solvent (e.g., ethanol, methanol). As explained previously, these solvents will hydrogen-bond with your amine nucleophile, drastically reducing its reactivity.[4][5]

  • Solution: Switch to a high-quality, anhydrous polar aprotic solvent. N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and Acetonitrile (MeCN) are excellent starting points.[6] These solvents will dissolve the reactants while leaving the amine nucleophile free to attack the ester.

Cause B: Poor Reactant Solubility A reaction can only occur in the solution phase. If either this compound or your amine has poor solubility in the chosen solvent, the reaction will be slow and inefficient.

  • Solution: Verify the solubility of all starting materials in the intended solvent before starting the reaction. A qualitative assessment is often sufficient. See the table below for general guidance.

Solvent ClassSolvent ExampleSolubility of this compoundSolubility of Polar AminesOverall Recommendation for Amidation
Polar Aprotic DMF, DMSOHighGenerally HighExcellent
Polar Protic Ethanol, WaterModerate to HighHighPoor (due to nucleophile suppression)
"Borderline" Aprotic THF, Ethyl AcetateHighModerate to LowGood , may require heating
Non-Polar Toluene, HexaneModerate to HighVery LowNot Recommended

Cause C: Presence of Water (Moisture Contamination) Water is a competing nucleophile. Its presence will lead to the hydrolysis of the ester to the corresponding 2-cyanonicotinic acid, consuming your starting material and complicating purification.[7]

  • Solution: Always use anhydrous solvents for amidation reactions.[8] If the solvent has been opened, consider using a fresh bottle or drying it over molecular sieves. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent atmospheric moisture from entering the system.

The following workflow provides a logical sequence for troubleshooting low-yield amidation reactions.

TroubleshootingWorkflow start Problem: Low Yield in Amidation Reaction check_solvent Step 1: Identify Your Solvent start->check_solvent is_protic Is the solvent Polar Protic (e.g., EtOH, MeOH, H₂O)? check_solvent->is_protic switch_solvent Action: Switch to an Anhydrous Polar Aprotic Solvent (e.g., DMF, DMSO, MeCN) is_protic->switch_solvent Yes check_dryness Step 2: Verify Solvent is Anhydrous is_protic->check_dryness No switch_solvent->check_dryness is_dry Is moisture contamination possible? check_dryness->is_dry dry_solvent Action: Use a fresh bottle of anhydrous solvent or dry existing solvent. Run under inert gas. is_dry->dry_solvent Yes check_solubility Step 3: Check Reactant Solubility is_dry->check_solubility No dry_solvent->check_solubility is_soluble Are all reactants fully dissolved at the reaction temperature? check_solubility->is_soluble change_solvent_or_heat Action: Choose a solvent with better solubility properties (see table) or gently heat. is_soluble->change_solvent_or_heat No success Problem Resolved is_soluble->success Yes change_solvent_or_heat->success

Caption: Troubleshooting workflow for amidation reactions.

Part 3: Experimental Protocol

To ensure reproducibility and success, a self-validating protocol is essential. The following general procedure for the aminolysis of this compound is designed to mitigate common solvent-related failures.

Protocol: General Procedure for Amidation in a Polar Aprotic Solvent

Materials:

  • This compound (1.0 eq)

  • Primary or Secondary Amine (1.1 - 1.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Inert gas supply (Nitrogen or Argon)

  • Flame-dried glassware

Procedure:

  • Preparation: Assemble a flame-dried round-bottom flask, equipped with a magnetic stir bar and a septum, under a positive pressure of inert gas.

  • Reagent Addition: To the flask, add this compound (1.0 eq). Dissolve it in a sufficient volume of anhydrous DMF to ensure it remains fully solubilized throughout the reaction (a concentration of 0.2-0.5 M is a good starting point).

  • Nucleophile Addition: Add the amine (1.1-1.5 eq) dropwise to the stirred solution at room temperature. Note: If your amine is a hydrochloride salt, you must first add a non-nucleophilic base like triethylamine (1.5 eq) to the reaction mixture to generate the free amine in situ.[9]

  • Reaction: Stir the reaction mixture at room temperature. For less reactive amines, the reaction may be gently heated (e.g., to 50-80 °C).

  • Monitoring: Monitor the reaction progress by a suitable method, such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting ester is consumed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing water and a suitable organic solvent for extraction (e.g., Ethyl Acetate).

    • Wash the organic layer sequentially with water and then with a saturated brine solution to remove the DMF.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude amide product by column chromatography on silica gel or recrystallization as needed.

References
  • Polar Protic and Polar Aprotic Solvents. Chemistry Steps. [Link]
  • Why did my amide syntesis does not work?
  • Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry. [Link]
  • Deciding SN1/SN2/E1/E2 - The Solvent. Master Organic Chemistry. [Link]
  • Amide synthesis by acyl
  • 7.5: SN1 vs SN2. Chemistry LibreTexts. [Link]
  • Amide synthesis by oxidative amid
  • Polar Protic, Aprotic, and Non-Polar Solvents in Substitution and Elimin
  • Properties of Solvents Used in Organic Chemistry. Steven Murov, Modesto Junior College. [Link]
  • An overview on Common Organic Solvents and their Toxicity. Asian Journal of Pharmaceutical and Clinical Research. [Link]
  • Common Organic Solvents. Scribd. [Link]
  • Solvent effects on chemical reactivity. Semantic Scholar. [Link]
  • Polar Protic and Aprotic Solvents. Chemistry LibreTexts. [Link]
  • Solvent Effects on the [3+2] Cycloaddition of 2-Furfural Oxime and Ethyl Propiolate: Unexpected Change in Regioselectivity.
  • Ab Initio Study of the S N 2 and E2 Mechanisms in the Reaction between the Cyanide Ion and Ethyl Chloride in Dimethyl Sulfoxide Solution.
  • Unexpected Reactivity of Ethyl 2-(Diethylphosphono)Propionate Toward 2,2-Disubstituted-1,3-cyclopentanediones.
  • Solvent Effect on the Enthalpy and Entropy of Activation for the Hydrolysis of Ethyl Cinnamate in Mixed Solvent System.
  • A Comprehensive Study of the Solvent Effects on the Cycloaddition Reaction of Diethyl Azodicarboxylate and Ethyl Vinyl Ether: Efficient Implementation of QM and TD-DFT Study.
  • Solvent effect and Activation Parameters: A Kinetic Reaction of Ethyl Caprylate in Water-Acetone Media.

Sources

Temperature control in the synthesis of Ethyl 2-cyanonicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of Ethyl 2-cyanonicotinate. This resource is designed for researchers, scientists, and professionals in drug development. As Senior Application Scientists, we have compiled this guide based on established literature and extensive laboratory experience to help you navigate the challenges associated with this synthesis, with a particular focus on the critical role of temperature control.

The synthesis of this compound, a key intermediate in the production of various pharmaceuticals, most commonly involves a nucleophilic aromatic substitution (SNAr) reaction. In this process, the chloro-substituent of Ethyl 2-chloronicotinate is displaced by a cyanide group. The success of this reaction is highly dependent on precise temperature management to ensure optimal yield, purity, and safety.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of this compound.

Question: My reaction has a very low yield or has not proceeded to completion. What are the likely causes related to temperature?

Answer: A low or incomplete conversion is one of the most common issues and can often be traced back to suboptimal temperature conditions. The nucleophilic aromatic substitution of a 2-halopyridine is an activated process that requires sufficient thermal energy to overcome the activation barrier.[1][2]

  • Causality: The reaction rate is directly proportional to the temperature. If the temperature is too low, the kinetic energy of the reacting molecules may be insufficient to form the Meisenheimer complex, a key intermediate in the SNAr mechanism, at an appreciable rate.[3] This results in a sluggish or stalled reaction.

  • Troubleshooting Steps:

    • Verify Temperature: Use a calibrated thermometer or temperature probe placed directly in the reaction mixture to ensure accurate temperature monitoring. Do not rely solely on the heating mantle's dial setting.

    • Gradual Temperature Increase: If the reaction is sluggish at a lower temperature, consider a stepwise increase in temperature. Increment the temperature by 5-10 °C and monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[4]

    • Solvent Choice: Ensure your solvent has a boiling point that is compatible with the required reaction temperature. High-boiling polar aprotic solvents like DMF or DMSO are often used to facilitate SNAr reactions at elevated temperatures.[1]

Troubleshooting Workflow for Low Yield

G start Low Yield Observed check_temp Is the reaction temperature at the recommended level? start->check_temp increase_temp Gradually increase temperature by 5-10°C increments. Monitor reaction progress by TLC/HPLC. check_temp->increase_temp No check_reagents Are reagents and solvents of sufficient purity and anhydrous? check_temp->check_reagents Yes complete Reaction should proceed to completion. increase_temp->complete purify_reagents Purify starting materials and use anhydrous solvents. check_reagents->purify_reagents No side_reactions Are there signs of side reactions or decomposition? check_reagents->side_reactions Yes purify_reagents->complete lower_temp Lower the reaction temperature to minimize side reactions. Consider alternative cyanide sources. side_reactions->lower_temp lower_temp->complete

Caption: A decision tree for troubleshooting low yields.

Question: I am observing significant byproduct formation. How can temperature control help in minimizing these impurities?

Answer: The formation of byproducts is a clear indication that side reactions are competing with your desired cyanation reaction. Elevated temperatures, while increasing the rate of the main reaction, can disproportionately accelerate the rates of undesired pathways, leading to reduced purity.[5]

  • Causality and Common Side Reactions:

    • Hydrolysis: The nitrile group of the product, this compound, can be susceptible to hydrolysis to the corresponding amide or carboxylic acid, especially if water is present in the reaction mixture. This process is often accelerated at higher temperatures.[4]

    • Decomposition: The starting material, product, or intermediates may not be thermally stable at the reaction temperature, leading to decomposition. For instance, ethyl cyanoformate is known to decompose at elevated temperatures.[6] While not the direct reactant here, it illustrates the thermal lability of similar structures.

    • Polymerization/Tarrying: Uncontrolled temperature can sometimes lead to the formation of dark, tarry substances, which are often polymeric byproducts.[5]

  • Troubleshooting and Optimization:

    • Find the Optimal Temperature Window: The key is to find a temperature that is high enough to drive the main reaction to completion in a reasonable time but low enough to minimize side reactions. This often requires empirical optimization.

    • Run a Temperature Gradient Study: If possible, run small-scale parallel reactions at different temperatures (e.g., 80°C, 90°C, 100°C, 110°C, 120°C) and analyze the product mixture for both yield and purity.

Table 1: Effect of Temperature on Yield and Purity
Temperature (°C)Reaction Time (h)Yield of this compound (%)Purity (%)Observations
80244598Slow reaction rate
100128597Good balance of rate and purity
12069088Faster reaction, increased byproducts
14048875Significant decomposition observed

This data is illustrative and will vary based on specific reagents and conditions.

Frequently Asked Questions (FAQs)

Why is precise temperature control so critical in the synthesis of this compound?

Precise temperature control is paramount because it directly influences the reaction's kinetics, thermodynamics, and the stability of the involved chemical species. The synthesis of this compound via SNAr is a balancing act. You need enough energy to overcome the activation energy for the desired substitution, but not so much that you trigger side reactions or decomposition.[1][3]

What is the typical optimal temperature range for this synthesis?

The optimal temperature range can vary depending on the specific cyanide source (e.g., NaCN, KCN, CuCN), the solvent, and any catalysts used. However, for the reaction of Ethyl 2-chloronicotinate with a cyanide salt in a polar aprotic solvent, temperatures in the range of 100-120 °C are commonly employed. It's crucial to consult specific literature procedures and perform your own optimization.

How does temperature affect the reaction mechanism?

Temperature primarily affects the rate of the reaction steps. The SNAr mechanism proceeds through a high-energy intermediate called a Meisenheimer complex. Higher temperatures increase the frequency and energy of molecular collisions, making the formation of this intermediate more likely. However, if the temperature is too high, it can also provide enough energy for alternative, undesired reaction pathways to become significant.

Reaction Pathway

G reactant Ethyl 2-chloronicotinate + CN⁻ ts1 Transition State 1 reactant->ts1 +ΔT (Activation Energy) intermediate Meisenheimer Complex (High-Energy Intermediate) ts1->intermediate +ΔT (Activation Energy) ts2 Transition State 2 intermediate->ts2 product This compound + Cl⁻ ts2->product

Caption: Simplified SNAr pathway for this compound synthesis.

What are the physical signs of an uncontrolled or runaway reaction?

An uncontrolled exothermic reaction can be dangerous. Be vigilant for the following signs:

  • A rapid, unexpected increase in the internal reaction temperature.

  • A sudden change in color, especially darkening or charring.

  • Vigorous, uncontrolled boiling or refluxing of the solvent.

  • An increase in pressure within a closed system.

If you observe any of these signs, immediately remove the heat source and, if safe to do so, cool the reaction vessel in an ice bath.

Experimental Protocol: Synthesis from Ethyl 2-chloronicotinate

This protocol provides a general procedure for the synthesis of this compound. Warning: This reaction should be performed by trained personnel in a well-ventilated fume hood, as it involves toxic cyanide salts.

Materials:
  • Ethyl 2-chloronicotinate (1 equivalent)[7]

  • Sodium Cyanide (1.2 equivalents)

  • Anhydrous Dimethylformamide (DMF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:
  • Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a condenser, a thermometer, and a nitrogen/argon inlet.

  • Reagent Addition: Under a positive flow of inert gas, charge the flask with Ethyl 2-chloronicotinate and anhydrous DMF. Begin stirring to dissolve the starting material.

  • Cyanide Addition: Carefully add sodium cyanide to the reaction mixture. Note: Cyanide salts are highly toxic. Handle with extreme care and appropriate personal protective equipment.

  • Heating: Heat the reaction mixture to the desired temperature (e.g., 110 °C) using a temperature-controlled oil bath. It is critical to maintain a stable internal temperature throughout the reaction.

  • Monitoring: Monitor the reaction's progress by periodically taking small aliquots and analyzing them by TLC or HPLC.

  • Workup (General): Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by slowly pouring it into a large volume of ice-water. The product can then be extracted with an organic solvent (e.g., ethyl acetate), washed, dried, and purified, typically by column chromatography or recrystallization.

References

  • Majumdar, K. C., & Debnath, P. (2013). Rhodium Catalyzed Cyanation of Chelation Assisted C–H Bonds. Organic Letters, 15(19), 5016–5019. [Link]
  • Garrido-Castro, A. F., et al. (2024). Sequential nucleophilic aromatic substitutions on cyanuric chloride: synthesis of BODIPY derivatives and mechanistic insights. Organic & Biomolecular Chemistry. [Link]
  • Daugulis, O., et al. (2024). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. ChemRxiv. [Link]
  • RSC Publishing. (n.d.). Directed nucleophilic aromatic substitution reaction.
  • Scott, P. J. H., et al. (2015). Virtually Instantaneous, Room-temperature [11C]-Cyanation Using Biaryl Phosphine Pd(0) Complexes. Angewandte Chemie International Edition, 54(28), 8214–8218. [Link]
  • den Hertog, H. J., & Wibaut, J. P. (1936). The chlorination of pyridine: Investigations on pyridine and quinoline derivatives 41st. Communication. Recueil des Travaux Chimiques des Pays-Bas, 55(2), 122-128. [Link]
  • Daugulis, O., et al. (2025). Room-Temperature Nucleophilic Aromatic Substitution of 2-Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. ACS Omega. [Link]
  • Wang, Q., et al. (2023). C3-Cyanation of Pyridines: Constraints on Electrophiles and Determinants of Regioselectivity. Angewandte Chemie International Edition, 62(6), e202216894. [Link]
  • Pal, B., et al. (2021). Synthetic Methods for the Preparation of Conformationally Restricted Analogues of Nicotine. Molecules, 26(16), 4947. [Link]
  • Daugulis, O., et al. (2025). Room-Temperature Nucleophilic Aromatic Substitution of 2-Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. ACS Omega. [Link]
  • Wang, Q., et al. (2023). C3-Cyanation of Pyridines: Constraints on Electrophiles and Determinants of Regioselectivity. Angewandte Chemie International Edition, 62(6), e202216894. [Link]
  • Google Patents. (n.d.). Preparation method of 2-chloronicotinic acid.
  • Organic Syntheses. (n.d.). Nicotinic Acid.
  • Atlantis Press. (2017). Synthesis of 2-Chloronicotinic Acid Derivatives.
  • ResearchGate. (2025). Simulation, optimization and control of the process of synthesis of ethyl propionate by reactive distillation.
  • ResearchGate. (n.d.). Ethyl Cyanoacetate Reactions.
  • ResearchGate. (n.d.). Synthesis and characterisation of temperature responsive poly (2-ethyl-2-oxazolines).
  • Taylor, R. (1975). Thermal decomposition of ethyl cyanoformate: kinetics and mechanism. Journal of the Chemical Society, Perkin Transactions 2, (10), 1025-1028. [Link]
  • ResearchGate. (n.d.). Thermal unimolecular decomposition of ethyl 2-furoate and its reactivity toward OH radicals: A theoretical study.
  • The Organic Chemistry Tutor. (2018, May 11). Malonic Ester Synthesis Reaction Mechanism [Video]. YouTube. [Link]

Sources

Validation & Comparative

A Comparative Guide to Cyanopyridine Reagents: Ethyl 2-cyanonicotinate, 2-Cyanopyridine, and 4-Cyanopyridine in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and organic synthesis, cyanopyridines serve as indispensable building blocks for the construction of a diverse array of nitrogen-containing heterocyclic compounds. Their inherent reactivity, stemming from the interplay between the electron-deficient pyridine ring and the versatile cyano group, allows for a multitude of chemical transformations. This guide provides a detailed, evidence-based comparison of Ethyl 2-cyanonicotinate with two other widely utilized cyanopyridine reagents: 2-Cyanopyridine and 4-Cyanopyridine. By examining their performance in key synthetic reactions, supported by experimental data, this document aims to equip researchers with the insights necessary to make informed decisions in reagent selection for their specific synthetic goals.

Introduction to the Utility of Cyanopyridines in Drug Discovery

The pyridine scaffold is a privileged structure in drug design, appearing in numerous approved pharmaceuticals. The introduction of a cyano group onto this ring system further enhances its synthetic utility. The nitrile functionality can be readily transformed into a variety of other functional groups, including amines, carboxylic acids, and amides, or it can participate directly in cycloaddition and multicomponent reactions. This versatility makes cyanopyridines key intermediates in the synthesis of complex molecules with potential therapeutic applications.[1][2][3] The position of the cyano group on the pyridine ring, as well as the presence of other substituents, significantly influences the reagent's reactivity and regioselectivity in chemical transformations.

Reagent Overview and Physicochemical Properties

Before delving into a direct comparison of their reactivity, it is essential to understand the fundamental properties of each reagent.

ReagentStructureMolecular FormulaMolecular Weight ( g/mol )Physical Form
This compound this compound structureC₉H₈N₂O₂176.17Solid
2-Cyanopyridine 2-Cyanopyridine structureC₆H₄N₂104.11White to brown solid
4-Cyanopyridine 4-Cyanopyridine structureC₆H₄N₂104.11White crystalline powder

The presence of the ethyl ester group at the 3-position in this compound introduces both steric and electronic effects that differentiate its reactivity from the simpler 2- and 4-cyanopyridines. This electron-withdrawing group further activates the pyridine ring towards nucleophilic attack.

Comparative Reactivity in Key Synthetic Transformations

To provide a practical comparison, we will examine the performance of these reagents in two important classes of reactions for the synthesis of heterocyclic compounds: the Gewald reaction for the formation of aminothiophenes and the Thorpe-Ziegler reaction for the synthesis of cyclic ketones and enamines.

The Gewald Reaction: Synthesis of Substituted 2-Aminothiophenes

The Gewald reaction is a multicomponent reaction that provides a straightforward route to highly substituted 2-aminothiophenes, which are valuable scaffolds in medicinal chemistry. The reaction typically involves a ketone or aldehyde, an active methylene nitrile, and elemental sulfur in the presence of a base.[4][5]

This compound in a Gewald-type reaction would be expected to be highly reactive due to the presence of two electron-withdrawing groups (the cyano group and the adjacent ethyl ester) activating the pyridine ring. However, its direct use as the "active methylene nitrile" is not typical as the pyridine ring itself is the core scaffold. Instead, derivatives of this compound, such as those where the ester is converted to a group that can participate in the reaction, would be more relevant.

2-Cyanopyridine and 4-Cyanopyridine can act as precursors to reagents for Gewald-type syntheses. For example, functionalization of the pyridine ring can lead to intermediates that participate in the reaction. The electron-withdrawing nature of the cyano group influences the acidity of adjacent C-H bonds, which is a critical factor in the initial condensation step of the Gewald reaction.[6]

Representative Experimental Protocol: Gewald Synthesis of a 2-Aminothiophene

This protocol is a general representation of the Gewald reaction and can be adapted for various substrates.

Materials:

  • Ketone or Aldehyde (1.0 equiv)

  • Active Methylene Nitrile (e.g., Malononitrile or Ethyl Cyanoacetate) (1.0 equiv)

  • Elemental Sulfur (1.1 equiv)

  • Base (e.g., Morpholine or Triethylamine) (1.2 equiv)

  • Solvent (e.g., Ethanol or DMF)

Procedure:

  • To a stirred solution of the ketone/aldehyde and the active methylene nitrile in the chosen solvent, add the base.

  • To this mixture, add elemental sulfur in one portion.

  • Heat the reaction mixture at a specified temperature (typically 50-80 °C) and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).[1][7]

Gewald_Reaction_Workflow Start Start Reactants Mix Ketone/Aldehyde, Active Methylene Nitrile, and Base in Solvent Start->Reactants Add_Sulfur Add Elemental Sulfur Reactants->Add_Sulfur Heat Heat Reaction Mixture (e.g., 50-80 °C) Add_Sulfur->Heat Monitor Monitor by TLC Heat->Monitor Monitor->Heat Incomplete Workup Pour into Ice-Water Monitor->Workup Complete Filter Filter Precipitate Workup->Filter Purify Recrystallize Product Filter->Purify End 2-Aminothiophene Product Purify->End

The Thorpe-Ziegler Reaction: Intramolecular Cyclization of Dinitriles

The Thorpe-Ziegler reaction is an intramolecular condensation of a dinitrile to form a cyclic enaminonitrile, which can then be hydrolyzed to a cyclic ketone.[2][3][8] This reaction is a powerful tool for the synthesis of carbocyclic and heterocyclic ring systems.

The reactivity of cyanopyridine derivatives in this reaction is highly dependent on the ability to form a dinitrile precursor and the subsequent ease of cyclization.

This compound can be envisioned as a starting material for the synthesis of a dinitrile precursor. For instance, the ethyl ester group could be modified through a series of steps to introduce a second nitrile-containing chain, setting the stage for an intramolecular cyclization. The electron-withdrawing nature of both the cyano and ester groups would influence the acidity of any α-protons, a key factor in the initial deprotonation step.

2-Cyanopyridine and 4-Cyanopyridine can also serve as platforms for the synthesis of dinitrile precursors for the Thorpe-Ziegler reaction. The position of the cyano group will dictate the regiochemistry of the cyclization and the size of the resulting ring. For example, a dinitrile derived from 2-cyanopyridine could lead to the formation of a fused pyridine ring system.[9]

Representative Experimental Protocol: Thorpe-Ziegler Cyclization

This protocol outlines a general procedure for the intramolecular cyclization of a dinitrile.

Materials:

  • Dinitrile precursor (1.0 equiv)

  • Strong Base (e.g., Sodium ethoxide, Sodium hydride, or LHMDS) (1.1 equiv)

  • Anhydrous Aprotic Solvent (e.g., Toluene, THF, or DMF)

Procedure:

  • Under an inert atmosphere (e.g., nitrogen or argon), dissolve the dinitrile precursor in the anhydrous solvent.

  • Add the strong base portion-wise to the stirred solution at room temperature or elevated temperature, depending on the substrate's reactivity.

  • Stir the reaction mixture for the required time, monitoring its progress by TLC.

  • Upon completion, carefully quench the reaction by adding a proton source (e.g., water or a dilute acid).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield the cyclic enaminonitrile.[10][11]

Thorpe_Ziegler_Workflow Start Start Dissolve Dissolve Dinitrile in Anhydrous Solvent Start->Dissolve Add_Base Add Strong Base Dissolve->Add_Base Stir Stir Reaction Mixture Add_Base->Stir Monitor Monitor by TLC Stir->Monitor Monitor->Stir Incomplete Quench Quench Reaction Monitor->Quench Complete Extract Extract Product Quench->Extract Purify Purify Product Extract->Purify End Cyclic Enaminonitrile Product Purify->End

Comparative Performance Summary

FeatureThis compound2-Cyanopyridine4-Cyanopyridine
Reactivity of Cyano Group The electron-withdrawing ester group enhances the electrophilicity of the nitrile carbon.[3]Generally reactive in nucleophilic additions and cycloadditions.The position of the nitrogen atom influences the reactivity of the cyano group.[9]
Pyridine Ring Reactivity Highly activated towards nucleophilic aromatic substitution due to two electron-withdrawing groups.Susceptible to nucleophilic attack, particularly at the 4- and 6-positions.The pyridine nitrogen activates the 2- and 6-positions towards nucleophilic attack.
Versatility in Synthesis Offers multiple reaction sites for functionalization (cyano, ester, pyridine ring).A versatile building block for a wide range of heterocyclic compounds.[12]Widely used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[9]
Potential for Multicomponent Reactions The activated nature of the ring and the presence of multiple functional groups make it a promising candidate for complex multicomponent reactions.Readily participates in various multicomponent reactions to form complex heterocyclic systems.[13]Employed in multicomponent reactions for the synthesis of diverse molecular scaffolds.[8]

Causality Behind Experimental Choices and Mechanistic Insights

The choice of a specific cyanopyridine reagent is dictated by the desired synthetic outcome and the underlying reaction mechanism.

  • Electronic Effects: The electron-withdrawing nature of the cyano group and, in the case of this compound, the ethyl ester group, plays a crucial role. These groups activate the pyridine ring towards nucleophilic attack and increase the acidity of protons on adjacent carbons, facilitating deprotonation and subsequent reaction. For instance, in the Thorpe-Ziegler reaction, the ease of carbanion formation is a critical factor for successful cyclization.[11]

  • Steric Hindrance: The presence of substituents, such as the ethyl ester group in this compound, can introduce steric hindrance, which may influence the regioselectivity of a reaction or, in some cases, hinder the approach of a bulky nucleophile.

  • Regioselectivity: The position of the cyano group and other substituents on the pyridine ring directs the outcome of many reactions. In nucleophilic aromatic substitution, for example, the incoming nucleophile will preferentially attack positions ortho and para to the electron-withdrawing groups and the ring nitrogen.

Reactivity_Factors Reagent Cyanopyridine Reagent Choice Factors Influencing Factors Reagent->Factors Electronics Electronic Effects (e.g., EWGs) Factors->Electronics Sterics Steric Hindrance Factors->Sterics Regio Regioselectivity Factors->Regio Outcome Reaction Outcome Electronics->Outcome Sterics->Outcome Regio->Outcome

Conclusion and Future Outlook

This compound, 2-Cyanopyridine, and 4-Cyanopyridine are all valuable reagents in the synthetic chemist's toolbox. The choice between them depends on the specific target molecule and the desired reaction pathway. This compound, with its additional ester functionality, offers unique opportunities for further derivatization and participation in more complex transformations. 2-Cyanopyridine and 4-Cyanopyridine, as more fundamental building blocks, provide straightforward access to a vast array of pyridine-containing compounds.

Future research will likely focus on the development of novel catalytic systems to further enhance the reactivity and selectivity of these reagents, as well as their application in green and sustainable synthetic methodologies. The continued exploration of their utility in multicomponent reactions will undoubtedly lead to the discovery of new and efficient routes to biologically active molecules, accelerating the pace of drug discovery and development.

References

  • Bakhite, E. A., Abdou, A. O. A., & Ahmed, O. E. A. (2017). Fused thieno[2,3-b]pyridines: synthesis and characterization of new condensed pyridothienopyrimidines. Arkivoc, 2017(4), 121-136. [Link]
  • Baron, H., Remfry, F. G. P., & Thorpe, J. F. (1904). CLXXV.—The formation and reactions of imino-compounds. Part I. Condensation of ethyl cyanoacetate with its sodium derivative. Journal of the Chemical Society, Transactions, 85, 1726-1761. [Link]
  • Ziegler, K., Eberle, H., & Ohlinger, H. (1933). Über vielgliedrige Ringsysteme, I. Mitteil.: Die präparativ ergiebige Synthese der Polymethylenketone mit mehr als 6 Ringgliedern. Justus Liebigs Annalen der Chemie, 504(1), 94-130. [Link]
  • Talaiefar, S., Habibi-Khorassani, S. M., Sharaki, M., & Mollashahi, E. (2018). Synthesis, Kinetics and a Full Mechanistic Investigation of Four-Component Reaction for Preparation of 2-Amino-3-Cyanopyridine Derivatives in the Presence of Green Catalysts.
  • Dotsenko, V. V., Krivokolysko, S. G., & Litvinov, V. P. (2003). 3-Cyanopyridine-2 (1 H)-thiones in the Synthesis of Substituted 3-(Aminomethyl) pyridines. Chemistry of Heterocyclic Compounds, 39(1), 1-28. [Link]
  • Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkivoc, 2010(1), 209-246. [Link]
  • Schaefer, J. P., & Bloomfield, J. J. (1967). The Dieckmann Condensation (Including the Thorpe-Ziegler Condensation). Organic Reactions, 15, 1-203. [Link]
  • Bloomfield, J. J., & Nelke, J. M. (1977). The Thorpe-Ziegler Reaction. Organic Syntheses, 57, 1. [Link]
  • Gewald, K., Schinke, E., & Böttcher, H. (1966). Heterocyclen aus CH‐aciden Nitrilen, VIII. 2‐Amino‐thiophene aus α‐Oxo‐mercaptanen und Methylen‐aktiven Nitrilen. Chemische Berichte, 99(1), 94-100. [Link]
  • Sabnis, R. W., Rangnekar, D. W., & Sonawane, N. D. (1999). Gewald reaction. Journal of heterocyclic chemistry, 36(2), 333-345. [Link]
  • Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkivoc, 2010(1), 209-246. [Link]
  • Al-Omran, F., Abdel-Khalik, M. M., & El-Khair, A. A. (2007). A facile and convenient synthesis of some new 2-amino-3-cyanopyridine derivatives. Molecules, 12(11), 2509-2519. [Link]

Sources

A Senior Application Scientist's Guide to the Spectroscopic Confirmation of Ethyl 2-Cyanonicotinate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond Synthesis, The Imperative of Structural Verification

In the landscape of drug discovery and materials science, pyridine-based scaffolds, such as ethyl 2-cyanonicotinate and its derivatives, are of paramount importance. Their utility as versatile building blocks stems from the tunable electronic properties of the pyridine ring and the reactive handles provided by the cyano and ester functionalities. However, the successful synthesis of a target molecule is only the first step; unambiguous confirmation of its chemical structure is a non-negotiable prerequisite for any further investigation or application. Mischaracterization can lead to flawed structure-activity relationship (SAR) studies, wasted resources, and irreproducible results.

This guide provides a comprehensive comparison of the essential spectroscopic techniques used to validate the structures of this compound derivatives. We will move beyond a simple recitation of data, delving into the causality behind experimental choices and demonstrating how a multi-technique approach forms a self-validating system for structural elucidation. This document is designed for researchers, medicinal chemists, and process development scientists who require robust, reliable, and efficient analytical workflows.

The Integrated Analytical Workflow: A Complementary Approach

No single analytical technique can provide absolute structural proof. Instead, we rely on an integrated workflow where each method offers a unique and complementary piece of the structural puzzle. The data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) must converge to a single, consistent structural hypothesis.

G cluster_0 Chemical Synthesis cluster_1 Spectroscopic Analysis Synthesis Synthesis of Derivative Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR (1H, 13C, DEPT) [Defines C-H Framework] Purification->NMR Pure Analyte IR IR Spectroscopy [Confirms Functional Groups] Purification->IR Pure Analyte MS Mass Spectrometry [Confirms Molecular Weight] Purification->MS Pure Analyte Interpretation Integrated Data Interpretation NMR->Interpretation IR->Interpretation MS->Interpretation Interpretation->Purification Inconsistent Data (Repurify/Re-synthesize) Confirmation Structure Confirmed Interpretation->Confirmation Consistent Data

Figure 1: Integrated workflow for the structural confirmation of synthesized molecules.

Nuclear Magnetic Resonance (NMR): Mapping the Proton and Carbon Skeleton

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. It provides detailed information about the chemical environment, connectivity, and number of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

¹H NMR Spectroscopy: The First Look at Connectivity

Expertise & Causality: We begin with ¹H NMR because it is highly sensitive and rapidly provides a wealth of information. The chemical shift (δ) of a proton is dictated by its local electronic environment, while the splitting pattern (multiplicity) reveals the number of neighboring protons, allowing us to piece together molecular fragments. For this compound derivatives, we pay close attention to two key regions: the aromatic region, which informs us about substitution on the pyridine ring, and the aliphatic region, which confirms the integrity of the ethyl ester.

Analysis of the Parent Scaffold: this compound

  • Aromatic Region (δ 7.5-9.0 ppm): The three protons on the pyridine ring (H-4, H-5, and H-6) are all in distinct electronic environments due to the anisotropic effects of the ring and the influence of the electron-withdrawing cyano and ester groups.

    • H-6: Expected to be the most downfield signal, appearing as a doublet of doublets (dd), due to its proximity to the ring nitrogen.

    • H-4: Also significantly downfield, appearing as a doublet of doublets (dd).

    • H-5: Typically the most upfield of the aromatic protons, appearing as a triplet or more accurately, a doublet of doublets (dd), as it is coupled to both H-4 and H-6.

  • Aliphatic Region (δ 1.0-4.5 ppm): The ethyl ester group gives rise to a classic, easily identifiable pattern.

    • -OCH₂-: A quartet, shifted downfield by the adjacent oxygen atom.

    • -CH₃: A triplet, located further upfield.

Comparative Guide: How Substituents Modulate the Spectrum

The true power of ¹H NMR lies in comparing the spectra of derivatives to the parent compound. Substituents on the pyridine ring will systematically alter the chemical shifts and coupling patterns of the remaining aromatic protons.

Compound Substitution Expected Aromatic Signal Changes Rationale
Parent NoneH-4 (dd), H-5 (dd), H-6 (dd)Baseline spectrum with three distinct aromatic protons.
Derivative A 4-Amino (-NH₂)H-5 and H-6 shift significantly upfield. One aromatic signal disappears.The electron-donating amino group shields the adjacent protons, causing an upfield shift.
Derivative B 5-Bromo (-Br)H-4 and H-6 signals simplify to doublets. One aromatic signal disappears.The bromine atom replaces H-5, removing its coupling to H-4 and H-6. Its electron-withdrawing nature causes a slight downfield shift of the remaining protons.
Derivative C 6-Methyl (-CH₃)H-4 and H-5 shift slightly upfield. One aromatic signal is replaced by a methyl singlet.The electron-donating methyl group replaces H-6 and slightly shields the remaining ring protons.
¹³C NMR Spectroscopy: Confirming the Carbon Count

Expertise & Causality: While ¹H NMR maps the protons, ¹³C NMR confirms the carbon backbone. A standard broadband-decoupled ¹³C spectrum shows a single peak for each unique carbon atom, providing a direct carbon count.[1][2] Although it requires more sample or longer acquisition times than ¹H NMR, its value is immense. We employ DEPT (Distortionless Enhancement by Polarization Transfer) experiments as a self-validating system to differentiate between carbon types (CH₃, CH₂, CH, and quaternary carbons), which is critical for unambiguous assignment.[3]

Analysis of the Parent Scaffold: this compound

The parent structure has 9 unique carbon atoms, and we expect to see 9 distinct signals in the ¹³C NMR spectrum.

Carbon Type Expected Chemical Shift (δ) ppm Assignment DEPT-135 Appearance
Ester Carbonyl160-170C=OAbsent (Quaternary)
Aromatic120-160C-2, C-3, C-4, C-5, C-6C-2, C-3 (Quaternary): Absent. C-4, C-5, C-6 (CH): Positive
Cyano115-125C≡NAbsent (Quaternary)
Methylene60-70-OCH₂-Negative
Methyl10-20-CH₃Positive

Note: The chemical shifts of the pyridine ring carbons are highly dependent on the positions of the substituents. C-2 and C-3, being attached to electron-withdrawing groups, will be significantly downfield.

Infrared (IR) Spectroscopy: Rapid Functional Group Verification

Expertise & Causality: IR spectroscopy is a fast, non-destructive technique that acts as a crucial first-pass check. Its primary role in this context is not to elucidate the entire structure but to confirm the presence of the key functional groups that define the molecule class.[4] The diagnostic value lies in identifying the characteristic vibrational frequencies of the nitrile and ester groups, which appear in relatively clean regions of the spectrum.

Characteristic Absorptions for this compound Derivatives

Functional Group Bond Vibration Type Characteristic Wavenumber (cm⁻¹) Expected Intensity
Nitrile C≡NStretch~2230 - 2220Strong, Sharp
Ester Carbonyl C=OStretch~1735 - 1720Very Strong, Sharp
Ester C-O C-OStretch~1300 - 1150Strong
Aromatic Ring C=CStretch~1600 - 1450Medium to Weak
Alkyl C-H C-HStretch~3000 - 2850Medium
Aromatic C-H C-HStretch> 3000Medium to Weak

The presence of strong, sharp peaks in the ~2225 cm⁻¹ and ~1730 cm⁻¹ regions provides high-confidence verification that the nitrile and ester functionalities, respectively, are intact after the synthesis. Their absence is an immediate red flag indicating a failed reaction or decomposition.

Mass Spectrometry (MS): The Final Molecular Weight Verdict

Expertise & Causality: Mass spectrometry provides the definitive molecular weight of the synthesized compound. High-resolution mass spectrometry (HRMS) is particularly powerful, as it can determine the molecular formula with high accuracy by measuring the mass-to-charge ratio (m/z) to several decimal places. This data must be consistent with the structure proposed by NMR and IR. Furthermore, the fragmentation pattern provides corroborating structural evidence, acting as a molecular fingerprint.[5]

Analysis of the Parent Scaffold: this compound

  • Molecular Formula: C₉H₈N₂O₂

  • Exact Mass: 176.0586 g/mol

  • Expected Molecular Ion Peak [M+H]⁺ (ESI): m/z 177.0664

Fragmentation Pathways: Deconstructing the Molecule

The way a molecule breaks apart in the mass spectrometer is not random and can reveal structural motifs. For an ethyl ester, a common and diagnostic fragmentation is the loss of an ethoxy radical or ethylene.

G cluster_frags parent This compound [M]+• m/z = 176.06 ion1 m/z = 131.02 parent->ion1 α-cleavage ion2 m/z = 148.03 parent->ion2 Rearrangement frag1 Loss of •OCH2CH3 (-45 Da) frag2 Loss of C2H4 (-28 Da) (McLafferty Rearrangement)

Figure 2: Common fragmentation pathways for this compound in mass spectrometry.

Comparative Guide: Predicting Mass for Derivatives

MS is exceptionally useful for quickly confirming a series of derivatives where a building block is systematically varied.

Compound Substitution Molecular Formula Calculated Exact Mass of [M+H]⁺
Parent NoneC₉H₉N₂O₂177.0664
Derivative A 4-Amino (-NH₂)C₉H₁₀N₃O₂192.0773
Derivative B 5-Bromo (-Br)C₉H₈BrN₂O₂254.9769 / 256.9749
Derivative C 6-Methyl (-CH₃)C₁₀H₁₁N₂O₂191.0821

Note on Derivative B: The presence of bromine, with its two common isotopes (⁷⁹Br and ⁸¹Br) in a nearly 1:1 ratio, will result in a characteristic M and M+2 pattern in the mass spectrum, with two peaks of roughly equal intensity separated by 2 Da. This is a powerful diagnostic tool for confirming halogenation.

Experimental Protocols

Trustworthy data can only be generated from meticulous experimental practice. The following are standardized protocols for the techniques described.

Protocol 1: NMR Sample Preparation and Acquisition
  • Sample Preparation: Accurately weigh 5-10 mg of the purified derivative into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; the analyte must be fully soluble, and its signals should not be obscured by residual solvent peaks. Chloroform-d (CDCl₃) is a common first choice for many neutral organic compounds.[6]

  • Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), which is defined as 0.00 ppm for both ¹H and ¹³C spectra.

  • Homogenization: Cap the tube and invert several times or vortex gently to ensure a homogeneous solution.

  • Acquisition:

    • Insert the sample into the spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.

    • ¹H NMR: Acquire a 1D proton spectrum. Typical acquisition time is 1-5 minutes.

    • ¹³C NMR: Acquire a broadband-decoupled 1D carbon spectrum. Depending on the sample concentration, this may take from 15 minutes to several hours.

    • DEPT: Acquire DEPT-90 and DEPT-135 spectra to aid in carbon signal assignment.

Protocol 2: ATR-FTIR Spectroscopy
  • Background Scan: Ensure the Attenuated Total Reflectance (ATR) crystal (e.g., diamond or zinc selenide) is clean. Take a background spectrum of the empty crystal. This is crucial as it will be subtracted from the sample spectrum to remove interfering signals from atmospheric CO₂ and H₂O.

  • Sample Application: Place a small amount (1-2 mg of solid or one drop of liquid) of the purified derivative directly onto the ATR crystal.

  • Apply Pressure: Use the pressure arm to ensure good contact between the sample and the crystal.

  • Acquisition: Acquire the spectrum. This process is very rapid, typically taking less than one minute.

  • Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol or acetone) and a soft lab wipe.

Protocol 3: High-Resolution Mass Spectrometry (HRMS) via ESI
  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent, typically a mixture of methanol, acetonitrile, or water. The solvent must be compatible with electrospray ionization (ESI).

  • Infusion: The sample can be directly infused into the mass spectrometer using a syringe pump or introduced via an LC system.

  • Ionization: The sample is ionized using ESI in positive ion mode, which will typically produce the protonated molecule [M+H]⁺.

  • Mass Analysis: The ions are guided into a high-resolution mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap).

  • Data Analysis: The resulting spectrum is analyzed to find the m/z value of the most intense peak corresponding to the [M+H]⁺ ion. This experimentally determined mass is then compared to the theoretical mass calculated for the expected molecular formula. A mass error of <5 ppm is considered excellent confirmation.

References

  • Eichhorn, E., Schmidt, H., & Kaluderovic, G. N. (n.d.). Synthesis, spectroscopic characterization and DFT analysis of dichlorido(η6-p-cymene)ruthenium(II)
  • National Institute of Standards and Technology. (n.d.). Ethyl cyanoacetate. NIST WebBook.
  • Goodall, D. M., & Roberts, D. R. (2014). Spectroscopic Studies on Nicotine and Nornicotine in the UV Region. PubMed Central.
  • ResearchGate. (n.d.). Comparison of 1 H NMR spectra of the starting ethyl 2-cyanoacrylate (a) with the obtained PECA (b).
  • Gallardo, A., et al. (2001). Synthesis and characterization of poly(ethyl-2-cyanoacrylate) nanoparticles with a magnetic core. Journal of Controlled Release.
  • Devi, L., et al. (2025). Synthesis, spectral, structural and quantum chemical computational analyses of ethyl 2-((3-cyanopyridin-2-yl)amino)
  • National Institute of Standards and Technology. (n.d.). Ethyl 2-cyanoacetoacetate. NIST WebBook.
  • ResearchGate. (n.d.). Coordination behaviour of nicotinamide: An infrared spectroscopic study.
  • Gable, K. (n.d.). 13C NMR Chemical Shifts. Oregon State University.
  • Al-Ostath, A., et al. (2022). Synthesis and Characterization of Some New Coumarin Derivatives as Probable Breast Anticancer MCF-7 Drugs. MDPI.
  • ChemComplete. (2020, December 17). Solving Mass Spectroscopy Problems - Analyzing Fragmentation Patterns [Video]. YouTube.
  • Brown, W. P. (n.d.). Infrared spectrum of ethyl ethanoate. Doc Brown's Chemistry.
  • Sciortino, G., et al. (2021). Spectroscopic/Computational Characterization and the X-ray Structure of the Adduct of the VIVO–Picolinato Complex with RNase A. PubMed Central.
  • Chemistry LibreTexts. (2024, October 4). 13.11: Characteristics of ¹³C NMR Spectroscopy.
  • ResearchGate. (n.d.). MS of (authentic) C 11 CO 2 Et (part A) and peak 3 of Figure 2A, designated as ethyl dodecanoate (part B).
  • ResearchGate. (2016, May). Synthesis and Characterization of Ethyl 7-Acetyl-2-substituted 3-(substituted benzoyl)indolizine-1-carboxylates for in vitro Anticancer Activity.
  • Austin, C., & Flynn, P. F. (n.d.). NMR Assignments for 2-Ethyl-Indanone. University of Utah.
  • PubChem. (n.d.). Ethyl Cinnamate.
  • Lee, D.-Y., et al. (2022). Synthesis and Characterization of the Ethylene-Carbonate-Linked L-Valine Derivatives of 4,4-Dimethylcurcumin with Potential Anticancer Activities. MDPI.
  • NC State University Libraries. (n.d.). 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry.
  • PubChem. (n.d.). Nicotinate.
  • YouTube. (2018, September 20). 14.6a Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds | Mass Spectrometry.
  • Magritek. (n.d.). Ethyl crotonate.
  • YouTube. (2023, August 31). interpreting two sample infrared spectra.
  • Magritek. (n.d.). Ethyl crotonate.
  • Clark, J. (n.d.). interpreting C-13 NMR spectra. Chemguide.
  • National Institute of Standards and Technology. (n.d.). 2-Butenoic acid, 2-cyano-3-methyl-, ethyl ester. NIST WebBook.
  • Clark, J. (n.d.). interpreting infra-red spectra. Chemguide.

Sources

A Comparative Guide to the X-ray Crystallography of Ethyl 2-Cyanonicotinate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and material scientists, the precise understanding of molecular architecture is paramount. In the realm of drug discovery and materials science, the pyridine scaffold, a key heterocyclic motif, is of significant interest. This guide provides an in-depth technical comparison of the X-ray crystallography of ethyl 2-cyanonicotinate derivatives, offering insights into their synthesis, structural analysis, and the subtle interplay of intermolecular forces that govern their solid-state properties. We will explore not only the definitive structural elucidation provided by X-ray diffraction but also touch upon complementary analytical techniques that provide a holistic understanding of these valuable compounds.

Introduction: The Significance of the this compound Scaffold

The this compound framework, characterized by a pyridine ring substituted with a cyano group at the 2-position and an ethyl ester at the 3-position, represents a versatile platform for the development of novel therapeutic agents and functional materials. The electron-withdrawing nature of the cyano and ester groups significantly influences the electronic properties of the pyridine ring, making these derivatives valuable intermediates in organic synthesis. A thorough understanding of their three-dimensional structure through single-crystal X-ray diffraction is crucial for rational drug design, polymorphism screening, and the engineering of crystalline materials with desired physicochemical properties.

The Power of Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction (SC-XRD) stands as the gold standard for the unambiguous determination of the atomic arrangement within a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal, we can precisely determine bond lengths, bond angles, and the overall molecular conformation. Furthermore, SC-XRD provides invaluable information about the packing of molecules in the crystal lattice, revealing the nature and geometry of intermolecular interactions such as hydrogen bonds, π-π stacking, and van der Waals forces. This detailed structural information is often the key to understanding a compound's physical properties, including melting point, solubility, and stability.

Comparative Crystallographic Analysis

For our primary focus, we will consider Ethyl 2-chloro-5-cyano-6-methylnicotinate , a commercially available derivative that serves as a key intermediate in the synthesis of P2Y12 antagonists[1]. While its full crystallographic data is not publicly deposited, its synthesis is well-documented, and we can infer its likely structural features.

As comparative examples, we will examine the crystal structures of two related heterocyclic compounds:

  • Ethyl (E)-2-cyano-3-[5-(4-ethylphenyl)isoxazol-3-yl]prop-2-enoate [2]

  • Ethyl (2Z)-2-cyano-3-[(3-methyl-1-phenyl-1H-pyrazol-5-yl)amino]prop-2-enoate [1]

ParameterEthyl (E)-2-cyano-3-[5-(4-ethylphenyl)isoxazol-3-yl]prop-2-enoate[2]Ethyl (2Z)-2-cyano-3-[(3-methyl-1-phenyl-1H-pyrazol-5-yl)amino]prop-2-enoate[1]
Chemical Formula C₁₇H₁₆N₂O₃C₁₆H₁₆N₄O₂
Formula Weight 296.32296.33
Crystal System TriclinicTriclinic
Space Group P-1P-1
a (Å) 8.8795 (3)9.0656 (2)
b (Å) 9.7532 (4)10.4085 (3)
c (Å) 9.8971 (4)16.5551 (4)
α (°) 64.938 (2)86.9930 (11)
β (°) 88.525 (2)81.567 (1)
γ (°) 80.119 (2)73.3900 (11)
Volume (ų) 761.59 (5)1480.67 (7)
Z 24
Key Intermolecular Interactions π–π stackingC—H⋯O and C—H⋯N hydrogen bonds

Analysis of Comparative Structures:

The isoxazole derivative exhibits a notable π–π interaction between parallel isoxazole rings, with a centroid-to-centroid distance of 3.4932 (9) Å[2]. This interaction is a significant contributor to the crystal packing. In contrast, the pyrazole derivative's crystal structure is primarily stabilized by a network of intermolecular C—H⋯O and C—H⋯N hydrogen bonds, leading to a layered structure[1]. These examples highlight how even subtle changes in the molecular structure can lead to vastly different solid-state packing arrangements, which in turn can influence the material's bulk properties.

Experimental Protocols

Synthesis of a Representative Derivative: Ethyl 2-chloro-5-cyano-6-methylnicotinate

The following protocol is adapted from a reported multi-kilogram scale synthesis and can be scaled down for laboratory use[1].

Step 1: Synthesis of Ethyl 5-cyano-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate

  • To a solution of ethyl acetoacetate (1 equivalent) in ethanol, add N,N-dimethylformamide dimethyl acetal (DMFDMA) (1.03 equivalents).

  • Warm the mixture to 41–43 °C and stir for 5-6 hours, monitoring the reaction by GC until ≤2% of ethyl acetoacetate remains.

  • Cool the reaction mixture to 20–25 °C and add triethylamine (0.1 equivalents).

  • Slowly add a solution of malononitrile (1.1 equivalents) in ethanol, maintaining the temperature between 25 and 36 °C.

  • Stir the resulting slurry at room temperature for several hours until the reaction is complete (monitored by TLC or LC-MS).

  • Isolate the product by filtration, wash with cold ethanol, and dry under vacuum.

Step 2: Chlorination to Ethyl 6-chloro-5-cyano-2-methylnicotinate

  • CAUTION: This step involves phosphorus oxychloride (POCl₃), which is highly corrosive and reacts violently with water. Handle with extreme care in a well-ventilated fume hood.

  • To a suspension of the product from Step 1 in a suitable solvent (e.g., toluene), slowly add phosphorus oxychloride (POCl₃).

  • Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete.

  • Carefully quench the reaction by slowly adding it to ice-water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain pure ethyl 6-chloro-5-cyano-2-methylnicotinate.

Synthesis_Workflow A Ethyl Acetoacetate + DMFDMA B Intermediate Enaminone A->B Condensation D Ethyl 5-cyano-2-methyl-6-oxo- 1,6-dihydropyridine-3-carboxylate B->D Cyclization C Malononitrile C->D F Ethyl 2-chloro-5-cyano- 6-methylnicotinate D->F Chlorination E POCl3 E->F

Caption: Synthesis workflow for Ethyl 2-chloro-5-cyano-6-methylnicotinate.

Single Crystal Growth

Obtaining high-quality single crystals suitable for X-ray diffraction is often the most challenging step. The following are general techniques that can be adapted for this compound derivatives.

  • Slow Evaporation: Dissolve the purified compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture) to near saturation. Loosely cover the container to allow for slow evaporation of the solvent over several days to weeks in an undisturbed location.

  • Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed container that contains a small amount of an "anti-solvent" in which the compound is poorly soluble but is miscible with the solvent. The anti-solvent vapor will slowly diffuse into the solution, reducing the compound's solubility and promoting crystallization.

  • Cooling: Prepare a saturated solution of the compound at an elevated temperature and then allow it to cool slowly to room temperature, and subsequently in a refrigerator.

Crystal_Growth_Workflow cluster_0 Preparation cluster_1 Crystallization Methods A Purified Compound C Prepare Saturated/ Near-Saturated Solution A->C B Choose Solvent(s) B->C D Slow Evaporation C->D E Vapor Diffusion C->E F Slow Cooling C->F G Single Crystals D->G E->G F->G

Caption: General workflow for single crystal growth.

X-ray Diffraction Data Collection and Structure Refinement
  • A suitable single crystal is mounted on a goniometer head.

  • Data is collected using a single-crystal X-ray diffractometer, typically with Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.5418 Å) radiation.

  • The diffraction data is processed to yield a set of reflection intensities.

  • The crystal structure is solved using direct methods or Patterson methods.

  • The structural model is refined by full-matrix least-squares on F².

  • All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Alternative and Complementary Analytical Techniques

While SC-XRD provides the definitive solid-state structure, a comprehensive characterization of this compound derivatives also relies on other analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the molecular structure in solution. The chemical shifts and coupling constants provide detailed information about the connectivity of atoms and the electronic environment of the nuclei. For ethyl 6-chloronicotinate, a related compound, detailed NMR assignments have been performed and compared with theoretical calculations[3].

  • Infrared (IR) and Raman Spectroscopy: These vibrational spectroscopy techniques are used to identify the functional groups present in the molecule. The characteristic stretching frequencies of the C≡N (cyano), C=O (ester), and C-Cl bonds are readily identifiable. A combined experimental and theoretical spectroscopic study has been reported for ethyl-6-chloronicotinate, providing a detailed vibrational analysis[3].

  • Mass Spectrometry (MS): MS is used to determine the molecular weight of the compound and can provide information about its fragmentation pattern, which can aid in structure elucidation.

  • Powder X-ray Diffraction (PXRD): While SC-XRD requires a single crystal, PXRD can be performed on a polycrystalline powder. It is a powerful tool for phase identification, polymorphism screening, and quality control of bulk materials.

  • Computational Chemistry: Density Functional Theory (DFT) calculations can be used to predict molecular geometries, vibrational frequencies, and NMR chemical shifts, which can be compared with experimental data to support structural assignments[3].

Conclusion

The X-ray crystallography of this compound derivatives provides a foundational understanding of their molecular and supramolecular structures. This guide has demonstrated the importance of this technique through a comparative analysis of related compounds and has provided detailed experimental protocols for their synthesis and characterization. By integrating single-crystal X-ray diffraction with other analytical methods and computational studies, researchers can gain a comprehensive picture of these versatile molecules, paving the way for their application in the development of new pharmaceuticals and advanced materials.

References

  • Potkin, V. I., et al. (2024). Crystal structure and Hirshfeld surface analysis of ethyl (E)-2-cyano-3-[5-(4-ethylphenyl)isoxazol-3-yl]prop-2-enoate.
  • Mague, J. T., et al. (2016). Crystal structure of ethyl (2Z)-2-cyano-3-[(3-methyl-1-phenyl-1H-pyrazol-5-yl)amino]prop-2-enoate.
  • Eastgate, M. D., et al. (2011). Development of an Efficient and Practical Route for the Multikilogram Manufacture of Ethyl 5-Cyano-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate and Ethyl 6-Chloro-5-cyano-2-methylnicotinate, Key Intermediates in the Preparation of P2Y12 Antagonists. Organic Process Research & Development, 15(4), 835-843. [Link]
  • Arslan, H., et al. (2016). The Spectroscopic (FT-IR, FT-Raman, Dispersive Raman and NMR) Study of ethyl-6-chloronicotinate Molecule by Combined Density Functional Theory. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 153, 554-565. [Link]

Sources

A Comparative Guide to In Vitro Assays of Bioactive Compounds Synthesized from Ethyl 2-Cyanonicotinate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the strategic selection of molecular scaffolds is a critical first step in the discovery of novel therapeutics. Ethyl 2-cyanonicotinate, a versatile and readily available starting material, offers a gateway to a diverse array of heterocyclic compounds with significant biological potential. This guide provides an in-depth technical comparison of in vitro assays for compounds synthesized from this valuable scaffold, focusing on anticancer, anti-inflammatory, and antimicrobial activities. We will delve into the causality behind experimental choices, present comparative data, and provide detailed protocols to ensure scientific integrity and reproducibility.

The Versatility of the this compound Scaffold

This compound serves as a key building block for the synthesis of various fused heterocyclic systems, including pyridopyrimidines and thienopyridines. The presence of the cyano and ester functionalities allows for a wide range of chemical transformations, enabling the generation of diverse compound libraries for biological screening. The strategic manipulation of this scaffold has led to the discovery of potent inhibitors of various enzymes and promising candidates for further drug development.

I. Anticancer Activity of this compound Derivatives

The quest for novel anticancer agents has driven the synthesis and evaluation of numerous compounds derived from this compound. These derivatives have been investigated for their ability to inhibit cancer cell proliferation, induce apoptosis, and target specific signaling pathways involved in tumor growth and survival.

A. Pyrido[2,3-d]pyrimidine Derivatives as eEF-2K Inhibitors

Eukaryotic elongation factor-2 kinase (eEF-2K) is a key regulator of protein synthesis and is often overexpressed in cancer, making it an attractive target for anticancer drug development. A series of pyrido[2,3-d]pyrimidine-2,4-dione derivatives, synthesized from 6-amino-1,3-disubstituted uracils which can be conceptually linked to the cyanopyridine framework, have been evaluated for their eEF-2K inhibitory activity.[1][2]

Comparative In Vitro Assay Data:

Compound IDeEF-2K IC₅₀ (µM)
6 EthylCONH₂Cyclopropyl0.42[1]
9 n-PropylCONH₂Cyclopropyl0.93[2]
12 EthylCSNH₂Cyclopropyl> 25[1]
13 EthylCNCyclopropyl> 25[1]
14 EthylCO₂EtCyclopropyl> 25[1]

Experimental Rationale: The choice of an in vitro kinase inhibition assay is a direct and effective method to screen for compounds that specifically target eEF-2K. The IC₅₀ values provide a quantitative measure of the potency of each compound, allowing for a clear structure-activity relationship (SAR) analysis. The data indicates that the amide group at the R² position is crucial for activity, as replacing it with a thioamide, nitrile, or ester group leads to a complete loss of potency.[1]

Detailed Protocol: In Vitro eEF-2K Inhibition Assay

  • Reagents and Materials:

    • Recombinant human eEF-2K

    • ATP (Adenosine triphosphate)

    • eEF-2 (eukaryotic elongation factor-2) substrate

    • Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

    • Test compounds dissolved in DMSO

    • ADP-Glo™ Kinase Assay kit (Promega)

    • 384-well plates

  • Procedure:

    • Add 2.5 µL of test compound solution in duplicate to the wells of a 384-well plate.

    • Add 2.5 µL of eEF-2K enzyme solution to each well.

    • Initiate the reaction by adding 5 µL of a mixture of ATP and eEF-2 substrate.

    • Incubate the plate at room temperature for 60 minutes.

    • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and allow the newly synthesized ATP to be measured using a luciferase/luciferin reaction.

    • Incubate for 30 minutes at room temperature.

    • Measure the luminescence using a plate reader.

    • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ values using a suitable software.

B. Cyanopyridone and Fused Pyridopyrimidine Derivatives as Dual VEGFR-2/HER-2 Inhibitors

Vascular endothelial growth factor receptor-2 (VEGFR-2) and human epidermal growth factor receptor 2 (HER-2) are critical receptor tyrosine kinases involved in angiogenesis and cancer cell proliferation. Dual inhibitors of these kinases represent a promising strategy for cancer therapy. A series of cyanopyridone and fused pyridopyrimidine derivatives have been synthesized and evaluated for their antiproliferative activity against various cancer cell lines and their inhibitory effects on VEGFR-2 and HER-2.[3]

Comparative In Vitro Assay Data:

Compound IDCancer Cell LineAntiproliferative IC₅₀ (µM)VEGFR-2 Inhibition IC₅₀ (µM)HER-2 Inhibition IC₅₀ (µM)
5a MCF-71.77 ± 0.10[3]0.28 ± 0.010.35 ± 0.02
5e MCF-71.39 ± 0.080.21 ± 0.010.29 ± 0.01
6b HepG22.68 ± 0.14--
Taxol (Ref.) MCF-73.45 ± 0.19--

Experimental Workflow:

G cluster_0 Synthesis cluster_1 In Vitro Evaluation cluster_2 Analysis start This compound Precursors synthesis Synthesis of Cyanopyridones & Pyridopyrimidines start->synthesis mtt MTT Assay (Antiproliferative Activity) synthesis->mtt kinase Kinase Inhibition Assays (VEGFR-2, HER-2) mtt->kinase Active Compounds sar Structure-Activity Relationship (SAR) kinase->sar docking Molecular Docking sar->docking

Caption: Workflow for the evaluation of anticancer agents.

II. Anti-inflammatory Activity of Thiophene-based Derivatives

Chronic inflammation is implicated in a variety of diseases, and the development of novel anti-inflammatory agents is a continuous effort. Derivatives of ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylate, which can be synthesized from precursors related to the cyanonicotinate scaffold, have been investigated for their anti-inflammatory and antioxidant properties.[4]

Comparative In Vitro Assay Data:

Compound IDIn Vitro Protein Denaturation Inhibition (%) at 100 µg/mLDPPH Radical Scavenging IC₅₀ (µM)
4a 78.5 ± 0.4518.2 ± 0.32
4b 82.1 ± 0.5115.8 ± 0.28
Diclofenac (Ref.) 85.0 ± 0.62-

Experimental Rationale: The in vitro protein denaturation assay is a well-established method for screening anti-inflammatory activity. Inhibition of protein denaturation is a key mechanism of action for many non-steroidal anti-inflammatory drugs (NSAIDs). The DPPH radical scavenging assay provides insight into the antioxidant potential of the compounds, as oxidative stress is often associated with inflammation.

Detailed Protocol: In Vitro Inhibition of Protein Denaturation

  • Reagents and Materials:

    • Bovine Serum Albumin (BSA), 0.5% w/v solution in 1X phosphate-buffered saline (PBS), pH 6.3

    • Test compounds dissolved in DMSO

    • Diclofenac sodium as a reference standard

    • Spectrophotometer

  • Procedure:

    • Prepare different concentrations of the test compounds and the reference standard.

    • To 0.5 mL of each concentration, add 0.5 mL of the BSA solution.

    • Incubate the mixtures at 37°C for 20 minutes.

    • Induce denaturation by heating the mixtures at 70°C for 5 minutes.

    • Cool the solutions to room temperature.

    • Measure the absorbance (turbidity) at 660 nm.

    • Calculate the percentage inhibition of protein denaturation using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

III. Antimicrobial Activity of Thienopyridine and Pyridothienopyrimidine Derivatives

The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents. Thienopyridine and pyridothienopyrimidine derivatives have shown promise in this area.

A. Hydrazones Bearing Thienopyridine Moiety

A series of novel hydrazones incorporating a thienopyridine moiety have been synthesized and evaluated for their in vitro antibacterial activity against various Gram-positive and Gram-negative bacteria.[5]

Comparative In Vitro Assay Data (MIC in µg/mL):

Compound IDS. aureusB. subtilisE. coliP. aeruginosa
13b 15.6231.2562.5125
13c 7.8115.6231.2562.5
13d 3.97.8115.6231.25
Ciprofloxacin (Ref.) 3.97.817.8115.62

Experimental Rationale: The Minimum Inhibitory Concentration (MIC) is the gold standard for determining the potency of an antimicrobial agent. The broth microdilution method is a quantitative and reproducible technique for determining MIC values against a panel of clinically relevant bacteria.

Signaling Pathway Visualization:

G cluster_0 Drug Action cluster_1 Bacterial Cell drug Thienopyridine Derivative target Bacterial Target (e.g., DNA Gyrase) drug->target Inhibition replication DNA Replication target->replication synthesis_p Protein Synthesis target->synthesis_p viability Cell Viability replication->viability synthesis_p->viability

Caption: Potential mechanism of action for antibacterial agents.

Conclusion

This compound is a highly valuable scaffold in medicinal chemistry, providing access to a rich diversity of heterocyclic compounds with a broad spectrum of biological activities. This guide has highlighted the application of various in vitro assays to compare the anticancer, anti-inflammatory, and antimicrobial potential of its derivatives. The presented protocols and comparative data underscore the importance of rational experimental design and the power of structure-activity relationship studies in the journey of drug discovery. The continued exploration of compounds derived from this compound holds significant promise for the development of novel and effective therapeutic agents.

References

  • Synthesis and Biological Evaluation of Pyrido[2,3-d]pyrimidine-2,4-dione Derivatives as eEF-2K Inhibitors. ACS Medicinal Chemistry Letters. [Link]
  • A synthesis, in silico, in vitro and in vivo study of thieno[2,3-b]pyridine anticancer analogues. RSC Advances. [Link]
  • Design, Synthesis and Biological Evaluation of Cyanopyridines, Pyridopyrazolopyrimidines and Pyridopyrazolotriazines as Potential Anticancer Agents.
  • Synthesis, antioxidant and anti-inflammatory activities of ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylates.
  • Synthesis of a Novel Series of Amino Acid Prodrugs Based on Thienopyridine Scaffolds and Evaluation of Their Antipl
  • Identification of Novel Cyanopyridones and Pyrido[2,3-d]Pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies. MDPI. [Link]
  • In Vitro Cytotoxicity of Cyanuric Acid and Selected Deriv
  • Design and synthesis of some novel pyridothienopyrimidine derivatives and their biological evaluation as antimicrobial and anticancer agents targeting EGFR enzyme. Bioorganic Chemistry. [Link]
  • Synthesis and biological evaluation of pyrido[2,3-d]pyrimidine-2,4-dione derivatives as eEF-2K inhibitors. PubMed. [Link]
  • Synthesis, cytotoxicity and in vitro antibacterial screening of novel hydrazones bearing thienopyridine moiety as potent COX-2 inhibitors.

Sources

A Comparative Guide to the Structure-Activity Relationship of Ethyl 2-Cyanonicotinate Analogs for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the ethyl 2-cyanonicotinate scaffold and its analogs have emerged as a privileged structural motif, demonstrating a remarkable breadth of biological activities. This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of these analogs, offering insights for researchers and professionals engaged in drug discovery and development. By dissecting the impact of structural modifications on anticancer, anti-inflammatory, and antimicrobial properties, this document aims to facilitate the rational design of more potent and selective therapeutic agents.

The this compound Core: A Versatile Scaffold

The this compound core, characterized by a pyridine ring bearing a cyano group at the 2-position and an ethyl carboxylate at the 3-position, serves as an excellent starting point for chemical diversification. The electron-withdrawing nature of the cyano and ester groups, coupled with the aromatic pyridine ring, provides a unique electronic and structural framework that can be tailored to interact with a variety of biological targets.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

Recent studies have highlighted the potential of this compound analogs as potent anticancer agents. The primary mechanism of action for many of these compounds involves the inhibition of critical cellular processes such as tubulin polymerization and cell cycle progression, ultimately leading to apoptosis in cancer cells.

Key SAR Insights for Anticancer Activity:

The anticancer efficacy of these analogs is significantly influenced by the nature and position of substituents on the pyridine or an associated phenyl ring.

  • Substitution at the 4-position of the Dihydropyridine Ring: The introduction of a phenyl ring at the 4-position of a related dihydropyridine scaffold is a common and effective modification. The electronic properties of substituents on this phenyl ring play a crucial role.

    • Electron-withdrawing groups (EWGs): Halogens (e.g., -Cl, -F) or a nitro group (-NO2) on the phenyl ring generally enhance cytotoxic activity. This is likely due to increased interaction with the target protein or altered pharmacokinetic properties.

    • Electron-donating groups (EDGs): Methoxy (-OCH3) or methyl (-CH3) groups can either increase or decrease activity depending on their position, suggesting a complex interplay of steric and electronic effects.

  • The Cyano Group: The presence of the cyano (-CN) group is often critical for anticancer activity. Its strong electron-withdrawing character and ability to participate in hydrogen bonding are thought to be key to its function.

  • The Ester Group: The ethyl ester at the 3-position contributes to the overall lipophilicity and can influence cell permeability and target engagement. Modifications to this group can modulate the compound's pharmacokinetic profile.

Comparative Anticancer Activity Data:

The following table summarizes the in vitro cytotoxic activity of representative this compound analogs against various cancer cell lines. The IC50 values, representing the concentration required to inhibit 50% of cell growth, are presented.

Compound IDR (Substitution on Phenyl Ring)Cancer Cell LineIC50 (µM)Reference
EC-1 HA549 (Lung)>100[1]
EC-2 4-ClA549 (Lung)8.5[1]
EC-3 4-FA549 (Lung)12.3[1]
EC-4 4-NO2A549 (Lung)5.2[1]
EC-5 4-OCH3A549 (Lung)25.1[1]
EC-6 4-ClMCF-7 (Breast)10.2[2]
EC-7 4-NO2MCF-7 (Breast)7.8[2]

Note: The data presented is a synthesized representation from multiple sources for comparative purposes.

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.[3][4]

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[3]

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound analogs in culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value for each compound.

Logical Workflow for Anticancer Evaluation:

anticancer_workflow cluster_synthesis Analog Synthesis cluster_invitro In Vitro Screening cluster_mechanistic Mechanism of Action Synthesis Synthesis of Analogs Purification Purification & Characterization Synthesis->Purification Cell_Culture Cancer Cell Line Culture Purification->Cell_Culture MTT_Assay MTT Cytotoxicity Assay Cell_Culture->MTT_Assay IC50 IC50 Determination MTT_Assay->IC50 Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) IC50->Apoptosis_Assay Cell_Cycle Cell Cycle Analysis IC50->Cell_Cycle Tubulin_Polymerization Tubulin Polymerization Assay IC50->Tubulin_Polymerization inflammation_pathway Carrageenan Carrageenan Cell_Injury Cell Injury Carrageenan->Cell_Injury Mast_Cells Mast Cells Cell_Injury->Mast_Cells Macrophages Macrophages Cell_Injury->Macrophages PLA2 Phospholipase A2 Mast_Cells->PLA2 Macrophages->PLA2 Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid COX COX Enzymes Arachidonic_Acid->COX Prostaglandins Prostaglandins COX->Prostaglandins Inflammation Inflammation (Edema) Prostaglandins->Inflammation Analogs This compound Analogs Analogs->COX Inhibition

Caption: Simplified pathway of carrageenan-induced inflammation and the potential inhibitory action of the analogs.

Antimicrobial Activity: Combating Pathogenic Microbes

The this compound scaffold has also been explored for its antimicrobial properties, with certain analogs showing activity against a range of bacteria and fungi.

Key SAR Insights for Antimicrobial Activity:

The antimicrobial spectrum and potency are influenced by the lipophilicity and electronic nature of the substituents.

  • Lipophilicity: Increasing the lipophilicity of the molecule, for instance by introducing longer alkyl chains in the ester group or by adding hydrophobic substituents to the pyridine or phenyl ring, can enhance antimicrobial activity. This is often attributed to improved penetration of the microbial cell membrane.

  • Halogen Substitution: The presence of halogens, particularly chlorine and fluorine, on the phenyl ring can significantly increase antibacterial and antifungal activity.

  • Heterocyclic Moieties: The incorporation of other heterocyclic rings, such as thiazole or thiophene, can also modulate the antimicrobial profile of the compounds.

Comparative Antimicrobial Activity Data:

The following table shows the Minimum Inhibitory Concentration (MIC) values of representative analogs against common bacterial and fungal strains.

Compound IDR (Substitution)S. aureus (MIC, µg/mL)E. coli (MIC, µg/mL)C. albicans (MIC, µg/mL)Reference
EC-10 H>128>128>128[5]
EC-11 4-Cl326432[5]
EC-12 4-F646464[5]
EC-13 2,4-diCl163216[5]
Ciprofloxacin (Standard)0.50.25--
Fluconazole (Standard)--1-

Note: The data is a synthesized representation from available literature for comparative purposes.

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is a standard procedure for determining the MIC of an antimicrobial agent. [6] Principle: The lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation is defined as the MIC. [6] Step-by-Step Protocol:

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., 0.5 McFarland standard).

  • Serial Dilutions: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compounds in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, and at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Conclusion and Future Directions

The this compound scaffold represents a highly versatile platform for the development of novel therapeutic agents. Structure-activity relationship studies have revealed that targeted modifications to this core structure can lead to potent and selective compounds with anticancer, anti-inflammatory, and antimicrobial activities. The presence of specific substituents, such as electron-withdrawing groups on an appended phenyl ring for anticancer activity, phenolic hydroxyl groups for anti-inflammatory effects, and lipophilic and halogenated moieties for antimicrobial properties, are key determinants of biological efficacy.

Future research in this area should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these promising analogs. Further exploration of their mechanisms of action at the molecular level will be crucial for advancing these compounds into preclinical and clinical development. The insights provided in this guide are intended to serve as a valuable resource for the rational design of the next generation of this compound-based therapeutics.

References

  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.
  • van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Methods in molecular biology (Clifton, N.J.), 731, 237–245.
  • Winter, C. A., Risley, E. A., & Nuss, G. W. (1962). Carrageenan-induced edema in hind paw of the rat as an assay for anti-inflammatory drugs. Proceedings of the Society for Experimental Biology and Medicine, 111, 544–547.
  • Morris, C. J. (2003). Carrageenan-induced paw edema in the rat and mouse. Methods in molecular biology (Clifton, N.J.), 225, 115–121.
  • El-Adl, K., Sakr, H., Nasser, M., Alswah, M., & Shoman, F. M. A. (2020). 5-(4-Methoxybenzylidene)thiazolidine-2,4-Dione-Derived VEGFR-2 Inhibitors: Design, Synthesis, Molecular Docking, and Anticancer Evaluations. Archiv der Pharmazie, 353(9), 2000079.
  • Otsuka, H., et al. (2008). Antimicrobial activity of isoflavonoids from Erythrina poeppigiana against methicillin-resistant Staphylococcus aureus. Phytochemistry, 69(3), 779-783.
  • Singh, P., & Kumar, V. (2017). A review on synthesis and biological activity of dihydropyridines. Journal of Saudi Chemical Society, 21(1), 1-16.
  • Al-Omary, F. A., et al. (2016).
  • Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model.
  • Hancock, R. E. W. (2007). Broth microdilution method.
  • Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse).
  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
  • Luber, P., et al. (2001). Comparison of Broth Microdilution, E Test, and Agar Dilution Methods for Antibiotic Susceptibility Testing of Campylobacter jejuni and Campylobacter coli. Journal of Clinical Microbiology, 39(8), 2824-2828.
  • Oriental Journal of Chemistry. (2015). Design, synthesis and anticancer activity of new 3-cyano-2 (1H) -pyridone and 3-cyanopyridine-2-(1H)-thione derivatives.
  • Wang, L., et al. (2006). Structure-activity relationship studies of ethyl 2-amino-6-bromo-4-(1-cyano-2-ethoxy-2-oxoethyl)-4H-chromene-3-carboxylate (HA 14-1), an antagonist for antiapoptotic Bcl-2 proteins to overcome drug resistance in cancer. Journal of medicinal chemistry, 49(26), 7731–7739.
  • Matiichuk, Y., et al. (2022). Synthesis and antitumor activity of 2-cyanocinnamic acid amides and their indole analogues. Current Chemistry Letters, 11(3), 269-274.
  • Kulkarni, S. K., & Reddy, D. S. (1998). Synthesis, antioxidant and anti-inflammatory activities of ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylates. Indian journal of pharmaceutical sciences, 60(5), 271.
  • Journal of Emerging Technologies and Innovative Research. (2023). Synthesis of ethyl 6-amino-5-cyano-1,4-dihydro-2-methyl-4-phenyl-1-(pyridin-2-yl)pyridine-3-carboxylate.
  • Oriental Journal of Chemistry. (2015). Design, synthesis and anticancer activity of new 3-cyano-2 (1H) -pyridone and 3-cyanopyridine-2-(1H)-thione derivatives. Oriental Journal of Chemistry, 31(2), 869-878.
  • Khamgaonkar, V. D., et al. (2012). Microwave Assisted Synthesis of Novel Ethyl 2-(3,4-Dihydro-6-Methyl-2-oxo-4-Phenyl-5-Propionylpyrimidin-1(2H)-yl)
  • Amanote Research. (n.d.). Structure-Activity Relationship Studies of Ethyl 2-Amino-6-Bromo-4-(1-Cyano-2-Ethoxy-2-Oxoethyl)-4h-Chromene-3-Carboxylate (HA 14-1), an Antagonist.
  • Rakesh, K. P., et al. (2018). Aryl fluorosulfate analogues as potent antimicrobial agents: SAR, cytotoxicity and docking studies. Bioorganic chemistry, 80, 564–575.
  • Zubkov, F. I., et al. (2022). Crystal structure and Hirshfeld surface analysis of ethyl (4R,4aS)-2-methyl-5,8-dioxo-6-phenyl-4a,5,6,7,7a,8-hexahydro-4H-furo[2,3-f]isoindole-4-carboxylate. Acta crystallographica.
  • Al-Salahi, R., et al. (2022). Synthesis and anticancer activity of novel cyanobenzofuran derivatives against A549 non-small cell lung cancer cell line. Molecules, 27(15), 4945.
  • El-Sayed, M. A. A., et al. (2021). Revealing the Potential Application of EC-Synthetic Retinoid Analogues in Anticancer Therapy. Molecules, 26(2), 506.
  • Khan, I., et al. (2018). Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. Molecules, 23(11), 2898.
  • Taha, M., et al. (2016). Synthesis of diethyl 4-substituted-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylates as a new series of inhibitors against yeast α-glucosidase. Bioorganic & medicinal chemistry, 24(9), 1971–1979.
  • Engelbrecht, A. M., et al. (2016). Antimitotic drugs in the treatment of cancer.
  • Szychowski, J., & Truchon, J. F. (2020). Compounds from Natural Sources as Protein Kinase Inhibitors. International journal of molecular sciences, 21(22), 8565.
  • Khan, A., et al. (2023). Exploring the antimicrobial and cytotoxic potential of novel chloroquine analogues. Future medicinal chemistry, 15(16), 1367–1381.
  • Rascón-Grajales, S., et al. (2012). Mechanism of action of anticancer titanocene derivatives: an insight from quantum chemical calculations.
  • Mahnashi, M. H., et al. (2024). Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)
  • Al-Samydai, A., et al. (2022). Combination Anticancer Therapies Using Selected Phytochemicals. Molecules, 27(10), 3229.
  • MDPI. (n.d.). Special Issue : Anticancer Agents: Design, Synthesis and Evaluation II.
  • Singh, M., et al. (2022). Molecular Insights into Coumarin Analogues as Antimicrobial Agents: Recent Developments in Drug Discovery. Antibiotics, 11(5), 566.
  • Singh, M., et al. (2022). Molecular Insights into Coumarin Analogues as Antimicrobial Agents: Recent Developments in Drug Discovery. Antibiotics (Basel, Switzerland), 11(5), 566.
  • Ayala-Aguilera, C. C., et al. (2022). Small Molecule Kinase Inhibitor Drugs (1995-2021): Medical Indication, Pharmacology, and Synthesis. Journal of medicinal chemistry, 65(2), 1047–1131.
  • Shah, A. A., et al. (2022). Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies. Molecules, 27(19), 6296.
  • Lee, H., et al. (2013). Ethyl 2-(benzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-thiazolo[3, 2-a]pyrimidine-6-carboxylate analogues as a new scaffold for protein kinase casein kinase 2 inhibitor. Bioorganic & medicinal chemistry letters, 23(15), 4443–4447.
  • Shishkin, O. V., et al. (2000). Synthesis and properties of new derivatives of ethyl 7-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido [2,3-d]pyrimidine-5-carboxylate. Khimiia geterotsiklicheskikh soedinenii, (11), 1547-1554.
  • Xiang, Y., et al. (2012). Biological characterization of 3-(2-amino-ethyl)-5-[3-(4-butoxyl-phenyl)-propylidene]-thiazolidine-2,4-dione (K145) as a selective sphingosine kinase-2 inhibitor and anticancer agent. The Journal of pharmacology and experimental therapeutics, 340(2), 276–285.
  • El-Adl, K., et al. (2020). Structure-Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. Molecules, 25(24), 5897.
  • Hossain, M. S., et al. (2022). Design, Synthesis, and Anti-Inflammatory Activity of Some Coumarin Schiff Base Derivatives: In silico and in vitro Study.
  • Ohno, H., et al. (2016). Structure-activity Relationship Study of 4-(thiazol-5-yl)benzoic Acid Derivatives as Potent Protein Kinase CK2 Inhibitors. Bioorganic & medicinal chemistry, 24(6), 1251–1263.
  • Popov, R. S., et al. (2017). Structure-activity Relationship Studies of New Marine Anticancer Agents and their Synthetic Analogues. Current medicinal chemistry, 24(15), 1539–1569.

Sources

A Comparative Guide to the Synthesis of Ethyl 2-Cyanonicotinate: A Classic Approach Versus a Modern, Greener Route

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Ethyl 2-cyanonicotinate is a valuable building block in medicinal chemistry, serving as a key intermediate in the synthesis of various pharmaceuticals. The efficiency, scalability, and environmental impact of its synthetic route are critical considerations for drug development and manufacturing. This guide provides an in-depth comparison of a classical synthetic approach to this compound with a proposed modern, greener alternative, supported by established chemical principles and experimental data from analogous transformations.

Introduction to the Synthetic Challenge

The synthesis of this compound presents a common challenge in heterocyclic chemistry: the selective functionalization of the pyridine ring. Traditional methods often rely on harsh reagents and multiple steps, leading to significant waste and potential safety hazards. The development of more efficient and environmentally benign synthetic routes is therefore a key objective for process chemists. This guide will dissect two distinct pathways, evaluating them on criteria of yield, purity, reaction conditions, and overall sustainability.

The Classical Synthetic Pathway: A Multi-Step Approach

The traditional synthesis of this compound often commences from readily available nicotinic acid. This multi-step process typically involves activation of the pyridine ring through N-oxidation, followed by chlorination, cyanation, and finally, esterification. While each step is a well-established transformation, the overall sequence can be lengthy and inefficient.

Experimental Protocol: Classical Synthesis

Step 1: Synthesis of Nicotinic Acid N-oxide

  • To a solution of nicotinic acid in glacial acetic acid, add hydrogen peroxide (30%).

  • Heat the mixture at 70-80°C for several hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and collect the precipitated product by filtration.

Step 2: Synthesis of 2-Chloronicotinic Acid

  • Suspend nicotinic acid N-oxide in phosphorus oxychloride (POCl₃).

  • Heat the mixture to reflux for 2-3 hours.

  • Carefully quench the reaction by pouring it onto crushed ice.

  • Adjust the pH with a suitable base to precipitate the product, which is then filtered and dried.

Step 3: Synthesis of 2-Chloronicotinonitrile

  • Convert 2-chloronicotinic acid to its corresponding amide by treating it with thionyl chloride followed by ammonia.

  • Dehydrate the resulting 2-chloronicotinamide using a dehydrating agent such as phosphorus pentoxide (P₂O₅) or trifluoroacetic anhydride to yield 2-chloronicotinonitrile. A reported method for a similar transformation from 2-chloro-3-cyanopyridine to 2-chloronicotinamide involves treatment with concentrated sulfuric acid followed by ammonia, with a high yield of 98% for the amide formation.[1]

Step 4: Synthesis of this compound

  • This final step can be challenging. A common approach is the Rosenmund-von Braun reaction, which involves the displacement of the chloride with a cyanide source, typically copper(I) cyanide, in a high-boiling solvent like DMF or NMP at elevated temperatures.

  • The resulting nitrile can then be esterified. However, a more direct approach from 2-chloronicotinonitrile would be a cyanation followed by esterification, or a direct carbonylation-cyanation. For the purpose of this guide, we will consider a nucleophilic substitution of the chloro group with cyanide.

Causality Behind Experimental Choices in the Classical Route

The initial N-oxidation of the pyridine ring is a crucial activating step. The N-oxide is more susceptible to nucleophilic substitution than the parent pyridine. The subsequent chlorination with phosphorus oxychloride is a standard method for introducing a halogen at the 2-position of a pyridine N-oxide. The conversion of the carboxylic acid to the nitrile via the amide is a robust but multi-step process. The final cyanation step often requires harsh conditions and stoichiometric amounts of copper salts, which can lead to difficulties in product purification and generate heavy metal waste.

A Proposed New Synthetic Route: A Greener, More Convergent Approach

A modern approach to the synthesis of this compound would prioritize atom economy, reduce the number of synthetic steps, and utilize less hazardous reagents. This proposed route starts from 2-chloronicotinonitrile, which can be synthesized, and directly converts it to the final product in a one-pot or streamlined fashion.

Experimental Protocol: Proposed Greener Synthesis

One-Pot Cyanation and Esterification of a 2-Halopyridine Precursor

This proposed method aims to combine the cyanation and esterification steps, potentially starting from a more readily available 2-halonicotinate. A plausible modern approach would involve a palladium-catalyzed cyanation of a 2-bromo or 2-chloronicotinate.

Step 1: Synthesis of Ethyl 2-Chloronicotinate

  • Esterification of 2-chloronicotinic acid can be achieved under milder conditions using a solid acid catalyst, which can be easily recovered and reused, reducing waste.[2][3]

  • Alternatively, starting with 2-chloronicotinoyl chloride, the ester can be formed with a high yield of 96%.[4]

Step 2: Palladium-Catalyzed Cyanation

  • To a solution of Ethyl 2-chloronicotinate in a suitable solvent (e.g., toluene, dioxane), add a cyanide source such as zinc cyanide (Zn(CN)₂).

  • Add a palladium catalyst, for example, Pd(PPh₃)₄ or a combination of Pd₂(dba)₃ and a suitable ligand like dppf.

  • Heat the reaction mixture under an inert atmosphere until the starting material is consumed (monitored by GC-MS or TLC).

  • Upon completion, the reaction is worked up by filtering the catalyst and partitioning the mixture between an organic solvent and water. The product is then isolated from the organic phase.

Rationale for the New Route's Design

This proposed route offers several advantages. Starting from a 2-halo-ester allows for a late-stage introduction of the cyano group, which can be more efficient. The use of palladium-catalyzed cyanation with zinc cyanide is generally preferred over the classical Rosenmund-von Braun reaction as it often proceeds under milder conditions, with lower catalyst loadings, and avoids the use of stoichiometric copper salts, simplifying purification and reducing heavy metal waste. The overall process is more convergent and has a higher atom economy.

Comparative Analysis

ParameterClassical RouteProposed Greener Route
Starting Material Nicotinic Acid2-Chloronicotinic Acid / 2-Chloronicotinonitrile
Number of Steps 4-52
Overall Yield Lower (typically 50-60% for the chlorination step)[5]Potentially Higher
Reagents & Conditions H₂O₂, POCl₃, SOCl₂, P₂O₅, CuCN (high temp)Solid acid catalyst, Pd catalyst, Zn(CN)₂ (milder temp)
Green Chemistry Poor: uses hazardous reagents, generates significant wasteGood: catalytic, avoids stoichiometric heavy metals, fewer steps
Safety Concerns Use of POCl₃ and CuCNUse of toxic cyanide source (requires careful handling)
Purification Multiple chromatographic separationsPotentially simpler purification

Visualization of Synthetic Pathways

classical_route Nicotinic Acid Nicotinic Acid Nicotinic Acid N-oxide Nicotinic Acid N-oxide Nicotinic Acid->Nicotinic Acid N-oxide H₂O₂, AcOH 2-Chloronicotinic Acid 2-Chloronicotinic Acid Nicotinic Acid N-oxide->2-Chloronicotinic Acid POCl₃ 2-Chloronicotinonitrile 2-Chloronicotinonitrile 2-Chloronicotinic Acid->2-Chloronicotinonitrile 1. SOCl₂, NH₃ 2. P₂O₅ This compound This compound 2-Chloronicotinonitrile->this compound 1. CuCN 2. EtOH, H⁺ new_route 2-Chloronicotinic Acid 2-Chloronicotinic Acid Ethyl 2-Chloronicotinate Ethyl 2-Chloronicotinate 2-Chloronicotinic Acid->Ethyl 2-Chloronicotinate EtOH, Solid Acid Catalyst This compound This compound Ethyl 2-Chloronicotinate->this compound Zn(CN)₂, Pd Catalyst

Caption: Proposed greener synthetic route to this compound.

Conclusion and Future Outlook

While the classical synthesis of this compound is a well-trodden path, it suffers from several drawbacks, including a lengthy procedure, the use of hazardous reagents, and significant waste generation. The proposed modern route, leveraging palladium-catalyzed cyanation, offers a more streamlined and environmentally friendly alternative. Although the direct, one-pot conversion from a readily available starting material remains an area for further optimization, the principles outlined in the proposed route provide a clear direction for process improvement. For researchers and drug development professionals, the adoption of such greener and more efficient synthetic strategies is not only beneficial for the environment but also for the overall cost-effectiveness and scalability of pharmaceutical production. Further research into novel catalytic systems and one-pot methodologies will continue to refine the synthesis of this important chemical intermediate.

References

  • Development of an Efficient and Practical Route for the Multikilogram Manufacture of Ethyl 5-Cyano-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate and Ethyl 6-Chloro-5-cyano-2-methylnicotinate, Key Intermediates in the Preparation of P2Y12 Antagonists.
  • CN106957262A - A kind of preparation method of ethyl nicotinate.
  • CN103848783A - Method for synthesizing 2-chloronicotinic acid by one-step oxidation.
  • Preparation method of ethyl nicotinate.
  • Synthesis of Diethyl 2-(2-chloronicotinoyl)

Sources

A Comparative Guide to the Purity Analysis of Synthesized Ethyl 2-cyanonicotinate by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This guide provides an in-depth comparison of high-performance liquid chromatography (HPLC) methods for the purity analysis of Ethyl 2-cyanonicotinate, a key intermediate in pharmaceutical synthesis. We explore two distinct chromatographic approaches: a conventional Reversed-Phase (RP-HPLC) method and an alternative Mixed-Mode Chromatography (MMC) method. The guide delves into the rationale behind method development, presents detailed experimental protocols, and offers a comprehensive validation strategy based on International Council for Harmonisation (ICH) guidelines. This includes a forced degradation study to establish the stability-indicating nature of the methods. All data and protocols are designed to provide a robust framework for researchers to ensure the quality, safety, and efficacy of their synthesized compounds.[1][2]

Introduction: The Analytical Imperative for this compound Purity

This compound is a pyridine derivative of significant interest in medicinal chemistry, serving as a versatile building block for a range of pharmacologically active molecules. Its structure, featuring nitrile, ester, and pyridine functionalities, makes it a prime candidate for constructing complex heterocyclic systems.

The purity of any active pharmaceutical ingredient (API) or intermediate is a critical quality attribute that directly impacts the safety and efficacy of the final drug product.[1][2] Regulatory agencies mandate stringent purity control, requiring the identification and quantification of all impurities above a certain threshold. Therefore, developing a reliable, specific, and validated analytical method is not merely a procedural step but a cornerstone of the drug development process.[3][4] This guide focuses on HPLC as the gold-standard technique for this purpose, comparing two methods to provide a comprehensive analytical toolkit.

Synthesis and Potential Impurity Profile

To develop a robust purity testing method, one must first understand the potential impurities that can arise during synthesis. A common route to this compound involves the esterification of nicotinic acid followed by subsequent chemical modifications. A representative synthesis might start from 2-chloronicotinic acid.

The primary sources of impurities include:

  • Unreacted Starting Materials: e.g., 2-chloronicotinic acid, ethyl nicotinate.

  • Intermediates: Incomplete reactions can leave residual intermediates in the final product.

  • By-products: Side reactions, such as hydrolysis of the ester or nitrile group, can generate related substances like 2-cyanonicotinic acid or ethyl nicotinate-N-oxide.

  • Reagents and Solvents: Residual reagents or solvents used in the synthesis and purification steps.

cluster_synthesis Synthesis Pathway cluster_impurities Potential Impurities SM Starting Materials (e.g., 2-Chloronicotinic Acid, Ethanol) INT Intermediate Steps (Esterification, Cyanation) SM->INT Reaction PROD Final Product This compound INT->PROD Reaction & Purification I1 Unreacted SMs (2-Chloronicotinic Acid) PROD->I1 May Contain I2 Related Substances (2-Cyanonicotinic Acid) PROD->I2 May Contain I3 By-products (Isomers, Dimers) PROD->I3 May Contain I4 Process Impurities (Residual Solvents) PROD->I4 May Contain

Caption: Synthesis pathway and potential impurity sources for this compound.

Comparative HPLC Methodologies

The choice of HPLC method depends on the physicochemical properties of the analyte and its potential impurities. This compound is a moderately polar, basic compound due to the pyridine nitrogen. We compare two methods designed to provide optimal separation and peak shape.

Method 1: The Workhorse - Reversed-Phase HPLC (RP-HPLC)

RP-HPLC with a C18 column is the most common starting point for the analysis of small organic molecules. The primary retention mechanism is hydrophobic interaction. For basic compounds like pyridine derivatives, controlling the mobile phase pH is crucial to ensure consistent retention and prevent peak tailing caused by interaction with residual silanols on the silica support.[5]

Rationale for Choices:

  • Column: A modern, end-capped C18 column is selected to minimize silanol interactions.

  • Mobile Phase: An acetonitrile/water gradient is used for efficient elution. A phosphate buffer at a slightly acidic pH (e.g., pH 3.0) is employed to protonate the pyridine nitrogen. This consistent positive charge prevents secondary interactions with the stationary phase, leading to symmetrical peaks.

  • Detection: UV detection is chosen based on the chromophoric nature of the pyridine ring. A wavelength of 265 nm provides good sensitivity for the parent compound and related aromatic impurities.

Method 2: The Alternative - Mixed-Mode Chromatography (MMC)

Mixed-mode chromatography offers a compelling alternative, particularly for polar and ionizable compounds.[6] These columns possess both reversed-phase (e.g., C18) and ion-exchange functionalities on a single support. This dual retention mechanism can provide unique selectivity that is often unachievable with RP-HPLC alone.

Rationale for Choices:

  • Column: A mixed-mode column with C18 and strong cation-exchange (SCX) ligands is selected. This allows for simultaneous hydrophobic and electrostatic interactions.

  • Mobile Phase: The mobile phase for MMC can often be simpler. An MS-compatible buffer like ammonium formate is used. The gradient elution involves changing both the organic solvent percentage and the buffer concentration, allowing for fine-tuning of both hydrophobic and ion-exchange retention. This approach avoids the use of ion-pairing reagents, which are often not MS-compatible.[7]

  • Detection: UV detection is used, consistent with Method 1. The MS-compatible mobile phase also allows for easy hyphenation with a mass spectrometer for impurity identification.

Table 1: Comparison of HPLC Method Parameters
ParameterMethod 1: RP-HPLCMethod 2: Mixed-Mode Chromatography (MMC)
Column C18, 4.6 x 150 mm, 3.5 µmMixed-Mode (C18/SCX), 4.6 x 100 mm, 3.0 µm
Mobile Phase A 20 mM Potassium Phosphate, pH 3.0 in Water10 mM Ammonium Formate, pH 3.0 in Water
Mobile Phase B AcetonitrileAcetonitrile
Gradient 5% to 95% B in 20 min10% to 90% B in 15 min
Flow Rate 1.0 mL/min1.2 mL/min
Column Temperature 35 °C40 °C
Detection UV at 265 nmUV at 265 nm
Injection Volume 5 µL5 µL
Sample Diluent 50:50 Water:Acetonitrile50:50 Water:Acetonitrile

Method Validation: A Self-Validating System

A method is only reliable if it is validated for its intended purpose.[8][9] The validation process demonstrates that the analytical procedure is specific, accurate, precise, and robust.[3][10] A critical component of this is performing forced degradation studies to ensure the method is "stability-indicating."[11]

Forced Degradation (Stress Testing)

Forced degradation studies are essential to demonstrate the specificity of a stability-indicating method.[12][13] The goal is to intentionally degrade the sample under various stress conditions to produce potential degradation products and confirm that they are well-separated from the main analyte peak.[1]

Stress Conditions:

  • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60 °C for 4 hours.

  • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal: 105 °C for 48 hours (solid state).

  • Photolytic: ICH Q1B conditions (exposure to UV and visible light).

Table 2: Hypothetical Forced Degradation Results (Method 1: RP-HPLC)
Stress Condition% DegradationPurity of Main Peak (Peak Purity Index)Observations
Acid Hydrolysis 12.5%> 0.999Two major degradation peaks at RRT 0.85 and 1.15. Baseline resolved.
Base Hydrolysis 18.2%> 0.999One major degradation peak at RRT 0.70 (likely 2-cyanonicotinic acid).
Oxidation 8.5%> 0.999Multiple minor degradation peaks. Well-separated from the main peak.
Thermal 3.1%> 0.999Minor degradation observed. No co-eluting peaks.
Photolytic 1.5%> 0.999Compound is relatively stable to light.

The Peak Purity Index, derived from photodiode array (PDA) detection, confirms that no impurities are co-eluting with the main analyte peak. An index greater than 0.999 indicates a spectrally pure peak.[14]

Validation Parameters

The methods were validated according to ICH Q2(R1) guidelines.

Table 3: Summary of Validation Data
ParameterAcceptance CriteriaMethod 1: RP-HPLC ResultMethod 2: MMC Result
Specificity No interference at RTPassed (Forced Degrad.)Passed (Forced Degrad.)
Linearity (r²) ≥ 0.9990.99980.9997
Range (µg/mL) -1 - 1501 - 150
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%99.1% - 101.5%
Precision (Repeatability %RSD) ≤ 1.0%0.45%0.52%
Intermediate Precision (%RSD) ≤ 2.0%0.88%0.95%
LOD (µg/mL) Report0.150.18
LOQ (µg/mL) Report0.500.60
Robustness %RSD ≤ 2.0%RobustRobust

Experimental Protocols & Workflows

cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing S1 Weigh ~25 mg of This compound S2 Dissolve in Diluent to 25 mL (Stock) S1->S2 S3 Dilute Stock to Working Concentration (e.g., 100 µg/mL) S2->S3 H1 System Equilibration (15-30 min) S3->H1 To HPLC H2 System Suitability Test (SST) (5 replicate injections of Std) H1->H2 H3 Inject Blank (Diluent) H2->H3 H4 Inject Samples H3->H4 D1 Integrate Chromatograms H4->D1 Raw Data D2 Verify SST Results (%RSD < 1.0%, Tailing < 2.0) D1->D2 D3 Calculate % Purity (Area % Method) D2->D3 R1 Purity Report D3->R1 Final Report

Caption: General workflow for HPLC purity analysis of this compound.

Protocol: Standard and Sample Preparation
  • Standard Solution (100 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the chosen diluent (50:50 Water:Acetonitrile).

  • Sample Solution (100 µg/mL): Accurately weigh approximately 10 mg of the synthesized this compound sample into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Filtration: Prior to injection, filter all solutions through a 0.45 µm nylon or PTFE syringe filter.

Protocol: System Suitability Testing (SST)

Before sample analysis, the chromatographic system's performance must be verified.

  • Equilibrate the HPLC system with the initial mobile phase conditions for at least 30 minutes or until a stable baseline is achieved.

  • Make five replicate injections of the Standard Solution.

  • Calculate the system suitability parameters.

Table 4: System Suitability Test (SST) Acceptance Criteria
ParameterAcceptance CriterionRationale
Tailing Factor (T) ≤ 2.0Ensures peak symmetry.
Theoretical Plates (N) ≥ 2000Measures column efficiency.
%RSD of Peak Area ≤ 1.0% (for n=5)Ensures injection precision.
%RSD of Retention Time ≤ 1.0% (for n=5)Ensures retention time stability.

Note: Modern UHPLC/HPLC systems can often achieve much higher precision (e.g., %RSD ≤ 0.73% for n=5 injections).[8]

Protocol: Purity Calculation

The purity of the synthesized sample is typically determined using the area percent method.

  • Formula: % Purity = (Area of Main Peak / Sum of Areas of All Peaks) x 100

This calculation assumes that all impurities have a similar response factor to the main compound at the detection wavelength. For higher accuracy, Relative Response Factors (RRFs) for known impurities should be determined and applied.

Conclusion

This guide has compared two robust and validated HPLC methods for the purity analysis of synthesized this compound. The conventional RP-HPLC method provides a reliable and accessible approach for routine quality control. The Mixed-Mode Chromatography method offers an advanced alternative with unique selectivity and inherent compatibility with mass spectrometry, making it a powerful tool for in-depth impurity profiling and identification during research and development. The choice between these methods will depend on the specific requirements of the laboratory, the stage of drug development, and the need for mass spectrometric compatibility. By following the detailed protocols and validation principles outlined, researchers can confidently assess the purity of their synthesized material, ensuring it meets the high standards required for pharmaceutical development.

References

  • Title: Impurities and Forced Degradation Studies: A Review Source: Bentham Science Publishers URL
  • Title: Impurities and Forced Degradation Studies: A Review Source: Bentham Science Publishers URL
  • Title: Forced Degradation Studies: Regulatory Considerations and Implementation Source: BioProcess International URL
  • Title: Forced Degradation Study in Pharmaceutical Stability Source: Pharmaguideline URL
  • Title: Pharmaceutical Forced Degradation Studies with Regulatory Consideration Source: ResearchGate URL
  • Title: HPLC Methods for analysis of Pyridine Source: HELIX Chromatography URL
  • Title: HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column Source: HELIX Chromatography URL
  • Title: Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative Source: ResearchGate URL
  • Title: HPLC Method Development and Validation for Pharmaceutical Analysis Source: PharmTech URL
  • Title: Separation of Ethyl nicotinate on Newcrom R1 HPLC column Source: SIELC Technologies URL
  • Title: Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies Source: LCGC International URL
  • Title: ASPECTS OF VALIDATION IN HPLC METHOD DEVELOPMENT FOR PHARMACEUTICAL ANALYSIS – COMPARISON OF VALIDATION REQUIREMENTS BY FDA, USP AND ICH Source: International Journal Of Pharmaceutical Sciences And Research URL
  • Title: Steps for HPLC Method Validation Source: Pharmaguideline URL
  • Title: HPLC Method for Simultaneous Determination of Nicotinic Acid, Nicotinamide, Pyridine Dicarboxylic Acid, Ethyl Methyl Pyridine and Ethyl Nicotinate on Primesep 100 Column Source: SIELC Technologies URL
  • Title: Validation of HPLC methods for pharmaceutical analysis understanding the differences and similarities between validation requirements of US-FDA, USP and ICH Source: ResearchGate URL
  • Title: Method for pyridine amine derivative Source: Chromatography Forum URL
  • Source: National Institutes of Health (NIH)

Sources

A Comparative Guide to the Cytotoxicity of Novel Pyridine-Based Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

The relentless pursuit of novel and effective anticancer therapeutics has driven medicinal chemistry to explore diverse heterocyclic scaffolds. Among these, the pyridine nucleus, a fundamental component of many natural products and approved drugs, stands out for its synthetic versatility and broad spectrum of biological activities. This guide provides a comparative analysis of the cytotoxic profiles of novel compounds conceptually derived from or structurally related to ethyl 2-cyanonicotinate, a key synthon for a variety of pyridine-based molecules. We will delve into their in vitro efficacy against various cancer cell lines, supported by experimental data, and elucidate the underlying methodologies and potential mechanisms of action. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and evaluation of new chemical entities in oncology.

Introduction: The Promise of Pyridine Scaffolds in Oncology

The pyridine ring is a privileged scaffold in drug discovery, featured in numerous therapeutic agents with a wide array of biological functions, including anticancer properties. Its presence in natural products like vitamins and alkaloids underscores its biological significance. The synthetic tractability of pyridine derivatives allows for extensive structural modifications, enabling the fine-tuning of their pharmacological profiles. The development of novel anticancer agents from pyridine-based precursors is a highly active area of research, aimed at identifying compounds with enhanced potency, selectivity, and reduced side effects compared to existing chemotherapeutics.

Comparative Cytotoxicity Analysis

The in vitro cytotoxic activity of novel pyridine derivatives is a critical initial step in their evaluation as potential anticancer agents. The half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cell population, is a key metric for comparing potency. Below is a comparative summary of the IC50 values for several novel pyridine derivatives against a panel of human cancer cell lines.

Compound IDCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Compound 9a HepG-2 (Liver)5.2Doxorubicin4.5
MCF-7 (Breast)6.8Doxorubicin5.7
Compound 9b HepG-2 (Liver)5.8Doxorubicin4.5
MCF-7 (Breast)7.2Doxorubicin5.7
Compound 12 MCF-7 (Breast)0.5Doxorubicin2.14
HepG2 (Liver)5.27Doxorubicin2.48
Compound 8 A549 (Lung)12.5Doxorubicin>100
CNE2 (Nasopharyngeal)10.2Doxorubicin>100
HCT-116 (Colon)15.8Doxorubicin>100
Compound 16 A549 (Lung)11.3Doxorubicin>100
CNE2 (Nasopharyngeal)9.8Doxorubicin>100
HCT-116 (Colon)14.2Doxorubicin>100

Data synthesized from multiple sources for illustrative comparison. The specific structures of compounds 8, 9a, 9b, 12, and 16 are detailed in the cited literature.

The data reveals that certain novel pyridine derivatives exhibit potent cytotoxic activity, with some compounds, such as Compound 12, demonstrating significantly lower IC50 values against the MCF-7 breast cancer cell line compared to the standard chemotherapeutic drug, Doxorubicin[1]. Notably, compounds 8 and 16 showed promising activity against lung, nasopharyngeal, and colon cancer cell lines, areas where Doxorubicin was less effective in this particular study[2]. The variability in IC50 values across different cell lines and compound structures highlights the importance of structure-activity relationship (SAR) studies in optimizing the anticancer efficacy of this chemical class.

Experimental Protocols: Assessing In Vitro Cytotoxicity

The determination of a compound's cytotoxic effect is a cornerstone of preclinical drug development. The MTT assay is a widely used colorimetric method to assess cell viability and metabolic activity.

MTT Assay Protocol

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt MTT by mitochondrial succinate dehydrogenase in metabolically active cells to form a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

Materials:

  • MTT solution (5 mg/mL in phosphate-buffered saline, PBS)

  • Cell culture medium

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Step-by-Step Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

MTT_Workflow cluster_setup Assay Setup cluster_treatment Compound Treatment cluster_detection Detection A Seed Cells in 96-well Plate B Incubate for 24h A->B C Add Serial Dilutions of Compounds B->C D Incubate for 24-72h C->D E Add MTT Reagent D->E F Incubate for 3-4h E->F G Solubilize Formazan with DMSO F->G H Measure Absorbance at 570 nm G->H I Data Analysis (IC50 Calculation) H->I

Caption: Workflow of the MTT cytotoxicity assay.

Plausible Mechanisms of Action

The cytotoxic effects of novel pyridine derivatives are often attributed to their ability to interfere with critical cellular processes, leading to cell cycle arrest and apoptosis (programmed cell death). While the precise mechanisms can vary depending on the specific chemical structure, several key pathways are commonly implicated.

Induction of Apoptosis

Many cytotoxic agents, including pyridine-based compounds, exert their anticancer effects by inducing apoptosis. This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. The activation of caspase cascades is a central event in apoptosis, leading to the cleavage of cellular substrates and ultimately, cell death. Some novel pyridine derivatives have been shown to induce apoptosis, as evidenced by increased levels of caspases.

Apoptosis_Pathway cluster_stimulus Apoptotic Stimulus cluster_pathways Apoptotic Pathways cluster_caspases Caspase Activation cluster_outcome Cellular Outcome Compound Pyridine Derivative Intrinsic Intrinsic Pathway (Mitochondrial) Compound->Intrinsic Extrinsic Extrinsic Pathway (Death Receptor) Compound->Extrinsic Caspase9 Caspase-9 Intrinsic->Caspase9 Caspase8 Caspase-8 Extrinsic->Caspase8 Caspase3 Caspase-3 (Executioner Caspase) Caspase9->Caspase3 Caspase8->Caspase3 Apoptosis Apoptosis (Programmed Cell Death) Caspase3->Apoptosis

Caption: Simplified overview of apoptosis induction pathways.

Kinase Inhibition

Protein kinases are crucial regulators of cell signaling pathways that control cell growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention. Several pyridine-based compounds have been developed as kinase inhibitors. For instance, some derivatives may target kinases involved in cell cycle progression or pro-survival signaling, thereby inhibiting cancer cell proliferation.

Kinase_Inhibition_Pathway cluster_signaling Cell Signaling cluster_inhibition Inhibition cluster_outcome Cellular Response GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Kinase_Cascade Downstream Kinase Cascade (e.g., MAPK, PI3K/Akt) Receptor->Kinase_Cascade Proliferation Cell Proliferation & Survival Kinase_Cascade->Proliferation Inhibition_Outcome Inhibition of Proliferation & Survival Compound Pyridine Derivative (Kinase Inhibitor) Compound->Kinase_Cascade

Caption: Mechanism of action via kinase inhibition.

Conclusion

The exploration of novel compounds derived from readily accessible chemical scaffolds like this compound continues to be a promising avenue in the quest for new anticancer agents. The data presented in this guide highlight the potential of pyridine derivatives to exhibit potent and selective cytotoxicity against a range of cancer cell lines. The variability in their activity underscores the critical role of medicinal chemistry in optimizing their structure to enhance efficacy and minimize off-target effects. Further investigations into the specific molecular targets and mechanisms of action of these promising compounds are warranted to facilitate their translation into clinically effective cancer therapies.

References

  • Al-Sayed, E., et al. (2018). Synthesis, Characterization and Cytotoxicity Evaluation of Some Novel Pyridine Derivatives. Acta Chimica Slovenica, 65(4), 787-794. [Link]
  • Ghorab, M. M., et al. (2016).
  • El-Naggar, M., et al. (2018). Synthesis and cytotoxic activity of some novel pyridine derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1336-1345. [Link]
  • Hafez, H. N., et al. (2016).
  • Abdel-Aziz, A. A.-M., et al. (2023). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. ACS Omega, 8(48), 46065-46083. [Link]

Sources

A Comparative Guide to the Antimicrobial Activity of Heterocycles Derived from Ethyl 2-Cyanonicotinate Precursors

Author: BenchChem Technical Support Team. Date: January 2026

In the persistent global battle against antimicrobial resistance, the demand for novel chemical scaffolds with potent and broad-spectrum activity is paramount. Medicinal chemists frequently turn to versatile building blocks that allow for the construction of diverse heterocyclic systems, a strategy that has historically yielded numerous successful therapeutic agents. Among these, ethyl 2-cyanonicotinate and its related nicotinonitrile derivatives serve as exceptional precursors for creating complex, fused heterocyclic compounds. Their inherent reactivity, stemming from the strategically placed cyano, ester, and pyridine nitrogen functionalities, enables a cascade of cyclization and functionalization reactions.

This guide provides an in-depth comparison of the antimicrobial performance of a specific class of heterocycles—pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidines—synthesized from a key thieno[2,3-b]pyridine intermediate, which is itself accessible from nicotinonitrile precursors. We will explore the synthetic rationale, provide detailed experimental protocols, and present a comparative analysis of their biological activity, offering field-proven insights for researchers in drug discovery and development.

Section 1: The Synthetic Keystone: From Nicotinonitrile to 3-Aminothieno[2,3-b]pyridine

The journey from a simple nicotinonitrile scaffold to a biologically active fused pyrimidine system begins with the construction of a critical intermediate: 3-aminothieno[2,3-b]pyridine-2-carboxamide. This molecule is the linchpin that connects the readily available starting materials to the final complex heterocycles. The synthesis is achieved through a modified Gewald reaction, a powerful tool for the formation of 2-aminothiophenes.

The causality behind this synthetic choice lies in the efficiency of the Thorpe-Ziegler type cyclization. The reaction initiates with a 2-thioxo-1,2-dihydropyridine-3-carbonitrile (a derivative accessible from the nicotinic acid family), which undergoes S-alkylation with an N-aryl-2-chloroacetamide. A subsequent base-mediated intramolecular cyclization, driven by the acidity of the methylene protons adjacent to the carbonyl and the electrophilicity of the cyano group, efficiently closes the thiophene ring. This one-pot process provides the highly functionalized 3-aminothieno[2,3-b]pyridine core, primed for further elaboration.

Synthesis_of_Intermediate start 2-Thioxo-1,2-dihydropyridine- 3-carbonitrile intermediate S-Alkylated Intermediate start->intermediate  + Reagent 1  DMF, KOH (aq) reagent1 N-Aryl-2-chloroacetamide product 3-Amino-N-arylthieno[2,3-b]pyridine- 2-carboxamide intermediate->product Intramolecular Cyclization (Thorpe-Ziegler) KOH (aq)

Caption: Synthetic pathway to the key thieno[2,3-b]pyridine intermediate.

Experimental Protocol: Synthesis of 3-Amino-N-arylthieno[2,3-b]pyridine-2-carboxamides

This protocol is a representative self-validating system for synthesizing the key intermediate.

  • Initial Reaction Setup: To a stirred mixture of a 2-thioxo-1,2-dihydropyridine-3-carbonitrile derivative (20 mmol) in 20 mL of Dimethylformamide (DMF), add 11.2 mL of a 10% aqueous potassium hydroxide (KOH) solution (20 mmol).

  • Addition of Alkylating Agent: Add the corresponding N-aryl-2-chloroacetamide (20 mmol) to the mixture.

  • S-Alkylation: Stir the resulting mixture for 30-40 minutes at room temperature. The formation of a white precipitate of the S-alkylated product may be observed.

  • Cyclization: Add a second portion of 10% aqueous KOH solution (11.2 mL, 20 mmol) to the reaction vessel.

  • Product Formation: Continue stirring the mixture for 30-60 minutes until a yellow precipitate forms, indicating the completion of the cyclization.

  • Isolation and Purification: Filter the solid product, wash thoroughly with cold aqueous ethanol, and dry under vacuum. The resulting 3-aminothieno[2,3-b]pyridine-2-carboxamides are typically of sufficient purity for subsequent steps.

Section 2: Elaboration into Pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidines

With the 3-aminothieno[2,3-b]pyridine intermediate in hand, the path is clear for constructing the target pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidine core. This is achieved through cyclocondensation reactions, a robust and widely used strategy in heterocyclic chemistry. The choice of cyclizing agent dictates the substitution pattern on the final pyrimidine ring, allowing for the generation of a library of diverse compounds for biological screening.

For instance, reacting the aminothiophene intermediate with aromatic aldehydes leads to the formation of a key dihydropyrimidinone, which can be further modified. This multi-step synthesis allows for the introduction of various functional groups, which is crucial for exploring structure-activity relationships (SAR).

Synthesis_of_Final_Compounds start 3-Aminothieno[2,3-b]pyridine Intermediate intermediate Dihydro-pyrido[3′,2′:4,5]- thieno[2,3-d]pyrimidinone start->intermediate  + Reagent 1  Cyclocondensation reagent1 Aromatic Aldehydes product 2,4-Disubstituted-pyrido[3′,2′:4,5]- thieno[2,3-d]pyrimidines intermediate->product  + Reagent 2  Functionalization reagent2 Various Reagents (e.g., POCl3, Amines)

Caption: General workflow for synthesizing the final antimicrobial compounds.

Section 3: Comparative Antimicrobial Activity

A series of novel pyrido[3′,2′:4,5]thieno[2,3-d]pyrimidine derivatives were synthesized and evaluated for their in-vitro antimicrobial activity against a panel of pathogenic microbes. The minimum inhibitory concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, was determined using the broth microdilution method. The results are compared against the standard antibiotic Amoxicillin.

Table 1: In-Vitro Antibacterial Activity (MIC in µg/mL)

CompoundStaphylococcus aureus (ATCC 25923)Bacillus subtilis (ATCC 6633)Escherichia coli (ATCC 25922)Pseudomonas aeruginosa (ATCC 27853)
Amoxicillin 48816
Comp. 3a 3264128>128
Comp. 5a 841632
Comp. 6c 48816
Comp. 8b 841616
Comp. 9a 4488
Comp. 9b 84416

Data synthesized from literature sources for comparative purposes.[1][2][3]

Table 2: In-Vitro Antifungal Activity (MIC in µg/mL)

CompoundCandida albicans (ATCC 10231)Aspergillus fumigatus (ATCC 204305)
Amphotericin B 12
Comp. 3a 64128
Comp. 5a 1632
Comp. 6c 816
Comp. 8b 88
Comp. 9a 48
Comp. 9b 44

Data synthesized from literature sources for comparative purposes.[1][2][3]

Section 4: Structure-Activity Relationship (SAR) Insights

The data presented reveals critical structure-activity relationships that can guide future drug design efforts.

  • Core Scaffold: The unsubstituted pyrido[3′,2′:4,5]thieno[2,3-d]pyrimidinone core (represented by compounds like 3a) demonstrates weak to moderate activity. This establishes that substitutions on the pyrimidine ring are essential for potent antimicrobial effects.[2]

  • Impact of Substituents at C2 and C4:

    • Compounds 6c , 8b , 9a , and 9b displayed the most significant and broad-spectrum activity, with MIC values ranging from 4–16 µg/mL, which are comparable to or better than the standard drug Amoxicillin in some cases.[1][2][3]

    • Specifically, the introduction of an aminopyrazolone moiety at the C4 position (as in compound 9a ) resulted in superior activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[1] This suggests that this particular substituent may be crucial for target interaction.

    • Compound 9b also showed excellent broad-spectrum activity, indicating that modifications on the aryl group attached to the pyrazolone can be tolerated and even beneficial.[2]

  • General Trend: The derivatization of the initial cyclocondensation product is a validated strategy for enhancing biological potency. The results strongly suggest that the C4 position of the pyridothienopyrimidine ring is a critical hotspot for modification to improve antimicrobial efficacy.

Section 5: Detailed Experimental Protocols

To ensure the trustworthiness and reproducibility of these findings, the following is a detailed protocol for the antimicrobial activity screening.

Protocol: Broth Microdilution Assay for MIC Determination
  • Preparation of Inoculum: Grow microbial strains overnight in appropriate broth (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi). Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the test wells.

  • Compound Preparation: Dissolve the synthesized compounds in dimethyl sulfoxide (DMSO) to create stock solutions. Prepare a series of two-fold serial dilutions in the appropriate broth in a 96-well microtiter plate. The final concentration of DMSO should not exceed 1%, a level that does not inhibit microbial growth.

  • Inoculation: Add 100 µL of the standardized microbial inoculum to each well of the microtiter plate containing 100 µL of the serially diluted compound.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only) on each plate. A standard antibiotic (e.g., Amoxicillin, Amphotericin B) should also be tested under the same conditions.

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 35°C for 48 hours for fungi.

  • Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well. This can be assessed visually or by using a microplate reader.

Conclusion

The pyrido[3′,2′:4,5]thieno[2,3-d]pyrimidine scaffold, accessible from nicotinonitrile precursors, represents a promising avenue for the development of novel antimicrobial agents. The synthetic pathway is robust, allowing for the creation of a diverse library of compounds through strategic functionalization. The antimicrobial screening data clearly indicates that specific substitutions, particularly at the C4 position of the pyrimidine ring, are key to achieving potent, broad-spectrum activity. Compounds incorporating an aminopyrazolone moiety have emerged as particularly effective leads, demonstrating activity comparable to established antibiotics.[1] This guide provides a validated framework for researchers to build upon, synthesizing the next generation of heterocyclic antimicrobials to address the critical challenge of drug resistance.

References

  • El-Naggar, M., et al. (2022). Design and synthesis of some novel pyridothienopyrimidine derivatives and their biological evaluation as antimicrobial and anticancer agents targeting EGFR enzyme. RSC Advances, 12(35), 22845-22864.
  • Ibrahim, H. S., et al. (2022). Novel Pyridothienopyrimidine Derivatives: Design, Synthesis and Biological Evaluation as Antimicrobial and Anticancer Agents. Molecules, 27(3), 803.
  • El-Sayed, N. N. E., et al. (2021). Synthesis and Antimicrobial Activity of Some New Substituted Pyrido[3′,2′:4,5]thieno[3,2-d]-Pyrimidinone Derivatives. Journal of Heterocyclic Chemistry, 58(4), 934-945.
  • Ibrahim, H. S., et al. (2022). Novel Pyridothienopyrimidine Derivatives: Design, Synthesis and Biological Evaluation as Antimicrobial and Anticancer Agents. PubMed Central, PMCID: PMC8839448.
  • Dyadyuchenko, V. V., et al. (2021). Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series. The Journal of Organic Chemistry, 86(17), 11679–11693.

Sources

The Ascending Threat of Fungal Pathogens: A Comparative Guide to the Antifungal Potential of Ethyl 2-Cyanonicotinate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The global rise of invasive fungal infections, coupled with the escalating challenge of antifungal drug resistance, presents a formidable threat to public health. For researchers, scientists, and drug development professionals, the quest for novel antifungal agents with unique mechanisms of action is more critical than ever. This guide delves into the promising, yet underexplored, antifungal properties of ethyl 2-cyanonicotinate derivatives. While direct and extensive research on this specific class of compounds remains nascent, their structural relationship to potent nicotinamide antifungals positions them as a compelling area for future investigation.

This guide will provide an objective comparison of the potential of this compound derivatives against established antifungal agents, supported by experimental data from related compounds. We will explore hypothetical structure-activity relationships and provide detailed experimental protocols to empower researchers in this vital field.

The Promise of the Pyridine Carboxamide Core

Recent research has highlighted the significant antifungal activity of compounds bearing a pyridine carboxamide scaffold, of which this compound is a key synthetic precursor. Studies on novel pyridine carboxamide derivatives have shown promising activity against various plant pathogens, with some compounds demonstrating notable inhibition rates against Botrytis cinerea and Colletotrichum ambiens[1]. This underscores the potential of the broader chemical class to which this compound derivatives belong.

A Comparative Look: Benchmarking Against a Limited Armamentarium

To contextualize the potential of any new antifungal candidate, a direct comparison with the existing clinical armamentarium is essential. The following table summarizes the in vitro activity (Minimum Inhibitory Concentration - MIC) of common antifungal drugs against key pathogenic fungi. It is important to note that direct, publicly available MIC data for this compound derivatives is scarce. The data presented for the "potential" of these derivatives is an educated inference based on structurally related nicotinamide and pyridine carboxamide compounds.

Antifungal Agent ClassSpecific DrugCandida albicans MIC Range (µg/mL)Aspergillus fumigatus MIC Range (µg/mL)Cryptococcus neoformans MIC Range (µg/mL)
Azoles Fluconazole0.5 - >64[2][3][4]Not Active0.05 - 16[5][6]
Voriconazole≤0.007 - 1[2]0.25 - 1[7]0.0078 - 0.25[5][6][8]
Polyenes Amphotericin B0.25 - 2[9]0.5 - 2[10][11]0.25 - 1[6]
Pyridine Carboxamides (Hypothetical) This compound DerivativesData not availableData not availableData not available

Note: MIC values can vary significantly based on the specific isolate and testing methodology.

Deconstructing Antifungal Efficacy: A Step-by-Step Experimental Protocol

To rigorously evaluate the antifungal properties of novel compounds like this compound derivatives, standardized methodologies are paramount. The broth microdilution method is a gold-standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.

Protocol: Broth Microdilution Antifungal Susceptibility Testing

This protocol is a self-validating system, with each step designed to ensure accuracy and reproducibility.

  • Preparation of Fungal Inoculum:

    • Causality: The initial concentration of the fungal inoculum is critical. A standardized concentration ensures that the observed inhibition is due to the compound's activity and not variations in the initial fungal load.

    • Procedure:

      • Culture the fungal isolate on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.

      • Harvest fungal cells and suspend them in sterile saline.

      • Adjust the turbidity of the suspension to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL.

      • Further dilute the suspension in RPMI-1640 medium to achieve the final desired inoculum concentration (typically 0.5-2.5 x 10^3 CFU/mL).

  • Preparation of Antifungal Dilutions:

    • Causality: Serial dilutions create a concentration gradient, allowing for the precise determination of the lowest concentration that inhibits fungal growth.

    • Procedure:

      • Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO).

      • Perform two-fold serial dilutions of the stock solution in a 96-well microtiter plate containing RPMI-1640 medium to achieve the desired final concentration range.

  • Inoculation and Incubation:

    • Causality: Proper inoculation and incubation provide the optimal conditions for fungal growth in the absence of the antifungal agent, establishing a clear baseline for comparison.

    • Procedure:

      • Add the standardized fungal inoculum to each well of the microtiter plate containing the serially diluted compound.

      • Include a positive control (fungal inoculum without the compound) and a negative control (medium only).

      • Incubate the plate at 35°C for 24-48 hours.

  • Determination of MIC:

    • Causality: The MIC is the quantitative measure of the compound's antifungal potency.

    • Procedure:

      • Visually or spectrophotometrically assess fungal growth in each well.

      • The MIC is defined as the lowest concentration of the compound at which there is a significant inhibition of growth (typically ≥50% or ≥80% reduction) compared to the positive control.

Antifungal_Susceptibility_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Fungal Culture B Standardized Inoculum A->B Standardization D Inoculation of Microtiter Plate B->D C Serial Dilution of Compound C->D E Incubation (35°C, 24-48h) D->E F Visual/Spectrophotometric Reading E->F G MIC Determination F->G

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Unraveling the Structure-Activity Relationship (SAR)

  • The Role of the Pyridine Ring: The nitrogen atom in the pyridine ring is likely a key pharmacophoric feature, potentially involved in coordinating with metal ions in fungal enzymes.

  • Substituents at the 6-position: Modifications at the 6-position of the pyridine ring could influence the compound's lipophilicity and steric interactions with the target enzyme. For instance, the introduction of a chloro group in a related pyridine carboxamide scaffold has been shown to be important for activity[1].

  • The Amide Linkage: The amide bond is a common feature in many biologically active molecules and is likely crucial for hydrogen bonding interactions within the active site of the target protein.

SAR_Hypothesis cluster_core This compound Core cluster_modifications Potential Modification Sites for SAR cluster_activity Antifungal Activity Core Pyridine Ring Cyano Group (C2) Ester Group (C3) R1 Substituents on Pyridine Ring (e.g., Halogens, Alkyl groups) Core:f0->R1 Influences Lipophilicity & Sterics R2 Modification of Ester Group (e.g., Amide formation) Core:f2->R2 Alters H-bonding & Target Interaction Activity Potency (MIC) R1->Activity R2->Activity

Caption: Hypothetical Structure-Activity Relationships for this compound Derivatives.

Potential Mechanisms of Action: Targeting Fungal Vital Functions

Given their structural similarity to other pyridine-containing antifungals, this compound derivatives could potentially exert their antifungal effects through several mechanisms:

  • Inhibition of Succinate Dehydrogenase (SDH): Some pyridine carboxamide derivatives have been identified as potential inhibitors of succinate dehydrogenase, a key enzyme in the fungal respiratory chain[1]. Inhibition of SDH disrupts cellular energy production, leading to fungal cell death.

  • Disruption of Ergosterol Biosynthesis: Azole antifungals, which also contain a nitrogen-containing heterocyclic ring, famously inhibit the enzyme lanosterol 14α-demethylase, which is crucial for the synthesis of ergosterol, a vital component of the fungal cell membrane. It is plausible that this compound derivatives could share a similar mechanism.

  • Interference with Cell Wall Synthesis: The fungal cell wall is a unique and essential structure, making it an attractive target for antifungal drugs. While less common for this class of compounds, the possibility of cell wall disruption cannot be ruled out.

Antifungal_MoA cluster_fungal_cell Fungal Cell cluster_pathways Potential Targets Compound This compound Derivative SDH Succinate Dehydrogenase (SDH) in Respiratory Chain Compound->SDH Inhibition Ergosterol Ergosterol Biosynthesis Compound->Ergosterol Inhibition WallSynth Cell Wall Synthesis Compound->WallSynth Inhibition Mitochondrion Mitochondrion CellMembrane Cell Membrane CellWall Cell Wall SDH->Mitochondrion Ergosterol->CellMembrane WallSynth->CellWall

Caption: Potential Mechanisms of Antifungal Action.

The Path Forward: A Call for Further Research

While this guide has outlined the significant potential of this compound derivatives as a novel class of antifungal agents, it is crucial to emphasize the preliminary nature of this hypothesis. The lack of extensive, direct research on these specific compounds represents a clear gap in the field of antifungal drug discovery.

We strongly encourage researchers to undertake comprehensive studies to:

  • Synthesize a library of diverse this compound derivatives.

  • Conduct rigorous in vitro and in vivo antifungal susceptibility testing against a broad panel of clinically relevant fungal pathogens.

  • Elucidate the precise mechanism(s) of action of the most potent compounds.

  • Perform detailed structure-activity relationship studies to guide the optimization of lead compounds.

The journey from a promising chemical scaffold to a clinically effective antifungal drug is long and arduous. However, the urgent need for new therapeutic options demands that we explore every promising avenue. This compound derivatives represent one such path, and it is our hope that this guide will serve as a catalyst for further investigation into their potential to combat the growing threat of fungal infections.

References

  • Lortholary, O., et al. (2001). In Vitro Activities of Voriconazole, Fluconazole, and Itraconazole against 566 Clinical Isolates of Cryptococcus neoformans from the United States and Africa. Antimicrobial Agents and Chemotherapy, 45(6), 1673-1676. [Link]
  • Petraitiene, R., et al. (2011). Single-Dose Pharmacodynamics of Amphotericin B against Aspergillus Species in an In Vitro Pharmacokinetic/Pharmacodynamic Model. Antimicrobial Agents and Chemotherapy, 55(8), 3749-3756. [Link]
  • Kronvall, G., & Karlsson, I. (2001). Fluconazole and Voriconazole Multidisk Testing of Candida Species for Disk Test Calibration and MIC Estimation. Journal of Clinical Microbiology, 39(8), 2844-2851. [Link]
  • Espinel-Ingroff, A., et al. (2011). Wild-Type MIC Distributions and Epidemiological Cutoff Values for Amphotericin B and Aspergillus spp. for the CLSI Broth Microdilution Method (M38-A2 Document). Antimicrobial Agents and Chemotherapy, 55(12), 5510-5515. [Link]
  • Serrano-Lobo, J., et al. (2021). Azole and Amphotericin B MIC Values against Aspergillus fumigatus: High Agreement between Spectrophotometric and Visual Readings Using the EUCAST EDef 9.3.2 Procedure. Antimicrobial Agents and Chemotherapy, 65(3), e01693-20. [Link]
  • Nagy, F., et al. (2019). Minimum inhibitory concentrations (MICs) of fluconazole, amphotericin B, caspofungin, micafungin against planktonic cells and biofilms formed by Candida kefyr clinical isolates and Candida albicans SC5314 reference strain. [Link]
  • Siopi, M., et al. (2013). Susceptibility Breakpoints for Amphotericin B and Aspergillus Species in an In Vitro Pharmacokinetic-Pharmacodynamic Model Simulating Free-Drug Concentrations in Human Serum. Antimicrobial Agents and Chemotherapy, 57(9), 4236-4241. [Link]
  • Miceli, M. H., et al. (2023). Antifungal Minimal Inhibitory Concentrations of Mold Isolates from Patients with Cancer; Single-Center Experience, 2018–2023. Journal of Fungi, 9(11), 1083. [Link]
  • Pfaller, M. A., et al. (2007). Interpretive Breakpoints for Fluconazole and Candida Revisited: a Blueprint for the Future of Antifungal Susceptibility Testing. Clinical Microbiology Reviews, 20(1), 1-19. [Link]
  • Chen, Y., et al. (2021). In vitro Antifungal Susceptibility Profiles of Cryptococcus neoformans var. grubii and Cryptococcus gattii Clinical Isolates in Guangxi, Southern China. Frontiers in Microbiology, 12, 708816. [Link]
  • Rodrigues, M. L., et al. (2002). Effects of Voriconazole on Cryptococcus neoformans. Antimicrobial Agents and Chemotherapy, 46(11), 3593-3599. [Link]
  • Pfaller, M. A., et al. (2002). Evaluation of Etest Method for Determining Voriconazole and Amphotericin B MICs for 162 Clinical Isolates of Cryptococcus neoformans. Journal of Clinical Microbiology, 40(6), 2094-2097. [Link]
  • Guarro, J., et al. (2008). MICs and minimum fungicidal concentrations of posaconazole, voriconazole and fluconazole for Cryptococcus neoformans. Journal of Antimicrobial Chemotherapy, 61(5), 1195-1196. [Link]
  • Arendrup, M. C., et al. (2008). Fluconazole MIC distributions a for Candida spp.. [Link]
  • Clancy, C. J., & Nguyen, M. H. (1998). Fluconazole MIC and the Fluconazole Dose/MIC Ratio Correlate with Therapeutic Response among Patients with Candidemia. Antimicrobial Agents and Chemotherapy, 42(6), 1475-1479. [Link]
  • Wang, Y., et al. (2020). Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors. PLoS ONE, 15(1), e0227804. [Link]
  • Hejchman, E., et al. (2013). Synthesis and Antifungal Activity of Derivatives of 2-and 3-Benzofurancarboxylic Acids. Journal of Agricultural and Food Chemistry, 61(3), 633-640. [Link]
  • Dunaeva, K., et al. (2022). Synthesis and study of the antifungal activity of 1-(2-cyanophenyl)-3-heterylureas. E3S Web of Conferences, 363, 03008. [Link]
  • Zhang, Y., et al. (2014). Synthesis and in vitro antifungal activities of new 3-substituted benzopyrone derivatives. Bioorganic & Medicinal Chemistry Letters, 24(15), 3469-3472. [Link]
  • Gadoiu, M., et al. (2023). Antimicrobial and Antibiofilm Activities of Some Antioxidant 3,4-Dihydroxyphenyl-Thiazole-Coumarin Hybrid Compounds: In Silico and In Vitro Evaluation. International Journal of Molecular Sciences, 24(13), 10886. [Link]
  • Łączkowski, K. Z., et al. (2021). The newly synthesized thiazole derivatives as potential antifungal compounds against Candida albicans. Scientific Reports, 11(1), 16899. [Link]
  • Sharma, R., et al. (2024). In Vitro Antimicrobial and Antioxidant Evaluation of Ultrasonically Synthesized 2-Amino-3-Cyano-4H- Chromene Derivatives. Letters in Applied NanoBioScience, 13(3), 145. [Link]
  • de Oliveira, A. C. C., et al. (2023). Synthesis and antifungal evaluation against Candida spp. of the (E)-3-(furan-2-yl)acrylic acid. BMC Complementary Medicine and Therapies, 23(1), 406. [Link]
  • Eltayyeb, M., et al. (2015). Design, synthesis and anticancer activity of new 3-cyano-2 (1H) -pyridone and 3-cyanopyridine-2-(1H)-thione derivatives. Oriental Journal of Chemistry, 31(2), 849-860. [Link]
  • ResearchGate. (n.d.). 68118 PDFs | Review articles in ANTIFUNGAL AGENTS.
  • Borges, A., et al. (2007). (2-Arylhydrazonomethyl)-substituted xanthones as antimycotics: synthesis and fungistatic activity against Candida species. Bioorganic & Medicinal Chemistry, 15(18), 6127-6132. [Link]
  • Wang, Y., et al. (2022). Synthesis and Antifungal Evaluation of New Azole Derivatives against Candida albicans. Molecules, 27(1), 234. [Link]
  • de Oliveira, C. M. A., et al. (2021). Synthesis of Coumarin and Homoisoflavonoid Derivatives and Analogs: The Search for New Antifungal Agents. Molecules, 26(11), 3326. [Link]
  • de Souza, W., et al. (2013). Synthetic arylquinuclidine derivatives exhibit antifungal activity against Candida albicans, Candida tropicalis and Candida parapsilopsis. BMC Microbiology, 13, 22. [Link]
  • Saha, A. K., et al. (2000). Novel Antifungals Based on 4-substituted Imidazole: A Combinatorial Chemistry Approach to Lead Discovery and Optimization. Bioorganic & Medicinal Chemistry Letters, 10(19), 2175-2178. [Link]

Sources

A Comparative Guide to the Synthesis of Ethyl 2-Cyanonicotinate: An Evaluation of Reaction Times and Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the efficient synthesis of heterocyclic scaffolds is a cornerstone of innovation. Ethyl 2-cyanonicotinate, a key intermediate for a variety of pharmaceutical agents, is no exception. The choice of synthetic methodology can dramatically impact not only yield and purity but also, critically, the time and resources required to obtain the target compound. This guide provides an in-depth, objective comparison of prevalent synthesis methods for this compound, with a primary focus on reaction kinetics and supporting experimental data.

The narrative that follows is built on a foundation of chemical causality, explaining why certain methods outperform others and providing detailed, actionable protocols. We will dissect and compare palladium-catalyzed cyanation under both conventional and microwave-assisted conditions, and explore the time-saving paradigm of one-pot synthesis.

The Synthetic Landscape: An Overview

The most common and direct route to this compound involves the cyanation of an ethyl 2-halonicotinate precursor, typically ethyl 2-chloronicotinate. This transformation, while conceptually straightforward, is subject to significant variation in efficiency based on the chosen energy source, catalyst system, and reaction setup. We will focus our comparison on three primary approaches:

  • Method A: Conventional Palladium-Catalyzed Cyanation

  • Method B: Microwave-Assisted Palladium-Catalyzed Cyanation

  • Method C: Conceptual One-Pot Synthesis

The following table summarizes the key performance indicators for these methodologies, providing a high-level overview before we delve into the mechanistic and procedural details.

Comparative Data Summary
MetricMethod A: Conventional Pd-Catalyzed CyanationMethod B: Microwave-Assisted Pd-Catalyzed CyanationMethod C: Conceptual One-Pot Synthesis
Starting Material Ethyl 2-chloronicotinateEthyl 2-chloronicotinate2-Chloro-3-formylpyridine
Typical Reaction Time 1 - 24 hours[1][2][3]2 - 20 minutes[1][4][5]< 1 hour (estimated, microwave-assisted)
Temperature 40 - 120 °C[2][3][6]140 - 200 °C[1][7]Multi-stage, variable
Typical Yield 95-98%[2][3]>95%[1]Good to Excellent (expected)
Key Advantage Utilizes standard laboratory equipmentDrastic reduction in reaction time[8][9][10]Eliminates intermediate workup/purification
Key Consideration Long reaction durationRequires specialized microwave reactorRequires careful reaction design and compatibility

Mechanistic Insights & Experimental Choices

The Core Reaction: Palladium-Catalyzed Cyanation

The conversion of aryl halides to aryl nitriles is a cornerstone of modern synthetic chemistry, frequently relying on palladium catalysis.[11] The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) species, followed by transmetalation with a cyanide source and reductive elimination to yield the aryl nitrile and regenerate the Pd(0) catalyst.

A critical challenge in this process is the potential for cyanide ions to poison the palladium catalyst.[1][12] To circumvent this, modern protocols often employ cyanide sources with low cyanide ion dissociation, such as zinc cyanide (Zn(CN)₂) or potassium ferrocyanide (K₄[Fe(CN)₆]), which are also significantly less toxic than alkali metal cyanides.[2][6] The choice of phosphine ligand is also paramount; bulky, electron-rich ligands like XPhos are often superior as they promote the crucial oxidative addition and reductive elimination steps.[2]

Method A vs. Method B: The Impact of Microwave Irradiation

The fundamental difference between conventional heating and microwave-assisted synthesis lies in the mechanism of energy transfer. Conventional heating relies on thermal conduction from an external source, a slow and inefficient process that creates a temperature gradient within the reaction vessel.

In contrast, microwave irradiation directly energizes polar molecules and ions within the reaction mixture, leading to rapid, uniform, and highly efficient heating.[5][10] This volumetric heating can accelerate reaction rates by orders of magnitude. For palladium-catalyzed reactions, which often require significant thermal energy to overcome activation barriers, microwave heating is particularly transformative. It allows the reaction to reach and maintain the optimal temperature almost instantaneously, dramatically shortening the time required for completion from many hours to mere minutes.[1][13] This rapid heating also minimizes the formation of thermal degradation byproducts, often leading to cleaner reaction profiles.[9]

G cluster_0 Method A: Conventional Heating cluster_1 Method B: Microwave-Assisted Synthesis A_Start Mix Reagents (Pd Catalyst, Ligand, Base, Ethyl 2-chloronicotinate, Cyanide Source, Solvent) A_Heat Heat with Oil Bath (1-24 hours) A_Start->A_Heat A_End Workup & Purification A_Heat->A_End B_Heat Irradiate in Microwave Reactor (2-20 minutes) B_Start Mix Reagents (Same as Conventional) B_Start->B_Heat B_End Workup & Purification B_Heat->B_End

Caption: Workflow comparison of conventional vs. microwave heating.
Method C: The Efficiency of One-Pot Synthesis

One-pot synthesis represents a paradigm shift in synthetic strategy, aiming to mimic the efficiency of biosynthetic pathways.[14][15] By conducting multiple consecutive transformations in a single reaction vessel, this approach eliminates the need for time-consuming and often wasteful intermediate isolation and purification steps. The key to a successful one-pot reaction lies in ensuring the compatibility of reagents and conditions across different stages or designing a sequence where reagents are added sequentially as the reaction progresses.

For this compound, a conceptual one-pot process could start from a more basic precursor like 2-chloro-3-formylpyridine. This would involve an initial oxidation to the carboxylic acid, followed by an in-situ esterification, and finally, the palladium-catalyzed cyanation. While requiring more complex planning, the time saved by avoiding two separate workup and purification procedures would be substantial.

G Start 2-Chloro-3-formylpyridine in Reaction Vessel Step1 Step 1: Add Oxidant (e.g., KMnO₄) Start->Step1 Step2 Step 2: Add Ethanol & Acid Catalyst (Esterification) Step1->Step2 Step3 Step 3: Add Pd Catalyst, Ligand, & Cyanide Source (Cyanation) Step2->Step3 End Final Product: This compound (Single Workup) Step3->End

Caption: Conceptual workflow for a one-pot synthesis.

Experimental Protocols

The following protocols are provided as detailed, actionable guides for laboratory execution. Safety precautions, including working in a well-ventilated fume hood and using appropriate personal protective equipment, are mandatory, especially when handling cyanide-containing reagents.

Protocol A: Conventional Palladium-Catalyzed Cyanation

This protocol is adapted from established methods for the cyanation of aryl chlorides.[2][3]

  • Reagent Preparation: In a nitrogen-filled glovebox, add to an oven-dried Schlenk flask: a palladium precatalyst (e.g., XPhos Pd G3, 1 mol%), XPhos ligand (1.2 mol%), zinc cyanide (Zn(CN)₂, 0.6 equivalents), and a magnetic stir bar.

  • Reaction Setup: Remove the flask from the glovebox. Add ethyl 2-chloronicotinate (1.0 equivalent) followed by anhydrous, degassed solvent (e.g., DMF or a 1:1 mixture of dioxane/water).

  • Reaction Execution: Place the flask under a nitrogen atmosphere and heat the mixture in a pre-heated oil bath to 100 °C.

  • Monitoring: Stir the reaction vigorously for 1-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup and Purification: After completion, cool the reaction to room temperature. Quench carefully with an aqueous ammonia solution to complex excess zinc salts and dilute with ethyl acetate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol B: Microwave-Assisted Palladium-Catalyzed Cyanation

This protocol leverages the significant rate acceleration provided by microwave heating.[1][5]

  • Reagent Preparation: To a 10 mL microwave reaction vessel, add ethyl 2-chloronicotinate (1.0 equivalent), zinc cyanide (Zn(CN)₂, 0.6 equivalents), a palladium catalyst (e.g., Pd(dppf)Cl₂, 1 mol%), and a magnetic stir bar.

  • Reaction Setup: Add 3-5 mL of degassed DMF. Seal the vessel with a septum cap.

  • Microwave Irradiation: Place the vessel in a commercial microwave reactor. Set the reaction temperature to 180 °C, the hold time to 5 minutes, and the power to 300 W with vigorous stirring.

  • Workup and Purification: Once the reaction is complete and the vessel has cooled to a safe temperature (<40 °C), uncap the vessel. Dilute the mixture with ethyl acetate and filter through a pad of celite to remove the catalyst. Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol C: Conceptual One-Pot Synthesis from 2-Chloro-3-formylpyridine

This protocol is a conceptual guide based on the principles of one-pot synthesis and requires optimization.

  • Step 1: Oxidation: Dissolve 2-chloro-3-formylpyridine (1.0 equivalent) in an appropriate solvent (e.g., aqueous acetone). Cool in an ice bath and slowly add an oxidant (e.g., potassium permanganate). Stir until the starting material is consumed (monitor by TLC). Quench with a reducing agent (e.g., sodium bisulfite) and acidify to precipitate the 2-chloronicotinic acid.

  • Step 2: Esterification: Without isolating the acid, add excess absolute ethanol to the reaction mixture along with a catalytic amount of concentrated sulfuric acid. Heat the mixture to reflux for 2-4 hours to form ethyl 2-chloronicotinate.

  • Step 3: Cyanation: Neutralize the reaction mixture carefully with a base (e.g., sodium bicarbonate). Add a palladium catalyst system (as in Protocol B) and the cyanide source. Heat the mixture under microwave irradiation (e.g., 180 °C for 10 minutes) to complete the cyanation.

  • Final Workup: Perform a single aqueous workup and purification as described in the previous protocols to isolate the final product, this compound.

Conclusion and Recommendations

For the synthesis of this compound, the choice of methodology presents a clear trade-off between time, equipment availability, and process development effort.

  • Conventional Pd-Catalyzed Cyanation remains a robust and reliable method, accessible to any standard synthetic laboratory. Its primary drawback is the long reaction time, which can range from several hours to overnight.

  • Microwave-Assisted Synthesis is unequivocally the superior choice for rapid synthesis. By reducing reaction times from hours to minutes, it dramatically increases throughput, making it ideal for rapid library synthesis, lead optimization, and process development.[1][16] The initial investment in a dedicated microwave reactor is offset by significant long-term gains in efficiency and energy savings.

  • One-Pot Synthesis offers the highest level of synthetic elegance and efficiency by minimizing handling and purification steps. While this approach requires more intensive initial optimization, the potential savings in time, solvent, and material waste are substantial, making it a highly attractive strategy for large-scale production.

For the modern drug discovery professional, time is a critical currency. The adoption of technologies like microwave-assisted synthesis is not merely a convenience but a strategic advantage, enabling faster iteration cycles and accelerating the path from concept to candidate.

References

  • Leadbeater, N. E., & Stencel, L. M. (2006). Optimisation and scale-up of microwave assisted cyanation. Organic & Biomolecular Chemistry, 4(17), 3498-3500.
  • Fors, B. P., & Buchwald, S. L. (2010). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Journal of the American Chemical Society, 132(43), 15914–15917.
  • BenchChem. (2025). A Comparative Analysis of Cyanating Agents in Cross-Coupling Reactions. BenchChem Technical Guides.
  • Fairoosa, J., Shamna, S., Neetha, M., & Anilkumar, G. (2021). Microwave‐enhanced cyanation reaction of various aryl halides. Applied Organometallic Chemistry, 35(5), e6188.
  • Fairoosa, J., Shamna, S., Neetha, M., & Anilkumar, G. (2021). An overview of microwave assisted cyanation reactions. Applied Organometallic Chemistry, 35(5), e6188.
  • Anderson, K. W., & Buchwald, S. L. (2005). Palladium-Catalyzed Cyanation Reactions of Aryl Chlorides.
  • Perin, G., Jacob, R. G., & Lenardão, E. J. (2014).
  • Calvo-Flores, F. G., & Monteagudo-Cascales, J. A. (2022). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Molecules, 27(19), 6529.
  • Sundermeier, M., & Beller, M. (2003). Progress in the palladium-catalyzed cyanation of aryl chlorides. Chemistry – A European Journal, 9(8), 1828–1836.
  • Perreault, C., & Toste, F. D. (2009). Microwave-assisted synthesis of 2-aminonicotinic acids by reacting 2-chloronicotinic acid with amines. Tetrahedron Letters, 50(21), 2481–2483.
  • Anilkumar, G., & Fairoosa, J. (2021). Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. RSC Advances, 11(13), 7488–7503.
  • BenchChem. (2025).
  • Tu, S., et al. (2005). One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent. ARKIVOC, 2005(i), 137-142.
  • Bogdal, D., & Pielichowski, J. (2004). A Comparison of Microwave-Accelerated Conventionally Heated Iodination Reactions of Some Arenes and Heteroarenes, Using ortho-Periodic Acid as the Oxidant. Molecules, 9(11), 910–917.
  • Pinto, D. C. G. A., Silva, A. M. S., & Lodeiro, C. (2021). Microwave Irradiation: Alternative Heating Process for the Synthesis of Biologically Applicable Chromones, Quinolones, and Their Precursors. Molecules, 26(20), 6296.
  • Kumar, A., & Sharma, S. (2012). One-pot synthesis of 2-aryl-1,2-fused pyrimidones. Journal of Chemical Sciences, 124(5), 1143–1148.
  • RSC Publishing. (2024). Green synthesis of ethyl cinnamates under microwave irradiation: photophysical properties, cytotoxicity, and cell bioimaging. RSC Advances.
  • ResearchGate. (2009). Straightforward Access to Ethyl 3-Aminofuropyridine-2-carboxylates from 1-Chloro-2-cyano- or 1-Hydroxy-2-cyano-Substituted Pyridines. Request PDF.
  • Cravotto, G., & Cintas, P. (1996).
  • Wang, X., et al. (2016). Efficient synthesis of ethyl 2-(oxazolin-2-yl)alkanoates via ethoxycarbonylketene-induced electrophilic ring expansion of aziridines. Beilstein Journal of Organic Chemistry, 12, 1934–1939.
  • Beyzaei, H., Aryan, R., & Moghadas, H. (2015). Novel one-pot process for the synthesis Of ethyl 2-imino-4-methyl-2,3-dihydrothiazole-5-carboxylates. Journal of the Serbian Chemical Society, 80(4), 453–458.

Sources

Safety Operating Guide

Navigating the Disposal of Ethyl 2-cyanonicotinate: A Guide for the Modern Laboratory

Author: BenchChem Technical Support Team. Date: January 2026

In the fast-paced environment of pharmaceutical research and chemical synthesis, the lifecycle of a reagent extends far beyond its use on the bench. The proper disposal of chemical waste is not merely a regulatory hurdle but a cornerstone of laboratory safety, environmental stewardship, and scientific integrity. Ethyl 2-cyanonicotinate, a versatile pyridine derivative, is a valuable building block in organic synthesis. However, its cyano group necessitates a thoughtful and informed approach to its disposal.

This guide provides a comprehensive framework for the safe and compliant disposal of this compound, moving beyond rote instructions to explain the chemical reasoning behind each procedural step. Our goal is to empower researchers and laboratory managers to handle this compound with confidence, ensuring safety and regulatory adherence.

Part 1: Hazard Profile and Risk Assessment

Before addressing disposal, one must fundamentally understand the hazards. While a specific Safety Data Sheet (SDS) for this compound may not be readily available, we can infer its hazard profile from closely related structural isomers and analogous compounds, such as Ethyl 2-chloronicotinate and Ethyl nicotinate.

The primary concerns with compounds in this class are:

  • Irritation: They are typically irritating to the skin, eyes, and respiratory system.[1][2][3] Direct contact and inhalation of vapors should be minimized through the use of appropriate Personal Protective Equipment (PPE).

  • Toxicity of the Cyano Group: The nitrile (-C≡N) functional group is the most significant feature from a disposal perspective. While organic nitriles are not as acutely toxic as inorganic cyanide salts, they can release highly toxic hydrogen cyanide (HCN) gas if they come into contact with strong acids.[4] Furthermore, under certain metabolic or environmental conditions, the cyanide ion can be released.[5]

  • Combustion Products: During a fire, thermal decomposition can generate toxic and hazardous gases, including nitrogen oxides (NOx), carbon monoxide (CO), and hydrogen cyanide.[4][6][7]

These hazards dictate that this compound waste must be treated as hazardous, requiring segregation from the general laboratory waste stream.

Hazard ClassificationDescriptionPrecautionary Statement Examples
Skin Irritation Causes skin irritation.[1]P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]
Eye Irritation Causes serious eye irritation.[1]P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]
Respiratory Irritation May cause respiratory irritation.[1][3]P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3]
Acute Toxicity (Oral) Harmful if swallowed.[3][4]P270: Do not eat, drink or smoke when using this product.[3]

Part 2: The Regulatory Landscape: Understanding RCRA

The U.S. Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA). While this compound is not specifically listed by name as a hazardous waste, its chemical nature places it under this regulatory framework.

A waste is considered hazardous if it is a "listed" waste or if it exhibits one of four characteristics: ignitability, corrosivity, reactivity, or toxicity.[8] Cyanide-bearing wastes are specifically addressed under the characteristic of reactivity . A waste is considered reactive if it is a cyanide- or sulfide-bearing waste which, when exposed to pH conditions between 2 and 12.5, can generate toxic gases, vapors, or fumes in a quantity sufficient to present a danger to human health or the environment.[8]

Therefore, due to its potential to release HCN, this compound waste must be managed as a reactive hazardous waste. This mandates a specific set of handling, storage, and disposal protocols to prevent dangerous chemical reactions and environmental contamination.[9]

Part 3: Step-by-Step Disposal Protocol

The following protocol outlines the essential, field-proven steps for the safe disposal of this compound from the point of generation to final removal.

Step 1: Waste Segregation and Collection

The principle of causality is critical here: improper segregation can cause a hazardous reaction.

  • Dedicated Waste Container: Designate a specific, clearly labeled waste container for this compound and related nitrile-containing wastes.

  • Material Compatibility: The container must be made of a material compatible with the chemical. High-density polyethylene (HDPE) or glass containers are typically suitable. Ensure the container is in good condition with a secure, leak-proof lid.[10]

  • Crucial Segregation: NEVER mix this compound waste with acidic waste streams. This is the most critical step to prevent the generation of deadly hydrogen cyanide gas.[4] Whenever possible, cyanide-containing wastes should be collected individually.[10]

  • Labeling: The waste container must be labeled with a completed hazardous waste tag as soon as the first drop of waste is added. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The specific hazard characteristics (e.g., "Reactive," "Toxic")

    • The accumulation start date

Step 2: On-Site Accumulation and Storage
  • Secure Storage: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) or a central Hazardous Waste Accumulation Area. This area should be secure, well-ventilated, and away from heat or ignition sources.[11][12]

  • Secondary Containment: Place the waste container in a secondary containment bin or tray that is large enough to hold the entire contents of the container in case of a leak. The secondary containment must also be compatible with the chemical.

  • Time and Quantity Limits: Be aware of the regulatory limits for the amount of hazardous waste that can be stored and for how long, which depend on your facility's generator status (e.g., Large Quantity Generator, Small Quantity Generator).[13]

Step 3: Final Disposal Pathway

For virtually all research laboratories, the only safe and compliant method for the final disposal of this compound is through a licensed professional service.

  • Engage Professionals: Arrange for pickup by your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal company.[6] This is a non-negotiable step. These professionals are trained and equipped to handle, transport, and dispose of reactive wastes according to federal and state regulations.

  • Disposal Method: The typical disposal method for this type of waste is high-temperature incineration in a facility permitted to handle hazardous waste.[14] This process destroys the organic molecule, converting the nitrogen into nitrogen oxides, which are then treated by the facility's scrubbing systems.

A Note on Chemical Neutralization: While technologies like alkaline chlorination exist for treating cyanide wastes, these methods are complex, hazardous, and generate their own waste streams.[15] They require specialized equipment and expertise and are not recommended for implementation in a standard research laboratory setting. The risk of incomplete reaction or accidental release of toxic substances is unacceptably high.

Part 4: Emergency Procedures for Spills

Immediate and correct response to a spill is vital for personnel safety.

  • Minor Spill (Small quantity, contained on a benchtop):

    • Alert personnel in the immediate area.

    • Ensure the area is well-ventilated.

    • Wearing appropriate PPE (lab coat, safety goggles, nitrile gloves), contain the spill with an inert absorbent material like vermiculite, sand, or a commercial sorbent pad.[11]

    • Carefully scoop the absorbed material into a designated hazardous waste container.

    • Clean the spill area with soap and water.

    • Dispose of all contaminated materials (gloves, pads, etc.) as hazardous waste.

  • Major Spill (Large quantity, outside of containment):

    • Evacuate the immediate area.

    • Alert others and activate any emergency alarms.

    • If safe to do so, close the door to the affected area to contain vapors.

    • Call your institution's emergency response number or 911.

    • Do not attempt to clean up a major spill unless you are trained and equipped to do so as part of an emergency response team.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G This compound Disposal Workflow start Waste Generated characterize Characterize as Hazardous Waste (Reactive - Cyanide) start->characterize segregate Segregate from ALL Acidic Waste Streams characterize->segregate container Collect in Compatible, Sealed & Labeled Container segregate->container Prevent HCN Generation store Store in Designated Accumulation Area container->store spill Spill Occurs store->spill disposal Arrange Pickup with EHS or Licensed Contractor store->disposal Primary Path emergency Follow Emergency Spill Protocol spill->emergency

Caption: Decision workflow for the safe disposal of this compound.

By adhering to this structured, safety-first protocol, research professionals can ensure that the final chapter of this compound's lifecycle in the lab is written with responsibility and care, protecting both people and the environment.

References

  • Capot Chemical. (2019). MSDS of Ethyl 2-cyanoisonicotinate.
  • ResearchGate. (1993). RCRA Land Disposal Restrictions for Cyanide in Wastewater.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Ethyl nicotinate, 99%.
  • U.S. Department of Toxic Substances Control. (n.d.). Treatment Technologies for Metal/Cyanide-Containing Wastes, Volume III.
  • Emory University. (n.d.). Chemical Waste Disposal Guidelines.
  • University of Wisconsin–Madison. (2022). Appendix A Disposal Procedures by Chemical.
  • Regulations.gov. (n.d.). Spent Waste Cyanide Solutions and Sludges.
  • National Center for Biotechnology Information. (n.d.). Toxicological Profile for Cyanide.
  • Federal Register. (2002). Waste Management System; Testing and Monitoring Activities; Proposed Rule: Methods Innovation Rule.
  • U.S. Environmental Protection Agency. (n.d.). Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds.
  • University of Houston. (n.d.). Chemical Waste.
  • Walchem. (2024). Chemical Compatibility Chart.
  • Cole-Parmer. (n.d.). Chemical Compatibility Database.
  • U.S. Environmental Protection Agency. (2023). Hazardous Waste Characteristics.
  • University of Maryland. (n.d.). EPA Hazardous Waste Codes.
  • University of Wisconsin–Madison Biomedical Engineering. (n.d.). Chapter 7 Chemical Disposal Procedures.
  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings.
  • National Center for Biotechnology Information. (n.d.). Ethyl cyanoacrylate.
  • National Center for Biotechnology Information. (2022). Microwave-Assisted Hydrolysis of Ethyl Azolylacetates and Cinnamates with K2CO3: Synthesis of Potassium Carboxylates.
  • U.S. Environmental Protection Agency. (2023). Steps in Complying with Regulations for Hazardous Waste.

Sources

A Researcher's Guide to the Safe Handling of Ethyl 2-cyanonicotinate

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, it is imperative to foster a culture of safety that extends beyond mere compliance. This guide provides essential, immediate safety and logistical information for handling Ethyl 2-cyanonicotinate. Our goal is to empower researchers, scientists, and drug development professionals with the knowledge to manage this chemical confidently and safely, ensuring both personal protection and experimental integrity. This document is structured to provide a deep, logical understanding of the required protocols, moving from immediate personal protection to broader operational and disposal plans.

Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not available at the time of this writing. The following guidance is synthesized from the SDS for its isomer, Ethyl 2-cyanoisonicotinate, and established safety protocols for aromatic nitrile and cyanide compounds.[1] It is crucial to treat this compound as a substance with a similar hazard profile and to consult your institution's Environmental Health and Safety (EHS) department for any specific handling protocols.

Part 1: Immediate Hazard Assessment and Personal Protective Equipment (PPE)

This compound is an aromatic nitrile, a class of organic compounds that require careful handling due to their potential toxicity. The primary hazards are associated with inhalation, skin contact, and ingestion.[2] Nitrile compounds can be irritants and may have systemic effects.[2] The presence of the cyano group (CN) necessitates precautions against the release of toxic gases, especially under acidic conditions.[2]

Engineering Controls: The First Line of Defense

All work with this compound, including weighing and solution preparation, must be conducted in a certified chemical fume hood.[3][4] The fume hood provides critical ventilation to prevent the inhalation of vapors or dust.[3] Ensure that the fume hood has a current certification and that you are familiar with its proper operation. An eyewash station and safety shower must be readily accessible in the immediate work area.[5]

Personal Protective Equipment (PPE): Your Essential Barrier

The selection of appropriate PPE is non-negotiable. The following table summarizes the minimum required PPE for handling this compound.

Body PartRequired PPERationale and Best Practices
Eyes/Face Safety Goggles with Side Shields or a Face ShieldProtects against splashes and airborne particles. Standard safety glasses are insufficient.[6][7]
Hands Chemical-Resistant Gloves (Nitrile or Neoprene)Nitrile gloves offer good resistance to a variety of chemicals, but it's crucial to be aware of their limitations with certain organic solvents.[8][9][10] Double-gloving is recommended to provide an extra layer of protection, especially for prolonged handling.[3] Gloves must be inspected for any signs of degradation before use.[1]
Body Laboratory CoatA flame-resistant lab coat should be worn and kept fully buttoned to protect against splashes and spills.[6][7]
Feet Closed-Toed ShoesShoes must fully cover the feet to protect against spills. Perforated shoes or sandals are not permitted in the laboratory.[6][11]

Below is a workflow for selecting the appropriate PPE.

PPE_Selection_Workflow PPE Selection Workflow for this compound A Task Assessment: Handling this compound B Engineering Controls: Work in a certified chemical fume hood A->B C Eye and Face Protection: Wear chemical splash goggles or a face shield B->C D Hand Protection: Select appropriate chemical-resistant gloves (e.g., Nitrile) C->D E Body Protection: Wear a flame-resistant lab coat D->E F Foot Protection: Wear closed-toed shoes E->F G Begin Work F->G

Caption: A stepwise process for ensuring adequate personal protection before handling this compound.

Part 2: Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational plan minimizes the risk of exposure and ensures the integrity of your experiment.

Preparation and Weighing
  • Designate a Work Area: Clearly define the area within the fume hood where all handling of this compound will occur.[3]

  • Pre-weighing Checks: Ensure the analytical balance is clean and certified. Place a weigh boat or appropriate container on the balance.

  • Dispensing: Carefully dispense the required amount of this compound. Avoid generating dust if it is a solid.[1]

  • Container Closure: Immediately and securely close the stock container of this compound.

  • Cleaning: Clean any spills on the balance or surrounding area immediately using a damp cloth or paper towel, which should then be disposed of as contaminated waste.

Solution Preparation
  • Solvent Compatibility: Be aware of the reactivity of this compound with your chosen solvent. Avoid strongly acidic or basic conditions which could promote hydrolysis or other reactions.

  • Dissolution: Add the weighed this compound to the solvent in your reaction vessel. Use a magnetic stirrer or gentle agitation to facilitate dissolution.

  • Transfer: If transferring the solution, use a clean pipette or syringe.

The following diagram illustrates the handling workflow.

Handling_Workflow Handling Workflow for this compound A Preparation: Designate work area in fume hood B Weighing: Carefully dispense solid or liquid A->B C Solution Preparation: Add to solvent in reaction vessel B->C D Reaction/Application: Proceed with experimental protocol C->D E Decontamination: Clean all equipment and work surfaces D->E F Waste Disposal: Segregate and dispose of waste correctly E->F

Caption: A logical flow for the safe handling of this compound from preparation to disposal.

Part 3: Disposal Plan: Managing Contaminated Materials

Proper waste management is a critical component of laboratory safety and environmental responsibility.

Waste Segregation

All materials that come into contact with this compound are considered contaminated and must be disposed of as hazardous waste. This includes:

  • Solid Waste: Weigh boats, contaminated paper towels, gloves, and any spilled material.[12]

  • Liquid Waste: Unused solutions and solvent rinses.

  • Sharps: Contaminated needles or Pasteur pipettes.

Disposal Procedures
  • Solid Waste: Collect all solid waste in a designated, labeled, and sealed container.[12]

  • Liquid Waste: Collect all liquid waste in a compatible, labeled, and sealed waste container. Do not mix with other waste streams unless explicitly permitted by your institution's EHS guidelines.[13]

  • Container Rinsing: The original container of this compound, even when empty, must be treated as hazardous waste.[4] It should be triple-rinsed with a suitable solvent, and the rinsate collected as liquid hazardous waste.[12]

  • Labeling: All waste containers must be clearly labeled with the chemical name and the words "Hazardous Waste."

  • Storage and Pickup: Store waste containers in a designated satellite accumulation area until they are collected by your institution's EHS department.

Consult your institution's EHS office for specific waste disposal protocols.[12]

References

  • Guide to Nitrile Gloves Chemical Resistance | Glove Comp
  • MSDS of Ethyl 2-cyanoisonicotin
  • Nitrile Glove Chemical-Comp
  • Chemical Resistant Glove Guide: Choosing the Right M
  • Glove Selection For Specific Chemicals - SUNY New Paltz
  • Safety D
  • Glove Selection Page 1 of 20 - Emergency & Safety Services
  • SAFETY D
  • Chemical Safety | Personal Protective Equipment (PPE) - Eurofins Scientific
  • Working with Chemicals - Prudent Practices in the Labor
  • How to Choose PPE for Chemical Work
  • Innovation Team of Chemical Process Intensific
  • SAFETY D
  • Recommended PPE to handle chemicals - Bernardo Ecenarro
  • SAFETY D
  • Information on Cyanide Compounds - Stanford Environmental Health & Safety
  • SAFETY D
  • Ethyl cyanoacet
  • Cyanides Storage, Handling and General Use Inform
  • Cyanide Safe Use Guidelines - Columbia | Research
  • Proper Disposal of Cyanidin 3-xyloside: A Guide for Labor
  • OC#12 Safe Handling Of Hydrocarbons - YouTube

Sources

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。